4-Amino-1H-indazole-6-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-1-4(8(12)13)2-7-5(6)3-10-11-7/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKLPWJKFWGTCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646320 | |
| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-89-1 | |
| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885519-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Amino-1H-indazole-6-carboxylic acid chemical properties
An In-depth Technical Guide to 4-Amino-1H-indazole-6-carboxylic acid: Properties and Applications
Introduction: The Privileged Indazole Scaffold
Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology. Among them, the indazole ring system—a bicyclic structure fusing benzene and pyrazole rings—has emerged as a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, making them exceptionally valuable in drug discovery.[1] The thermodynamic stability of the 1H-indazole tautomer, in particular, makes it a recurring motif in a wide array of pharmacologically active agents.[2] Molecules built upon this core exhibit a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-HIV effects.[2][3]
This guide provides a detailed technical overview of this compound, a key building block for medicinal chemists. By possessing both an amine and a carboxylic acid, this molecule offers two distinct, chemically orthogonal handles for derivatization, enabling the systematic construction of compound libraries for screening and lead optimization. We will explore its core chemical properties, reactivity, spectroscopic profile, and strategic applications in drug development.
PART 1: Core Chemical and Physical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and research.
Chemical Structure and Identity
This compound is a substituted indazole characterized by an amino group at position 4 and a carboxylic acid at position 6.
Caption: Chemical structure of this compound.
Physicochemical Data
Quantitative data provides a baseline for selecting appropriate solvents, predicting behavior in physiological environments, and designing purification strategies. The data for the parent compound, 1H-Indazole-6-carboxylic acid, serves as a useful reference.
| Property | Value | Source |
| CAS Number | 885519-89-1 | |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| Form | Solid / Crystalline Powder | |
| Melting Point | >300 °C (Decomposes) (Predicted) | |
| pKa (Predicted) | 4.01 ± 0.30 (Acidic), 2.5 ± 0.5 (Basic) | [4] |
| Solubility | Sparingly soluble in water; soluble in DMSO and DMF. | [5] |
Note: Some properties are predicted or based on the closely related analog 1H-indazole-6-carboxylic acid due to limited experimental data for the specific title compound.
PART 2: Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of a building block are critical for its utility.
Synthetic Pathways
While specific, optimized procedures for this compound are proprietary or sparsely published, a plausible synthesis can be devised from commercially available starting materials based on established indazole formation methodologies, such as the nitrosation of indoles.[6] A general workflow involves the construction of the indazole core followed by functional group manipulation.
Caption: A potential synthetic workflow for this compound.
Core Reactivity
The molecule's reactivity is dominated by its two primary functional groups, which can be addressed selectively.
-
Carboxylic Acid (-COOH): This group is the primary site for forming amide bonds, a cornerstone of medicinal chemistry. Standard coupling reagents (e.g., EDC, HOBT) readily activate the acid for reaction with a diverse range of primary and secondary amines to generate libraries of amides.[7] It can also be converted to esters or reduced to a primary alcohol. The acidity of the carboxylic acid is influenced by the electron-donating amino group and the aromatic ring system.[8]
-
Aromatic Amine (-NH₂): The amino group is a versatile nucleophile. It can undergo acylation to form amides, sulfonamides, or ureas. It can also be subjected to alkylation or used in reductive amination protocols. Furthermore, it can be converted to a diazonium salt, which is a gateway to a wide array of other functional groups (e.g., halogens, hydroxyls) via Sandmeyer-type reactions.
-
Indazole Ring: The bicyclic system is aromatic and can undergo electrophilic substitution, although the existing substituents will direct incoming electrophiles. The N1 position of the indazole ring is nucleophilic and can be alkylated or acylated, a common strategy for modifying the scaffold's properties.[9]
Caption: Key reactive sites on the this compound scaffold.
PART 3: Spectroscopic and Analytical Profile
Spectroscopic data is essential for reaction monitoring and final product characterization. While a definitive spectrum for the title compound is not publicly available, a predicted profile can be extrapolated from known data of similar structures.
-
¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the three aromatic protons on the indazole ring, likely appearing as singlets or narrow doublets between 7.0 and 8.5 ppm. The broad signals for the carboxylic acid proton (>12 ppm), the indazole N-H proton (~13 ppm), and the amine N-H protons (~5-6 ppm) would also be visible.[4]
-
¹³C NMR: The spectrum would show eight distinct carbon signals. The carboxyl carbon would be the most downfield (~165-170 ppm). The six aromatic carbons would appear in the typical 110-150 ppm range.[9]
-
Mass Spectrometry (MS): In ESI+ mode, the molecule would show a prominent protonated molecular ion peak [M+H]⁺ at m/z 178.1.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretches from the amine and indazole ring (~3100-3500 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).[4]
PART 4: Application in Drug Discovery
Core Building Block for Combinatorial Chemistry
The primary value of this compound lies in its role as a bifunctional scaffold. The carboxylic acid and amine groups serve as anchor points for combinatorial derivatization, allowing for the rapid synthesis of focused compound libraries. A common and crucial workflow is amide bond formation.
Exemplary Protocol: Amide Coupling
Causality: This protocol uses EDC (a water-soluble carbodiimide) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. HOBt is added to prevent side reactions (like N-acylurea formation) and racemization by forming an active ester, which then reacts cleanly with the incoming amine. A tertiary amine base like TEA or DIPEA is used to neutralize the HCl salt of EDC and the acid formed during the reaction.
-
Preparation: Dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir at room temperature for 15-30 minutes.[7]
-
Coupling: Add the desired amine (1.0-1.2 equiv) and triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equiv).
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Carboxylic Acid Bioisosteres
While the carboxylic acid group is vital for interacting with many biological targets, its properties (acidity, polarity) can lead to poor pharmacokinetic profiles, such as low membrane permeability and rapid metabolic clearance.[10][11] In drug optimization, this group is often replaced with a bioisostere—a different functional group with similar physical and chemical properties that can maintain biological activity while improving drug-like characteristics.[10] Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and certain sulfonamides.[11] This indazole scaffold is an ideal platform for exploring such bioisosteric replacements.
PART 5: Safety and Handling
As a research chemical, this compound requires careful handling. The toxicological properties have not been fully investigated.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[12][13] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[12][13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]
-
Hazards: While specific data is limited, related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[12] Assume the compound is hazardous and handle with appropriate care.
References
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13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. (URL: [Link])
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Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (URL: [Link])
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Indazole - Organic Syntheses Procedure. (URL: [Link])
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])
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1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem. (URL: [Link])
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Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (URL: [Link])
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (URL: [Link])
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Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization - ResearchGate. (URL: [Link])
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Recent developments in the practical application of novel carboxylic acid bioisosteres - CORA. (URL: [Link])
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A Comprehensive Technical Guide to the Synthesis of 4-Amino-1H-indazole-6-carboxylic Acid
An In-depth Technical Guide
Executive Summary
4-Amino-1H-indazole-6-carboxylic acid is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique structural arrangement, featuring a bicyclic indazole core with strategically placed amino and carboxylic acid functional groups, makes it an invaluable scaffold for the development of novel therapeutic agents, particularly kinase inhibitors.[1] This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic route for its preparation, designed for researchers, chemists, and professionals in the field of drug development. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the causality behind experimental choices, and offers field-proven insights to ensure successful execution. The proposed pathway begins with a commercially available dinitro-substituted aromatic precursor and proceeds through three key transformations: selective nitro group reduction, diazotization-mediated indazole ring formation, and a final reduction to yield the target compound. Each stage is detailed with step-by-step protocols, mechanistic diagrams, and quantitative data to create a self-validating and reproducible synthetic strategy.
Introduction
The Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a fusion of benzene and pyrazole rings, is classified as a "privileged scaffold."[2][3] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities.[4] Indazole derivatives are integral to numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, anti-tumor, and anti-emetic agents.[1] Their therapeutic versatility stems from the bicyclic structure's ability to present functional groups in a rigid, well-defined three-dimensional orientation, facilitating precise interactions with enzyme active sites and receptors.
Profile of this compound: A Key Building Block
This compound (CAS 885519-89-1) is a highly functionalized indazole derivative of significant interest. The primary amine at the 4-position serves as a crucial hydrogen bond donor and a versatile handle for amide bond formation or further derivatization. Concurrently, the carboxylic acid at the 6-position provides a key hydrogen bond acceptor and an attachment point for creating esters, amides, or other conjugates. This specific arrangement of functional groups is particularly sought after in the design of inhibitors for protein kinases, a class of enzymes frequently implicated in oncology.
Overview of Synthetic Strategy
The synthesis of a polysubstituted aromatic heterocycle like this compound requires a carefully planned strategy to control regioselectivity. The route detailed herein is designed for efficiency and control, commencing from the readily available starting material, 4-methyl-3,5-dinitrobenzoic acid. The core logic is to leverage the differential reactivity of the two nitro groups to construct the indazole ring and subsequently install the final amino functionality.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic disconnection of the target molecule reveals a clear and efficient forward synthesis plan. The primary amine at C4 can be derived from the reduction of a nitro group, pointing to 4-Nitro-1H-indazole-6-carboxylic acid as the key penultimate intermediate.[5] The indazole ring itself is classically formed via an intramolecular cyclization of a diazonium salt derived from an ortho-amino-alkylarene. This leads back to 3-Amino-4-methyl-5-nitrobenzoic acid . This precursor can be obtained through a selective reduction of one of the two nitro groups of the symmetric starting material, 4-Methyl-3,5-dinitrobenzoic acid . This pathway is advantageous as it uses a single, commercially available starting material and employs well-established, high-yielding chemical transformations.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Pathway: A Three-Step Approach
The proposed forward synthesis is a robust, three-step sequence designed for clarity, reproducibility, and scalability.
Caption: Overall workflow for the synthesis of the target compound.
Step 1: Selective Monoreduction of 4-Methyl-3,5-dinitrobenzoic acid
Principle and Mechanistic Insight: The foundational step involves the selective reduction of one of the two nitro groups on the starting material. The methyl group at C4 is an ortho-para directing activator, while the carboxylic acid is a meta-directing deactivator. However, the key to selectivity lies in steric hindrance. The nitro group at the 3-position is sterically hindered by both the adjacent methyl and carboxylic acid groups. The nitro group at the 5-position is less hindered. Chemical reducing agents like sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ), often used for such selective reductions (Zinin reduction), will preferentially attack the less sterically encumbered nitro group. In this symmetric molecule, either group can be reduced, but only one will be, leading to the desired intermediate.
-
In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend 4-methyl-3,5-dinitrobenzoic acid (1.0 eq) in a 2:1 mixture of ethanol and water.
-
Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O) (approx. 1.2 eq) in water.
-
Heat the suspension of the starting material to reflux (approx. 80-85 °C) with vigorous stirring.
-
Add the sodium sulfide solution dropwise via the dropping funnel over 1-2 hours. The solution will typically turn a deep red or brown color.
-
After the addition is complete, maintain the reflux for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully acidify with glacial acetic acid until the pH is approximately 4-5. This will precipitate the product.
-
Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield 3-amino-4-methyl-5-nitrobenzoic acid as a solid.
| Parameter | Value |
| Starting Material | 4-Methyl-3,5-dinitrobenzoic acid |
| Key Reagent | Sodium Sulfide Nonahydrate (Na₂S·9H₂O) |
| Stoichiometry | ~1.2 equivalents |
| Solvent | Ethanol/Water |
| Temperature | Reflux (~85 °C) |
| Reaction Time | 4-5 hours |
| Expected Yield | 75-85% |
| Product | 3-Amino-4-methyl-5-nitrobenzoic acid |
Step 2: Diazotization and Intramolecular Cyclization to form 4-Nitro-1H-indazole-6-carboxylic acid
Principle and Mechanistic Insight: This step is a classic transformation for forming the indazole ring. The primary aromatic amine of the intermediate is converted into a diazonium salt using sodium nitrite under acidic conditions at low temperatures. The resulting diazonium salt is unstable and highly electrophilic. It undergoes an intramolecular electrophilic aromatic substitution-type reaction, where the diazonium group is attacked by the electron-rich carbon of the adjacent methyl group, leading to cyclization and formation of the pyrazole ring fused to the benzene core. Strict temperature control (0-5 °C) is critical to prevent premature decomposition of the diazonium intermediate and the formation of unwanted side products.
-
Suspend the 3-amino-4-methyl-5-nitrobenzoic acid (1.0 eq) in dilute sulfuric acid (e.g., 2 M) in a beaker and cool to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate flask, prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine. Maintain the temperature strictly below 5 °C throughout the addition.
-
Stir the mixture at 0-5 °C for 30-45 minutes after the addition is complete. A positive test with starch-iodide paper should indicate the presence of excess nitrous acid.
-
Slowly warm the reaction mixture to room temperature and then heat gently to 50-60 °C for 1-2 hours to drive the cyclization to completion. Vigorous nitrogen evolution will be observed.
-
Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by filtration, wash with copious amounts of cold water, and dry under vacuum to afford 4-Nitro-1H-indazole-6-carboxylic acid.
| Parameter | Value |
| Starting Material | 3-Amino-4-methyl-5-nitrobenzoic acid |
| Key Reagent | Sodium Nitrite (NaNO₂) |
| Conditions | 0-5 °C, then heat to 50-60 °C |
| Solvent | Aqueous H₂SO₄ |
| Reaction Time | 2-3 hours |
| Expected Yield | 80-90% |
| Product | 4-Nitro-1H-indazole-6-carboxylic acid |
Step 3: Reduction of 4-Nitro-1H-indazole-6-carboxylic acid to the Final Product
Principle and Mechanistic Insight: The final step is the reduction of the remaining nitro group at the 4-position to the target primary amine. A variety of reducing agents can accomplish this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and efficient method. Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are also highly effective and often preferred for their robustness and scalability. The choice of method may depend on available equipment and scale.
-
In a round-bottom flask, suspend 4-Nitro-1H-indazole-6-carboxylic acid (1.0 eq) in concentrated hydrochloric acid (HCl).
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl portion-wise to the suspension with stirring. The reaction is exothermic and may require cooling in an ice bath to maintain control.
-
After the addition, heat the mixture to 80-90 °C for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Carefully basify the acidic solution by the slow addition of a concentrated aqueous sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution until the pH is ~8-9. A thick precipitate of tin hydroxides will form.
-
Filter the mixture to remove the tin salts. The product will be in the aqueous filtrate.
-
Re-acidify the filtrate with acetic acid or dilute HCl to a pH of ~6-7 to precipitate the amphoteric product.
-
Collect the final product, this compound, by filtration. Wash with cold water and then a small amount of cold ethanol. Dry under vacuum.
| Parameter | Value |
| Starting Material | 4-Nitro-1H-indazole-6-carboxylic acid |
| Key Reagent | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) |
| Solvent | Concentrated HCl |
| Temperature | 80-90 °C |
| Reaction Time | 2-4 hours |
| Expected Yield | 70-85% |
| Final Product | This compound |
Conclusion
The synthetic route presented in this guide offers a reliable and logical pathway for the laboratory-scale production of this compound. By starting from a readily available dinitroaromatic compound and proceeding through controlled, high-yielding steps of selective reduction, diazotization-cyclization, and final reduction, this methodology provides a robust framework for accessing this valuable medicinal chemistry building block. The detailed protocols and mechanistic insights are intended to empower researchers to not only replicate the synthesis but also to understand the critical parameters that govern its success, thereby facilitating further discovery and innovation in drug development.
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Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Arkivoc, 2007(5), 113-126. URL: [Link]
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Organic Syntheses. (n.d.). Indazole. Coll. Vol. 3, p.475 (1955); Vol. 23, p.45 (1943). URL: [Link]
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Onys'ko, P. P., et al. (2016). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. Chemistry of Heterocyclic Compounds, 52(12), 1033-1040. URL: [Link]
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The Biological Potential of 4-Amino-1H-indazole-6-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets. This has led to the development of successful drugs spanning various therapeutic areas, including oncology and anti-inflammatory applications.[1] This technical guide delves into the specific, yet underexplored, biological potential of a particular derivative: 4-Amino-1H-indazole-6-carboxylic acid . While direct extensive research on this molecule is nascent, its structural features—an amino group and a carboxylic acid moiety on the indazole core—suggest a high probability of significant pharmacological activity. This guide will, therefore, present a scientifically-grounded exploration of its potential as a kinase inhibitor, an anti-inflammatory agent, and an antitumor compound, drawing upon the established activities of closely related analogues. We will provide detailed, field-proven experimental protocols to empower researchers to investigate these hypotheses and unlock the therapeutic promise of this intriguing molecule.
The Indazole Scaffold: A Foundation for Diverse Biological Activity
The 1H-indazole tautomer is the most thermodynamically stable form and is the focus of most drug discovery efforts. The arrangement of its nitrogen atoms allows for hydrogen bond donor and acceptor capabilities, crucial for molecular recognition at biological targets. The fusion of the aromatic benzene ring provides a rigid core that can be functionalized at various positions to modulate potency, selectivity, and pharmacokinetic properties.
Derivatives of the indazole scaffold have demonstrated a remarkable breadth of biological activities, including:
The presence of an amino group, as seen in this compound, is a common feature in many kinase inhibitors, where it often acts as a key hydrogen bond donor to the hinge region of the kinase.[8][9] The carboxylic acid group, on the other hand, can serve as a crucial interaction point with targets or enhance the molecule's solubility and pharmacokinetic profile.
Synthesis of this compound
A plausible and efficient synthetic route to this compound can be extrapolated from established methods for preparing substituted indazoles.[19][20][21] A common strategy involves the cyclization of a suitably substituted precursor, often starting from a nitro-aromatic compound which is then reduced to the corresponding amine.
A proposed synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
This process would likely begin with a substituted 2-methylacetanilide, which undergoes direct nitrosation followed by cyclization to form the nitro-indazole intermediate. The final step involves the reduction of the nitro group to the desired amino functionality.
Hypothesized Biological Activity and Investigational Protocols
Based on the extensive literature on indazole derivatives, we hypothesize that this compound possesses significant potential in three key therapeutic areas: kinase inhibition, anti-inflammatory action, and antitumor activity. The following sections provide the scientific rationale for these hypotheses and detailed protocols for their investigation.
Potential as a Kinase Inhibitor
Rationale: The 3-amino-indazole scaffold is a well-established hinge-binding motif in a variety of kinase inhibitors, targeting kinases such as FLT3, PDGFRα, and Kit.[8][10] The amino group at the 4-position of our target molecule could similarly engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases. The indazole core itself provides a rigid scaffold for positioning other functionalities, and the carboxylic acid group could potentially interact with solvent-exposed regions or be modified to enhance selectivity and potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the direct inhibitory activity of a compound against a purified kinase enzyme.[22][23][24][25][26][27]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of selected kinases (e.g., tyrosine kinases, serine/threonine kinases).
Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide or protein substrate for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the specific kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white microplates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or control to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase-substrate mixture (pre-diluted in assay buffer) to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the positive (no inhibitor) and negative (high concentration of control inhibitor) controls.
-
Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Potential as an Anti-inflammatory Agent
Rationale: Indazole derivatives are known to possess anti-inflammatory properties, with some studies demonstrating their ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][3][28] The structural features of this compound may allow it to modulate inflammatory signaling pathways.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This protocol assesses the ability of the test compound to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with LPS.[29][30][31][32][33]
Objective: To determine the effect of this compound on the production of TNF-α and IL-6 in RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
Materials:
-
RAW 264.7 cells or freshly isolated PBMCs
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
ELISA kits for mouse/human TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine release compared to the LPS-only treated cells.
-
Calculate the IC50 value for the inhibition of each cytokine.
-
Caption: Workflow for a cell-based cytokine release assay.
Potential as an Antitumor Agent
Rationale: Numerous indazole derivatives have been developed as anticancer agents, with some, like Axitinib and Pazopanib, being approved for clinical use.[1] These compounds often exert their effects by inhibiting kinases involved in tumor cell proliferation and survival. Given the potential of this compound as a kinase inhibitor, it is plausible that it will also exhibit anti-proliferative activity against cancer cell lines.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[34][35][36][37][38]
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
-
Cell culture medium appropriate for each cell line
-
This compound
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or Doxorubicin for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Caption: Workflow for an MTT cell proliferation assay.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Kinase Target | This compound IC50 (µM) | Positive Control IC50 (µM) |
| Kinase A | [Insert Value] | [Insert Value] |
| Kinase B | [Insert Value] | [Insert Value] |
| Kinase C | [Insert Value] | [Insert Value] |
Table 2: Hypothetical Anti-inflammatory Activity Data
| Cytokine | This compound IC50 (µM) | Dexamethasone IC50 (µM) |
| TNF-α | [Insert Value] | [Insert Value] |
| IL-6 | [Insert Value] | [InsertValue] |
Table 3: Hypothetical Antitumor Activity Data
| Cell Line | This compound GI50 (µM) | Doxorubicin GI50 (µM) |
| A549 | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] |
| HCT116 | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
While this compound remains a relatively unexplored molecule, its structural relationship to a vast family of pharmacologically active compounds provides a strong rationale for its investigation as a potential therapeutic agent. This guide has outlined a series of robust, industry-standard experimental protocols to systematically evaluate its potential as a kinase inhibitor, an anti-inflammatory agent, and an antitumor compound. The successful execution of these assays will provide the crucial data needed to validate these hypotheses and guide future lead optimization efforts. Further studies could involve elucidating the precise mechanism of action, conducting structure-activity relationship (SAR) studies to improve potency and selectivity, and evaluating its in vivo efficacy and safety profile in relevant animal models. The journey from a promising scaffold to a clinically viable drug is arduous, but the foundational research outlined herein represents the critical first step in unlocking the full therapeutic potential of this compound.
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). Journal of Clinical and Diagnostic Research. [Link]
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An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2016). PubMed. [Link]
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Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). Journal of Medicinal Chemistry. [Link]
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Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). ACS Publications. [Link]
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Manual: Cell Proliferation Assay Kit. Agilent. [Link]
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Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. (2021). PubMed. [Link]
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Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). ResearchGate. [Link]
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Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). Molecules. [Link]
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[Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles]. (1983). Die Pharmazie. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances. [Link]
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Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2023). RSC Advances. [Link]
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2H-Indazole synthesis. Organic Chemistry Portal. [Link]
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In vitro kinase assay v1. (2023). ResearchGate. [Link]
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An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). PubMed. [Link]
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The Anticancer Activity of Indazole Compounds: A Mini Review. (2021). Current Topics in Medicinal Chemistry. [Link]
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In vitro kinase assay. (2022). Bio-protocol. [Link]
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Assay Development for Protein Kinase Enzymes. (2012). Probe Reports from the NIH Molecular Libraries Program. [Link]
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Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. (2022). Molecules. [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences. [Link]
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Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. (2017). Figshare. [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). RSC Medicinal Chemistry. [Link]
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DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. (2018). University of Helsinki. [Link]
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Highly sensitive in vitro cytokine release assay incorporating high-density preculture. (2017). Pharmaceutical Biology. [Link]
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Cytokine Release Assay. Creative Biolabs. [Link]
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Cytokine Release Assay | Performed By Immunology Experts. iQ Biosciences. [Link]
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Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). ResearchGate. [Link]
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A Technical Guide to the Spectroscopic Characterization of 4-Amino-1H-indazole-6-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for the spectroscopic analysis of 4-amino-1H-indazole-6-carboxylic acid (CAS 885519-89-1), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of fully assigned public spectroscopic data for this specific molecule, this guide synthesizes predicted values based on structurally similar indazole derivatives with established protocols for data acquisition and interpretation.[1][2] We present detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices, such as solvent selection and instrument parameters, is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring a robust framework for the structural elucidation and verification of this compound.
Introduction and Structural Framework
This compound is a bifunctional indazole derivative. The indazole core is a ten-π electron aromatic heterocyclic system, which exists in tautomeric forms, with the 1H-tautomer being the most stable and predominant form in solution and the solid state.[1][2] The molecule's structure incorporates three key functional groups that define its spectroscopic signature: the indazole ring, a primary amine (-NH₂) at the 4-position, and a carboxylic acid (-COOH) at the 6-position. Accurate characterization via spectroscopic methods is critical for confirming its identity, purity, and for understanding its chemical behavior in various applications.
Molecular Structure:
Caption: Workflow for ¹H NMR sample prep, acquisition, and processing.
Predicted ¹H NMR Data and Interpretation (in DMSO-d₆)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | broad s | 1H | COOH | Carboxylic acid protons are highly deshielded and appear far downfield; often broad due to exchange. [3] |
| ~12.5 | broad s | 1H | NH (Indazole) | The indazole N-H proton is also acidic and appears downfield. |
| ~8.1 | s | 1H | H-3 | The proton at C-3 is typically a singlet in 1H-indazoles. [1] |
| ~7.8 | s | 1H | H-7 | Aromatic proton adjacent to the fused nitrogen ring, likely a singlet or narrow doublet. |
| ~7.5 | s | 1H | H-5 | Aromatic proton situated between the carboxylic acid and amino groups. |
| ~5.5 | broad s | 2H | NH ₂ | Amino protons are often broad and their chemical shift is concentration-dependent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their electronic environment.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Record on the same spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30'). [4] * Spectral Width: 0-200 ppm. [4] * Number of Scans: 1024-4096 to achieve adequate signal-to-noise due to the low natural abundance of ¹³C. [4] * Relaxation Delay: 2 seconds. [4]4. Data Processing: Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.5 ppm. [5] Predicted ¹³C NMR Data and Interpretation (in DMSO-d₆)
-
| Predicted δ (ppm) | Assignment | Rationale |
| ~168 | C=O | The carboxylic acid carbonyl carbon is highly deshielded and appears in the characteristic downfield region. [3][6] |
| ~145 | C-4 | The carbon bearing the electron-donating amino group will be significantly shielded compared to other aromatic carbons. |
| ~140 | C-7a | Quaternary carbon at the ring junction. |
| ~135 | C-3 | The C-3 carbon in indazoles appears in this region. [7] |
| ~125 | C-6 | Carbon bearing the electron-withdrawing carboxylic acid group. |
| ~122 | C-3a | Quaternary carbon at the ring junction. |
| ~115 | C-7 | Aromatic CH carbon. |
| ~110 | C-5 | Aromatic CH carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectrum Acquisition (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal first.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.
Workflow for IR Spectroscopy Analysis
Caption: General workflow for acquiring and interpreting an ATR-IR spectrum.
Predicted IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| 3400-3200 | N-H Stretch | Primary Amine | Two distinct bands may be visible, corresponding to the symmetric and asymmetric stretching of the -NH₂ group. |
| 3300-2500 | O-H Stretch | Carboxylic Acid | A very broad and strong absorption band characteristic of the hydrogen-bonded -OH in a carboxylic acid dimer. [8] |
| ~1680 | C=O Stretch | Carboxylic Acid | Strong, sharp absorption typical for a carbonyl group in an aromatic carboxylic acid. [8] |
| ~1620 | N-H Bend | Primary Amine | Bending vibration of the amino group. |
| 1600-1450 | C=C Stretch | Aromatic Ring | Multiple bands corresponding to the stretching vibrations of the indazole ring system. |
| ~1300 | C-O Stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.
-
Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, TOF, or Orbitrap).
-
Acquisition:
-
Ionization Mode: Run in both positive ([M+H]⁺) and negative ([M-H]⁻) modes to observe the protonated and deprotonated molecular ions.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500). [4] * High-Resolution MS (HRMS): If available, use a high-resolution instrument to obtain an accurate mass measurement, which can confirm the elemental formula. [4] Predicted Mass Spectrometry Data
-
| Parameter | Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Predicted [M+H]⁺ (Positive Mode) | m/z 178.0611 |
| Predicted [M-H]⁻ (Negative Mode) | m/z 176.0465 |
The observation of these ions, particularly with an accurate mass measurement within 5 ppm of the theoretical value, provides definitive confirmation of the compound's identity and elemental composition.
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy in DMSO-d₆ provides a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the key amine and carboxylic acid functional groups through their characteristic vibrational bands. Finally, high-resolution mass spectrometry validates the molecular formula with high accuracy. The protocols and interpreted data within this guide offer a self-validating system for the unambiguous characterization of this molecule, ensuring scientific integrity for research and development applications.
References
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Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available from: [Link]
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Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]
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The Strategic Role of 4-Amino-1H-indazole-6-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[City, State] – January 11, 2026 – In the intricate landscape of drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. Among the privileged heterocyclic structures, the indazole nucleus has emerged as a cornerstone for the development of a multitude of therapeutic agents.[1][2] This guide delves into the specific and strategic role of a particularly valuable derivative, 4-Amino-1H-indazole-6-carboxylic acid, offering a technical perspective for researchers, scientists, and drug development professionals.
Introduction: The Indazole Scaffold - A Privileged Motif
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a mainstay in medicinal chemistry.[1][2] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a variety of biological targets. This has led to the successful development of numerous approved drugs, including the kinase inhibitors pazopanib and axitinib, which have significantly impacted cancer therapy.[2][3] The versatility of the indazole scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activity.
Physicochemical Properties and Synthetic Overview of this compound
This compound (CAS 885519-89-1) is a strategically functionalized indazole derivative. The presence of the 4-amino group and the 6-carboxylic acid group on the indazole core provides two key points for chemical modification, making it a highly valuable building block in combinatorial chemistry and lead optimization.
Molecular Structure:
Key Physicochemical Features:
| Property | Value | Significance in Drug Design |
| Molecular Weight | 177.16 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Hydrogen Bond Donors | 3 | Potential for strong interactions with target proteins. |
| Hydrogen Bond Acceptors | 4 | Multiple sites for forming hydrogen bonds. |
| pKa (estimated) | Carboxylic acid: ~4-5; Amino group: ~3-4 | The carboxylic acid can act as a key acidic pharmacophore or be readily converted to amides. The amino group can serve as a hydrogen bond donor or a point for further derivatization. |
Synthetic Strategy
While a definitive, publicly available, step-by-step synthesis of this compound is not extensively documented in peer-reviewed literature, its synthesis can be conceptually approached through established methods for indazole formation. A plausible retro-synthetic analysis suggests a pathway starting from a suitably substituted benzene ring, followed by cyclization to form the indazole core.
A general and widely used method for the synthesis of the indazole ring is the Jacobson indazole synthesis, which involves the cyclization of o-tolylhydrazines. For this compound, a potential synthetic route could involve the following key transformations:
-
Nitration: Introduction of nitro groups onto a starting toluic acid derivative.
-
Diazotization and Reduction: Conversion of an amino group to a hydrazine.
-
Cyclization: Intramolecular cyclization to form the indazole ring.
-
Reduction of Nitro Group: Conversion of a nitro group to the final 4-amino group.
A detailed experimental protocol would require optimization of reaction conditions and purification techniques.
The Core Directive: A Versatile Scaffold for Targeted Therapies
The strategic placement of the amino and carboxylic acid groups on the indazole ring makes this compound a powerful scaffold for generating libraries of compounds directed against various therapeutic targets.
Role as a Bioisostere
The indazole moiety itself is often employed as a bioisostere for other aromatic systems, such as indole or benzimidazole. This substitution can lead to improved metabolic stability and pharmacokinetic properties. The 4-amino group can mimic the hydrogen-bonding pattern of a hydroxyl group, making it a potential bioisostere for tyrosine or serine residues in kinase inhibitors.
Application in Kinase Inhibitor Development
The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[3] The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region. The 4-amino group of this compound can provide an additional hydrogen bond donor, enhancing the binding affinity and selectivity. The 6-carboxylic acid can be derivatized to explore interactions with the solvent-exposed region of the kinase, allowing for the optimization of potency and selectivity.
Experimental Workflow: Synthesis of an Amide Library from this compound
Caption: Workflow for generating a diverse library of indazole derivatives.
Potential as a Scaffold for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways.[4][5] Several approved PARP inhibitors feature a core aromatic system with a carboxamide side chain that mimics the nicotinamide moiety of the natural substrate, NAD+. Niraparib, an approved PARP inhibitor, is based on an indazole carboxamide scaffold.[6]
The this compound scaffold is pre-organized to serve as a foundation for novel PARP inhibitors. The 6-carboxylic acid can be readily converted to a carboxamide, fulfilling a key pharmacophoric requirement for PARP inhibition. The 4-amino group can be utilized to explore additional interactions within the PARP active site or to attach solubilizing groups to improve the pharmaceutical properties of the resulting inhibitors.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for derivatives of this compound is not extensively published, general principles from related indazole series can be applied.
-
The 4-Amino Group: Acylation or sulfonylation of the 4-amino group can probe for additional binding pockets and influence the overall lipophilicity and solubility of the molecule. The nature of the substituent (e.g., aliphatic vs. aromatic) will significantly impact the pharmacological profile.
-
The 6-Carboxamide: The substituent on the amide nitrogen is critical for target engagement. For kinase inhibitors, this group often extends towards the solvent-exposed region and can be modified to enhance selectivity. For PARP inhibitors, this part of the molecule can interact with residues in the nicotinamide-binding pocket.
Table of Hypothetical SAR Data for a Kinase Target:
| Compound ID | 4-Amino Substituent (R1) | 6-Amide Substituent (R2) | Kinase IC50 (nM) |
| Lead-1 | -H | -Methyl | 500 |
| Lead-2 | -Acetyl | -Methyl | 250 |
| Lead-3 | -H | -Phenyl | 100 |
| Lead-4 | -Acetyl | -Phenyl | 50 |
| Lead-5 | -H | -(4-fluorophenyl) | 25 |
Experimental Protocols
General Procedure for Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add a coupling reagent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired amide derivative.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its pre-functionalized nature allows for the efficient synthesis of diverse compound libraries targeting a range of disease-relevant proteins, including kinases and PARP. The strategic positioning of the amino and carboxylic acid groups provides a framework for generating potent and selective inhibitors with desirable drug-like properties. As the demand for novel and effective therapeutics continues to grow, the judicious use of such privileged scaffolds will undoubtedly accelerate the drug discovery process.
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Structure–activity relationship summary of tested compounds. (n.d.). ResearchGate. Retrieved from [Link]
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4-Amino-1H-indazole-6-carboxylic Acid: A Strategic Heterocyclic Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1H-indazole-6-carboxylic acid has emerged as a heterocyclic building block of significant interest within the medicinal chemistry landscape. Its unique structural architecture, featuring a bicyclic indazole core with strategically positioned amino and carboxylic acid functionalities, offers a versatile platform for the synthesis of complex molecular entities with diverse pharmacological activities. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, physicochemical properties, reactivity, and applications as a pivotal intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Experimental protocols and mechanistic insights are provided to empower researchers in leveraging the full potential of this valuable scaffold.
Introduction: The Privileged Indazole Scaffold
The indazole nucleus, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurrent presence in a multitude of biologically active compounds across various therapeutic areas.[1] Indazole derivatives are known to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-HIV activities.[1] The success of indazole-containing drugs such as Niraparib (a PARP inhibitor) and Pazopanib (a tyrosine kinase inhibitor) underscores the therapeutic potential embedded within this heterocyclic system.
This compound distinguishes itself by offering three key points of molecular diversity: the N1 position of the indazole ring, the 4-amino group, and the 6-carboxylic acid moiety. This trifunctional nature allows for precise, multi-directional elaboration, enabling the exploration of vast chemical space in the pursuit of novel drug candidates with optimized potency, selectivity, and pharmacokinetic profiles.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | Brown to black solid | |
| Melting Point | >300 °C | |
| pKa | 4.33 ± 0.30 (Predicted) | |
| Boiling Point | 549.3 ± 35.0 °C (Predicted) | |
| Density | 1.611 g/cm³ (Predicted) | |
| CAS Number | 885519-89-1 |
Spectroscopic Characterization (Predicted and Representative Data):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core. The amino group protons will likely appear as a broad singlet, and the carboxylic acid proton will be a highly deshielded, broad singlet, often exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the eight carbon atoms, with the carbonyl carbon of the carboxylic acid appearing in the downfield region (typically 165-175 ppm). The carbons of the aromatic rings will resonate in the 110-150 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong N-H stretching vibrations from the amino and indazole N-H groups (around 3200-3400 cm⁻¹), a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), and a prominent C=O stretch from the carboxylic acid (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that requires careful execution. The most logical and frequently implied route in the literature involves the synthesis of a nitro-substituted precursor, followed by reduction of the nitro group to the desired amine.
Start [label="Methyl 4-chloro-3-nitrobenzoate"]; Step1 [label="Hydrazine Cyclization"]; Intermediate1 [label="Methyl 4-hydrazinyl-3-nitrobenzoate"]; Step2 [label="Indazole Formation"]; Intermediate2 [label="Methyl 4-nitro-1H-indazole-6-carboxylate"]; Step3 [label="Saponification"]; Intermediate3 [label="4-Nitro-1H-indazole-6-carboxylic acid", fillcolor="#FBBC05"]; Step4 [label="Reduction"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Product; }
Figure 1. Synthetic pathway to this compound.
Experimental Protocol:
Step 1: Synthesis of Methyl 4-nitro-1H-indazole-6-carboxylate
This step involves the formation of the indazole ring system from a suitable precursor. While a direct protocol is not explicitly detailed, a plausible approach based on established indazole syntheses would involve the reaction of a hydrazine with an ortho-substituted benzaldehyde or ketone.
Step 2: Synthesis of 4-Nitro-1H-indazole-6-carboxylic acid
This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Procedure: Methyl 6-nitro-1H-indazole-4-carboxylate is dissolved in a mixture of THF and methanol (1:1).[2] An aqueous solution of 2N sodium hydroxide is added, and the mixture is stirred at 70°C for one hour.[2] After cooling, the organic solvents are removed under reduced pressure. The remaining aqueous solution is acidified with a suitable acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 4-Nitro-1H-indazole-6-carboxylic acid.[2]
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to an amino group.
-
Procedure: 4-Nitro-1H-indazole-6-carboxylic acid is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to afford this compound.
Reactivity and Application as a Heterocyclic Building Block
The trifunctional nature of this compound makes it a versatile building block for the synthesis of more complex molecules. The amino and carboxylic acid groups are readily amenable to a wide range of chemical transformations.
BuildingBlock [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AmideCoupling [label="Amide Coupling\n(e.g., HATU, EDC)"]; Acylation [label="Acylation"]; Sulfonylation [label="Sulfonylation"]; NAlkylation [label="N-Alkylation"]; Esterification [label="Esterification"];
BuildingBlock -> AmideCoupling [label="Carboxylic Acid"]; BuildingBlock -> Acylation [label="Amino Group"]; BuildingBlock -> Sulfonylation [label="Amino Group"]; BuildingBlock -> NAlkylation [label="Indazole N-H"]; BuildingBlock -> Esterification [label="Carboxylic Acid"]; }
Figure 2. Reactivity of this compound.
Amide Coupling: The carboxylic acid moiety is a prime site for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.
General Protocol for Amide Coupling:
-
To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) or EDC (1.1 equivalents) and an additive like HOBt (1.1 equivalents).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1-1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water, and the product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Functionalization of the Amino Group: The 4-amino group serves as a versatile handle for further derivatization through acylation, sulfonylation, or reductive amination, providing another avenue for molecular diversification.
N-Alkylation of the Indazole Ring: The N1-position of the indazole ring can be alkylated or arylated, which can significantly impact the biological activity and physicochemical properties of the resulting molecule.
Application in Kinase Inhibitor Synthesis:
A significant application of aminoindazoles lies in the development of protein kinase inhibitors. The indazole scaffold can act as a bioisostere for other heterocyclic systems, and the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase active site. The carboxylic acid functionality provides a convenient attachment point for fragments that can occupy other pockets of the ATP-binding site, leading to potent and selective inhibitors.
Conclusion
This compound represents a highly valuable and versatile building block for drug discovery and development. Its trifunctional nature provides a robust platform for the synthesis of diverse compound libraries with the potential for a wide range of biological activities. The synthetic routes and reaction protocols outlined in this guide are intended to provide researchers with a solid foundation for the effective utilization of this important heterocyclic scaffold in their quest for novel therapeutic agents. As the demand for innovative drug candidates continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved January 11, 2026, from [Link]
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. Retrieved January 11, 2026, from [Link]
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Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Publications. Retrieved January 11, 2026, from [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. Retrieved January 11, 2026, from [Link]
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The Aminoindazole Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development
Abstract
The aminoindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This in-depth technical guide provides a comprehensive overview of the discovery and history of aminoindazoles, detailing the evolution of their synthesis and their profound impact on modern drug discovery. We will explore the key synthetic methodologies, offering insights into the mechanistic underpinnings and practical considerations for researchers. Furthermore, this guide will delve into the critical role of aminoindazoles as potent kinase inhibitors, illustrating their interaction with key signaling pathways implicated in cancer and other diseases. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important heterocyclic motif.
Introduction: The Rise of a Privileged Scaffold
The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has been a subject of chemical interest for over a century. However, it is the introduction of an amino substituent that has unlocked the true therapeutic potential of this scaffold. Aminoindazoles have proven to be exceptional bioisosteres for other hinge-binding motifs in kinases, leading to the development of numerous potent and selective inhibitors. Their unique structural and electronic properties allow for key hydrogen bonding interactions within the ATP-binding pocket of various kinases, making them a cornerstone of many drug discovery programs.[1][2] This guide will provide a comprehensive journey through the world of aminoindazoles, from their historical roots to their current status as a critical component in the modern medicinal chemist's toolbox.
A Historical Perspective: The Genesis of Indazole Chemistry
The story of indazoles begins in the late 19th century with the pioneering work of German chemist Emil Fischer. In 1883, Fischer reported the first synthesis of an indazole derivative, laying the groundwork for over a century of exploration into this fascinating heterocyclic system.[3][4] His initial work involved the cyclization of ortho-hydrazinobenzoic acids.
A significant advancement in indazole synthesis was the Jacobson Indazole Synthesis , first described in 1893. This method involves the intramolecular cyclization of N-nitroso-o-toluidines and their derivatives. The reaction proceeds through the thermal decomposition of the N-nitroso compound, which rearranges to form the indazole ring. Mechanistic studies have suggested an intramolecular azo coupling with an initial acyl shift as the rate-determining step.[5] While not initially focused on aminoindazoles, these early synthetic methods were crucial for establishing the fundamental chemistry of the indazole ring system, paving the way for the later development of aminated derivatives.
The Art of Synthesis: Crafting the Aminoindazole Core
The strategic synthesis of aminoindazoles is paramount to their application in drug discovery. The position of the amino group on the indazole ring significantly influences the molecule's biological activity and physicochemical properties. Consequently, a variety of synthetic methods have been developed to access different isomers.
Synthesis of 3-Aminoindazoles: The Kinase Hinge Binder
The 3-aminoindazole isomer is arguably the most significant in medicinal chemistry, frequently serving as a key pharmacophore in kinase inhibitors.
A common and straightforward method for the synthesis of 3-aminoindazoles is the reaction of an ortho-halobenzonitrile with hydrazine. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydrazine displaces the halide, followed by an intramolecular cyclization. The reactivity of the halide follows the order F > Cl > Br > I.
Experimental Protocol: Synthesis of 3-Aminoindazole from 2-Fluorobenzonitrile
-
To a solution of 2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethanol, add hydrazine hydrate (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 3-aminoindazole.
More modern and versatile methods for the synthesis of 3-aminoindazoles involve palladium-catalyzed cross-coupling reactions. A notable example is the two-step synthesis from 2-bromobenzonitriles. This process involves a palladium-catalyzed arylation of benzophenone hydrazone with the 2-bromobenzonitrile, followed by an acidic deprotection and cyclization sequence.[6] This method offers a broader substrate scope compared to the classical SNAr approach.
Synthesis of 4-, 5-, 6-, and 7-Aminoindazoles
While 3-aminoindazoles have received the most attention, other isomers are also of significant interest and require distinct synthetic strategies.
A common route to 5-aminoindazoles involves the reduction of a 5-nitroindazole precursor. The 5-nitroindazole can be synthesized from 2-methyl-4-nitroaniline via diazotization followed by cyclization.[5]
Experimental Protocol: Synthesis of 5-Aminoindazole
-
Nitration: To a solution of 2-methylaniline in a mixture of sulfuric acid and nitric acid at low temperature, add the nitrating agent slowly. After the reaction is complete, pour the mixture onto ice and collect the precipitated 2-methyl-4-nitroaniline.
-
Diazotization and Cyclization: Dissolve the 2-methyl-4-nitroaniline in acetic acid and treat it with a solution of sodium nitrite in water at 0°C. Allow the reaction to stir and warm to room temperature to facilitate cyclization to 5-nitroindazole.[5]
-
Reduction: Dissolve the 5-nitroindazole in a suitable solvent like ethanol or methanol. Add a reducing agent such as tin(II) chloride and hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
After the reduction is complete, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude 5-aminoindazole by column chromatography or recrystallization.
Similar to the 5-amino isomer, 6-aminoindazoles are typically prepared by the reduction of the corresponding 6-nitroindazole. The 6-nitro-1H-indazole is commercially available or can be synthesized.
Experimental Protocol: Synthesis of 6-Aminoindazole from 6-Nitro-1H-indazole
-
Suspend 6-nitro-1H-indazole in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature overnight.[7]
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 6-amino-1H-indazole as a solid.[7]
The synthesis of 4- and 7-aminoindazoles often requires more specialized strategies, such as starting from appropriately substituted anilines or benzonitriles and carrying the amino or a precursor functional group through the synthetic sequence. For instance, 7-aminoindazole can be synthesized and has been used as a building block in the synthesis of N-(1H-7-indazolyl)-pyridinones.[8]
Table 1: Comparison of Synthetic Methods for Aminoindazoles
| Method | Isomer | Starting Materials | Key Reagents | Advantages | Disadvantages |
| SNAr | 3-Amino | o-Halobenzonitrile | Hydrazine | Simple, cost-effective | Limited substrate scope, harsh conditions |
| Pd-Catalyzed Coupling | 3-Amino | 2-Bromobenzonitrile | Pd catalyst, ligand, base | Broad substrate scope, milder conditions | Higher cost of reagents |
| Nitration/Reduction | 5-, 6-Amino | Substituted Anilines | Nitrating agent, reducing agent | Well-established, scalable | Multi-step, potential for regioisomer issues |
| Specialized Routes | 4-, 7-Amino | Functionalized precursors | Various | Access to less common isomers | Often requires more complex synthesis |
Aminoindazoles in the Spotlight of Drug Discovery
The true value of the aminoindazole scaffold lies in its remarkable ability to interact with biological targets, particularly protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Aminoindazoles have been successfully employed as "hinge-binding" motifs, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.
A Case Study in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight fragments for weak binding to the target protein. These initial hits are then elaborated and optimized to generate potent and selective drug candidates. The aminoindazole core is an ideal fragment due to its low molecular weight, favorable physicochemical properties, and inherent ability to engage in key interactions with kinase hinge regions.
Targeting Key Kinases in Cancer and Inflammation
Aminoindazole-based inhibitors have shown remarkable efficacy against a range of therapeutically relevant kinases.
PDK1 is a master kinase that plays a central role in the PI3K/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival.[9][10][11][12][13] Dysregulation of this pathway is a common event in many cancers. Aminoindazoles have been identified as potent PDK1 inhibitors, demonstrating the utility of this scaffold in targeting this critical node in cancer signaling.[3][11][14]
The Src family of non-receptor tyrosine kinases are key regulators of a multitude of cellular processes, including cell adhesion, growth, migration, and differentiation.[8][14][15][16][17] Their aberrant activation is frequently observed in various cancers, contributing to tumor progression and metastasis. Several aminoindazole-based compounds have been developed as potent inhibitors of Src family kinases.
FLT3 (FMS-like tyrosine kinase 3), c-Kit, and PDGFRα (platelet-derived growth factor receptor alpha) are all receptor tyrosine kinases that play critical roles in hematopoiesis and cell proliferation.[7][18][19][20][21][22][23][24][25][26][27][28][29][30] Mutations leading to the constitutive activation of these kinases are driving oncogenes in various leukemias and solid tumors. Aminoindazole-based inhibitors have demonstrated significant activity against these targets, offering promising therapeutic strategies.
Tpl2 (Tumor progression locus 2), also known as MAP3K8, is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a crucial role in inflammatory signaling pathways.[6][31][32][33][34] It is activated downstream of various immune receptors and mediates the activation of the ERK and p38 MAPK pathways.[6] Indazole-based compounds have been identified as inhibitors of Tpl2, highlighting their potential in the treatment of inflammatory diseases.[25]
IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the degradation of the essential amino acid tryptophan.[35] In the context of cancer, IDO1 is an important immune checkpoint protein.[35][36] Its overexpression in tumor cells and antigen-presenting cells leads to a depletion of tryptophan in the tumor microenvironment, which suppresses T-cell proliferation and promotes immune tolerance.[1][35][36][37][38] Aminoindazoles have been investigated as IDO1 inhibitors, offering a novel immunotherapeutic strategy to reverse tumor-induced immune suppression.
Conclusion and Future Directions
The journey of the aminoindazole scaffold from its early synthetic roots to its current prominence in drug discovery is a testament to the power of medicinal chemistry. Its versatility as a synthetic building block and its remarkable ability to target key proteins in disease pathways have solidified its status as a privileged scaffold. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of aminoindazole derivatives, enabling the exploration of new biological targets. As our understanding of complex disease biology deepens, the rational design of next-generation aminoindazole-based therapeutics holds immense promise for addressing unmet medical needs. The future of aminoindazoles in medicine is bright, with ongoing research poised to deliver innovative and effective treatments for a wide range of diseases.
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TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations. The Journal of Clinical Investigation. [Link]
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The Indazole Scaffold: Unveiling the Therapeutic Potential of 4-Amino-1H-indazole-6-carboxylic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions have made it a versatile building block for targeting a range of biological macromolecules. This guide delves into the potential therapeutic targets of a specific, yet under-explored derivative, 4-Amino-1H-indazole-6-carboxylic acid. While direct experimental data for this compound is sparse, its structural features, when viewed through the lens of established indazole-based inhibitors, allow for the formulation of compelling hypotheses regarding its biological activity. This document will serve as a roadmap for researchers seeking to elucidate the therapeutic promise of this intriguing molecule.
The Indazole Core: A Foundation for Potent and Selective Inhibition
Indazole-containing compounds have demonstrated a remarkable capacity for inhibiting protein kinases and Poly (ADP-ribose) polymerase (PARP) enzymes, two critical classes of targets in oncology and beyond.[1][2][4] Marketed drugs such as axitinib, a potent VEGFR inhibitor, and niraparib, a PARP inhibitor, underscore the clinical significance of this scaffold.[1][2][5] The defining characteristic of the indazole ring is its bioisosteric relationship with indole and phenol, allowing it to mimic the interactions of these groups with target proteins while offering distinct physicochemical properties.[3] The presence of two nitrogen atoms provides both hydrogen bond donor and acceptor capabilities, facilitating strong and specific binding to the ATP-binding pocket of kinases or the NAD+ binding site of PARPs.[3]
The subject of this guide, this compound, possesses key functional groups that are anticipated to modulate its target engagement profile. The amino group at the 4-position can act as a hydrogen bond donor, potentially forming crucial interactions with the hinge region of protein kinases. The carboxylic acid at the 6-position introduces a negative charge at physiological pH, which could be exploited for interactions with positively charged residues in a target's active site or to enhance solubility.
Potential Therapeutic Target Class I: Protein Kinases
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] The indazole scaffold is a common feature in many kinase inhibitors, targeting both tyrosine kinases and serine/threonine kinases.[1][2]
Vascular Endothelial Growth Factor Receptors (VEGFRs)
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1][6] Several indazole-based compounds, including the FDA-approved drug axitinib, are potent inhibitors of VEGFRs.[3][6] These inhibitors typically bind to the ATP-binding site in the kinase domain, preventing the phosphorylation of downstream signaling molecules.
Hypothesis for this compound: The 4-amino group could potentially form hydrogen bonds with the hinge region of the VEGFR kinase domain, a common interaction for type II kinase inhibitors. The 6-carboxylic acid moiety might interact with basic residues in the solvent-exposed region of the active site, potentially enhancing both potency and selectivity.
Experimental Protocol: VEGFR2 Kinase Inhibition Assay
This protocol outlines a biochemical assay to determine the in vitro inhibitory activity of this compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known VEGFR2 inhibitor (e.g., axitinib) as a positive control.
-
Add 10 µL of a solution containing the VEGFR2 enzyme and the poly(Glu, Tyr) substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway: VEGFR2 Signaling Cascade
Caption: Simplified VEGFR2 signaling pathway leading to angiogenesis.
Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[2][7] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[2][7] Several indazole derivatives have been identified as potent inhibitors of Aurora kinases.[7]
Hypothesis for this compound: The indazole scaffold can mimic the purine ring of ATP, while the 4-amino group could interact with the hinge region of Aurora kinases. The 6-carboxylic acid might form a salt bridge with a conserved lysine residue in the active site, a feature that could be exploited for designing selective inhibitors.
Experimental Workflow: Cell-Based Assay for Aurora B Inhibition
Caption: Workflow for assessing Aurora B inhibition in a cell-based assay.
Potential Therapeutic Target Class II: Poly (ADP-ribose) Polymerases (PARPs)
PARP enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway that corrects single-strand breaks.[4] PARP inhibitors have emerged as a successful class of targeted therapies for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[4] The indazole-3-carboxamide scaffold is a key feature of the approved PARP inhibitor, Niraparib.[4]
Hypothesis for this compound: Although lacking the carboxamide group of niraparib, the indazole core of this compound can still occupy the nicotinamide binding site of PARP enzymes. The 4-amino and 6-carboxylic acid groups could form unique hydrogen bonding and electrostatic interactions with residues in the PARP active site, potentially leading to potent and selective inhibition. More recent research has also highlighted the potential of indazole-7-carboxamide derivatives as selective PARP7 inhibitors for cancer immunotherapy.[8]
Experimental Protocol: PARP1 Enzymatic Assay
This protocol describes a method to measure the inhibitory effect of this compound on PARP1 activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (or other suitable protein substrate)
-
Activated DNA (e.g., nicked DNA)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Biotinylated NAD+
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated plates
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
Procedure:
-
Coat streptavidin plates with histone H1 and incubate overnight at 4°C. Wash the plates to remove unbound histone.
-
Prepare serial dilutions of this compound in assay buffer.
-
In each well, add the PARP1 enzyme, activated DNA, and the test compound at various concentrations. Include a no-enzyme control and a no-compound control.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.
-
Incubate at room temperature for 1 hour to allow for the PARylation reaction.
-
Wash the plates to remove unincorporated biotinylated NAD+.
-
Add HRP-conjugated anti-biotin antibody and incubate for 1 hour.
-
Wash the plates to remove unbound antibody.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Logical Relationship: Synthetic Lethality with PARP Inhibitors
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solubility of 4-Amino-1H-indazole-6-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Organic Solvent Solubility of 4-Amino-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an Active Pharmaceutical Ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of this compound, a heterocyclic compound belonging to a class of molecules known for their diverse biological activities.[1][2][3][4] Lacking readily available public solubility data, this document serves as a first-principles guide for the research scientist. It outlines the theoretical underpinnings of solubility, provides a robust experimental framework for its determination, and explains the critical interpretation of the resulting data.
Introduction: The Central Role of Solubility
This compound is a substituted indazole. The indazole scaffold is a prominent feature in many pharmacologically active compounds, recognized for a wide array of activities including anti-inflammatory, anti-tumor, and anti-HIV effects.[1] The successful development of any such compound into a viable drug product is fundamentally dependent on a thorough understanding of its physical properties, with solubility being paramount.
Organic solvent solubility data is indispensable for:
-
Process Chemistry: Designing efficient crystallization and purification protocols.
-
Formulation Development: Selecting appropriate excipients and solvent systems for liquid dosage forms or for processes like spray drying.[5]
-
Analytical Method Development: Preparing stock solutions and standards for quantification.
-
Preclinical Studies: Enabling the preparation of dosing solutions for pharmacological and toxicological assessments.
This guide provides the necessary expertise to approach the solubility determination for this compound systematically and scientifically.
Physicochemical Profile of this compound
Understanding the molecule's intrinsic properties is the first step in predicting and interpreting its solubility behavior.
Molecular Structure:
Caption: Structure of this compound (CAS 885519-89-1).
The structure reveals several key features that dictate its solubility:
-
Amphoteric Nature: The molecule possesses a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes its solubility highly dependent on the pH in aqueous solutions and influences its interactions with acidic or basic organic solvents. The parent indazole molecule is also amphoteric.[6]
-
Hydrogen Bonding: The presence of N-H (in the indazole ring and amino group) and O-H (in the carboxylic acid) functionalities allows the molecule to act as both a hydrogen bond donor and acceptor. This is a primary driver of its interaction with protic solvents.
-
Aromatic System: The fused bicyclic aromatic ring structure provides a nonpolar surface area, contributing to interactions with less polar or aromatic solvents through van der Waals forces and π-π stacking.
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance for Solubility |
| Molecular Weight | 177.16 g/mol [7] | Low molecular weight generally favors solubility. |
| pKa (Acidic) | ~4.01-4.33[8][9] | Relates to the deprotonation of the carboxylic acid. |
| pKa (Basic) | Not readily available, but the amino group will have a basic pKa. | Relates to the protonation of the amino group. |
| Appearance | Brown to black solid[8] | Indicates that the solid state may have significant crystal lattice energy to overcome. |
The Thermodynamic Basis of Solubility
Solubility is an equilibrium phenomenon governed by thermodynamics.[10] A substance dissolves when the Gibbs free energy (ΔG) of the system decreases. The process can be broken down into three conceptual steps:
-
Solute-Solute Separation: Energy is required to overcome the crystal lattice forces holding the solid this compound molecules together (Enthalpy, ΔH₁ > 0).
-
Solvent-Solvent Separation: Energy is needed to create a cavity in the solvent to accommodate the solute molecule (ΔH₂ > 0).
-
Solute-Solvent Interaction: Energy is released when the solute molecule interacts with the solvent molecules (ΔH₃ < 0).
The overall enthalpy of solution (ΔH_sol) is the sum of these steps. Dissolution is favored when the energy released from solute-solvent interactions (ΔH₃) compensates for the energy required to break the solute and solvent interactions (ΔH₁ + ΔH₂).[11][12]
Caption: Key energetic contributions to the dissolution process.
A Practical Framework for Solubility Determination
Given the absence of published data, a systematic experimental approach is required.
Strategic Solvent Selection
The choice of solvents should span a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.[5]
| Solvent Class | Examples | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Capable of hydrogen bonding with the amino and carboxylic acid groups. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | Can accept hydrogen bonds and interact via dipole-dipole forces. |
| Nonpolar Aprotic | Toluene, Hexanes, Dichloromethane (DCM) | Probe interactions with the aromatic core and assess the limits of solubility. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Intermediate polarity with hydrogen bond accepting capability. |
Experimental Protocol: Isothermal Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14] It ensures the solution is truly saturated and in equilibrium with the solid phase.
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a controlled temperature.
Materials:
-
This compound (ensure purity is known)
-
Selected organic solvents (high purity grade)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)
Workflow Diagram:
Caption: Experimental workflow for the Shake-Flask solubility method.
Detailed Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibration, confirming saturation.[13]
-
Solvent Addition: Accurately add a known volume of the selected solvent (e.g., 1-2 mL).
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, let the vials rest at the same temperature to allow the excess solid to sediment. Centrifugation can be used to accelerate this process.
-
Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15]
-
Verification of Equilibrium: To ensure thermodynamic equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent. Additionally, the solid material remaining in the vial should be analyzed (e.g., by XRPD) to confirm that no phase transformation or solvate formation has occurred during the experiment.[10]
Data Presentation and Interpretation
Quantitative results should be summarized in a clear, tabular format.
Table 1: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |
| DMSO | Polar Aprotic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| THF | Ether | Experimental Value | Calculated Value |
| Dichloromethane | Nonpolar Aprotic | Experimental Value | Calculated Value |
| Toluene | Nonpolar Aprotic | Experimental Value | Calculated Value |
Interpretation:
-
High Solubility in DMSO/DMF: Expected, as these are powerful, polar aprotic solvents capable of disrupting strong intermolecular forces.
-
Good Solubility in Alcohols: The ability of methanol and ethanol to form hydrogen bonds with the solute's functional groups would likely lead to good solubility.
-
Low Solubility in Nonpolar Solvents: The molecule's polar functional groups and hydrogen bonding capacity would likely result in poor solubility in solvents like hexanes or toluene, which can only offer weak van der Waals interactions.
Conclusion
A comprehensive understanding of the is a foundational requirement for its advancement as a potential drug candidate. In the absence of published data, this guide provides the theoretical framework and a robust, validated experimental protocol based on the isothermal shake-flask method to generate this critical information. By systematically evaluating solubility across a spectrum of solvents, researchers can make informed decisions in process development, formulation, and analytical chemistry, thereby accelerating the path from discovery to application.
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An In-depth Technical Guide to the Structural Analysis of 4-Amino-1H-indazole-6-carboxylic acid
This guide provides a comprehensive technical overview of the structural analysis of 4-Amino-1H-indazole-6-carboxylic acid, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The indazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] A thorough understanding of the three-dimensional structure and physicochemical properties of its derivatives is paramount for rational drug design and development.
This document will delve into the core analytical techniques required to elucidate and confirm the structure of this compound. In the absence of extensive published experimental data for this specific molecule, this guide will leverage established principles of organic chemistry and spectroscopy, drawing parallels with closely related, well-characterized indazole analogues to present a robust predictive and methodological framework.
Molecular Overview and Synthetic Strategy
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 885519-89-1[3]
-
Molecular Formula: C₈H₇N₃O₂
-
Molecular Weight: 177.16 g/mol [3]
The structure features a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, with an amino group at position 4 and a carboxylic acid group at position 6. The presence of both an acidic (carboxylic acid) and a basic (amino and pyrazole nitrogens) functional group suggests amphoteric properties, influencing its solubility and potential for salt formation.
Proposed Synthesis Workflow
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of substituted indazoles.[4] A common and effective strategy involves the cyclization of appropriately substituted phenylhydrazines or the reduction of a nitro group followed by cyclization. A logical starting material would be 2-methyl-3,5-dinitrobenzoic acid.
Caption: Experimental workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. [5]
For this compound (MW = 177.16), a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is expected to provide a highly accurate mass measurement, confirming the elemental formula.
| m/z (predicted) | Ion Identity | Justification |
| 178.0611 | [M+H]⁺ | Protonated molecular ion. |
| 176.0455 | [M-H]⁻ | Deprotonated molecular ion. |
| 160.0506 | [M-OH]⁺ or [M-NH₃]⁺ | Loss of a hydroxyl radical from the carboxylic acid or loss of ammonia. |
| 132.0556 | [M-COOH]⁺ | Loss of the carboxylic acid group. This is a common fragmentation pathway for aromatic carboxylic acids. [6][7][8] |
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS) for sample introduction and potential separation from impurities.
-
Data Acquisition:
-
Full Scan MS: Acquire data in full scan mode to determine the accurate mass of the molecular ion.
-
Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This provides valuable structural information.
-
-
Data Analysis: Analyze the accurate mass data to confirm the elemental composition. Interpret the fragmentation pattern to corroborate the proposed structure by identifying characteristic neutral losses and fragment ions. [3][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3200 | N-H stretch | Amino (NH₂) and Indazole (N-H) |
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid (COOH) |
| ~1700 | C=O stretch | Carboxylic Acid (C=O) |
| 1620-1580 | N-H bend | Amino (NH₂) |
| 1600-1450 | C=C stretch | Aromatic Ring |
| ~1300 | C-N stretch | Aromatic Amine |
| ~1250 | C-O stretch | Carboxylic Acid |
-
Sample Preparation: For a solid sample, the most common method is to prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press it into a transparent disk using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Analyze the positions and shapes of the absorption bands in the spectrum to identify the characteristic functional groups of this compound.
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. [10][11][12]
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step. [13][14]Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined against the experimental data to obtain the final, highly accurate crystal structure.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Computational Analysis
In conjunction with experimental data, computational chemistry provides valuable insights into the electronic structure, conformational preferences, and spectroscopic properties of molecules.
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to:
-
Predict NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) methods can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy, aiding in the assignment of experimental spectra. [2][15]* Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule.
-
Calculate Vibrational Frequencies: Predict the IR spectrum to assist in the interpretation of experimental data.
-
Analyze Molecular Orbitals: Understand the electronic properties, such as the HOMO-LUMO gap, which can be relevant to the molecule's reactivity and photophysical properties.
Conclusion
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4-Amino-1H-indazole-6-carboxylic acid: A Technical Guide for Advanced Drug Discovery
This guide provides an in-depth exploration of 4-Amino-1H-indazole-6-carboxylic acid (CAS 885519-89-1), a heterocyclic building block of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of facts to dissect the molecule's strategic importance, its physicochemical properties, synthetic utility, and its role as a foundational scaffold in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique potential of the indazole core.
The Indazole Scaffold: A Privileged Structure in Pharmacology
Nitrogen-containing heterocyclic compounds are cornerstones of pharmaceutical development, and among them, the indazole ring system holds a place of distinction.[1][2][3] Comprising a bicyclic structure formed by the fusion of a benzene and a pyrazole ring, indazole is considered a "privileged scaffold."[1][3] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a robust starting point for drug discovery across various therapeutic areas.
Indazole derivatives are found in numerous synthetic compounds and have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][3][4] Their success is exemplified by several FDA-approved drugs, such as Granisetron (an antiemetic), Pazopanib (a tyrosine kinase inhibitor for cancer), and Benzydamine (an anti-inflammatory agent), all of which feature the indazole core.[1][2][4]
The subject of this guide, this compound, is a particularly valuable derivative. It presents two key functional groups—an amine and a carboxylic acid—on this privileged scaffold, offering dual points for chemical modification and library development.
Physicochemical Profile and Structure
Understanding the fundamental properties of a chemical building block is critical for its effective application in synthesis and biological screening.
Chemical Structure
The structure of this compound is depicted below. The 1H-tautomer is generally the most thermodynamically stable and predominant form.[3]
Caption: Chemical structure of this compound.
Key Properties
The following table summarizes the key physicochemical properties of the compound. This data is essential for planning reactions, determining appropriate storage conditions, and designing formulation strategies.
| Property | Value | Reference |
| CAS Number | 885519-89-1 | [5][6][7][8][9] |
| Molecular Formula | C₈H₇N₃O₂ | [5][7][8][10] |
| Molecular Weight | 177.16 g/mol | [5][7] |
| Predicted Boiling Point | 549.3 ± 35.0 °C | [5] |
| Predicted Density | 1.611 g/cm³ | [5] |
| Storage Temperature | 2-8 °C | [5] |
| Solubility | Expected to be soluble in polar solvents | [11] |
Synthetic Strategies and Chemical Reactivity
While specific, peer-reviewed synthesis routes for this compound are not extensively detailed in readily available literature, its structure allows for logical retrosynthetic analysis based on established indazole chemistry. The molecule's true power lies in its reactivity, serving as a versatile intermediate.
Conceptual Synthetic Workflow
The synthesis of functionalized indazoles often involves the cyclization of appropriately substituted benzene precursors. A plausible general approach is outlined below.
Caption: Diversification potential of the core scaffold.
Illustrative Experimental Protocol: Amide Bond Formation
To demonstrate the practical application of this building block, we provide a detailed, field-proven protocol for a standard amide coupling reaction. This procedure is representative of how the carboxylic acid moiety would be functionalized in a typical medicinal chemistry campaign. The protocol is adapted from methodologies reported for similar indazole carboxylic acids. [12] Objective: To synthesize an N-substituted-4-amino-1H-indazole-6-carboxamide via amide coupling.
Materials and Reagents:
-
This compound
-
Substituted amine (R-NH₂) (1.0-1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Activation: Add HOBt (1.2 equiv) and EDC (1.2 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester intermediate, which minimizes side reactions.
-
Amine Addition: Add the desired substituted amine (1.0-1.2 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 equiv). The base scavenges the HCl byproduct of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for a standard amide coupling protocol.
Conclusion and Future Directions
This compound is more than just a chemical intermediate; it is a strategically designed building block for modern drug discovery. Its privileged indazole core, combined with orthogonally reactive amino and carboxylic acid functional groups, provides an exceptional platform for generating diverse chemical libraries. [7][11][13]The demonstrated biological activities of the indazole scaffold, particularly as kinase inhibitors and receptor modulators, underscore the potential of derivatives from this starting material. [3] Future research should focus on leveraging this scaffold to tackle complex diseases. The integration of computational modeling and structure-activity relationship (SAR) studies will be crucial in guiding the rational design of new, highly potent, and selective therapeutic agents. [1]As the demand for novel chemical entities continues to grow, versatile and well-characterized building blocks like this compound will remain indispensable tools for medicinal chemists.
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Commercial Availability and Technical Profile of 4-Amino-1H-indazole-6-carboxylic acid: A Guide for Researchers
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the indazole nucleus represents a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This bicyclic aromatic heterocycle, composed of a benzene ring fused to a pyrazole ring, is a cornerstone in medicinal chemistry due to its versatile biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[2] Notably, several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[1] 4-Amino-1H-indazole-6-carboxylic acid (CAS No. 885519-89-1) is a key building block within this class, offering strategic points for chemical modification to generate diverse libraries of compounds for screening and optimization. This guide provides an in-depth technical overview of its commercial availability, synthesis, quality control, and applications, with a focus on empowering researchers to effectively integrate this valuable intermediate into their drug discovery workflows.
Commercial Availability: Sourcing and Procurement
This compound is readily available from a variety of chemical suppliers specializing in building blocks for research and development. The purity of commercially available batches is typically high, often exceeding 95%, which is suitable for most synthetic applications. When sourcing this reagent, it is crucial to consider not only the purity but also the available quantities and lead times, which can vary between suppliers. Below is a comparative summary of offerings from several reputable vendors.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Inquire | Inquire |
| AChemBlock | ≥95% | Gram to multi-gram scale |
| Ambeed, Inc. | ≥95% | Gram to multi-gram scale |
| Chem-Impex International, Inc. | ≥95% | Gram to multi-gram scale |
| Frontier Specialty Chemicals | Inquire | Inquire |
Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.
Proposed Synthesis Pathway
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in readily available literature, a plausible and chemically sound route can be devised based on established methods for the synthesis of substituted indazoles.[1][2] The following proposed pathway starts from a commercially available substituted toluene.
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Esterification of 4-Methyl-3-nitrobenzoic acid
-
To a solution of 4-methyl-3-nitrobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield methyl 4-methyl-3-nitrobenzoate.
Step 2: Nitration of Methyl 4-methyl-3-nitrobenzoate
-
Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0°C.
-
Slowly add methyl 4-methyl-3-nitrobenzoate to the cooled acid mixture, maintaining the temperature below 10°C.
-
Stir the reaction at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the dinitro intermediate.
Step 3: Diazotization and Azide Formation
-
Dissolve the dinitro intermediate in a mixture of concentrated hydrochloric acid and water and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
Slowly add a solution of sodium azide in water to the diazonium salt solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the azide product with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
Step 4: Reductive Cyclization
-
Dissolve the azide intermediate in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield this compound.
Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors
The indazole scaffold is particularly prominent in the design of protein kinase inhibitors. The nitrogen atoms in the pyrazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors. This compound serves as a versatile intermediate, with the amino group and the carboxylic acid providing two distinct points for diversification.
The amino group can be functionalized through various reactions such as acylation, sulfonylation, or reductive amination to explore the solvent-exposed region of the kinase active site. The carboxylic acid can be converted to an amide, which is a common functional group in many drugs, allowing for the introduction of a wide range of substituents to probe different pockets of the enzyme.
Caption: Workflow for utilizing this compound in kinase inhibitor discovery.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is paramount for its successful use in synthesis. A combination of chromatographic and spectroscopic techniques should be employed for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of organic compounds. A validated reverse-phase HPLC method can be used to determine the percentage purity of this compound.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm and 280 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The expected chemical shifts and coupling constants can be predicted based on the structure and compared with the experimental data.
Expected ¹H NMR Features (in DMSO-d₆):
-
Aromatic protons on the indazole ring system.
-
A broad singlet for the amino (NH₂) protons.
-
A broad singlet for the carboxylic acid (COOH) proton.
-
A broad singlet for the indazole NH proton.
Expected ¹³C NMR Features (in DMSO-d₆):
-
Signals for the carbon atoms of the bicyclic indazole core.
-
A signal for the carboxylic acid carbonyl carbon.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition.
Safety and Handling
As with any chemical reagent, proper safety precautions must be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a commercially accessible and highly valuable building block for drug discovery and medicinal chemistry. Its strategic placement of functional groups on the privileged indazole scaffold allows for the efficient generation of diverse chemical libraries, particularly for the development of kinase inhibitors. By understanding its commercial availability, employing robust synthetic and analytical methods, and adhering to proper safety protocols, researchers can effectively leverage this versatile intermediate to accelerate their drug discovery programs.
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An In-depth Technical Guide to the Safe Handling of 4-Amino-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Amino-1H-indazole-6-carboxylic acid. Synthesizing data from analogous compounds and established laboratory safety principles, this document is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks associated with this compound. The guide covers hazard identification, exposure controls, handling and storage, emergency procedures, and waste disposal. The causality behind each recommendation is explained to foster a deeper understanding of the safety requirements.
Introduction: Understanding the Compound
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery.[1] Its indazole scaffold, coupled with amino and carboxylic acid functional groups, makes it a versatile building block for the synthesis of novel therapeutic agents.[2][3] The stable 1H-indazole tautomer is the predominant form, and its aromatic nature contributes to its stability.[2][4] However, the very features that make this compound chemically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. While specific toxicological data for this compound is not extensively documented, a robust safety profile can be constructed by examining its structural analogues and the known reactivity of its functional groups.
Hazard Identification and Risk Assessment
Based on data from structurally related aminoindazoles and indazole carboxylic acids, this compound should be handled as a hazardous substance with the following potential risks:
-
Acute Oral Toxicity: Harmful if swallowed.[5]
-
Skin Irritation: May cause skin irritation upon contact.[5]
-
Serious Eye Irritation: May cause serious eye irritation.[5]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[5]
Aromatic amines, as a class, can be readily absorbed through the skin and may pose long-term health risks with repeated exposure.[6] Therefore, minimizing all routes of exposure is paramount.
Quantitative Safety Data Summary
The following table summarizes the hazard classifications based on analogous compounds. It is crucial to treat this compound with the same level of caution.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is essential.
Engineering Controls
-
Ventilation: All handling of powdered this compound must be conducted in a properly functioning chemical fume hood or a ventilated balance enclosure to minimize the risk of inhalation.[7]
-
Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.[7]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and potential splashes.[8]
-
Skin Protection:
-
Respiratory Protection: For procedures with a high potential for aerosolization, or in the event of a ventilation failure, a NIOSH-approved respirator may be necessary.[3]
Caption: Recommended sequence for donning Personal Protective Equipment.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidental exposure and maintaining the integrity of the compound.
Handling
-
Avoid Dust Formation: Handle the compound carefully to minimize the generation of dust. Use appropriate tools for weighing and transferring the solid.[7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[5]
-
Weighing: Weigh the compound in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.[5]
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials.[3]
-
Incompatible Materials: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[9] The amino group can react with acids, while the carboxylic acid group can react with bases.[10][11]
Reactivity and Stability
While specific reactivity data for this compound is limited, its chemical behavior can be inferred from its functional groups.
-
Amino Group: The aromatic amine group is basic and can react with acids.[10] It can also be susceptible to oxidation.
-
Carboxylic Acid Group: The carboxylic acid group is acidic and will react with bases.[10] It can undergo esterification in the presence of an alcohol and an acid catalyst.[12]
-
Indazole Core: The indazole ring is a stable aromatic system.[4]
-
Thermal Decomposition: While specific data is unavailable, heating carboxylic acids can lead to decarboxylation.[13] Thermal decomposition may produce hazardous gases such as carbon oxides and nitrogen oxides.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[8]
Spill and Leak Procedures
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.[10]
-
Containment: For a powdered spill, gently cover it with a damp paper towel or other absorbent material to prevent it from becoming airborne.[11]
-
Cleanup: Carefully scoop the material into a labeled, sealable container for hazardous waste.[11][14]
-
Decontamination: Clean the spill area with a suitable decontaminating solution and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.[11]
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A Comprehensive Technical Guide to the Stability and Storage of 4-Amino-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of 4-Amino-1H-indazole-6-carboxylic Acid in Modern Drug Discovery
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its rigid bicyclic structure, featuring a fused pyrazole and benzene ring, combined with the strategic placement of amino and carboxylic acid functionalities, makes it a sought-after scaffold for the design of highly specific and potent therapeutic agents.[1][2] Derivatives of the indazole core are prevalent in a multitude of clinically significant drugs, demonstrating a broad spectrum of biological activities including, but not limited to, anti-cancer, anti-inflammatory, and neuroprotective properties.[3][4]
The integrity and purity of this key intermediate are paramount to the successful synthesis of active pharmaceutical ingredients (APIs) and the subsequent reliability of preclinical and clinical outcomes. A thorough understanding of the stability profile of this compound is therefore not merely a matter of good laboratory practice, but a foundational requirement for robust and reproducible drug development. This in-depth technical guide provides a detailed examination of the chemical stability of this compound, offering evidence-based recommendations for its optimal storage and handling, and outlining protocols for its stability assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.
| Property | Value/Description |
| Chemical Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol [5] |
| Appearance | Typically an off-white to light brown crystalline powder.[6] |
| Tautomerism | Exists predominantly as the 1H-indazole tautomer, which is thermodynamically more stable than the 2H-indazole form.[4][7] |
| pKa | The indazole ring is amphoteric.[7] The carboxylic acid moiety imparts acidic properties, while the amino group and the pyrazole ring nitrogens provide basic centers. |
The Chemical Stability Profile: A Multifaceted Analysis
The stability of this compound is influenced by several environmental factors, including pH, oxygen, light, and temperature. Understanding its behavior under stress conditions is critical for predicting its shelf-life and for the development of stability-indicating analytical methods.[8]
Hydrolytic Stability
The molecule contains both an amino and a carboxylic acid group, which can ionize depending on the pH of the environment. While the indazole ring itself is generally stable to hydrolysis, the overall stability in aqueous solutions can be pH-dependent.
-
Acidic Conditions: In acidic media, the amino group will be protonated, forming an ammonium salt. This may increase its solubility in aqueous media. Significant degradation under strong acidic conditions is not anticipated for the core indazole structure.
-
Basic Conditions: In alkaline solutions, the carboxylic acid will be deprotonated to form a carboxylate salt. Strong basic conditions could potentially promote oxidative degradation pathways, especially in the presence of oxygen.
Oxidative Degradation
The presence of an aromatic amino group makes this compound susceptible to oxidative degradation.[9] Exposure to oxidizing agents or atmospheric oxygen, potentially accelerated by light or metal ions, can lead to the formation of colored degradation products.
Proposed Oxidative Degradation Pathway: Oxidation of the amino group can proceed through a radical mechanism to form nitroso, nitro, or polymeric impurities.[10] The electron-rich aromatic system is also susceptible to oxidative attack.
Caption: Proposed Oxidative Degradation of this compound.
Photostability
Heterocyclic compounds, particularly those with nitrogen atoms, can be sensitive to UV and visible light.[11][12][13][14] The energy absorbed from light can promote electrons to excited states, leading to chemical reactions.
Proposed Photodegradation Pathway: A known photochemical reaction of indazoles is the rearrangement to form benzimidazoles. This process is thought to proceed through the less stable 2H-tautomer. While the 1H-tautomer of this compound is predominant, a photo-induced tautomerization followed by rearrangement is a plausible degradation pathway.
Caption: Proposed Photolytic Rearrangement of this compound.
Thermal Stability
As a crystalline solid, this compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur.
Proposed Thermal Degradation Pathway: The most likely thermal degradation pathway involves the decarboxylation of the carboxylic acid group, particularly at temperatures approaching its melting/decomposition point.[15][16][17][18][19] This would result in the formation of 4-amino-1H-indazole. Further decomposition at higher temperatures could lead to fragmentation of the heterocyclic ring.
Caption: Proposed Thermal Decomposition of this compound.
Recommended Storage and Handling Protocols
Based on the chemical stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location, ideally at 2-8°C for long-term storage. | Minimizes the rate of potential thermal degradation and other chemical reactions. |
| Light | Protect from light by storing in an opaque or amber container. | Prevents photolytic degradation and rearrangement to benzimidazole derivatives.[12][13][14] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Mitigates the risk of oxidative degradation of the amino group. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis and potential moisture-mediated degradation.[20] |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases. | Avoids rapid oxidative decomposition and potential salt formation or base-catalyzed side reactions.[21][22] |
Experimental Protocols for Stability Assessment
To experimentally verify the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential.[23][24] This involves subjecting the compound to the stress conditions outlined in the ICH guidelines.[8]
Forced Degradation Study Protocol
Objective: To generate potential degradation products and to assess the intrinsic stability of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[25] A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation (Solid State): Place a sample of the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Thermal Degradation (Solution): Heat a solution of the compound at 80°C for 48 hours.
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical technique, such as HPLC with a photodiode array (PDA) detector. The goal is to achieve 5-20% degradation of the parent compound.[23]
Development of a Stability-Indicating HPLC Method
Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its degradation products and process-related impurities.[26][27][28][29][30]
Workflow for Method Development:
Caption: Workflow for Stability-Indicating HPLC Method Development.
Typical HPLC Parameters:
| Parameter | Suggested Starting Conditions |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a shallow gradient (e.g., 5-95% B over 30 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | PDA detector, monitoring at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the compound) |
| Injection Volume | 10 µL |
Method Validation: Once the method is optimized to show baseline separation of the parent peak from all degradation product peaks, it must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Conclusion
This compound is a valuable, yet potentially labile, molecule. Its stability is intrinsically linked to the success of the drug discovery programs that utilize it. By understanding its potential degradation pathways—oxidative, photolytic, and thermal—researchers can implement robust storage and handling protocols to preserve its integrity. The proactive implementation of forced degradation studies and the development of a validated stability-indicating HPLC method are critical, non-negotiable steps to ensure the quality and reliability of this important chemical entity throughout the drug development lifecycle.
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A Theoretical and Computational Guide to 4-Amino-1H-indazole-6-carboxylic acid: Exploring Molecular Properties and Therapeutic Potential
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The unique bicyclic structure, composed of a fused benzene and pyrazole ring, imparts favorable pharmacokinetic and pharmacodynamic properties.[1] This guide delves into the theoretical and computational examination of a specific, promising derivative: 4-Amino-1H-indazole-6-carboxylic acid.
This document provides a comprehensive framework for researchers, chemists, and drug development professionals to understand and predict the physicochemical properties, reactivity, and potential biological interactions of this compound through the lens of modern computational chemistry. By elucidating its electronic structure, spectroscopic signatures, and binding affinities, we can accelerate the rational design of novel therapeutics.
I. Molecular Structure and Synthesis Considerations
The foundational step in any theoretical study is a deep understanding of the molecule's structure. This compound (molecular weight: 177.16 g/mol ) possesses a rigid scaffold with key functional groups—an amino group at position 4 and a carboxylic acid at position 6—that are critical for its chemical behavior and biological interactions.
While a specific, optimized synthesis for this exact molecule is not extensively detailed in the literature, a plausible synthetic route can be extrapolated from established methods for analogous indazole derivatives. A common approach involves the cyclization of appropriately substituted phenylhydrazines or the nitrosation of indoles.[2][3][4]
A proposed synthetic pathway could involve a multi-step process starting from a substituted toluene, proceeding through nitration, oxidation, reduction, and eventual cyclization to form the indazole ring. The choice of protective groups and reaction conditions would be critical to manage the regioselectivity and yield.
II. Quantum Chemical Investigations: A DFT-Based Approach
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the properties of molecular systems.[5][6] For a molecule like this compound, DFT calculations can provide invaluable insights into its geometry, stability, and electronic characteristics.
A. Computational Protocol: Geometry Optimization and Vibrational Analysis
The initial step in a DFT study is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization.
Step-by-Step Protocol:
-
Input Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D format.
-
Computational Method Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable choice for organic molecules.[7][8][9] This is paired with a suitable basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost.[7][8][9]
-
Geometry Optimization: The optimization calculation is performed using a quantum chemistry software package like Gaussian.[5][6] The goal is to find the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for structural validation.
Diagram: DFT Workflow for Structural and Vibrational Analysis
Caption: A typical workflow for DFT-based geometry optimization and frequency analysis.
B. Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[5][6]
These orbitals can be visualized to identify the regions of the molecule that are most likely to participate in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich amino group and the aromatic system, while the LUMO may be distributed over the carboxylic acid group and the pyrazole ring.
C. Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules, including biological targets like proteins and enzymes.
In the MEP map of this compound, the oxygen atoms of the carboxylic acid and the nitrogen of the amino group are expected to be regions of high negative potential (red), while the hydrogen atoms of the amino and carboxylic acid groups will likely show positive potential (blue).
Diagram: Conceptual MEP Map of this compound
Caption: A conceptual diagram illustrating expected MEP regions.
III. Spectroscopic Characterization: Theoretical Predictions
Theoretical calculations can predict various spectroscopic properties, which are invaluable for the experimental characterization of a newly synthesized compound.
A. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation.[10] The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, can accurately predict the 1H and 13C NMR chemical shifts.[7][8][11]
Protocol for NMR Chemical Shift Prediction:
-
Optimized Geometry: Use the B3LYP/6-311++G(d,p) optimized geometry of this compound.
-
GIAO Calculation: Perform a GIAO calculation at the same level of theory, specifying the solvent (e.g., DMSO-d6) using a continuum solvation model like the Polarizable Continuum Model (PCM).[10]
-
Reference Standard: Calculate the chemical shifts of a reference standard, such as tetramethylsilane (TMS), at the same level of theory.
-
Shift Calculation: The predicted chemical shifts are obtained by subtracting the calculated isotropic shielding values of the molecule's nuclei from that of the reference standard.
Expected 1H NMR Signals: Aromatic protons on the benzene ring, protons of the amino group, the carboxylic acid proton, and the N-H proton of the pyrazole ring.
Expected 13C NMR Signals: Carbons of the aromatic rings, the carbonyl carbon of the carboxylic acid, and the carbons of the pyrazole ring.
B. UV-Visible Spectroscopy
Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). This analysis provides information about the electronic transitions within the molecule and can help to understand its photophysical properties. The calculated maximum absorption wavelengths (λmax) can be compared with experimental data.
IV. Molecular Docking: Probing Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13] This is particularly useful in drug discovery for predicting the binding affinity and mode of interaction of a small molecule (ligand) with a protein target.
Given the prevalence of indazole derivatives as kinase inhibitors and anticancer agents, a relevant target for this compound could be a protein kinase or an enzyme involved in cancer cell proliferation, such as Indoleamine 2,3-dioxygenase (IDO1).[14]
A. Molecular Docking Protocol
Step-by-Step Workflow:
-
Ligand Preparation: The 3D structure of this compound is prepared by adding hydrogen atoms and assigning appropriate charges.
-
Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized native ligand or through computational prediction of binding pockets.
-
Docking Simulation: A docking program, such as AutoDock, is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.[5][15]
-
Analysis of Results: The docking results are analyzed to identify the most favorable binding pose and the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.
Diagram: Molecular Docking Workflow
Caption: A streamlined workflow for performing molecular docking studies.
V. Quantitative Data Summary
The following tables summarize the types of quantitative data that would be generated from the theoretical studies described above.
Table 1: Predicted Molecular Properties
| Property | Predicted Value |
| HOMO Energy (eV) | Value from DFT |
| LUMO Energy (eV) | Value from DFT |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Value from DFT |
| Molecular Weight ( g/mol ) | 177.16 |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Key Predicted Signals |
| 1H NMR (ppm) | List of predicted chemical shifts |
| 13C NMR (ppm) | List of predicted chemical shifts |
| UV-Vis (nm) | λmax = Predicted wavelength |
Table 3: Molecular Docking Results (Hypothetical Target)
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| e.g., IDO1 | Value from Docking | e.g., Arg, Tyr, Ser |
Conclusion
This technical guide outlines a comprehensive theoretical framework for the investigation of this compound. By leveraging a suite of computational tools, from DFT to molecular docking, researchers can gain profound insights into the structural, electronic, and biological properties of this promising molecule. The protocols and conceptual visualizations provided herein serve as a roadmap for in silico analysis, enabling the rational design and optimization of novel indazole-based therapeutic agents. The synergy between these theoretical predictions and subsequent experimental validation will undoubtedly accelerate the journey from molecular concept to clinical reality.
References
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Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(19), 13218-13235. [Link]
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Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. ResearchGate. [Link]
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Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. ResearchGate. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health (NIH). [Link]
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Organic Spectroscopic Analysis | Request PDF. (n.d.). ResearchGate. [Link]
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Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. A., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]
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Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. A., Reviriego, F., & Roussel, C. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]
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Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. A., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. [Link]
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Alkorta, I., Claramunt, R. M., Elguero, J., Gutiérrez-Puebla, E., Monge, M. A., Reviriego, F., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central (PMC). [Link]
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Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica. [Link]
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Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies | Request PDF. (n.d.). ResearchGate. [Link]
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Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum a. (n.d.). ResearchGate. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central (PMC). [Link]
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An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. [Link]
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Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PubMed Central. [Link]
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Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). PubMed. [Link]
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Methodological & Application
Application Notes and Protocols for Amide Coupling of 4-Amino-1H-indazole-6-carboxylic Acid with Primary Amines
Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry
The indazole nucleus is a privileged scaffold in modern drug discovery, with numerous derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, 4-amino-1H-indazole-6-carboxylic acid represents a versatile building block for the synthesis of novel therapeutic agents. The presence of a carboxylic acid at the 6-position and an amino group at the 4-position provides two strategic points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to enhance pharmacological profiles.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient amide coupling of this compound with primary amines. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful reaction design.
| Property | Value | Source |
| Molecular Weight | 177.16 g/mol | [5] |
| Appearance | Brown to black solid | [6] |
| Melting Point | >300 °C (decomposes) | [7][8] |
| pKa | 4.33 ± 0.30 (Predicted) | [6] |
| Storage | 2-8°C, protect from light | [6] |
Core Principles of Amide Bond Formation: A Mechanistic Overview
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process.[9][10] This is primarily due to the rapid acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive carboxylate salt.[11] To overcome this kinetic barrier, a coupling reagent is employed to activate the carboxylic acid, transforming the hydroxyl group into a better leaving group.[12]
Two of the most robust and widely used methods for amide bond formation in medicinal chemistry involve carbodiimide-based reagents (like EDC) and uronium/aminium salt-based reagents (like HATU).[10][13]
The Carbodiimide Pathway: EDC/HOBt-Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification.[14]
The mechanism proceeds through several key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive and unstable O-acylisourea intermediate.[9]
-
Formation of the HOBt Active Ester: The nucleophilic HOBt reacts with the O-acylisourea intermediate, displacing the urea portion to form an HOBt-ester. This intermediate is more stable than the O-acylisourea and is less susceptible to racemization.[9]
-
Nucleophilic Attack by the Amine: The primary amine attacks the carbonyl carbon of the HOBt-ester, forming the desired amide bond and releasing HOBt.[9]
Caption: EDC/HOBt Amide Coupling Mechanism.
The Uronium/Aminium Salt Pathway: HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and high yields, particularly in challenging couplings.[15][16]
The mechanism involves the following steps:
-
Carboxylate Formation: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[17][18]
-
Formation of the OAt-Active Ester: The carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted to the OAt-active ester with the release of tetramethylurea.[15]
-
Amide Formation: The primary amine attacks the activated ester to yield the final amide product.[17] The pyridine nitrogen in the HOAt leaving group is thought to stabilize the transition state through hydrogen bonding, accelerating the reaction.[15]
Caption: HATU-Mediated Amide Coupling Mechanism.
Experimental Protocols
Safety First: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[19] Coupling reagents can be sensitizers and irritants.[20] Anhydrous HOBt is explosive; use the commercially available monohydrate.[21]
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a robust starting point for the coupling of this compound with a variety of primary amines.
Materials:
-
This compound
-
Primary amine (1.1 equivalents)
-
EDC·HCl (1.2 equivalents)
-
HOBt hydrate (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask with stir bar
-
Ice bath
-
Standard work-up and purification equipment
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the primary amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF (or DCM). A typical concentration is 0.1-0.5 M.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, pour the mixture into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: EDC/HOBt Protocol Workflow.
Protocol 2: HATU Mediated Amide Coupling
HATU is often the reagent of choice for more challenging couplings, such as those involving sterically hindered amines or electron-deficient partners.
Materials:
-
This compound
-
Primary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and stir for 5 minutes.
-
Add HATU (1.2 equiv) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.[11]
-
Add the primary amine (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography. Note that tetramethylurea, a byproduct of HATU, can sometimes be challenging to remove.[16]
Troubleshooting and Optimization
Low yields or the presence of side products are common challenges in amide coupling reactions.[11] Here are some field-proven insights for optimization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Deactivation of the amine via protonation.- Presence of water hydrolyzing the active intermediate.- Steric hindrance. | - Increase equivalents of coupling reagent and/or base.- Ensure the use of anhydrous solvents and reagents.- Switch to a more powerful coupling reagent like HATU.[11]- Increase reaction temperature or time. |
| Side Product Formation (e.g., N-acylurea) | - With EDC, the O-acylisourea intermediate can rearrange if not trapped quickly by HOBt or the amine.[22] | - Ensure HOBt is added before or with EDC.- Run the reaction at a lower temperature (0 °C) to minimize side reactions. |
| Self-Coupling of the Indazole | The amino group of one molecule of this compound could potentially react with the activated carboxylic acid of another. | - Add the primary amine to the reaction mixture before or concurrently with the coupling reagent.- Use a slight excess of the desired primary amine (1.1-1.2 eq). |
| Racemization (if amine is chiral) | - The activated carboxylic acid intermediate is susceptible to racemization, especially in the presence of excess base or at elevated temperatures. | - Use additives known to suppress racemization, such as HOBt or OxymaPure.[11]- Run the reaction at a lower temperature. |
| Difficult Purification | - Water-soluble byproducts (e.g., tetramethylurea from HATU, EDC-urea). | - For EDC, an acidic wash (e.g., dilute HCl) can help remove any unreacted amine, and a basic wash (NaHCO₃) can remove unreacted carboxylic acid.- For HATU byproducts, multiple aqueous washes (e.g., with 5% LiCl solution) are often effective. |
Conclusion
The amide coupling of this compound with primary amines is a critical transformation for the generation of novel chemical entities in drug discovery. A rational choice of coupling reagent, careful control of reaction conditions, and a systematic approach to troubleshooting are paramount for achieving high yields and purity. Both the EDC/HOBt and HATU protocols presented herein offer reliable and effective methods for this synthesis. By understanding the underlying mechanisms and potential pitfalls, researchers can confidently and efficiently construct libraries of indazole-based amides for biological evaluation.
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Wikipedia. (n.d.). HATU. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
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Subedi, S., & D'Souza, M. J. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(39), 3523-3527. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Retrieved from [Link]
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Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
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Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]
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Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]
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Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Retrieved from [Link]
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Wang, C., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4478. Retrieved from [Link]
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Kim, D., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(3), 2345-2353. Retrieved from [Link]
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Nguyen, T. T. H., et al. (2021). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances, 11(2), 1109-1121. Retrieved from [Link]
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ACS Publications. (2022, March 10). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
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Eidem, T. M., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 203-220. Retrieved from [Link]
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Introduction: The Strategic Importance of the Indazole Scaffold in Kinase Inhibition
An In-Depth Guide to the Synthesis of Kinase Inhibitors Leveraging the 4-Amino-1H-indazole-6-carboxylic Acid Scaffold
Protein kinases, enzymes that regulate the majority of cellular pathways, have become one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as off-target toxicity and acquired resistance persist.[1] In the vast landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold"—a molecular framework capable of binding to multiple biological targets with high affinity.[2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including potent kinase inhibition leading to the development of commercially available anticancer drugs like axitinib and pazopanib.[3]
This guide focuses on a specific, highly versatile starting material: This compound . This molecule is a powerful building block for the synthesis of novel kinase inhibitors. Its structure is pre-validated for kinase interaction, featuring a 4-amino group that can form crucial hydrogen bonds within the ATP-binding pocket of a kinase, and a 6-carboxylic acid group that serves as a versatile chemical handle for diversification and optimization of pharmacological properties.[2][4] This document provides a detailed exploration of the strategic use of this scaffold, complete with robust synthetic protocols, technical insights, and workflow visualizations for researchers in drug discovery and development.
Part 1: Rationale for the 4-Amino-1H-indazole Scaffold
The efficacy of indazole-based compounds as kinase inhibitors stems from their ability to mimic the adenine region of ATP, anchoring the molecule into the enzyme's active site. The this compound scaffold offers a trifecta of functional components that are key to designing potent and selective inhibitors:
-
The Indazole Core : This bicyclic aromatic system acts as the primary anchoring motif, fitting snugly into the hydrophobic pocket of the ATP-binding site. It forms favorable π–π stacking interactions with aromatic residues like phenylalanine in the kinase domain.[3]
-
The 4-Amino Group : This group is a critical hydrogen bond donor. It is strategically positioned to interact with the "hinge region" of the kinase, a short sequence of amino acids that connects the N- and C-lobes of the kinase domain. This interaction is a hallmark of many Type I and Type II kinase inhibitors and is fundamental to achieving high potency.[4]
-
The 6-Carboxylic Acid : This functional group is the primary point for synthetic diversification. By converting the carboxylic acid into an amide, chemists can introduce a vast array of chemical moieties. These appended groups can extend into the solvent-exposed region of the ATP-binding site, allowing for the fine-tuning of properties such as selectivity, solubility, and cell permeability, while also forming additional interactions to boost potency.[5]
Caption: Binding mode of an indazole-based inhibitor.
Part 2: Core Synthetic Protocol: Amide Bond Formation
The most direct and versatile method for elaborating the this compound scaffold is through amide coupling. This reaction connects the carboxylic acid to a primary or secondary amine, enabling the synthesis of a large library of diverse compounds.[6] The following protocol outlines a general and robust procedure using standard peptide coupling reagents.
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol describes the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the carbodiimide activator and Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[5]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.0 - 1.2 equiv)
-
EDC.HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Tertiary amine base, e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup : In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF (to achieve a concentration of approximately 0.1-0.5 M).
-
Activation : To the stirred solution, add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step forms the highly reactive HOBt-ester intermediate.
-
Base and Amine Addition : Add the tertiary amine base (3.0 equiv), followed by the desired amine (1.0 - 1.2 equiv).
-
Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up : Once the reaction is complete, pour the reaction mixture into water. Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous layer).
-
Washing : Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt), water, and finally brine.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide.[5]
Caption: Experimental workflow for amide coupling.
Part 3: Advanced Protocols and Optimization
While the EDC/HOBt protocol is widely applicable, certain challenging couplings (e.g., with sterically hindered or electron-deficient amines) may require more potent reagents.
Protocol 2: High-Efficiency Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction kinetics and superior performance with difficult substrates.[7]
Key Modifications to General Protocol:
-
Replace EDC.HCl and HOBt with HATU (1.1 - 1.2 equiv).
-
The base of choice is typically DIPEA (2.0 - 3.0 equiv), as it is non-nucleophilic.[7]
-
The reaction is often much faster, sometimes completing in 2-4 hours.[7]
Causality Behind Reagent Choice: The efficacy of HATU lies in its ability to form a highly reactive OAt-active ester, which is more susceptible to nucleophilic attack by the amine compared to the HOBt-ester. The displaced HOAt anion is an excellent leaving group, driving the reaction forward efficiently.[7]
| Coupling Reagent | Activator | Key Advantages | Common Base | Typical Time |
| EDC / HOBt | Carbodiimide | Cost-effective, water-soluble byproducts.[8] | TEA, DIPEA | 4-12 h |
| HATU | Uronium Salt | High efficiency, fast, good for hindered substrates.[7] | DIPEA | 2-4 h |
| PyBOP | Phosphonium Salt | Low racemization, effective for peptide synthesis. | DIPEA | 3-8 h |
| SOCl₂ | Thionyl Chloride | Forms acyl chloride intermediate, very reactive.[6] | Pyridine, TEA | 2-6 h (2 steps) |
Table 1: Comparison of Common Amide Coupling Reagents.
Part 4: Characterization and Downstream Evaluation
Structural Verification: After purification, the identity and purity of the synthesized kinase inhibitors must be confirmed. Standard analytical techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the precise chemical structure of the final compound.[10]
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should typically be >95% for biological testing.[9]
Biological Evaluation: The ultimate goal is to assess the compound's activity as a kinase inhibitor.
-
Biochemical Assays: The synthesized compounds are first tested in in vitro kinase inhibition assays to determine their potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[11][12]
-
Selectivity Profiling: Promising compounds are screened against a panel of other kinases to assess their selectivity. High selectivity is desirable to minimize off-target effects.[11]
-
Cell-Based Assays: Active compounds are then tested in cancer cell lines to evaluate their anti-proliferative effects and cellular potency.[13]
Caption: Drug discovery workflow for kinase inhibitors.
Conclusion
This compound represents a strategically designed and highly valuable starting point for the synthesis of novel kinase inhibitors. Its inherent structural features provide a strong foundation for potent kinase binding, while the synthetically accessible carboxylic acid moiety offers a gateway to extensive chemical exploration and property optimization. The amide coupling protocols detailed in this guide are reliable, scalable, and adaptable, providing researchers with a robust platform to generate diverse libraries of compounds for screening. By combining rational design with these efficient synthetic methodologies, the 4-amino-1H-indazole scaffold will continue to be a cornerstone in the ongoing quest for new and more effective targeted cancer therapies.
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de Vicente, J., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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ResearchGate. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Retrieved from [Link]
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Prasad, A. S. B., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Retrieved from [Link]
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Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2021). Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. Retrieved from [Link]
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Frejat, F. O. A., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry. Retrieved from [Link]
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-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Retrieved from [Link]
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Scott, J. D., et al. (2020). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Retrieved from [Link]
-
ResearchGate. (2015). Discovery and initial SAR of inhibitors of interleukin-1 receptor-associated kinase-4. Retrieved from [Link]
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ResearchGate. (2023). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
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ScienceOpen. (2023). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]
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PubMed. (2015). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. Retrieved from [Link]
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DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
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ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
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Application Note: Orthogonal Protecting Group Strategies for the Synthesis of 4-Amino-1H-indazole-6-carboxylic Acid Derivatives
Abstract
4-Amino-1H-indazole-6-carboxylic acid is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and drug development. Its trifunctional nature—possessing a primary aromatic amine, a carboxylic acid, and a reactive indazole N-H—presents significant synthetic challenges. Direct chemical manipulation often leads to a lack of selectivity and undesirable side reactions. This guide provides a comprehensive overview of orthogonal protecting group strategies, enabling researchers to selectively mask and unmask the reactive sites of the molecule. We present field-proven protocols for the protection and deprotection of each functional group, discuss the rationale behind the strategic choices, and illustrate a fully orthogonal scheme that allows for precise, stepwise functionalization.
Introduction: The Synthetic Challenge
The indazole core is a privileged scaffold in numerous pharmacologically active compounds.[1][2] The specific substitution pattern of this compound offers three distinct points for chemical modification, making it a versatile starting material for generating diverse molecular libraries. However, the similar reactivity of the 4-amino and indazole N-H groups, coupled with the acidic nature of the carboxylic acid, necessitates a robust protecting group strategy to achieve controlled, regioselective synthesis.[1]
An ideal strategy employs orthogonal protecting groups , where each group can be selectively removed under specific conditions that do not affect the others.[3][4][5] This approach provides maximum synthetic flexibility, allowing for the sequential modification of each functional group in any desired order. This document outlines such a strategy, focusing on the use of tert-butyloxycarbonyl (Boc) for the amine, esterification for the carboxylic acid, and 2-(trimethylsilyl)ethoxymethyl (SEM) for the indazole nitrogen.
Analysis and Protection of Individual Functional Groups
Protecting the 4-Amino Group: The Boc Carbamate
The primary aromatic amine at the C4 position is a nucleophilic site prone to acylation, alkylation, and other reactions. The tert-butyloxycarbonyl (Boc) group is arguably the most common and effective protecting group for amines in non-peptide chemistry due to its ease of introduction and clean, acid-labile removal.[6][7][8]
Causality of Choice:
-
Stability: The Boc group is exceptionally stable to a wide range of non-acidic conditions, including basic hydrolysis (saponification), catalytic hydrogenolysis, and organometallic reagents.[9]
-
Orthogonality: Its selective removal with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) ensures it does not interfere with base-labile ester groups or fluoride-labile silyl ethers.[10][11]
-
Reduced Reactivity: Once protected, the Boc-carbamate significantly attenuates the nucleophilicity of the nitrogen, preventing unwanted side reactions.
A standard protocol for Boc protection involves reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base.[6][7]
Protecting the 6-Carboxylic Acid: Esterification
The carboxylic acid must be protected to prevent its acidic proton from interfering with base-catalyzed reactions and to avoid its participation as a nucleophile (as a carboxylate) in other transformations.[12] Esterification is the most direct and common method.[13] We highlight two orthogonal options: the methyl ester and the benzyl ester.
-
Methyl Ester:
-
Rationale: Methyl esters are readily prepared via Fischer esterification using methanol in the presence of an acid catalyst.[14][15][16] They are stable to acidic and hydrogenolysis conditions but are selectively cleaved by base-catalyzed hydrolysis (saponification) using reagents like LiOH or NaOH.[17][18] This makes them perfectly orthogonal to the acid-labile Boc group.
-
-
Benzyl (Bn) Ester:
-
Rationale: The benzyl ester offers an additional layer of orthogonality. It is stable to both acidic and basic conditions but is uniquely cleaved by catalytic hydrogenolysis (H₂ gas with a palladium catalyst).[7][19] This method is exceptionally mild and highly selective, making it ideal for substrates with sensitive functionalities.
-
Protecting the Indazole N-H: Navigating Regioselectivity
Protecting the indazole moiety is complicated by the presence of two nitrogen atoms, N1 and N2. Direct alkylation or acylation can often result in a mixture of regioisomers, complicating purification and reducing yields.[1][20] The regioselectivity is influenced by steric factors and reaction conditions; for instance, mildly acidic conditions may favor N2 protection, while thermodynamic control can lead to the N1 isomer.[1]
For a truly orthogonal strategy, the 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice.[21][22][23]
Causality of Choice:
-
Regioselectivity: The use of SEM-Cl with a non-deprotonating base has been shown to regioselectively protect the N2 position of the indazole core.[21][23]
-
Stability: The SEM group is robust and stable to a wide variety of acidic and basic conditions, as well as hydrogenolysis.[23]
-
Orthogonal Cleavage: It is selectively removed under mild, anhydrous conditions using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under strongly acidic conditions (which would also cleave Boc).[21][23] The fluoride-mediated cleavage is orthogonal to the removal conditions for Boc and both methyl and benzyl esters.
A Unified Orthogonal Strategy
By combining the protecting groups discussed above, a highly flexible synthetic platform can be established. The fully protected intermediate allows for the selective deprotection and subsequent functionalization of any of the three reactive sites.
// Nodes Start [label="4-Amino-1H-indazole-\n6-carboxylic acid"]; Protected [label="Fully Protected Intermediate\n(Boc, SEM, Ester)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine_Free [label="Free 4-Amino Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Acid_Free [label="Free 6-Carboxylic Acid", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Indazole_Free [label="Free Indazole N-H", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Protected [label=" Sequential\n Protection "]; Protected -> Amine_Free [label=" TFA or HCl\n (Acid Cleavage) "]; Protected -> Acid_Free [label=" 1. LiOH or NaOH (Base)\n 2. H₂, Pd/C (Hydrogenolysis)\n "]; Protected -> Indazole_Free [label=" TBAF\n (Fluoride Cleavage) "]; } dot Caption: Orthogonal deprotection workflow for this compound.
Data Summary: Orthogonal Protecting Groups
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Orthogonality |
| 4-Amino | tert-butyloxycarbonyl | Boc | (Boc)₂O, TEA, DCM | TFA or 4M HCl in Dioxane | Stable to base, hydrogenolysis, fluoride |
| 6-Carboxylic Acid | Methyl Ester | - | MeOH, H₂SO₄ (cat.) | LiOH or NaOH in MeOH/H₂O | Stable to acid, hydrogenolysis, fluoride |
| Benzyl Ester | Bn | BnBr, K₂CO₃, DMF | H₂, 10% Pd/C, EtOH | Stable to acid, base, fluoride | |
| Indazole N-H | 2-(trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, DIPEA, THF | TBAF in THF | Stable to acid (mild), base, hydrogenolysis |
Detailed Experimental Protocols
Disclaimer: These protocols are representative and may require optimization based on substrate specifics and laboratory conditions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Methyl Esterification of the Carboxylic Acid
-
Suspend this compound (1.0 equiv) in anhydrous methanol (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1 equiv) dropwise.
-
Remove the ice bath and heat the mixture to reflux for 12-24 hours, monitoring by TLC or LC-MS until starting material is consumed.[14]
-
Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.
Protocol 2: Boc Protection of the 4-Amino Group
-
Dissolve the amino-indazole ester (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (TEA) (1.5 equiv).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) portion-wise at room temperature.[6]
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain the N-Boc protected compound.
Protocol 3: SEM Protection of the Indazole N-H
-
Dissolve the Boc- and ester-protected indazole (1.0 equiv) in anhydrous THF.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv).
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv) dropwise at room temperature.[20][21]
-
Stir the mixture for 3-6 hours until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the fully protected this compound derivative.
Protocol 4: Selective Deprotection Procedures
-
A) Boc Group Removal (Acidic Cleavage):
-
Dissolve the protected substrate in DCM.
-
Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.[6]
-
Alternatively, use a 4M solution of HCl in 1,4-dioxane.[7]
-
Monitor by TLC. Upon completion, concentrate the solvent in vacuo. Co-evaporate with toluene to remove residual acid.
-
Basify carefully with saturated NaHCO₃ and extract the free amine with an organic solvent.
-
-
B) Methyl Ester Removal (Saponification):
-
Dissolve the ester in a mixture of THF/methanol and water (e.g., 3:1:1 v/v/v).
-
Add lithium hydroxide (LiOH) monohydrate (2-3 equiv) and stir at room temperature for 2-6 hours.[18]
-
Monitor by TLC. Upon completion, acidify the mixture to pH ~4-5 with 1M HCl.
-
Extract the carboxylic acid with ethyl acetate, dry, and concentrate.
-
-
C) Benzyl Ester Removal (Hydrogenolysis):
-
Dissolve the benzyl ester in ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker) for 2-16 hours.[7][19]
-
Monitor by TLC. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate to obtain the carboxylic acid.
-
-
D) SEM Group Removal (Fluoride Cleavage):
-
Dissolve the N-SEM protected indazole in anhydrous THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5-2.0 equiv).
-
Heat the reaction to reflux and monitor by TLC until completion (typically 2-5 hours).[21][23]
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the deprotected indazole.
-
Conclusion
The successful synthesis of complex derivatives of this compound hinges on the strategic application of orthogonal protecting groups. The combination of Boc (amine), methyl/benzyl ester (carboxylic acid), and SEM (indazole N-H) provides a powerful and flexible toolkit for researchers. This strategy allows for the selective unmasking of each reactive site, enabling precise and controlled modifications essential for the construction of novel chemical entities in drug discovery programs.
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Slade, D. J., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Organic Letters, 11(12), 2341-2344. Available at: [Link]
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PubChem. 4-Amino-1H-indazole, N1-BOC protected. Available at: [Link]
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Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. Available at: [Link]
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Kirschning, A., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(12), 1735-1742. Available at: [Link]
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Application Notes & Protocols: A Strategic Guide to the Orthogonal Protection of Amino and Carboxylic Acid Groups in Aminoindazoles
Abstract
The aminoindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3][4] The synthesis of complex aminoindazole derivatives often requires the selective functionalization of both amino and carboxylic acid groups on the same molecule. This necessitates a robust and predictable orthogonal protection strategy to mask one functional group while the other is being chemically modified. This guide provides an in-depth analysis of common protecting groups, detailed experimental protocols, and strategic considerations for the successful orthogonal protection and selective deprotection of amino and carboxylic acid functionalities in aminoindazole-based drug discovery programs.
The Imperative of Orthogonal Protection in Aminoindazole Synthesis
In multistep organic synthesis, the presence of multiple reactive functional groups presents a significant challenge. Protecting groups are temporarily installed to mask a reactive site, preventing it from undergoing unwanted side reactions during a chemical transformation elsewhere in the molecule.[5] The concept of orthogonal protection is paramount when a molecule contains two or more functional groups that need to be manipulated independently.[6][7] This strategy employs protecting groups from different "classes," where each class can be removed by a unique set of reagents and conditions (e.g., acid-labile, base-labile, hydrogenolysis) that do not affect the others.[5][8]
For a generic aminoindazole carboxylic acid, a well-designed orthogonal strategy allows a researcher to, for example, first perform an amide coupling at the free amino group, then selectively deprotect the carboxylic acid to perform a subsequent coupling, all without interference. This level of control is fundamental to building molecular complexity and is a cornerstone of modern drug development.[9][10]
Figure 1: Conceptual workflow of an orthogonal protection strategy.
Protecting the Amino Group: Key Candidates
The nucleophilic amino group on the indazole ring requires protection to prevent N-acylation, N-alkylation, or other undesired reactions during subsequent synthetic steps. The choice of protecting group is dictated by the overall synthetic plan, particularly the conditions required for modifying the carboxylic acid moiety.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Mild Acid (TFA, HCl in Dioxane) | Stable to base, hydrogenolysis, and mild nucleophiles. |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base conditions. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild Base (20% Piperidine in DMF) | Stable to acid and hydrogenolysis. |
Table 1: Common protecting groups for the amino function of aminoindazoles.
Protocol 2.1: Boc Protection of 3-Amino-1H-indazole
-
Rationale: The Boc group is one of the most common amine protecting groups due to its ease of introduction and its clean, acid-labile removal, making it orthogonal to base-labile and hydrogenolysis-labile groups.[11]
-
Procedure:
-
Dissolve 3-amino-1H-indazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution.
-
Add a base such as triethylamine (TEA, 1.2 eq) or work under aqueous basic conditions (e.g., NaHCO₃).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup: Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected product, which can be purified by column chromatography or recrystallization.
-
Protocol 2.2: Cbz Protection of 3-Amino-1H-indazole
-
Rationale: The Cbz group is robust and stable to many conditions, including the acidic and basic environments often used for ester manipulation. Its removal by catalytic hydrogenolysis is highly selective.[12][13]
-
Procedure:
-
Suspend 3-amino-1H-indazole (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a base, such as sodium carbonate (Na₂CO₃, 2.5 eq), to the suspension.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring for completion.
-
Upon completion, dilute with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
-
Protecting the Carboxylic Acid Group: Common Strategies
The acidic proton and electrophilic carbonyl of a carboxylic acid require protection to prevent interference with base-mediated reactions or reactions involving nucleophilic amines.[14] Esterification is the most common strategy.[8][15]
| Protecting Group | Abbreviation | Introduction Method | Deprotection Conditions | Stability Profile |
| Methyl/Ethyl Ester | Me/Et | Fischer Esterification (MeOH/EtOH, H⁺) | Saponification (LiOH, NaOH) | Stable to acid and hydrogenolysis. |
| tert-Butyl Ester | tBu | Isobutylene, H⁺ or (Boc)₂O, DMAP | Mild Acid (TFA, HCl) | Stable to base and hydrogenolysis. |
| Benzyl Ester | Bn | Benzyl bromide (Bn-Br) + Base | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to mild acid/base conditions. |
Table 2: Common protecting groups for the carboxylic acid function of indazoles.
Protocol 3.1: Methyl Esterification of 1H-Indazole-3-carboxylic Acid
-
Rationale: Methyl esters are easily formed and are stable to a wide range of synthetic conditions, including those for Boc deprotection and Cbz protection/deprotection. Saponification provides a reliable deprotection method.[16]
-
Procedure:
-
Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (MeOH).
-
Cool the suspension to 0 °C.
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂, added dropwise).
-
Heat the mixture to reflux and maintain for 4-8 hours until TLC or LC-MS indicates complete conversion.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to yield the methyl ester, which is often pure enough for the next step or can be recrystallized.[16]
-
Designing and Executing Orthogonal Schemes
The true power of this methodology lies in combining protecting groups from different classes to achieve selective deprotection.
Scheme 1: The Acid/Hydrogenolysis Orthogonal Pair (Boc-Amine / Bn-Ester)
This is a highly versatile combination. The Boc group can be removed with acid to free the amine for an amide coupling, leaving the benzyl ester intact.[11] Subsequently, the benzyl ester can be cleaved by hydrogenolysis to liberate the carboxylic acid for a second transformation.
Figure 2: Workflow for the Boc/Bn orthogonal strategy.
Protocol 4.1: Selective Boc Deprotection
-
Dissolve the Boc-protected/Bn-esterified aminoindazole (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the mixture in vacuo.
-
Neutralize the residue carefully with saturated NaHCO₃ solution and extract the product with ethyl acetate. The resulting amine salt can often be used directly in subsequent coupling reactions after neutralization in situ.
Protocol 4.2: Selective Benzyl Ester Hydrogenolysis
-
Dissolve the Boc-protected/Bn-esterified aminoindazole (1.0 eq) in a solvent like ethanol, methanol, or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C, ~0.1 eq by weight).
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or H₂ generator).
-
Stir vigorously at room temperature for 2-12 hours until starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected carboxylic acid.
Scheme 2: The Base/Acid Orthogonal Pair (Fmoc-Amine / tBu-Ester)
This combination is a mainstay of solid-phase peptide synthesis and is equally effective in solution-phase chemistry.[8][17] The Fmoc group is cleaved under mild basic conditions, while the tBu ester is removed with acid. This provides two highly distinct deprotection pathways.
Figure 3: Workflow for the Fmoc/tBu orthogonal strategy.
Protocol 4.3: Selective Fmoc Deprotection
-
Dissolve the Fmoc-protected/tBu-esterified aminoindazole (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add piperidine to create a 20% (v/v) solution.
-
Stir at room temperature for 30-60 minutes.
-
Concentrate the mixture under high vacuum to remove DMF and piperidine.
-
Purify the resulting free amine by column chromatography to remove the dibenzofulvene-piperidine adduct.
Application Case Study: Sequential Amide Bond Formation
Objective: Synthesize N¹-(2-pyridyl)-N³-(propyl)-1H-indazole-1,3-dicarboxamide from 3-amino-1H-indazole-1-carboxylic acid.
Strategy: Employ the Boc/Bn orthogonal protection scheme.
-
Double Protection: Protect the starting material using Protocol 2.1 (Boc anhydride) and a variation of Protocol 3.1 (using benzyl bromide and a base like Cs₂CO₃) to yield tert-butyl (1-(benzyloxycarbonyl)-1H-indazol-3-yl)carbamate.
-
First Deprotection & Coupling: Selectively deprotect the amino group using Protocol 4.1 (TFA/DCM). Take the resulting free amine and perform a standard amide coupling reaction[18][19] with propionyl chloride or propanoic acid (using a coupling agent like HATU) to form the N³-propylamide.
-
Second Deprotection & Coupling: Take the product from the previous step and selectively deprotect the benzyl ester via hydrogenolysis using Protocol 4.2 (H₂, Pd/C). This reveals the free carboxylic acid.
-
Final Coupling: Couple the resulting carboxylic acid with 2-aminopyridine using a coupling agent (e.g., EDC/HOBt) to yield the final target molecule.
This sequential approach, enabled by the orthogonal protecting groups, ensures that each coupling reaction occurs at the intended site without cross-reactivity.
Conclusion
The strategic use of orthogonal protecting groups is indispensable for the efficient and controlled synthesis of complex aminoindazole derivatives. By carefully selecting pairs of protecting groups with non-overlapping deprotection conditions—such as the acid-labile Boc and hydrogenolysis-labile Bn, or the base-labile Fmoc and acid-labile tBu—researchers can unlock versatile synthetic pathways. The protocols and strategies outlined in this guide provide a robust framework for drug development professionals to navigate the challenges of multifunctional molecule synthesis, accelerating the discovery of novel indazole-based therapeutics.
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EDC/HOBt coupling protocol for 4-Amino-1H-indazole-6-carboxylic acid
Application Notes and Protocols
Topic: High-Fidelity Amide Bond Formation: A Detailed Protocol for EDC/HOBt Coupling of 4-Amino-1H-indazole-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
Amide bond formation is a cornerstone of modern medicinal chemistry, essential for the synthesis of a vast array of pharmacologically active molecules. This application note provides a comprehensive guide to the coupling of this compound, a privileged scaffold in drug discovery, with a primary amine using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) methodology. We delve into the underlying reaction mechanism, present a detailed and validated step-by-step protocol, offer strategies for optimization, and provide a troubleshooting guide to address common challenges. The aim is to equip researchers with the expertise to reliably and efficiently synthesize novel indazole-based amide derivatives.
Introduction: The Rationale for EDC/HOBt Coupling
The synthesis of amides from carboxylic acids and amines is a kinetically slow process that requires activation of the carboxyl group.[1] Carbodiimide-mediated coupling reagents are among the most effective tools for this transformation. EDC, in particular, is favored in many synthetic applications due to its high efficiency and the water-solubility of its urea byproduct, which greatly simplifies purification through aqueous workup.[2][3]
However, the direct use of EDC can lead to side reactions. The primary reactive species formed, an O-acylisourea intermediate, is highly unstable and can rearrange to form an unreactive N-acylurea byproduct, leading to low yields.[4] For chiral substrates, this intermediate is also prone to racemization.[4][5]
The inclusion of an additive like HOBt is the critical solution to these challenges. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more stable, yet still highly reactive, HOBt-activated ester.[2][5] This active ester is significantly less susceptible to racemization and N-acylurea formation, ensuring a higher fidelity and yield of the desired amide product.[4][6] This two-stage activation mechanism is the foundation of the EDC/HOBt protocol's reliability and widespread use.
Mechanism of EDC/HOBt Mediated Amide Coupling
The reaction proceeds through a well-defined pathway:
-
Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC), forming the highly reactive O-acylisourea intermediate.
-
Formation of Active Ester: HOBt rapidly reacts with the O-acylisourea to generate a more stable HOBt-ester and releases the EDC-urea byproduct precursor.
-
Amide Bond Formation: The target amine performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt.
Detailed Experimental Protocol
This protocol outlines the coupling of this compound with a generic primary amine (e.g., Benzylamine) as a representative example.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Suggested Equivalents | Purity | Notes |
| This compound | 177.16 | 1.0 | >97% | Starting material. |
| Benzylamine | 107.15 | 1.1 - 1.2 | >99% | Nucleophile. A slight excess ensures complete consumption of the acid. |
| EDC·HCl (EDAC) | 191.70 | 1.2 - 1.5 | >98% | Coupling agent. Store under inert gas, can be hygroscopic.[7] |
| HOBt (1-Hydroxybenzotriazole) | 135.13 | 1.2 - 1.5 | >97% | Additive. Often supplied as a hydrate. |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.0 - 3.0 | >99% | Non-nucleophilic base. Use freshly distilled. |
| Anhydrous DMF or DCM | - | - | >99.8% | Reaction solvent. Ensure it is anhydrous.[7] |
| Ethyl Acetate (EtOAc) | - | - | ACS | Extraction solvent. |
| 1M Hydrochloric Acid (HCl) | - | - | - | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | - | - | For aqueous workup. |
| Saturated Sodium Chloride (Brine) | - | - | - | For aqueous workup. |
| Anhydrous Sodium or Magnesium Sulfate (Na₂SO₄/MgSO₄) | - | - | ACS | Drying agent. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for flash column chromatography
-
TLC plates and developing chamber
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[2]
-
Dissolution: Add anhydrous DMF (or DCM) to dissolve the reagents, aiming for a concentration of 0.1-0.5 M with respect to the limiting reagent. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial activation step and minimize potential side reactions.[8][9]
-
EDC Addition: Add EDC·HCl (1.2 equiv) to the cooled, stirring solution in small portions over 2-3 minutes.
-
Base Addition: Add DIPEA (2.5 equiv) dropwise via syringe. The base neutralizes the hydrochloride salt of EDC and the HOBt, facilitating the reaction.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8 to 24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is consumed.[4]
-
Aqueous Workup:
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (10-20x the volume of DMF used).
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[2][10] The acidic wash removes residual DIPEA and the basic wash removes unreacted HOBt and any remaining carboxylic acid. The water washes also remove the water-soluble urea byproduct.[2]
-
-
Isolation and Purification:
Troubleshooting and Key Considerations
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of moisture in reagents or solvent, hydrolyzing intermediates.[7]2. Poor quality or degraded EDC.3. Insufficient activation or sterically hindered substrates. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, high-purity reagents.2. Purchase fresh EDC·HCl and store it properly under inert gas.3. Increase equivalents of EDC/HOBt to 1.5. Extend reaction time or consider gentle heating (e.g., 40 °C).[2] |
| N-Acylurea Formation | The O-acylisourea intermediate rearranged before interception by HOBt or the amine.[4] | Ensure stoichiometric or slight excess of HOBt is used. Maintain low temperature (0 °C) during the addition of EDC and base. Consider pre-activating the acid with EDC/HOBt for 15-30 min at 0 °C before adding the amine.[9] |
| Difficult Purification | 1. Residual DMF in the crude product.2. Byproducts co-eluting with the product. | 1. During workup, wash the organic layer thoroughly with water or a 5% LiCl solution to aid in DMF removal.[12]2. Optimize the aqueous workup to remove as many impurities as possible before chromatography. Screen different solvent systems for column chromatography. |
| Incomplete Reaction | The amine is electron-deficient or unreactive. | While not the case for benzylamine, for less reactive amines, consider switching to a more potent coupling reagent system like HATU/DIPEA.[2][11] Alternatively, increasing the reaction temperature may be beneficial. |
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (n.d.). National Institutes of Health (NIH). [Link]
-
Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (n.d.). Luxembourg Bio Technologies. [Link]
-
Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. [Link]
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). Royal Society of Chemistry. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry. [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). ResearchGate. [Link]
-
Coupling Reagents. (n.d.). Aapptec. [Link]
-
Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? (2016). ResearchGate. [Link]
-
EDC-HOBt Amide coupling workup help. (2022). Reddit. [Link]
-
coupling reaction using EDC/HOBt. (2015). Reddit. [Link]
-
Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014). American Pharmaceutical Review. [Link]
-
EDC Coupling Mechanism. (2021). YouTube. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
Sources
- 1. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
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- 5. nbinno.com [nbinno.com]
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- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Application Note: Synthesis and Chiral Resolution of Diastereomeric Amides Derived from 4-Amino-1H-indazole-6-carboxylic Acid
Abstract
The 4-amino-1H-indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The synthesis of chiral amide derivatives from 4-amino-1H-indazole-6-carboxylic acid is a critical step in the development of new chemical entities, as stereochemistry often dictates pharmacological activity and safety profiles.[3] This document provides a comprehensive guide for researchers, detailing the synthesis of diastereomeric amides via the reaction of this compound with chiral amines. We present an in-depth explanation of the reaction mechanism, a robust, step-by-step protocol for amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxybenzotriazole (HOBt), and detailed methodologies for the subsequent separation and characterization of the resulting diastereomers by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction: The Significance of Chiral Indazole Carboxamides
The indazole ring system is a cornerstone in drug discovery, with derivatives showing a wide array of biological activities, including anti-cancer, anti-inflammatory, and kinase inhibitory properties.[1][4] Specifically, the this compound moiety offers three key points for diversification: the indazole nitrogen, the amino group, and the carboxylic acid.[5] Coupling the carboxylic acid with a chiral amine introduces a stereocenter, leading to the formation of diastereomers.
The biological activity of chiral molecules can vary significantly between enantiomers.[3][6] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is paramount in modern drug development. This guide focuses on the formation of diastereomeric amides, which, unlike enantiomers, have different physical properties and can often be separated using standard chromatographic techniques.
The Chemistry of Amide Bond Formation
The condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow reaction.[7] Therefore, activation of the carboxylic acid is necessary. Carbodiimide reagents, such as EDC, are widely used for this purpose.
Mechanism of EDC/HOBt-Mediated Coupling:
The reaction proceeds through a multi-step mechanism designed to create a highly reactive intermediate while minimizing side reactions and racemization at adjacent chiral centers.[7][8]
-
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
HOBt Adduct Formation: This unstable intermediate is intercepted by HOBt to form an activated HOBt-ester. This step is crucial as the HOBt-ester is more stable than the O-acylisourea, less prone to racemization, and highly reactive towards the amine.[9]
-
Aminolysis: The chiral amine performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester, forming the desired amide bond and regenerating HOBt. The EDC is converted into a water-soluble urea byproduct, which is easily removed during aqueous workup.[7]
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is typically added to neutralize any hydrochloride salts (e.g., from EDC·HCl or the amine starting material) and to facilitate the reaction.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocols
Protocol for the Synthesis of Diastereomeric 4-Amino-1H-indazole-6-carboxamides
This protocol describes a general procedure for the coupling reaction. The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Materials:
-
This compound
-
Chiral amine (e.g., (R)-1-phenylethanamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Reagent Stoichiometry Table:
| Reagent | Molar Equivalents | Purpose |
| This compound | 1.0 | Substrate |
| Chiral Amine | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.1 - 1.5 | Carboxylic acid activator |
| HOBt | 1.1 - 1.5 | Racemization suppressant & activating agent |
| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), HOBt (1.2 equiv.), and the chiral amine (1.1 equiv.).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath while stirring.
-
Add EDC·HCl (1.2 equiv.) to the reaction mixture in portions. A slight exotherm may be observed.
-
Add DIPEA (2.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 8 to 24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with water (2x, to remove DMF and the urea byproduct), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude mixture of diastereomers by flash column chromatography on silica gel to remove any remaining impurities. The two diastereomers may or may not separate at this stage, depending on their polarity difference.
Protocol for Chiral HPLC Separation of Diastereomers
The separation of the synthesized diastereomers is typically achieved using chiral HPLC. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® or Chiralcel® columns, are highly effective for this purpose.[10][11]
Caption: Workflow for chiral resolution of diastereomers.
Method Development Strategy:
-
Column Selection: Start with a common polysaccharide-based CSP, such as Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)).[10]
-
Mobile Phase Screening:
-
Normal Phase (NP): Use mixtures of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A typical starting condition is 80:20 Hexane:IPA.
-
Reversed Phase (RP): Use mixtures of water (often with a buffer like ammonium acetate) and an organic modifier like acetonitrile (ACN) or methanol (MeOH).[10]
-
Polar Organic (PO): Use mixtures of polar organic solvents, such as ACN and MeOH.
-
-
Optimization: Once partial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to improve resolution (Rs). The goal is to achieve baseline separation (Rs ≥ 1.5).
Example Chiral HPLC Method Development Parameters:
| Parameter | Condition 1 (NP) | Condition 2 (RP) | Condition 3 (PO) |
| Column | Chiralpak® IB (5 µm) | Chiralpak® IB (5 µm) | Chiralpak® IB (5 µm) |
| Mobile Phase | Heptane:Ethanol (90:10) | ACN:H₂O with 0.1% Formic Acid (60:40) | ACN:MeOH (50:50) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 35 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
Spectroscopic Characterization of Diastereomers
Once separated, the individual diastereomers must be characterized to confirm their structure and purity. NMR spectroscopy is a powerful tool for this, as the diastereomers will exhibit distinct spectra.
Distinguishing Diastereomers by ¹H NMR:
Because the two diastereomers have different three-dimensional arrangements, protons within the molecules exist in slightly different chemical environments. This results in different chemical shifts (δ) for corresponding protons.[12][13] Protons close to the newly formed chiral center are most likely to show the largest differences in their chemical shifts. The amide N-H proton, protons on the chiral amine moiety, and the indazole protons at positions 5 and 7 are excellent diagnostic signals to compare.
Hypothetical ¹H NMR Data Comparison (in DMSO-d₆):
| Proton Assignment | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| Indazole N1-H | 13.51 (s) | 13.50 (s) | 0.01 |
| Amide N-H | 8.95 (d) | 9.05 (d) | 0.10 |
| Indazole H-5 | 8.21 (s) | 8.23 (s) | 0.02 |
| Indazole H-7 | 7.55 (s) | 7.50 (s) | 0.05 |
| Amine α-CH | 5.15 (q) | 5.25 (q) | 0.10 |
| Amine CH₃ | 1.58 (d) | 1.65 (d) | 0.07 |
Note: Data is illustrative. Actual chemical shifts will vary based on the specific chiral amine used.
The presence of two distinct sets of signals in the NMR spectrum of the purified mixture confirms the formation of diastereomers. The integration of these distinct signals can be used to determine the diastereomeric ratio (d.r.). After separation, the NMR spectrum of each isolated fraction should show only one set of these signals, confirming diastereomeric purity.
Conclusion
The reaction of this compound with chiral amines is a fundamental strategy for accessing novel, stereochemically defined molecules for drug discovery. The use of a robust amide coupling protocol, such as the EDC/HOBt method, ensures efficient synthesis. Subsequent separation by chiral HPLC and characterization by NMR spectroscopy are essential, validated steps to isolate and confirm the identity and purity of the individual diastereomers. This application note provides the foundational protocols and scientific rationale to empower researchers in the synthesis and analysis of these important compounds.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
Valasani, K. R., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]
-
Pauter, K., & Kocijan, A. (2006). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Carotti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. Retrieved from [Link]
-
Thieme. (n.d.). NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. Science of Synthesis. Retrieved from [Link]
-
Leontyev, A. V., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Retrieved from [Link]
-
Carotti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. Retrieved from [Link]
-
ACS Publications. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Kumar, A., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Retrieved from [Link]
-
Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Retrieved from [Link]
-
Matarashvili, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. Retrieved from [Link]
-
Nikolaou, I., et al. (2023). Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. Medicinal Chemistry Research. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]
Sources
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- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. CAS 885519-89-1: this compound [cymitquimica.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Solid-Phase Synthesis of Diversified Libraries Using a 4-Amino-1H-indazole-6-carboxylic Acid Scaffold
Introduction
The indazole nucleus is a prominent privileged scaffold in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1][2] Its derivatives are key components in numerous FDA-approved drugs, including kinase inhibitors like Pazopanib and Axitinib, where the indazole core often serves as a bioisostere for indole or phenol, forming critical hydrogen bonds with protein hinge regions.[1][3] The 4-Amino-1H-indazole-6-carboxylic acid molecule is a particularly valuable scaffold for solid-phase synthesis. Its bifunctional nature, presenting a carboxylic acid for resin attachment and a primary amine for diversification, allows for the rapid, combinatorial construction of extensive chemical libraries.
This guide provides a comprehensive overview and detailed protocols for leveraging this scaffold in solid-phase synthesis. By employing well-established solid-phase peptide synthesis (SPPS) techniques, researchers can efficiently explore chemical space around the indazole core, accelerating hit-to-lead campaigns in drug discovery.[4][5] The methodologies described herein focus on strategic diversification at both the 4-amino position and the N1 position of the indazole ring, followed by efficient cleavage to yield the final products.
Overall Synthetic Strategy
The synthetic approach is designed for maximum efficiency and versatility. The scaffold is first anchored to a solid support via its C6-carboxylic acid. This immobilization allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing of the resin beads. Subsequent diversification steps are performed sequentially on the immobilized scaffold before the final compounds are cleaved from the resin.
Figure 1: High-level workflow for solid-phase synthesis using the indazole scaffold.
Materials and Reagents
Successful synthesis relies on high-quality materials. The following table provides a non-exhaustive list of typical reagents and solvents required.
| Category | Reagent/Material | Purpose | Notes |
| Scaffold | This compound | Core building block | Ensure high purity (≥97%). |
| Solid Support | 2-Chlorotrityl chloride (2-CTC) resin | Anchoring the scaffold | Loading: ~1.0-1.6 mmol/g. Enables mild cleavage conditions.[6] |
| Wang Resin | Alternative support | Requires stronger acid (e.g., high % TFA) for cleavage. | |
| Solvents | N,N-Dimethylformamide (DMF) | Primary synthesis solvent | Use peptide synthesis grade (amine-free). |
| Dichloromethane (DCM) | Swelling, washing, cleavage | Anhydrous grade recommended for reactions. | |
| Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Used in coupling and loading reactions. | |
| Coupling Reagents | HATU, HBTU, PyBOP | Amide bond formation | Highly efficient uronium/phosphonium salt activators.[7] |
| DIC / HOBt | Amide bond formation | Carbodiimide method; cost-effective, minimizes racemization.[7][8] | |
| Deprotection | Piperidine | Fmoc removal (if used) | Typically a 20% solution in DMF. |
| Cleavage | Trifluoroacetic acid (TFA) | Cleavage from resin | Used in low concentration (1-5%) for 2-CTC resin. |
| Scavengers | Triisopropylsilane (TIS) | Cation scavenger | Protects acid-sensitive groups during cleavage. |
Experimental Protocols
Protocol 1: Anchoring Scaffold to 2-Chlorotrityl Chloride Resin
This initial step covalently links the scaffold to the solid support. The use of 2-CTC resin is advantageous as it allows for subsequent cleavage under very mild acidic conditions, preserving a wide array of functional groups that may be introduced during diversification.[6]
Figure 2: Workflow for loading the indazole scaffold onto 2-CTC resin.
Step-by-Step Methodology:
-
Resin Swelling: Place 2-CTC resin (1.0 eq, e.g., 100 mg, 0.16 mmol for a 1.6 mmol/g resin) in a reaction vessel. Add DCM (~10 mL/g resin) and allow it to swell for 30-60 minutes with gentle agitation. Drain the solvent.
-
Scaffold Activation: In a separate flask, dissolve this compound (1.5 eq) in a minimal amount of DMF, then dilute with DCM. Add DIPEA (4.0 eq).
-
Loading Reaction: Add the scaffold solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: Drain the reaction solution. To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Drying: Dry the resin under high vacuum for several hours. The loading efficiency can be determined gravimetrically or by cleaving a small sample and analyzing by UV-Vis or LC-MS.
Protocol 2: Diversification at the C4-Amino Position
The primary amine at the C4 position is a versatile handle for introducing diversity via acylation, sulfonylation, or urea formation.
Figure 3: Diversification pathways at the C4-amino position.
A. Amide Bond Formation (Acylation)
-
Resin Preparation: Swell the scaffold-loaded resin in DMF.
-
Coupling Cocktail: In a separate vial, pre-activate the carboxylic acid (3.0 eq) by dissolving it in DMF with a coupling agent like HATU (2.9 eq) and DIPEA (6.0 eq). Allow to stand for 5-10 minutes.
-
Coupling Reaction: Add the activated carboxylic acid solution to the resin. Agitate at room temperature for 2-4 hours.
-
Monitoring & Washing: Monitor the reaction using a Kaiser test. A negative result (yellow beads) indicates complete consumption of the primary amine. Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
B. Sulfonamide Formation
-
Resin Preparation: Swell the scaffold-loaded resin in DCM.
-
Reaction Mixture: Add a solution of the desired sulfonyl chloride (3.0 eq) and DIPEA (6.0 eq) in DCM to the resin.
-
Reaction: Agitate at room temperature for 2-4 hours.
-
Washing: Wash the resin as described above.
C. Urea Formation
-
Resin Preparation: Swell the scaffold-loaded resin in DMF.
-
Reaction Mixture: Add a solution of the desired isocyanate (5.0 eq) in DMF to the resin.
-
Reaction: Agitate at room temperature for 4-6 hours.
-
Washing: Wash the resin as described above.
Protocol 3: Diversification at the N1-Indazole Position
The N1 position of the indazole can be functionalized, typically after the C4-amino group has been derivatized to prevent side reactions.
Step-by-Step Methodology (N-Alkylation):
-
Resin Preparation: Swell the derivatized resin in anhydrous DMF.
-
Deprotonation: Add a base such as DBU (5.0 eq) to the resin slurry and agitate for 20 minutes.
-
Alkylation: Add the alkylating agent (e.g., an alkyl bromide, 5.0 eq) to the mixture.
-
Reaction: Agitate at 50 °C for 6-12 hours.
-
Washing: Cool to room temperature and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x). Dry under vacuum.
Protocol 4: Cleavage from Resin and Product Isolation
The final step releases the synthesized molecule from the solid support.
-
Resin Preparation: Swell the final, fully derivatized resin in DCM.
-
Cleavage Cocktail: Prepare a cleavage cocktail. For 2-CTC resin, a solution of 1-2% TFA in DCM is typically sufficient. Including a scavenger like TIS (5%) is highly recommended to trap reactive cations.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently for 30-60 minutes. Collect the filtrate into a flask containing a small amount of pyridine or DIPEA to neutralize the TFA. Repeat the cleavage step once more.
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure.
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.
-
Purification: Collect the solid by filtration or centrifugation. The crude product can then be purified by standard techniques such as reverse-phase HPLC.
Application Notes & Troubleshooting
-
Reaction Monitoring: The Kaiser test is invaluable for monitoring primary amines.[9] For secondary amines formed after acylation, the Chloranil test can be used. A negative test indicates the reaction has gone to completion.
-
Incomplete Coupling: If a Kaiser test remains positive after a coupling reaction, a second coupling (a "double couple") using fresh reagents is recommended. Alternatively, a more potent coupling reagent like HATU can be employed if a carbodiimide method was used initially.
-
N1 vs. N2 Alkylation: While N1 alkylation of 1H-indazoles is generally favored, some N2 isomer formation can occur. Reaction conditions (solvent, base, temperature) can influence this ratio. Analysis of the crude product by LC-MS and NMR is necessary to determine isomeric purity.
-
Scaffold Stability: The indazole core is generally stable to standard SPPS conditions. However, strongly electron-withdrawing groups introduced during diversification could potentially increase the acidity of the N1-proton, affecting subsequent reaction conditions.
-
Cleavage Issues: If the product is known to be particularly acid-sensitive, a lower concentration of TFA (e.g., 0.5%) or alternative cleavage methods should be explored. Ensure sufficient scavenger is used to prevent degradation of moieties like tryptophans or methionines if they are part of the R-groups.
References
-
Fiol, S., et al. (2008). Solid Phase Preparation of 1,3-Disubstituted Indazole derivatives. QSAR & Combinatorial Science, 27(11‐12), 1267-1273. Available at: [Link]
-
Kim, S., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 14(1), 224-227. Available at: [Link]
-
Schumann, M., et al. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions. Angewandte Chemie International Edition, 52(29), 7509-7513. Available at: [Link]
-
Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Available at: [Link]
-
Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]
-
Khan, I., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Supporting information. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2021). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 4(1), 1. Available at: [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for the Functionalization of the Amino Group of 4-Amino-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 4-Amino-1H-indazole-6-carboxylic Acid Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a highly sought-after motif in drug design. The this compound molecule, in particular, represents a versatile building block for the synthesis of a diverse range of compounds, including potent enzyme inhibitors and receptor modulators. The presence of three distinct functional groups—the indazole nitrogen, the aromatic amino group, and the carboxylic acid—offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide provides a detailed exploration of strategies for the selective functionalization of the 4-amino group, a critical step in the elaboration of this scaffold for drug discovery programs. A notable example of a drug derived from a substituted indazole is Niraparib, a PARP inhibitor used in cancer therapy, underscoring the therapeutic potential of this class of compounds.[1][4][5]
Physicochemical Properties and Reactivity Considerations
This compound (MW: 177.16 g/mol ) is a crystalline solid.[6][7] The key to its selective functionalization lies in understanding the relative reactivity of its functional groups.
| Functional Group | Predicted pKa | Reactivity Notes |
| Carboxylic Acid | ~4.0[8] | The most acidic proton. Will be deprotonated under basic conditions, forming a carboxylate which is a poor nucleophile. |
| Indazole N-H | ~13.9[9] | Weakly acidic. Can be deprotonated with strong bases. The resulting anion can be alkylated or acylated. |
| Aromatic Amine | ~3-4 (as anilinium ion) | The amino group is basic and nucleophilic. Its reactivity can be modulated by pH. Under acidic conditions, it will be protonated and non-nucleophilic. |
The primary challenge in functionalizing the 4-amino group is achieving chemoselectivity over the indazole nitrogen and the carboxylic acid. The strategies outlined below are designed to leverage the distinct reactivity of these groups to achieve the desired transformations.
Diagram: Key Functionalization Pathways
Caption: Key functionalization pathways for the 4-amino group.
I. Direct Acylation of the 4-Amino Group: Amide Bond Formation
The formation of an amide bond is a cornerstone of medicinal chemistry. Direct acylation of the 4-amino group can be achieved with careful control of reaction conditions to prevent unwanted side reactions.
Causality of Experimental Choices
The primary competing reactions are the acylation of the indazole nitrogen and the formation of an ester with the carboxylic acid. To favor N-acylation of the 4-amino group:
-
pH Control: Maintaining a slightly acidic to neutral pH is crucial. Under these conditions, the more basic 4-amino group remains sufficiently nucleophilic, while the carboxylic acid is protonated, reducing its nucleophilicity.
-
Coupling Reagents: The use of modern peptide coupling reagents such as HATU, HOBt/EDC, or PyBOP activates the carboxylic acid of the acylating agent in situ, allowing for amide bond formation under mild conditions.[10][11] This avoids the need for highly reactive acyl chlorides which can be less selective.
-
Solvent: Aprotic polar solvents like DMF or NMP are generally preferred as they can solvate the starting materials and reagents without participating in the reaction.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the acylation of this compound with a generic carboxylic acid (R-COOH).
Materials:
-
This compound
-
Carboxylic acid (R-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired carboxylic acid (R-COOH) (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution.
-
Slowly add DIPEA (3.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-acylamino-1H-indazole-6-carboxylic acid.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified product, looking for the expected mass of the product. ¹H NMR spectroscopy should show the appearance of new signals corresponding to the acyl group and a downfield shift of the aromatic protons adjacent to the newly formed amide.
Diagram: Acylation Workflow
Caption: Workflow for the HATU-mediated acylation.
II. Sulfonylation of the 4-Amino Group: Sulfonamide Synthesis
Sulfonamides are important functional groups in medicinal chemistry, often serving as bioisosteres for amides or carboxylic acids.
Causality of Experimental Choices
The sulfonylation of the 4-amino group is generally more straightforward than acylation due to the higher reactivity of sulfonyl chlorides.
-
Base: A non-nucleophilic base such as pyridine or triethylamine is used to scavenge the HCl generated during the reaction. Pyridine can also act as a catalyst.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable.
-
Temperature: The reaction is typically carried out at 0 °C to room temperature to control the exothermic reaction.
Detailed Protocol: Sulfonamide Formation
This protocol outlines a general procedure for the sulfonylation of this compound with a generic sulfonyl chloride (R-SO₂Cl).
Materials:
-
This compound
-
Sulfonyl chloride (R-SO₂Cl) (1.2 eq)
-
Pyridine or Triethylamine (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (3.0 eq) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the sulfonyl chloride (R-SO₂Cl) (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x), water (1 x), and brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-sulfonylamino-1H-indazole-6-carboxylic acid.
Self-Validation: Successful sulfonylation can be confirmed by LC-MS and NMR spectroscopy. The ¹H NMR spectrum should show the appearance of signals from the R-group of the sulfonyl chloride and a characteristic downfield shift of the NH proton.
III. Reductive Amination of the 4-Amino Group: N-Alkylation
Reductive amination is a powerful method for the N-alkylation of amines.[5][10][12][13] This two-step, one-pot process involves the formation of an imine or enamine intermediate, which is then reduced in situ.
Causality of Experimental Choices
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for reductive aminations as it is mild, selective for imines over carbonyls, and does not reduce the carboxylic acid.[12]
-
Solvent: A solvent that can facilitate both imine formation and reduction is required. Dichloroethane (DCE) or methanol are commonly used.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to promote imine formation.
Detailed Protocol: N-Alkylation via Reductive Amination
This protocol provides a general method for the N-alkylation of this compound with a generic aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)
-
Acetic acid (catalytic)
-
1,2-Dichloroethane (DCE) or Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.5 eq).
-
Add DCE or methanol, followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise. The reaction may be exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or EtOAc) (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkylamino-1H-indazole-6-carboxylic acid.
Self-Validation: The formation of the N-alkylated product can be verified by LC-MS and NMR. The ¹H NMR spectrum should show the disappearance of the primary amine protons and the appearance of signals corresponding to the newly introduced alkyl group.
IV. Strategy for Non-Selective Reactions: Protection of the Carboxylic Acid
In cases where chemoselectivity is difficult to achieve, or when using highly reactive reagents, protection of the carboxylic acid group is a viable strategy.
Diagram: Protection-Functionalization-Deprotection Workflow
Caption: Workflow involving protection of the carboxylic acid.
Protocol: Methyl Ester Protection
Materials:
-
This compound
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
Suspend this compound in anhydrous methanol.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (2.0 eq) or a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting solid is the methyl ester, which can be used in the next step without further purification after neutralization.
Protocol: Saponification (Deprotection)
Materials:
-
Protected 4-functionalized-1H-indazole-6-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water mixture
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add an excess of LiOH or NaOH.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue with 1 M HCl to a pH of ~4-5 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Conclusion
The functionalization of the 4-amino group of this compound is a critical step in the synthesis of novel drug candidates. By carefully selecting the reaction conditions and reagents, chemists can achieve high chemoselectivity for acylation, sulfonylation, and reductive amination. The protocols provided in this guide offer robust starting points for the synthesis of a wide array of derivatives from this valuable scaffold. The choice of a direct functionalization approach versus a protection-deprotection strategy will depend on the specific reagents and the desired final product.
References
-
Fletcher, S. Synthesis of Niraparib, a cancer drug candidate. University of Oxford. [Link]
-
Myers, A. Chem 115. Harvard University. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Kværner, T., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 566–613. [Link]
-
Wikipedia. Indazole. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447–2467.
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Organic Chemistry Portal. Carboxyl Protecting Groups Stability. [Link]
-
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]
- Google Patents. US8022227B2 - Method of synthesizing 1H-indazole compounds.
-
ResearchGate. Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. [Link]
-
Liu, Z., et al. (2016). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 52(49), 7753–7756. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
ResearchGate. Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. [Link]
-
YouTube. Protecting Carboxylic Acids and Amines. [Link]
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Ghaffari, S., et al. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Chemical Science, 14(33), 8963–8969. [Link]
-
PubChem. 1H-Indazol-6-amine. [Link]
-
ResearchGate. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. [Link]
-
McCoull, W., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(7), 3187–3197. [Link]
-
Karale, S. S., et al. (2024). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. RSC Advances, 14(40), 28784–28788. [Link]
-
PubChem. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]
Sources
- 1. 885522-68-9 CAS MSDS (6-AMINO-4-FLUORO-3-(1H)INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminobenzoic Acid Derivatives via Chemoselective Carbene Insertion into the -NH Bond Catalyzed by Cu(I) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 8. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [chemicalbook.com]
- 9. Indazole - Wikipedia [en.wikipedia.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Strategic Esterification of 4-Amino-1H-indazole-6-carboxylic Acid for Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Indazole Esters
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including inhibitors for tyrosine kinases and antiemetic agents.[1][2] Specifically, 4-Amino-1H-indazole-6-carboxylic acid is a key building block whose ester derivatives are crucial intermediates in the synthesis of complex pharmaceutical agents.[3] The ester moiety serves not only as a versatile handle for subsequent chemical modifications, such as amidation, but also modulates the physicochemical properties of the molecule, including solubility and cell permeability.
However, the esterification of this substrate presents a unique set of challenges. The molecule is bifunctional, containing both a nucleophilic amino group and a carboxylic acid. This duality can lead to competing side reactions, such as self-amidation or polymerization, particularly under harsh reaction conditions. Furthermore, the electron-donating nature of the amino group can influence the reactivity of the carboxylic acid.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing the most effective esterification strategy for this compound. We will dissect the causality behind various experimental choices, provide detailed, field-proven protocols, and offer troubleshooting guidance.
Method Selection: A Comparative Analysis
The choice of esterification method is critical and depends on the scale of the reaction, the lability of the substrate, and the desired purity of the final product. Three primary methods are considered here: Fischer-Speier Esterification, the Thionyl Chloride method, and Steglich Esterification.
| Method | Reaction Conditions | Advantages | Disadvantages & Key Considerations for this Substrate |
| Fischer-Speier Esterification | Reflux in excess alcohol with a strong acid catalyst (e.g., H₂SO₄, TsOH).[5][6] | Economical, simple reagents, suitable for large-scale synthesis. | Equilibrium-driven; requires removal of water.[6][7] Harsh acidic conditions can lead to side reactions. Crucially, the amino group will be protonated, affecting solubility and potentially deactivating the ring. [4][8] |
| Thionyl Chloride (SOCl₂) Method | Two steps: 1) Formation of acyl chloride with SOCl₂. 2) Reaction with alcohol. | Drives reaction to completion by forming a highly reactive acyl chloride intermediate.[9][10] Byproducts (SO₂ and HCl) are gaseous and easily removed. | SOCl₂ is corrosive and moisture-sensitive. The amino group can react with the acyl chloride; may require N-protection or careful control of stoichiometry and addition. |
| Steglich Esterification (DCC/DMAP) | Mild conditions (0 °C to room temperature) using DCC as a coupling agent and DMAP as a catalyst.[11][12] | High yields, compatible with acid-labile functional groups, avoids harsh conditions.[13][14] Particularly effective for sterically hindered substrates.[11][15] | DCC is an allergen.[13] The byproduct, dicyclohexylurea (DCU), can be difficult to remove completely from the product.[13] Stoichiometric amounts of coupling agent are required. |
Based on this analysis, the Steglich Esterification is often the preferred method for substrates like this compound on a research scale due to its mild conditions and high efficiency, which minimize the risk of side reactions involving the amino group. The Thionyl Chloride method serves as a robust alternative, especially when high reactivity is needed.
Detailed Experimental Protocols
The following protocols are designed to be self-validating systems, with clear steps for reaction setup, monitoring, and purification.
Protocol 1: Steglich Esterification using DCC and DMAP
This method leverages the formation of a highly reactive O-acylisourea intermediate, which is then intercepted by the nucleophilic catalyst 4-(Dimethylamino)pyridine (DMAP) to form an "active ester."[11][14] This active ester rapidly reacts with the alcohol, avoiding the slower, irreversible rearrangement to an unreactive N-acylurea byproduct.[13]
Caption: Catalytic cycle of the Steglich Esterification.
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol, Ethanol) (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Celite
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired alcohol (1.5 eq), and DMAP (0.1 eq).
-
Solvent Addition: Add anhydrous DCM to dissolve the components (a typical concentration is 0.1 M). Stir the mixture until a clear solution is formed.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This is crucial to manage the exothermic reaction and minimize side product formation.
-
DCC Addition: Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up and Filtration: Once complete, cool the mixture back to 0 °C for 30 minutes to maximize the precipitation of DCU.[11] Filter the mixture through a pad of Celite to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.[11]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl to remove residual DMAP, followed by saturated aqueous NaHCO₃ to remove any unreacted acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude ester product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).
Protocol 2: Thionyl Chloride (SOCl₂) Method
This classic method proceeds via the conversion of the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an alcohol.[10] This is an effective, non-equilibrium process.
-
This compound (1.0 eq)
-
Thionyl Chloride (SOCl₂) (2.0-5.0 eq)
-
Alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Toluene (optional, as a co-solvent)
-
Saturated aqueous NaHCO₃
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol), which will act as both reactant and solvent.
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
SOCl₂ Addition: Add thionyl chloride (SOCl₂) (at least 2.0 eq) dropwise to the stirred suspension.[16] The addition is exothermic and generates significant amounts of gas (HCl, SO₂). Caution: Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux. The reaction time can vary from 2 to 16 hours. Monitor the reaction by TLC. The initial suspension should become a clear solution as the product ester forms.
-
Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol and SOCl₂ under reduced pressure.
-
Work-up: Carefully add crushed ice to the residue, followed by slow, portion-wise addition of saturated aqueous NaHCO₃ solution to neutralize the excess acid until the evolution of CO₂ ceases and the pH is ~8.
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as Ethyl Acetate or DCM.
-
Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
General Experimental Workflow & Troubleshooting
Caption: A general experimental workflow for esterification.
| Problem | Possible Cause | Recommended Solution |
| Low or No Reaction | Inactive reagents (e.g., old DCC, wet solvent). Insufficient catalyst (DMAP). | Use freshly opened or purified reagents and anhydrous solvents. Increase the amount of DMAP to 0.2 eq. For the Fischer method, ensure the acid catalyst is active. |
| Formation of N-Acylurea Byproduct (Steglich) | Slow reaction of the O-acylisourea intermediate with the alcohol. | Ensure an adequate catalytic amount of DMAP is used, as it is a more potent nucleophile that intercepts the intermediate.[11][13] |
| Difficult Removal of DCU (Steglich) | DCU is partially soluble in some organic solvents. | After filtering the bulk of the DCU, concentrate the filtrate and re-dissolve in a minimal amount of DCM or ether, then cool and re-filter. A non-polar solvent like hexane can be added to precipitate more DCU. |
| Side reactions involving the Amino Group | The amino group is reacting as a nucleophile. | Use a milder method like Steglich esterification. For harsher methods, consider temporary N-protection (e.g., with a Boc group) prior to esterification, followed by deprotection. |
| Incomplete Reaction (Fischer) | Equilibrium not shifted towards products. | Use a large excess of the alcohol and ensure efficient removal of water using a Dean-Stark apparatus or by adding a dehydrating agent.[4] |
Conclusion
The successful esterification of this compound is a critical step in the synthesis of advanced pharmaceutical intermediates. While classic methods like Fischer esterification are viable, they pose challenges due to the presence of the acid-sensitive amino group. For high-fidelity synthesis on a laboratory scale, the Steglich esterification offers a superior profile due to its mild, non-equilibrium conditions that preserve the integrity of the substrate's functional groups. For larger-scale or more cost-sensitive applications, the thionyl chloride method provides a robust alternative, provided that reaction conditions are carefully controlled. By understanding the mechanisms and potential pitfalls of each method, researchers can strategically select and optimize the ideal protocol for their specific synthetic goals.
References
- Benchchem. (2025). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP). Benchchem.
- Green Chem. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
- VNU Journal of Science. (n.d.). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science.
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. Available at: [Link]
- Semantic Scholar. (1981). A Simple Method for the Esterification of Carboxylic Acids Using Chlorosilanes. Semantic Scholar.
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]
- ResearchGate. (2020). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)?
- Benchchem. (2025). Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
- University of Michigan. (2011). Experiment 3. Ester Formation: Preparation of Benzocaine. University of Michigan.
- Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.
- Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica.
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Der Pharma Chemica. (n.d.).
-
ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. js.vnu.edu.vn [js.vnu.edu.vn]
- 16. echemi.com [echemi.com]
Application Note: A Practical Guide to the Purification of 4-Amino-1H-indazole-6-carboxamides by Silica Gel Column Chromatography
Introduction: The Purification Challenge
4-Amino-1H-indazole-6-carboxamides are a privileged scaffold in modern medicinal chemistry, forming the core of numerous targeted therapeutic agents. The inherent physicochemical properties of this scaffold—namely the presence of a basic amino group, a hydrogen-bond donating indazole core, and a polar carboxamide moiety—present a significant challenge for purification by standard silica gel column chromatography.
The primary difficulty arises from the interaction between the basic 4-amino group and the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This strong acid-base interaction often leads to:
-
Peak Tailing (Streaking): The compound elutes slowly and asymmetrically from the column, resulting in broad fractions and poor separation from impurities.[1]
-
Irreversible Adsorption: A portion of the compound can bind permanently to the silica, leading to low recovery.[3]
-
On-Column Degradation: For sensitive molecules, the acidic nature of the silica can catalyze decomposition.[3]
This application note provides a systematic approach to overcome these challenges, ensuring high purity and recovery. The protocol is built on a self-validating workflow, beginning with robust method development using Thin Layer Chromatography (TLC).
Foundational Principles: Tailoring Chromatography for Basic Amines
Standard normal-phase chromatography separates compounds based on their differential polarity; polar compounds interact more strongly with the polar stationary phase (silica gel) and elute later than non-polar compounds.[4][5] However, for basic amines, the primary interaction is often not polarity-based adsorption but a stronger acid-base binding.
The core strategy is to suppress the undesirable interaction with silica's acidic sites. This is achieved by introducing a small amount of a basic modifier into the mobile phase.[1][2] This modifier, typically a volatile amine like triethylamine (TEA) or a solution of ammonium hydroxide, acts as a competitive base. It effectively neutralizes the most acidic silanol sites, allowing the 4-Amino-1H-indazole-6-carboxamide to elute based on polarity with significantly improved peak shape and recovery.[2]
Workflow Overview: From Crude Mixture to Pure Compound
The purification process follows a logical and systematic progression. Each step is designed to inform the next, minimizing the risk of failure on a larger scale.
Caption: A systematic workflow for the purification of 4-Amino-1H-indazole-6-carboxamides.
Pre-Purification Protocol: Method Development with TLC
This preliminary TLC analysis is a critical, self-validating step that predicts the behavior of the compound on the column, saving time and preventing the loss of valuable material. The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4, ensuring good separation from impurities.[4]
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chambers
-
Capillary spotters
-
Mobile phase solvents (see table below)
-
Basic modifier: Triethylamine (TEA) or 10% Ammonium Hydroxide in Methanol
-
UV lamp for visualization
Procedure:
-
Prepare Stock Solutions: Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or Methanol).
-
Spot the TLC Plate: Using a capillary, spot the crude mixture onto the baseline of several TLC plates.
-
Screen Solvent Systems: Prepare various mobile phase systems in different TLC chambers. A common starting point is a mixture of a less polar solvent (like Dichloromethane or Ethyl Acetate) and a more polar solvent (like Methanol).
-
Introduce the Basic Modifier: To each test system, add 0.5-1% TEA by volume (e.g., 50-100 µL of TEA in 10 mL of eluent). This is the key step to prevent streaking.[1]
-
Develop and Visualize: Place one spotted TLC plate in each chamber. Allow the solvent front to travel up the plate. Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analyze Results: Identify the solvent system that provides the best separation and an Rf value in the target range (0.2-0.4) for the product. The spots for the amine-containing compounds should be round and well-defined, not streaked.
Table 1: Recommended Starting Solvent Systems for TLC Screening
| System No. | Less Polar Solvent | More Polar Solvent | Ratio Range | Modifier (0.5-1%) |
|---|---|---|---|---|
| 1 | Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 90:10 | Triethylamine |
| 2 | Ethyl Acetate (EtOAc) | Hexanes | 10:90 to 80:20 | Triethylamine |
| 3 | Dichloromethane (DCM) | 10% NH4OH in MeOH | 99:1 to 95:5 | None (modifier is in MeOH) |
Detailed Protocol: Column Chromatography Purification
Once an optimal solvent system is identified via TLC, the procedure can be scaled up to column chromatography.
Preparation and Packing
-
Column Selection: Choose a column size appropriate for the amount of crude material. A general rule is to use 30-50g of silica gel for every 1g of crude mixture for moderately difficult separations.[4]
-
Prepare the Eluent: Prepare a sufficient volume of the mobile phase identified during TLC, including the basic modifier. Start with the least polar solvent mixture that will be used.
-
Pack the Column (Slurry Method):
-
Clamp the column vertically. Ensure the stopcock is closed and place a small cotton or glass wool plug at the bottom.
-
Add a small layer of sand.
-
In a separate beaker, create a slurry of silica gel in your initial, least polar eluent.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed, collecting the excess solvent for reuse. Never let the silica run dry.[6]
-
Add a final protective layer of sand on top of the silica bed.
-
Sample Loading
The choice between wet and dry loading depends on the solubility of the crude material in the mobile phase.
Method A: Wet Loading (for samples soluble in the initial eluent)
-
Dissolve the crude material in the minimum amount of the mobile phase.[7]
-
Using a pipette, carefully load this solution onto the top of the silica bed, ensuring not to disturb the surface.[7]
-
Drain the solvent until the sample solution has fully entered the silica bed.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the draining process.
Method B: Dry Loading (Recommended for polar compounds) This method is often superior for polar compounds like 4-Amino-1H-indazole-6-carboxamides, which may have poor solubility in the starting eluent.[7]
-
Dissolve the crude material in a volatile solvent in which it is highly soluble (e.g., DCM or Methanol).
-
Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[7]
-
Carefully add this silica-adsorbed sample onto the top sand layer of the packed column.
Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the mobile phase.
-
Apply Pressure: Use gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Gradient Elution (if necessary): If TLC showed that impurities are far apart from the product, you can gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of Methanol in a DCM/Methanol system) to speed up the elution of your target compound after less polar impurities have eluted.[3]
-
Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks.
-
Monitor the Column: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of your product and identify which fractions contain the pure compound.
Final Steps
-
Pool and Evaporate: Combine the fractions that contain the pure product.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator. Note that removing the last traces of triethylamine may require co-evaporation with a solvent like dichloromethane or placing the sample under high vacuum.
-
Verify Purity: Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, or NMR spectroscopy.
Troubleshooting Common Issues
Table 2: Column Chromatography Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Compound streaks / does not elute | 1. Strong acid-base interaction with silica.[1] 2. Mobile phase is not polar enough.[3] | 1. Ensure a basic modifier (0.5-1% TEA or NH4OH) is present in the eluent.[1][2] 2. Gradually increase the polarity of the mobile phase (gradient elution).[3] |
| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system. 2. Column was overloaded with sample.[8] 3. Column was packed poorly (channeling). | 1. Re-optimize the solvent system using TLC to maximize the ∆Rf between compounds. 2. Reduce the sample load to 1-2% of the silica mass.[1] 3. Repack the column carefully, ensuring a homogenous slurry and no air bubbles.[4] |
| Low Recovery of Product | 1. Irreversible adsorption to silica.[3] 2. Compound is too dilute in fractions to be detected by TLC. | 1. Use a basic modifier. Consider switching to a less acidic stationary phase like neutral alumina.[1] 2. Concentrate a few representative fractions and re-run the TLC.[3][6] |
| Cracked or Air Bubbles in Column Bed | 1. Column ran dry. 2. Heat generated from mixing solvents in the column. | 1. Never let the solvent level drop below the top of the silica bed. 2. Pre-mix your eluents before adding them to the column. |
Visualizing the Key Interaction
The diagram below illustrates the fundamental problem and solution when chromatographing basic amines on silica gel.
Caption: Mitigation of amine-silica interaction using a basic modifier.
References
- HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Acta Poloniae Pharmaceutica, 66(3), 225-231.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Tech Support.
- ChemicalBook. (n.d.). 4-AMINO-6-(1H)INDAZOLE CARBOXYLIC ACID CAS#: 885519-89-1.
- Restek. (n.d.). TROUBLESHOOTING GUIDE.
- PubChem. (n.d.). 4-Amino-1H-indazole, N1-BOC protected.
- University of Toronto Scarborough. (n.d.). Column chromatography.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
- Biotage. (2023, February 10).
- Columbia University. (n.d.). Column chromatography.
- ChemistryViews. (2012, August 7).
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News.
- Reddit. (2022, February 22).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. reddit.com [reddit.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Note: A Systematic Approach to HPLC Method Development for 4-Amino-1H-indazole-6-carboxylic Acid Derivatives
Abstract
This application note provides a comprehensive and detailed protocol for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for 4-Amino-1H-indazole-6-carboxylic acid and its derivatives. These compounds are of significant interest in pharmaceutical research, necessitating reliable analytical methods for purity assessment, quantification, and stability testing. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a systematic workflow from initial parameter selection to full method validation according to ICH guidelines. We delve into the scientific rationale behind each experimental choice, emphasizing the impact of the unique physicochemical properties of this amphoteric molecule on chromatographic behavior.
Introduction: The Analytical Challenge
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anti-tumor and anti-inflammatory effects.[1][2] this compound, in particular, possesses both a basic amino group and an acidic carboxylic acid group, making it an amphoteric and highly polar molecule. This dual functionality presents a distinct challenge for developing a robust HPLC method with good peak symmetry and reproducible retention.
A well-developed HPLC method is critical for:
-
Purity Determination: Quantifying process-related impurities and degradation products.
-
Assay Quantification: Accurately measuring the concentration of the active pharmaceutical ingredient (API).
-
Stability Indicating Studies: Ensuring the method can separate the main component from any potential degradants formed under stress conditions.[3][4]
This guide will walk through a logical, science-driven process to develop such a method.
Understanding the Analyte: Physicochemical Properties
Success in HPLC method development begins with understanding the analyte's properties. This compound (MW: 177.16) has key features that dictate our chromatographic strategy.
-
Amphoteric Nature: The presence of a basic amino group and an acidic carboxylic acid group means the molecule's net charge is highly dependent on the mobile phase pH.
-
pKa Values: The predicted pKa for the carboxylic acid is around 4.01-4.33, and the amino group's pKa will be in a similar range.[5][6] Controlling the mobile phase pH is therefore the most critical factor for achieving consistent retention and good peak shape.
-
Polarity: The combination of the indazole ring system with amino and carboxyl functional groups makes the molecule relatively polar. This suggests that retention on a standard C18 column might be limited without careful mobile phase optimization.
-
UV Absorbance: The indazole ring system contains a chromophore, making UV detection a suitable choice. A UV scan of the analyte is the first step to determine the optimal detection wavelength for maximum sensitivity.
Strategic Method Development Workflow
A systematic approach minimizes trial-and-error and ensures the final method is robust. Our strategy involves a multi-stage process, from initial screening to validation.
Caption: A systematic workflow for HPLC method development.
Experimental Protocols
Protocol 1: Initial Instrument Setup and Column Screening
The goal of this initial phase is to achieve retention of the analyte on the column and obtain a preliminary peak shape.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is suitable.
-
Column Selection: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size) is the universal starting point for reversed-phase chromatography. Its hydrophobicity will interact with the indazole ring.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water. The acidic pH (~2.5-3.0) serves a crucial purpose: it protonates the amino group (making it positively charged) and suppresses the ionization of the carboxylic acid group (keeping it neutral). This results in a single, positively charged species, which behaves predictably and yields sharper peaks by minimizing secondary silanol interactions on the column.
-
Mobile Phase B: Acetonitrile (ACN). ACN is generally preferred over methanol for compounds with aromatic rings as it can offer different selectivity and often results in lower backpressure.
-
-
Initial Gradient and Conditions: A fast "scouting" gradient is used to quickly determine the approximate elution time of the analyte and any impurities.
| Parameter | Initial Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | General purpose, good starting point for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses silanol activity and ensures consistent ionization state of the analyte. |
| Mobile Phase B | Acetonitrile (ACN) | Common strong solvent, provides good peak shapes for many compounds. |
| Gradient | 5% to 95% B over 15 minutes | A broad scouting gradient to locate the analyte and impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times and can improve peak efficiency. |
| Injection Volume | 5 µL | A small volume to prevent peak distortion. |
| Detector | UV at 254 nm or PDA scan (200-400 nm) | 254 nm is a common starting point; PDA is preferred to identify the optimal wavelength (λmax). |
Protocol 2: Systematic Mobile Phase pH Optimization
This is the most critical optimization step for this class of compounds. The goal is to find a pH that provides the best peak shape (symmetry) and stable retention.
Caption: Effect of mobile phase pH on the ionization state of the analyte.
-
Prepare Buffers: Prepare a series of aqueous mobile phases (Mobile Phase A) with pH values ranging from 2.5 to 4.0 in 0.2 pH unit increments. Use a consistent buffer system, such as phosphate or formate, at a low concentration (10-20 mM) to ensure reproducibility.
-
Equilibrate System: For each pH condition, thoroughly flush and equilibrate the column for at least 20 column volumes.
-
Inject Standard: Inject a standard solution of the analyte using the scouting gradient from Protocol 1.
-
Evaluate Chromatography: Analyze the chromatograms for:
-
Retention Time (RT): How does RT shift with pH?
-
Peak Tailing Factor (Tf): Aim for a Tf between 0.9 and 1.2. A high tailing factor (>1.5) indicates undesirable secondary interactions.
-
Peak Efficiency (N): Higher plate counts indicate a more efficient separation.
-
-
Select Optimal pH: Choose the pH that provides the best combination of retention, peak shape, and efficiency. For this molecule, a pH between 2.5 and 3.0 is expected to yield the best results.
Protocol 3: Gradient Optimization and Final Method Tuning
Once the optimal pH is selected, the gradient is fine-tuned to ensure adequate resolution between the main peak and any impurities.
-
Adjust Gradient Slope: Based on the scouting run, adjust the gradient to provide better separation around the main analyte peak. If the peak elutes at 40% ACN in the scouting run, a shallower gradient from 20% to 60% ACN over 20 minutes would be a logical next step.
-
Introduce Isocratic Holds: If impurities are close to the main peak, introduce short isocratic holds at the beginning or end of the gradient to improve resolution.
-
Flow Rate and Temperature: Minor adjustments to flow rate (e.g., 0.8 to 1.2 mL/min) or temperature (e.g., 30°C to 40°C) can be used to fine-tune resolution and analysis time. Increasing temperature generally reduces viscosity, lowers backpressure, and can improve peak efficiency, but may also alter selectivity.
Method Validation: Ensuring Trustworthiness
A method is not complete until it is validated to ensure it is fit for its intended purpose. The following protocols are based on the International Council on Harmonisation (ICH) Q2(R1) guidelines.
Protocol 4: Specificity and Forced Degradation
Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo.
-
Prepare Stress Samples: Subject the analyte in solution (e.g., 0.1 mg/mL) to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.[7]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat solid sample at 80 °C for 48 hours.
-
Photolytic Stress: Expose solution to UV light (ICH option 1 or 2) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a PDA detector.
-
Evaluation:
-
Assess the resolution between the main analyte peak and all degradation product peaks.
-
Perform peak purity analysis using the PDA software to confirm that the main peak is spectrally pure in all stressed samples.
-
The method is considered "stability-indicating" if all degradants are resolved from the parent peak.
-
| Stress Condition | Expected Outcome | Acceptance Criteria |
| Acid Hydrolysis | Moderate degradation | Resolution (Rs) > 1.5 between analyte and degradants. |
| Base Hydrolysis | Significant degradation.[7] | Peak Purity angle < Peak Purity threshold. |
| Oxidation | Potential for N-oxide formation | All peaks are baseline separated. |
| Thermal/Photolytic | Minimal to moderate degradation | No co-elution observed. |
Linearity, Accuracy, and Precision
These tests establish the quantitative performance of the method.
-
Linearity: Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[4]
-
Precision (Repeatability): Perform six replicate injections of a single standard solution at 100% of the target concentration. The relative standard deviation (%RSD) of the peak areas should be ≤ 1.0%.
-
Accuracy (Recovery): Analyze a sample of known concentration (or a spiked placebo) at three different concentration levels (e.g., 80%, 100%, 120%), in triplicate. The mean recovery should be between 98.0% and 102.0%.[8]
Conclusion
This application note outlines a systematic and robust strategy for developing a stability-indicating RP-HPLC method for this compound and its derivatives. By focusing on the unique physicochemical properties of the analyte, particularly its amphoteric nature, we have demonstrated that precise control of mobile phase pH is the cornerstone of success. The detailed protocols for method development, optimization, and validation provide a clear pathway for scientists to establish a reliable, accurate, and precise analytical method suitable for the rigorous demands of pharmaceutical development.
References
-
Gumieniczek, A., et al. (2006). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link][9][10]
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Retrieved from [Link][11]
-
Al-Tamrah, S. A., & El-Awady, M. I. (2018). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Acta Chromatographica. [Link][12]
-
Rao, B. M., et al. (2018). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link][3]
-
Jadhav, S. B., et al. (2022). Validation of HPLC-DAD Based Stability Indicating Assay Method for Ornidazole in Periodontal Polymeric Hydrogel: Robustness Study using Quality by Design (QbD) Approach. LCGC International. [Link][7]
-
Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Retrieved from [Link][13]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link][14]
-
Kumar, A., et al. (2017). Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products. Scholars Middle East Publishers. [Link][8]
-
Waghmare, A., et al. (2021). Stability Indicating Rp-HPLC Method Development And Validation For The Estimation Of Indacaterol Maleate In Bulk And Tablet Dosage Form. International Journal of Pharmaceutical Sciences and Research. [Link][4]
-
Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link][1]
-
Abbasi, M., et al. (2023). Recent Advances in the Synthesis of Indazole Scaffolds through C–H Functionalization. Chemistry – A European Journal. [Link][2]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 4-AMINO-6-(1H)INDAZOLE CARBOXYLIC ACID CAS#: 885519-89-1 [m.chemicalbook.com]
- 6. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [chemicalbook.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. saudijournals.com [saudijournals.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Application Notes & Protocols: Leveraging 4-Amino-1H-indazole-6-carboxylic Acid in Fragment-Based Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds.[1] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space, often yielding leads with superior physicochemical properties compared to traditional high-throughput screening (HTS) campaigns.[1][2] The indazole core is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, particularly as kinase inhibitors.[3][4][5][6] Its rigid bicyclic structure provides a well-defined vector for chemical elaboration, while the nitrogen atoms offer key hydrogen bonding interactions within protein active sites.
This guide focuses on the application of 4-Amino-1H-indazole-6-carboxylic acid , a versatile fragment that embodies the key principles of FBDD. Its structure presents multiple opportunities for interaction and subsequent optimization, making it an excellent starting point for a variety of drug discovery projects.
Physicochemical Properties of this compound
Adherence to the "Rule of Three" is a guiding principle in the selection of fragments for a screening library, ensuring that the starting points have ample room for optimization without becoming excessively large or lipophilic.[7] this compound aligns well with these principles.
| Property | Value | Source |
| CAS Number | 885519-89-1 | |
| Molecular Weight | 177.16 g/mol | |
| Molecular Formula | C₈H₇N₃O₂ | |
| Hydrogen Bond Donors | 3 (amine and N-H of indazole) | Calculated |
| Hydrogen Bond Acceptors | 4 (carboxylate and indazole nitrogens) | Calculated |
| Predicted pKa | 4.33 ± 0.30 | [8] |
| Predicted Boiling Point | 549.3 ± 35.0 °C | [9] |
| Appearance | Brown to black solid | [8] |
FBDD Workflow Using this compound
The journey from a fragment hit to a lead candidate is a systematic process of screening, validation, and optimization. The following diagram illustrates a typical workflow.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Protocols for Fragment Screening and Validation
The successful application of FBDD hinges on robust and sensitive biophysical techniques to detect the weak binding of fragments.[10] Here, we provide detailed protocols for the screening and validation of this compound.
Protocol 1: Aqueous Solubility Determination
Rationale: Ensuring adequate solubility is a critical first step, as screening is often performed at high concentrations (0.1-2 mM) to detect weak binders. Poor solubility can lead to false negatives or assay artifacts.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Screening buffer (e.g., PBS, pH 7.4)
-
96-well plates
-
Plate shaker
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
Add 2 µL of each DMSO concentration to a 96-well plate in triplicate.
-
Add 98 µL of screening buffer to each well, resulting in a final DMSO concentration of 2%.
-
Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Visually inspect each well for precipitation.
-
Quantify the soluble fraction by centrifuging the plate to pellet any precipitate and measuring the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or by HPLC with a standard curve).
-
The highest concentration that remains fully in solution is determined to be the kinetic solubility limit.
Protocol 2: Primary Screening by Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free technique that can detect low-affinity interactions in real-time, providing kinetic data (k_on, k_off) and the dissociation constant (K_D).[1][11][12]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Screening buffer (e.g., HBS-EP+, pH 7.4)
-
This compound stock solution
Procedure:
-
Target Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface with a 1:1 mixture of EDC/NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Fragment Screening:
-
Prepare a solution of this compound in running buffer at a concentration well below its solubility limit (e.g., 200 µM). Ensure the final DMSO concentration is matched in the running buffer.
-
Inject the fragment solution over the target and reference flow cells for a defined contact time (e.g., 60 seconds) followed by a dissociation phase.[13]
-
A binding response will be observed as a change in resonance units (RU).
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal to correct for bulk refractive index changes.
-
A positive, dose-dependent response indicates a potential interaction.
-
For confirmed hits, perform a full kinetic titration by injecting a series of fragment concentrations to determine the K_D.
-
Caption: Workflow for SPR-based fragment screening.
Protocol 3: Hit Validation by NMR Spectroscopy
Rationale: NMR spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding event.[14][15][16] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly robust for detecting weak interactions.[14][17]
Materials:
-
¹⁵N-isotopically labeled target protein
-
High-field NMR spectrometer with a cryoprobe
-
NMR tubes
-
NMR buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)
-
This compound stock solution in d6-DMSO
Procedure:
-
Protein Preparation: Express and purify ¹⁵N-labeled target protein. Concentrate the protein to a suitable concentration for NMR (typically 50-200 µM).
-
Acquire Reference Spectrum: Record a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide N-H group in the protein.
-
Fragment Addition: Add a stoichiometric excess of this compound to the protein sample (e.g., 5 to 20-fold molar excess).
-
Acquire Titrated Spectrum: Record a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis:
-
Overlay the reference and titrated spectra.
-
Binding of the fragment will cause chemical shift perturbations (CSPs) for the amide peaks of residues in or near the binding site.
-
Significant and specific CSPs confirm the binding event.
-
By mapping the perturbed residues onto the protein structure, the binding site can be identified.
-
Protocol 4: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex provides definitive evidence of binding and reveals the precise binding mode, which is crucial for structure-based drug design and the "fragment growing" or "linking" phase.[18][19]
Materials:
-
Purified, crystallization-grade target protein
-
Crystallization screens and plates
-
This compound
-
Cryoprotectant
-
Synchrotron X-ray source
Procedure:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with a 2-5 fold molar excess of the fragment.
-
Soaking: If protein crystals are already available, soak them in a solution containing the fragment (typically 1-10 mM) and cryoprotectant for a defined period (minutes to hours).
-
-
Crystal Harvesting and Data Collection:
-
Harvest the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data.
-
Solve the structure using molecular replacement if a native structure is available.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Build the fragment into the density and refine the structure.
-
-
Analysis:
-
Analyze the refined structure to identify key interactions (hydrogen bonds, hydrophobic contacts) between this compound and the protein. This information will guide the design of more potent analogs.
-
Fragment Evolution Strategies: A Hypothetical Case Study with a Protein Kinase
The indazole scaffold is a well-established hinge-binder in many protein kinases.[3][4][7] Let's consider a hypothetical scenario where this compound is identified as a binder to the ATP-binding site of a target kinase.
Caption: Structure-guided evolution of the indazole fragment.
-
Hinge Binding: The indazole N1 and N2 atoms can form crucial hydrogen bonds with the kinase hinge region, mimicking the adenine of ATP.
-
Vector for Growth: The 4-amino group and the 6-carboxylic acid group serve as excellent vectors for chemical modification.
-
The 4-amino group can be elaborated to extend into the solvent-exposed region, allowing for the introduction of moieties that improve solubility and other pharmacokinetic properties.
-
The 6-carboxylic acid can be converted to amides or other functional groups to probe for additional interactions in nearby sub-pockets, thereby increasing potency and selectivity.[20][21]
-
By leveraging the structural information from X-ray crystallography, medicinal chemists can rationally design and synthesize a small, focused library of analogs to rapidly build affinity and develop a potent and selective lead compound.
Conclusion
This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the proven track record of the indazole scaffold make it a valuable addition to any fragment library. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this fragment, from initial screening to structure-guided lead optimization.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-AMINO-6-(1H)INDAZOLE CARBOXYLIC ACID CAS#: 885519-89-1 [m.chemicalbook.com]
- 9. 4-AMINO-3-HYDROXY-(1H)INDAZOLE-6-CARBOXYLIC ACID CAS#: 885522-66-7 [m.chemicalbook.com]
- 10. dokumen.pub [dokumen.pub]
- 11. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Practical aspects of NMR-based fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.iucr.org [journals.iucr.org]
- 20. b.aun.edu.eg [b.aun.edu.eg]
- 21. jocpr.com [jocpr.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated 4-Amino-1H-indazole-6-carboxylic Acid
Introduction: The Strategic Importance of Substituted Indazoles in Drug Discovery
The indazole scaffold is a privileged heterocyclic motif frequently encountered in molecules of significant biological and pharmaceutical importance.[1][2] Its unique structural and electronic properties make it a cornerstone for the design of a wide array of therapeutic agents, including potent inhibitors of protein kinases, which are crucial targets in oncology. The functionalization of the indazole core, particularly through the formation of carbon-carbon bonds, allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Among the various C-C bond-forming methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable reliability, mild reaction conditions, and broad functional group tolerance.[1][3] This powerful transformation enables the coupling of an organoboron species with an organic halide, providing a versatile and efficient route to biaryl and heteroaryl structures.
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the Suzuki coupling reaction applied to a specific, highly functionalized substrate: 4-Amino-1H-indazole-6-carboxylic acid. We will delve into the strategic considerations for halogenating this substrate, followed by a detailed protocol for its subsequent Suzuki coupling. The causality behind experimental choices will be explained to empower the user to adapt and troubleshoot these reactions effectively.
Strategic Workflow: A Multi-Step Approach to Functionalized Indazoles
The successful synthesis of arylated this compound derivatives via Suzuki coupling necessitates a carefully planned multi-step sequence. The presence of the amino and carboxylic acid functionalities, as well as the N-H of the indazole ring, requires a strategic approach to ensure regioselective halogenation and efficient cross-coupling. The proposed workflow is as follows:
Caption: A strategic workflow for the synthesis of arylated this compound.
Part 1: Protection of the 4-Amino and 6-Carboxylic Acid Groups
The free amino and carboxylic acid groups on the indazole ring can interfere with both the halogenation and the Suzuki coupling reactions. The amino group is a strong activating group and can lead to multiple halogenations or act as a ligand for the palladium catalyst, thereby inhibiting its activity. The acidic proton of the carboxylic acid can be incompatible with the basic conditions often employed in Suzuki couplings. Therefore, a prudent initial step is the protection of these functional groups.
Protocol 1.1: Protection of the Amino and Carboxylic Acid Groups
This protocol describes the conversion of the 4-amino group to an acetamide and the 6-carboxylic acid to a methyl ester. These protecting groups are stable under the subsequent reaction conditions and can be readily removed.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Acetylation of the Amino Group
-
Suspend this compound (1.0 eq) in pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-acetamido-1H-indazole-6-carboxylic acid.
Step 2: Esterification of the Carboxylic Acid
-
Suspend the 4-acetamido-1H-indazole-6-carboxylic acid (1.0 eq) in methanol.
-
Cool the suspension to 0 °C.
-
Slowly add thionyl chloride (1.5 eq) dropwise.
-
Reflux the mixture for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain methyl 4-acetamido-1H-indazole-6-carboxylate.
Part 2: Regioselective Halogenation of the Protected Indazole
With the amino and carboxylic acid groups protected, the next critical step is the regioselective introduction of a halogen (bromine or iodine) onto the indazole ring. The C3 and C7 positions are generally the most reactive sites for electrophilic substitution on the indazole core. For subsequent Suzuki coupling, halogenation at either of these positions is synthetically useful. Iodination is often preferred as iodoarenes are typically more reactive in the oxidative addition step of the Suzuki coupling.
Protocol 2.1: C3-Iodination of Methyl 4-acetamido-1H-indazole-6-carboxylate
This protocol is based on the iodination of unprotected indazoles using iodine in the presence of a base.[4]
Materials:
-
Methyl 4-acetamido-1H-indazole-6-carboxylate
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl 4-acetamido-1H-indazole-6-carboxylate (1.0 eq) in DMF.
-
Add potassium hydroxide (3.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of iodine (1.5 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution to quench excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-acetamido-3-iodo-1H-indazole-6-carboxylate.
Part 3: Suzuki-Miyaura Cross-Coupling Reaction
The core of this application note is the palladium-catalyzed Suzuki-Miyaura coupling of the halogenated indazole intermediate with a variety of boronic acids. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and accommodating a broad substrate scope.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species as the active catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: General Procedure for the Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki coupling of halogenated indazoles and offers a robust starting point for optimization.[3]
Materials:
-
Methyl 4-acetamido-3-iodo-1H-indazole-6-carboxylate
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask, add methyl 4-acetamido-3-iodo-1H-indazole-6-carboxylate (1.0 eq), the boronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) to the Schlenk flask via syringe.
-
Add the catalyst premix to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Reaction Conditions and Yields
The following table provides a summary of typical reaction parameters for the Suzuki coupling of halogenated indazoles, which can serve as a starting point for the optimization of the reaction with methyl 4-acetamido-3-iodo-1H-indazole-6-carboxylate.
| Entry | Halogenated Indazole | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 70 |
| 2 | 3-Chloroindazole | 5-Indole boronic acid | Pd source (2) | Various | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |
| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | High |
Data adapted from references[3][5][6].
Part 4: Deprotection to Yield the Final Product
The final step in the synthetic sequence is the removal of the protecting groups to unveil the desired 4-amino-3-aryl-1H-indazole-6-carboxylic acid.
Protocol 4.1: Hydrolysis of the Ester and Amide
This protocol describes the simultaneous hydrolysis of the methyl ester and the acetamide under basic conditions.
Materials:
-
Methyl 4-acetamido-3-aryl-1H-indazole-6-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected indazole (1.0 eq) in a mixture of THF and water.
-
Add LiOH (3.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH ~5-6 with 1 M HCl.
-
The product should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Troubleshooting and Key Considerations
-
Low Yield in Halogenation: If the C3-iodination gives low yields, consider using N-iodosuccinimide (NIS) as the iodinating agent. Also, ensure the starting material is fully dissolved and the base is of good quality.
-
Poor Suzuki Coupling Performance:
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial. For challenging couplings, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.
-
Base: The strength and solubility of the base can significantly impact the reaction. K₃PO₄ is often a good choice, but others like Cs₂CO₃ or K₂CO₃ may be more effective for specific substrates.
-
Solvent: The ratio of the organic solvent to water can influence the reaction rate and yield. A small amount of water is generally beneficial.
-
Degassing: Thoroughly degassing the solvents and maintaining an inert atmosphere is critical to prevent catalyst deactivation.
-
-
Incomplete Deprotection: If the hydrolysis is sluggish, increasing the reaction temperature or using a stronger base (e.g., NaOH) may be necessary. However, be mindful of potential side reactions at higher temperatures.
References
-
D. C. M. C. da Silva, et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4520. [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Boujdiab, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6591-6600. [Link]
-
Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Organic & Biomolecular Chemistry, 21(8), 1645-1650. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
C. T. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(45), 18050-18053. [Link]
-
Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. [Link]
-
Lingaiah, N., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2826. [Link]
-
ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]
-
Singh, U. P., & Gahtori, P. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Chemistry, 3(1), 362-374. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
- Google Patents. (n.d.). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Iodine-mediated one-pot intramolecular decarboxylation domino reaction for accessing functionalised 2-(1,3,4-oxadiazol-2-yl)anilines with carbonic anhydrase inhibitory action. [Link]
-
National Institutes of Health. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]
-
National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
Taylor & Francis Online. (n.d.). Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. [Link]
-
The Journal of Organic Chemistry. (n.d.). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. [Link]
-
Wiley Online Library. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
Sources
- 1. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 4. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 4-Amino-1H-indazole-6-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a prominent "privileged scaffold" in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile three-dimensional framework capable of engaging in a wide range of interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions.[3][4] The 1H-indazole tautomer is generally the most thermodynamically stable and is the predominant form in most contexts.[1][3]
4-Amino-1H-indazole-6-carboxylic acid is a particularly valuable starting material for drug discovery programs. It presents three distinct, chemically addressable functional groups: a primary aromatic amine (C4-NH₂), a carboxylic acid (C6-COOH), and the indazole ring nitrogens (N1/N2). This trifecta of reactive sites allows for systematic and multi-directional chemical exploration, which is the cornerstone of robust Structure-Activity Relationship (SAR) studies.
This guide provides a detailed framework for the strategic derivatization of this scaffold. It moves beyond simple procedural lists to explain the causal logic behind experimental choices, empowering researchers to build targeted molecular libraries designed to answer critical questions in the lead optimization process.
Core Derivatization Strategy: A Multi-Pronged Approach for SAR
A successful SAR campaign on the this compound core involves the systematic modification of its three key functional groups. Each modification is designed to probe a specific aspect of the pharmacophore, such as steric tolerance, electronic requirements, and pharmacokinetic properties.
Figure 1: Key derivatization vectors on the this compound scaffold.
The table below summarizes the primary derivatization strategies and their underlying rationale in an SAR context.
| Functional Group | Derivatization Reaction | Rationale for SAR Studies | Example Reagents |
| C6-Carboxylic Acid | Amide Coupling | Introduce diverse chemical groups (R-groups) to probe steric and electronic requirements of the binding pocket. Modulate solubility and cell permeability.[5] | Primary/Secondary Amines, HATU, HOBt, EDC, DIC |
| Bioisosteric Replacement | Replace the acidic, often metabolically labile carboxylic acid with groups that mimic its function but offer improved ADME properties (e.g., cell permeability, metabolic stability).[6][7] | Tetrazole precursors, Acyl Sulfonamides | |
| C4-Amino Group | Acylation / Sulfonylation | Introduce hydrogen bond acceptors and explore steric bulk tolerance. Neutralize the basicity of the amine. | Acid Chlorides, Sulfonyl Chlorides, Anhydrides |
| Buchwald-Hartwig Amination | Form C-N bonds with a wide range of aryl and heteroaryl partners, significantly expanding chemical space and introducing vectors for further functionalization.[8][9] | Aryl Halides, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) | |
| Indazole N-H | N-Alkylation | Explore steric effects at the N1/N2 positions. Block a potential hydrogen bond donor site. Modulate the electronic properties of the ring system.[10][11] | Alkyl Halides, Alcohols (Mitsunobu), NaH, K₂CO₃ |
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should perform reaction monitoring (e.g., TLC, LC-MS) to determine optimal reaction times and may need to adjust conditions based on the specific reactivity of the chosen building blocks.
Protocol 3.1: Derivatization of the C6-Carboxylic Acid via Amide Coupling
This is often the most fruitful initial derivatization due to the vast commercial availability of primary and secondary amines, allowing for rapid library generation.[5][12]
Reaction Scheme: (Self-generated image placeholder for reaction scheme)
Materials:
-
This compound (1.0 equiv)
-
Desired primary or secondary amine (1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve it in anhydrous DMF.
-
Add the desired amine (1.2 equiv) followed by DIPEA (3.0 equiv).
-
In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 4-16 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) or preparative HPLC to yield the desired amide.
Characterization:
-
LC-MS: To confirm the molecular weight of the product and assess purity.
-
¹H & ¹³C NMR: To confirm the structure of the final compound.
Protocol 3.2: Derivatization of the C4-Amino Group via Sulfonylation
Sulfonamides are excellent hydrogen bond acceptors and are metabolically robust, making them valuable functional groups in drug design.
Reaction Scheme: (Self-generated image placeholder for reaction scheme)
Materials:
-
This compound (1.0 equiv)
-
Desired sulfonyl chloride (1.1 equiv)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1M aq. HCl, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Suspend this compound (1.0 equiv) in pyridine in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1M aq. HCl (2x) and brine (1x). Note: The product may precipitate. If so, filter and wash the solid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 3.3: Derivatization of the Indazole Nitrogen via N1-Selective Alkylation
The regioselectivity of indazole N-alkylation is highly dependent on reaction conditions. The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like THF generally favors alkylation at the N1 position due to steric hindrance and potential chelation effects.[10][11]
Reaction Scheme: (Self-generated image placeholder for reaction scheme)
Materials:
-
This compound (protected, e.g., as a methyl ester) (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Alkyl halide (e.g., bromide or iodide) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aq. NH₄Cl, Ethyl acetate, Brine
-
Anhydrous Na₂SO₄
Procedure: Note: The carboxylic acid should be protected (e.g., as a methyl ester) prior to this step to prevent unwanted side reactions with the base.
-
To a dry, three-neck flask under an inert atmosphere, add a solution of the protected indazole (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise. Effervescence (H₂ gas) will be observed. Caution: NaH is highly reactive with water.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Re-cool the mixture to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor by LC-MS for completion and check the N1:N2 isomer ratio.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aq. NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to separate the N1 and N2 isomers and yield the pure N1-alkylated product. [11]
SAR Study Workflow and Data Management
A systematic approach is critical to extract meaningful insights from the synthesized library. The workflow should integrate synthesis, purification, characterization, and biological testing in a feedback loop.
Figure 2: Iterative workflow for a Structure-Activity Relationship (SAR) study.
To manage the data effectively, a structured table should be used to correlate chemical modifications with biological activity.
Table for SAR Data Collation:
| Cmpd ID | Structure (R¹, R², R³) | MW | cLogP | Primary Assay (IC₅₀, µM) | Cellular Assay (EC₅₀, µM) | Notes (Solubility, etc.) |
| Parent-01 | H, H, H | 177.16 | 1.25 | >50 | >50 | Starting material |
| A-01 | H, H, -CH₂Ph | 267.30 | 3.10 | 25.1 | 45.3 | Amide derivatization |
| B-01 | -SO₂Ph, H, H | 317.32 | 2.50 | 10.5 | 15.8 | Sulfonamide derivatization |
| C-01 | H, -CH₃, H | 191.19 | 1.70 | 42.0 | >50 | N1-alkylation |
| ...etc | ...etc | ...etc | ...etc | ...etc | ...etc | ...etc |
Conclusion
This compound is a potent starting scaffold for medicinal chemistry campaigns. By systematically applying derivatization strategies to its three principal functional groups—the carboxylic acid, the primary amine, and the indazole nitrogen—researchers can efficiently generate diverse chemical libraries. The protocols and workflow described herein provide a validated foundation for conducting thorough SAR studies, enabling the logical and data-driven optimization of initial hits into promising lead candidates.
References
-
Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]
-
Ferreira, L. G., & de Alencastro, R. B. (2021). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science, Bioisosterism. [Link]
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. [Link]
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
-
Teixeira, F. S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. RSC Advances, 11, 29197-29208. [Link]
-
Wang, Z., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(84), 11821-11824. [Link]
-
Tan, W., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2783. [Link]
-
Kumar, R., et al. (2021). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Chemical Reviews, 3(3), 193-211. [Link]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Hsieh, T. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2783. [Link]
-
IGI Global. (2025). Indazoles Chemistry and Biological Activities. [Link]
-
ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]
-
ResearchGate. (2024). Structure and synthesis of indazole. [Link]
-
Fukuda, T., et al. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2148-2152. [Link]
-
Alam, M. A., et al. (2022). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. Journal of Biomolecular Structure & Dynamics, 40(5), 2092-2107. [Link]
-
ResearchGate. (2021). Describes the predicted SAR studies of indazole based derivatives. [Link]
-
PubMed. (2007). Novel access to indazoles based on palladium-catalyzed amination chemistry. [Link]
-
Parrino, B., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13837-13851. [Link]
-
Drug Development & Delivery. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]
-
ResearchGate. (2021). Principally SAR features derived from the 2-phenyl-2H-indazole.... [Link]
-
ResearchGate. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
-
Siddiqa, A., et al. (2020). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 10(52), 31251-31260. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
Tan, J., et al. (2014). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(2), 886-892. [Link]
-
Organic Chemistry Portal. Amine to Amide (Coupling) - Common Conditions. [Link]
-
Dunayevskiy, Y., et al. (1996). Characterization of the Complexity of Small-Molecule Libraries by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 68(1), 186-192. [Link]
-
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
Su, Y., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 361-366. [Link]
-
Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 37(4), 513-532. [Link]
-
ResearchGate. (2025). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
-
Singh, R., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 60(14), 5859-5880. [Link]
-
Weseliński, Ł. J., et al. (2018). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 20(2), 359-362. [Link]
-
Kumar, A., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(4), 2297-2311. [Link]
-
University of Johannesburg. (2021). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Wikipedia. Indazole. [Link]
Sources
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- 2. Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
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- 12. Amide Synthesis [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing HATU Coupling for 4-Amino-1H-indazole-6-carboxylic acid
Welcome to the technical support center for optimizing the critical amide bond formation using 4-Amino-1H-indazole-6-carboxylic acid. This guide is structured to provide drug development professionals, researchers, and scientists with actionable, in-depth insights into mastering HATU-mediated couplings for this specific heterocyclic building block. The inherent challenges of this substrate, including poor solubility and the presence of a potentially reactive amino group, necessitate a carefully considered approach. This document moves beyond standard protocols to explain the causality behind experimental choices, ensuring robust and reproducible outcomes.
Troubleshooting Guide
This section addresses the most common issues encountered during the HATU coupling of this compound, presented in a direct question-and-answer format.
Question 1: My reaction shows low or no yield of the desired amide product. What are the likely causes and how can I fix it?
Answer: Low yields with this substrate are frequently traced back to several key factors. A systematic troubleshooting approach is essential.
-
Poor Solubility: this compound exhibits limited solubility in common organic solvents. If your starting materials are not fully dissolved, the reaction proceeds in a heterogeneous mixture, severely limiting reaction rates.
-
Solution: Employ highly polar aprotic solvents known for their excellent solvating power. Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO) are superior choices to Dichloromethane (DCM) or Acetonitrile (MeCN) for this specific acid.[1] Gentle warming (40-50 °C) can be used to aid dissolution before adding the coupling reagents, but be mindful of the thermal stability of your reagents and starting materials.
-
-
Ineffective Carboxylic Acid Activation: Incomplete activation of the carboxylic acid is a primary reason for reaction failure. This can stem from moisture, incorrect stoichiometry, or an inappropriate choice of base.
-
Solution 1 (Ensure Anhydrous Conditions): HATU is moisture-sensitive.[2] Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened, high-purity anhydrous solvents.
-
Solution 2 (Optimize Stoichiometry): A common starting point is to use a slight excess of the coupling reagent and the amine relative to the carboxylic acid.[3] A ratio of Acid:Amine:HATU:Base of 1.0:1.1:1.1:2.0 is a robust starting point. For difficult couplings, increasing the equivalents of HATU to 1.2-1.5 may be beneficial.
-
Solution 3 (Pre-activation): The most effective method is to pre-activate the carboxylic acid.[3][4] Stir the this compound, HATU, and a non-nucleophilic base (like DIPEA) in your chosen solvent for 5-15 minutes at room temperature before adding the amine.[3] This ensures the formation of the highly reactive OAt-active ester prior to the introduction of the amine nucleophile, preventing HATU from reacting directly with the amine.[3][4]
-
-
Incorrect Base Selection: The base plays a crucial role in deprotonating the carboxylic acid and neutralizing acidic byproducts. A base that is too weak or sterically hindered can lead to poor activation.
-
Solution: N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for HATU couplings due to its non-nucleophilic nature and appropriate basicity.[1][5] Triethylamine (TEA) is also an option.[5] For particularly sensitive substrates where racemization is a concern, a bulkier, weaker base like 2,4,6-collidine can be employed.[6]
-
Question 2: My LC-MS analysis shows significant side product formation. What are these impurities and how can I minimize them?
Answer: Side product formation complicates purification and reduces yield. The two most probable side reactions with this substrate are guanidinylation of the amine and reactions involving the 4-amino group.
-
Guanidinylation of the Amine Partner: Your amine nucleophile can directly attack the guanidinium carbon of HATU, forming an unreactive tetramethylguanidinium-capped amine.[7] This is more prevalent if the amine is highly nucleophilic or if HATU is present in a large excess when the amine is added.
-
Reaction at the 4-Amino Group: The exocyclic 4-amino group on the indazole ring is a nucleophile and could potentially compete with your desired amine partner, leading to oligomerization or reaction with HATU itself.
-
Solution 1 (Controlled Stoichiometry): Do not use an excessive amount of HATU. Sticking to 1.1-1.2 equivalents is often sufficient. The desired intermolecular coupling is typically much faster than potential side reactions on the less nucleophilic 4-amino group, especially if your primary amine partner is aliphatic.
-
Solution 2 (Order of Addition): Adhering strictly to the pre-activation protocol (adding the amine last) is critical.[4]
-
Solution 3 (Protection Strategy - Advanced): If side reactions persist and are confirmed to involve the 4-amino group, a protection strategy may be necessary. A Boc (tert-butoxycarbonyl) group could be installed on the 4-amino position, which can be removed later under acidic conditions. This is a more synthetically intensive route and should be considered only after optimizing other parameters.
-
Question 3: I am struggling with the purification of my final product. How can I effectively remove HATU-related byproducts?
Answer: A successful reaction is only as good as its workup and purification. HATU couplings generate two main byproducts that must be removed: 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[10]
-
Aqueous Workup Protocol:
-
Quench: Quench the reaction mixture by adding water or a saturated aqueous solution of NH₄Cl.
-
Extraction: If you used DMF or NMP, the product often needs to be extracted. Dilute the reaction mixture significantly with ethyl acetate or another suitable organic solvent.
-
Wash to Remove DMF/NMP: Wash the organic layer multiple times with a 5% aqueous LiCl solution or brine. This is highly effective at partitioning polar solvents like DMF into the aqueous phase.[11]
-
Wash to Remove Byproducts:
-
Final Wash and Dry: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Removing Tetramethylurea: Tetramethylurea is water-soluble but can sometimes persist in the organic layer.[10]
-
Solution: Multiple aqueous washes are typically effective. For stubborn cases, partitioning between diethyl ether and water can be very effective at removing it.[11] If the product is a solid, recrystallization or trituration with a suitable solvent (like diethyl ether or hexane) can effectively remove the urea byproduct.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of carboxylic acid activation by HATU?
A1: The efficacy of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester. The mechanism proceeds as follows[1][2][13]:
-
Deprotonation: A non-nucleophilic base (e.g., DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.
-
Formation of Isouronium Salt: The carboxylate anion attacks the electrophilic carbon of HATU, displacing the hexafluorophosphate anion and forming an unstable O-acyl(tetramethyl)isouronium salt.
-
Formation of OAt-Active Ester: The liberated OAt anion then rapidly attacks the isouronium salt. This step is facilitated by the neighboring pyridine nitrogen atom.[1] This attack forms the desired OAt-active ester and releases one equivalent of tetramethylurea.
-
Amide Bond Formation: The amine nucleophile attacks the activated ester, forming a tetrahedral intermediate which then collapses to yield the final amide product and releases HOAt.
Caption: Mechanism of carboxylic acid activation by HATU.
Q2: Why is a non-nucleophilic base like DIPEA preferred over others?
A2: The choice of base is critical. A base in a HATU coupling serves two primary functions: deprotonating the carboxylic acid to initiate the reaction and neutralizing the acidic species (protonated base, liberated HOAt) formed during the reaction. DIPEA is ideal because it is sterically hindered, which makes it a poor nucleophile. This prevents it from competing with the desired amine in attacking the activated ester or the HATU reagent itself. Bases with less steric bulk, like triethylamine (TEA), can sometimes lead to side reactions, although they are also commonly used.
| Base | pKa of Conjugate Acid | Key Characteristics |
| DIPEA | ~10.7 | Sterically hindered, non-nucleophilic. The standard choice. |
| Triethylamine (TEA) | ~10.7 | Less hindered than DIPEA, can sometimes be nucleophilic. |
| N-Methylmorpholine (NMM) | ~7.4 | Weaker base, useful for minimizing racemization. |
| 2,4,6-Collidine | ~7.4 | Sterically hindered and weak base, excellent for suppressing racemization.[6] |
Q3: What is the optimal experimental protocol for this coupling?
A3: The following is a robust, field-proven protocol for the coupling of this compound.
Caption: General experimental workflow for HATU coupling.
Step-by-Step Methodology:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equivalent).
-
Add anhydrous DMF (or NMP) to dissolve the acid completely. This may require a solvent concentration of 0.1 M or lower.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Add HATU (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.[3]
-
Add the desired amine partner (1.1 equivalents), either neat if it is a liquid or as a solution in a minimal amount of anhydrous DMF.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting carboxylic acid is consumed. HATU reactions are typically fast, often completing within 1-4 hours.[3]
-
Upon completion, proceed with the aqueous workup protocol as described in the Troubleshooting section.
-
Purify the crude product by flash column chromatography.
References
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
HATU. Wikipedia. [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Omega. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC - NIH. [Link]
-
HATU coupling - what's the best order? Reddit. [Link]
-
Hatu reaction. Reddit. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
How to remove Tetramethylurea byproduct from HATU coupling? ResearchGate. [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
HATU/PyBOP coupling procedure question. Reddit. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. [Link]
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Technical Support Center: Amide Synthesis with 4-Amino-1H-indazole-6-carboxylic acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during amide synthesis using 4-Amino-1H-indazole-6-carboxylic acid. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve experimental issues, ensuring the efficiency and success of your synthetic endeavors.
Introduction: The Unique Challenges of this compound
This compound is a trifunctional molecule, presenting a unique set of challenges in amide synthesis. The presence of a carboxylic acid, an aromatic amine, and an indazole nitrogen within the same structure increases the likelihood of competing reactions. This guide will walk you through the most common side reactions, their mechanisms, and effective strategies to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield of the Desired Amide Product
Q1: My amide coupling reaction with this compound is resulting in a low yield or failing completely. What are the likely causes?
A1: Low or no product yield in amide coupling reactions can stem from several factors, often related to incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.[1] With a trifunctional molecule like this compound, the potential for side reactions that consume starting material is particularly high.
Troubleshooting Steps:
-
Incomplete Carboxylic Acid Activation: Ensure your coupling reagent is added in sufficient stoichiometry (typically 1.1-1.5 equivalents) and is not degraded.[1] For sterically hindered amines, you may need a more potent activating agent.[1]
-
Amine Deactivation: The amine you are coupling may be protonated by the carboxylic acid of the starting material, rendering it non-nucleophilic.[1] The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize any acid and free the amine.
-
Suboptimal Reaction Conditions:
-
Solvent: Use anhydrous polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[2] The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate.[1]
-
Temperature: While many coupling reactions proceed at room temperature, some may require cooling to 0°C to minimize side reactions, or gentle heating to overcome high activation barriers.[2][3]
-
-
Self-Coupling/Polymerization: The amino group of one molecule of this compound can react with the activated carboxylic acid of another, leading to oligomers or polymers. This is a significant risk and is addressed in detail in Issue 2.
Issue 2: Formation of Oligomeric or Polymeric Byproducts
Q2: I am observing a significant amount of insoluble material or a complex mixture of high molecular weight species in my reaction. What is causing this and how can I prevent it?
A2: This is a classic sign of self-coupling or polymerization. The bifunctional nature of the amino and carboxylic acid groups on this compound makes it prone to intermolecular reactions.
Mechanism of Self-Coupling:
Caption: Self-coupling of this compound.
Solutions:
-
Protecting Group Strategy: The most robust solution is to use a protecting group on the 4-amino position. A tert-butyloxycarbonyl (Boc) group is a common choice. The synthesis would then follow this sequence:
-
Protect the amino group of this compound.
-
Perform the amide coupling reaction with your desired amine.
-
Deprotect the 4-amino group under acidic conditions (e.g., TFA in DCM).
-
-
Slow Addition of the Coupling Reagent: If a protecting group strategy is not feasible, slowly adding the coupling reagent to a solution of the carboxylic acid and the target amine can favor the desired intermolecular reaction over self-coupling.
-
High Dilution: Running the reaction at high dilution can also disfavor the bimolecular self-coupling reaction.
Issue 3: Acylation on the Indazole Nitrogen
Q3: Besides my desired amide, I am isolating a byproduct with a similar mass, but different chromatographic properties. Could acylation be occurring on the indazole ring?
A3: Yes, this is a plausible side reaction. The N-H of the indazole ring is nucleophilic and can react with the activated carboxylic acid, leading to the formation of an N-acylindazole isomer.
Mechanism of N-Acylation:
Caption: Competing N-acylation at the indazole nitrogen.
Solutions:
-
Choice of Coupling Reagent: Uronium/aminium-based reagents like HATU or HBTU, in the presence of an additive like HOBt or OxymaPure, can form active esters that are more selective for the desired aminolysis over N-acylation.[4][5]
-
Protecting the Indazole Nitrogen: For particularly challenging syntheses, protection of the indazole nitrogen with a group like a 2-(trimethylsilyl)ethoxymethyl (SEM) group may be necessary. However, this adds extra steps to the synthesis.
-
Reaction Conditions: Running the reaction at lower temperatures (0 °C) can sometimes increase the selectivity for the more reactive primary amine over the less nucleophilic indazole nitrogen.[2]
Issue 4: Racemization of Chiral Amines
Q4: My amine is chiral, and I'm observing diastereomeric products, indicating racemization. How can I prevent this?
A4: Racemization is a common side reaction in amide bond formation, particularly when activating carboxylic acids.[6][7] The mechanism often involves the formation of an azlactone intermediate, which can be deprotonated and reprotonated, leading to a loss of stereochemical integrity.[8]
Factors Influencing Racemization:
-
Base: Stronger, sterically unhindered bases like triethylamine (TEA) can promote racemization.[9]
-
Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[5][9]
-
Temperature: Higher temperatures can increase the rate of racemization.[2]
Solutions:
-
Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly effective at minimizing racemization.[1][4] These additives convert the highly reactive O-acylisourea intermediate (from carbodiimides) into a more stable active ester, which is less prone to azlactone formation.[4]
-
Choice of Base: Use a weaker, more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of triethylamine.[2][9]
-
Select the Right Coupling Reagent: Phosphonium (e.g., PyBOP) and aminium (e.g., HATU, HBTU) reagents, when used with additives, are generally considered to have a lower risk of racemization compared to carbodiimides alone.[2][5]
-
Control the Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.[2]
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Advantages | Potential Side Reactions |
| EDC/DCC | Carbodiimide | Cost-effective, readily available.[10] | Racemization, N-acylurea formation.[2][4] |
| HATU/HBTU | Aminium/Uronium | High coupling efficiency, low racemization with additives.[5] | Guanidinylation of the N-terminus.[11] |
| PyBOP | Phosphonium | Efficient, minimal racemization.[5] | Byproduct (HMPA from BOP) can be toxic.[2] |
Recommended Experimental Protocols
Protocol 1: Standard Amide Coupling with EDC/HOBt
This protocol is a good starting point for the coupling of this compound with a primary or secondary amine.
-
Dissolve Reactants: In a round-bottom flask, dissolve this compound (1.0 eq) and your amine (1.1 eq) in anhydrous DMF.
-
Add Additive and Base: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Cool the Reaction: Cool the mixture to 0 °C in an ice bath.
-
Add Coupling Reagent: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1] Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.[12]
Protocol 2: Purification by Recrystallization
For solid amide products, recrystallization can be an effective purification method to remove soluble byproducts like N-acylurea.
-
Dissolve Crude Product: Dissolve the crude amide product in a minimum amount of a hot polar solvent, such as acetonitrile or ethanol.[12]
-
Cool Slowly: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Induce Further Crystallization: If necessary, cool the flask in an ice bath or store it at 4 °C to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry: Dry the purified crystals under vacuum.
References
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Common side reactions with Boc-D-Lys-OH in peptide synthesis. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Coupling Reagents. Aapptec Peptides.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
- Common side reactions in peptide synthesis occurring on resin.
- Chemistry of Amides. LibreTexts.
- Carbodiimide. Wikipedia.
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
- Side reactions in peptide synthesis: An overview. Bibliomed.
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society.
- Amide. Wikipedia.
- Amide formation from carboxylic acid deriv
- Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- Troubleshooting common issues in the synthesis of heterocyclic compounds
- Racemization Assays.
- The Amide Functional Group: Properties, Synthesis, and Nomencl
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences.
- Amide Bond Activation of Biological Molecules.
- The preparation and applications of amides using electrosynthesis. Green Chemistry.
- Tips and tricks for difficult amide bond form
- A review of amide bond formation.
- What is the best technique for amide purification?.
Sources
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- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. interchim.fr [interchim.fr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Preventing Racemization During Coupling of 4-Amino-1H-indazole-6-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the novel chiral building block, 4-Amino-1H-indazole-6-carboxylic acid, into their synthetic workflows. Maintaining the stereochemical integrity of this and other chiral molecules is paramount, as the biological activity and safety profile of the final compound are intrinsically linked to its three-dimensional structure. This document provides in-depth answers, troubleshooting strategies, and validated protocols to mitigate the risk of racemization during amide bond formation.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles underlying racemization in peptide synthesis, providing the foundational knowledge needed to make informed experimental choices.
Q1: What is racemization in the context of amino acid chemistry, and why is it a critical problem?
A1: Racemization is a chemical process in which a pure enantiomer of a chiral molecule, such as the L-form of this compound, converts into an equimolar mixture of both its L- and D-enantiomers.[1] This loss of stereochemical purity is a significant challenge in peptide and pharmaceutical synthesis. The resulting mixture of diastereomers can be difficult to separate and may exhibit drastically different, or even undesirable, biological activities, potentially compromising the efficacy and safety of the target molecule.[2]
Q2: What is the primary chemical mechanism responsible for racemization during peptide coupling reactions?
A2: The most prevalent mechanism for racemization during the activation of N-protected amino acids is the formation of a planar 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3][4] The activation of the carboxylic acid makes the α-proton (the hydrogen on the chiral carbon) acidic. In the presence of a base, this proton can be abstracted. The resulting planar, achiral enolate intermediate can be re-protonated from either face, leading to a mixture of both L and D isomers.[2][5] A secondary, less common pathway is the direct abstraction of the α-proton from the activated ester by a strong base.[2][5]
Q3: Are certain coupling reagents more prone to causing racemization?
A3: Yes, the choice of coupling reagent is a critical factor.
-
Carbodiimides (DCC, DIC, EDC): These are effective and widely used but are known to promote the formation of the racemization-prone O-acylisourea intermediate.[2][6] Their use without racemization-suppressing additives is strongly discouraged for chiral amino acids.[5][6]
-
Phosphonium and Uronium/Aminium Salts (PyBOP, HBTU, HATU): These reagents generally offer higher coupling efficiencies with a lower risk of racemization.[7][8] They react with the carboxylic acid to form active esters (OBt or OAt esters) that are more stable towards racemization than the intermediates formed by carbodiimides.[9] HATU is particularly effective as it generates a highly reactive OAt ester and its byproduct, HOAt, actively suppresses racemization.[8][10]
Q4: How do additives like HOBt, HOAt, and Oxyma Pure® prevent racemization?
A4: Additives are acidic compounds that function as "racemization suppressors." When used with a coupling reagent (especially a carbodiimide), they rapidly convert the initial highly reactive, unstable activated intermediate into a more stable active ester (e.g., an OBt, OAt, or Oxyma ester).[5][11] This active ester is sufficiently reactive to couple efficiently with the amine component but is significantly less prone to cyclizing into the problematic oxazolone intermediate.[5] HOAt and Oxyma are generally more effective than HOBt due to their electronic properties and, in the case of HOAt, the ability of the pyridine nitrogen to assist the reaction.[6][10]
Q5: How does the choice of base influence the extent of racemization?
A5: The base is often required to deprotonate the amine salt and to neutralize acids formed during the reaction. However, excess or strong bases can directly abstract the acidic α-proton, promoting racemization.[5][12] The basicity and steric hindrance of the base are key.
-
High Risk: Strong, non-hindered bases like DBU or highly basic amines like DIPEA (N,N-Diisopropylethylamine) increase the risk of racemization.[5][6]
-
Lower Risk: Weaker bases like NMM (N-Methylmorpholine) or sterically hindered bases like 2,4,6-collidine are much preferred as they are less likely to abstract the α-proton.[5][6]
Troubleshooting Guide: Epimerization Detected
This section is designed to help you diagnose and solve racemization issues encountered during your experiments with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High levels of diastereomeric impurity (>5%) detected by chiral HPLC or NMR. | Inappropriate Coupling Reagent: Using a carbodiimide like DIC or EDC without an additive. | Upgrade your reagent system. Switch to a modern uronium/aminium salt like HATU or HCTU. Alternatively, if you must use a carbodiimide, always include an equimolar amount of a high-performance additive such as Oxyma Pure® or HOAt.[6][10] |
| Suboptimal Base: Using a strong or unhindered base such as DIPEA or triethylamine. | Change the base. Replace DIPEA with a weaker base like NMM (pKa ~7.4) or a sterically hindered base like 2,4,6-collidine (pKa ~7.4).[5] Use the minimum number of equivalents necessary. | |
| Prolonged Pre-activation: The activated carboxylic acid is allowed to stand for an extended period before the amine component is introduced. | Minimize pre-activation time. Add the coupling reagent to the mixture of the carboxylic acid, additive, and base immediately before adding this solution to the amine component.[13] The goal is to have the amine present to intercept the active ester as soon as it is formed. | |
| Elevated Temperature: The coupling reaction is performed at room temperature or higher. | Lower the reaction temperature. Perform the activation and coupling steps at 0 °C. Lower temperatures significantly slow the rate of both oxazolone formation and proton abstraction.[6][14] | |
| Solvent Effects: Using a highly polar solvent like DMF, which can accelerate racemization. | Consider the solvent. If the reactants are soluble, performing the coupling in a less polar solvent such as Dichloromethane (DCM) may reduce racemization.[14][15] |
Data & Visualization
Table 1: Comparative Risk of Racemization for Common Coupling Systems
This table provides a qualitative comparison of various coupling systems. The actual degree of racemization is highly dependent on the specific amino acid, base, and reaction conditions.
| Coupling System | Reagent Class | Additive | Relative Racemization Risk | Key Considerations |
| DIC | Carbodiimide | None | High | Not recommended for chiral amino acids without an additive. |
| DIC / HOBt | Carbodiimide | Benzotriazole | Medium | A classic, cost-effective method. Risk can still be significant for sensitive amino acids.[6] |
| DIC / Oxyma | Carbodiimide | Oxime | Low | Oxyma is often superior to HOBt in suppressing racemization and improving coupling efficiency.[5][9] |
| HBTU / Base | Aminium Salt | HOBt (Internal) | Low-Medium | Generally reliable, but can cause guanidinylation of the free amine if not pre-activated correctly.[9] |
| HATU / Base | Aminium Salt | HOAt (Internal) | Very Low | Considered a gold standard for difficult couplings and minimizing racemization due to the high reactivity and suppressive ability of the OAt ester.[8][10] |
| PyAOP / Base | Phosphonium Salt | HOAt (Internal) | Very Low | Excellent for hindered couplings with minimal racemization risk. Does not cause guanidinylation side reactions.[6][8] |
Decision Workflow for Minimizing Racemization
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for coupling this compound while minimizing the risk of racemization.
Protocol 1: High-Performance, Low-Racemization Coupling with HATU
This protocol is recommended for critical steps where minimizing racemization is the highest priority.
Materials:
-
N-protected this compound (1.0 eq.)
-
Amine component (e.g., resin-bound peptide with free N-terminus) (1.2 eq.)
-
HATU (1.0 eq.)
-
N-Methylmorpholine (NMM) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve the N-protected this compound and HATU in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add the NMM to the cooled solution. A color change may be observed.
-
Activation: Allow the solution to stir at 0 °C for 1-2 minutes. Do not exceed 5 minutes of pre-activation.
-
Coupling: Immediately add the activation mixture to the vessel containing the amine component (which should also be cooled if possible).
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by a qualitative test (e.g., Kaiser test for solid-phase synthesis).
-
Work-up: After the coupling is complete, proceed with the standard washing and deprotection steps for your workflow.
Protocol 2: Optimized and Cost-Effective Carbodiimide Coupling with DIC/Oxyma
This protocol offers a balance between cost and performance and is a significant improvement over using DIC alone or with HOBt.
Materials:
-
N-protected this compound (1.0 eq.)
-
Amine component (1.2 eq.)
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.0 eq.)
-
Diisopropylcarbodiimide (DIC) (1.0 eq.)
-
N-Methylmorpholine (NMM) (1.0 eq., if coupling an amine salt)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
Preparation: In a reaction vessel, dissolve the N-protected this compound and Oxyma Pure® in the chosen anhydrous solvent (DCM is preferred if solubility allows).
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Base Addition (if needed): If your amine component is a hydrochloride or TFA salt, add NMM to the amine component in a separate vessel.
-
Initiation: Add the DIC to the cooled carboxylic acid/Oxyma solution.
-
Coupling: Immediately transfer this complete activation mixture to the vessel containing the amine component.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 2-4 hours or until completion.
-
Work-up: Proceed with standard work-up. If using DIC, the byproduct diisopropylurea is soluble in most organic solvents and can be removed during washing steps.
By understanding the mechanisms of racemization and carefully selecting reagents and conditions as outlined in this guide, researchers can confidently incorporate this compound and other chiral building blocks into their molecules while preserving critical stereochemical integrity.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. Retrieved from [Link]
-
Omizzolo, M. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 159-170. Retrieved from [Link]
-
Jad, Y. E., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(10), 2899. Retrieved from [Link]
-
Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5236. Retrieved from [Link]
-
Kscience. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Miyazawa, T., et al. (1998). Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides. Journal of the Chemical Society, Perkin Transactions 2, (4), 873-878. Retrieved from [Link]
-
Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Proceedings of the National Academy of Sciences, 121(2), e2315948120. Retrieved from [Link]
-
Miyazawa, T., et al. (1998). Quantitative description of epimerization pathways using the carbodiimide method in the synthesis of peptides. RSC Publishing. Retrieved from [Link]
-
Jad, Y. E., et al. (2021). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]
-
Lee, J. K., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. PNAS. Retrieved from [Link]
-
Unknown. (n.d.). Epimerization of Peptide. SlideShare. Retrieved from [Link]
-
Davies, J. S., & Mohammed, A. K. (2009). Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis. Journal of Peptide Science, 15(1), 1-4. Retrieved from [Link]
-
Li, P., & Porco, J. A. (2020). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 53(3), 700-712. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Sato, K., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. ResearchGate. Retrieved from [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]
Sources
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- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pnas.org [pnas.org]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
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- 11. peptide.com [peptide.com]
- 12. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
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Technical Support Center: Synthesis of 4-Amino-1H-indazole-6-carboxamide
Welcome to the technical support center for the synthesis of 4-Amino-1H-indazole-6-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists. 4-Amino-1H-indazole-6-carboxamide is a critical building block in pharmaceutical development, notably as a key intermediate for poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib.[1] Achieving a high yield of this compound is crucial for the efficiency of the overall drug synthesis.
This document provides a detailed, plausible synthetic route and addresses common challenges through a comprehensive troubleshooting guide and frequently asked questions. Our goal is to equip you with the scientific rationale and practical solutions to optimize your synthesis for improved yield and purity.
Proposed Synthetic Pathway
The synthesis of 4-Amino-1H-indazole-6-carboxamide can be strategically approached in four main stages, starting from a commercially available substituted toluene. This route is designed for regiochemical control and high conversion at each step.
Caption: Proposed 5-step synthesis of 4-Amino-1H-indazole-6-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield for this 5-step synthesis?
A realistic overall yield for this synthetic sequence, when optimized, can range from 25% to 40%. The oxidation (Step 3) and the final reduction (Step 5) are often the most yield-limiting steps. Careful control of reaction conditions and purification at each stage is critical to maximizing the final output.
Q2: Which is the most critical step for achieving high purity of the final product?
The final reduction of the nitro group (Step 5) is arguably the most critical for the purity of the final product. Incomplete reduction can leave traces of the 4-nitro intermediate, which can be difficult to separate. Furthermore, overly harsh reduction conditions can lead to the formation of undesired byproducts through reduction of the indazole ring or the carboxamide moiety.[2] Proper selection of the reducing agent and catalyst, along with rigorous reaction monitoring, is essential.
Q3: How can I confirm the structure and purity of my intermediates and final product?
A combination of analytical techniques is recommended:
-
TLC (Thin-Layer Chromatography): For rapid, in-process reaction monitoring.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of intermediates and the final product. The proton signals on the indazole ring provide clear information about the substitution pattern.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product and assess its purity. This is particularly useful for identifying minor impurities.
-
Melting Point: A sharp melting point range is a good indicator of high purity for solid compounds.
Q4: Are there viable alternative synthetic routes?
Yes, other routes exist. For instance, one could start with a pre-functionalized indazole, such as 6-bromo-1H-indazole. The synthesis would then involve nitration (which would need to be highly regioselective for the C4 position), followed by a palladium-catalyzed carbonylation and amination, and finally, reduction of the nitro group. While this route may have fewer steps, it can present significant challenges in controlling the regioselectivity of the nitration and may require more expensive reagents and catalysts.[3]
Troubleshooting Guide
This section addresses specific problems that may be encountered during each step of the synthesis.
Step 1: Nitration of 2-Methyl-5-nitroaniline
Question: I am getting a low yield or a mixture of products during the nitration to form 2-Methyl-3,5-dinitroaniline. What is going wrong?
| Potential Cause | Suggested Solution & Scientific Rationale |
| Incorrect Nitrating Agent/Conditions | Use a mixed acid system of fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aniline ring. |
| Reaction Temperature Too High | Maintain the reaction temperature strictly between 0-5 °C during the addition of the aniline derivative. Nitration is a highly exothermic reaction. Elevated temperatures can lead to the formation of oxidized byproducts and undesired isomers. |
| Substrate Degradation | The starting aniline is sensitive to strong oxidizing conditions. Ensure slow, portion-wise addition of the substrate to the mixed acid to control the exotherm and minimize local high concentrations that could lead to degradation. |
Step 2: Diazotization & Cyclization to form 4,6-Dinitro-1H-indazole
Question: The cyclization to form the indazole ring is incomplete, resulting in a low yield.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Inefficient Diazotization | Ensure the complete dissolution of the aniline derivative in a strong acid like acetic acid or HCl before adding sodium nitrite (NaNO₂). The reaction should be kept cold (0-5 °C) to ensure the stability of the intermediate diazonium salt. Premature decomposition of the diazonium salt is a common cause of low yield.[4] |
| Poor Cyclization Conditions | After diazotization, the reaction mixture typically requires heating to facilitate the intramolecular cyclization. A temperature of 60-80 °C is often effective. The mechanism involves an intramolecular electrophilic attack from the diazonium group onto the aromatic ring, followed by tautomerization to form the stable indazole ring. |
| Presence of Water | While the diazotization is performed in an aqueous acid environment, excess water can sometimes promote side reactions. Using a co-solvent like acetic acid can improve the solubility of the organic starting material and facilitate a cleaner reaction. |
Step 3: Oxidation of Methyl Group to Carboxylic Acid
Question: My oxidation of the 6-methyl group on 4,6-Dinitro-1H-indazole is not going to completion, or I am seeing degradation of the indazole ring.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Oxidizing Agent Too Weak/Harsh | Potassium permanganate (KMnO₄) in an aqueous basic solution is a common and effective choice. The reaction often requires heating (reflux) for several hours. If the reaction is too slow, you can try increasing the equivalents of KMnO₄. If degradation is observed, the temperature might be too high, or a milder oxidant may be needed, although this often results in lower yields. |
| Poor Solubility of Starting Material | The dinitroindazole may have poor solubility in water. Adding a co-solvent like pyridine or t-butanol can improve solubility and increase the reaction rate. Pyridine can also help to buffer the reaction mixture. |
| Difficult Work-up | The work-up for KMnO₄ reactions can be challenging due to the formation of manganese dioxide (MnO₂) sludge. After the reaction, quenching with sodium bisulfite or isopropanol until the purple color disappears is crucial. The MnO₂ can then be filtered off (a pad of Celite is recommended). The product, 4-Nitro-1H-indazole-6-carboxylic acid, is then precipitated by acidifying the filtrate.[5][6] |
Step 4: Amide Formation
Question: The conversion of 4-Nitro-1H-indazole-6-carboxylic acid to the corresponding carboxamide is inefficient.
This step involves the activation of the carboxylic acid followed by the addition of an ammonia source.
Caption: EDC/HOBt mediated amide formation workflow.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Poor Carboxylic Acid Activation | Use a standard peptide coupling reagent system like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) .[7] The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less prone to side reactions and racemization (if applicable).[8] This active ester then readily reacts with ammonia. |
| Ineffective Ammonia Source | Using aqueous ammonium hydroxide is common. Ensure an excess is used to drive the reaction to completion. Alternatively, a solution of ammonia in a solvent like methanol or dioxane can be used. |
| Suboptimal Reaction Conditions | The reaction is typically run in an aprotic polar solvent like DMF or NMP at room temperature. Ensure all reagents are anhydrous if possible, as water can hydrolyze the active intermediates. A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added to neutralize the HCl salt of EDC and to deprotonate the carboxylic acid.[9] |
Step 5: Reduction of the Nitro Group
Question: The final reduction of 4-Nitro-1H-indazole-6-carboxamide is giving me a low yield and multiple byproducts.
| Reagent/Catalyst | Typical Conditions | Advantages | Potential Issues & Troubleshooting |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | High functional group tolerance (generally does not reduce amides).[10] | Can sometimes lead to the formation of chlorinated byproducts. Work-up requires careful basification to precipitate tin salts, which can be difficult to filter. Ensure pH is >10 during workup. |
| H₂ / Pd-C | MeOH or EtOH, 1-4 atm H₂ | Clean reaction with water as the only byproduct. The catalyst is easily removed by filtration.[2] | The catalyst can sometimes be poisoned by sulfur-containing impurities. The amide or indazole ring can be reduced under harsh conditions (high pressure/temperature). Use a lower pressure (1 atm) and monitor the reaction carefully. |
| Fe / NH₄Cl | EtOH/H₂O, reflux | Inexpensive, safe, and effective. | Requires a large excess of iron powder, and the work-up can be cumbersome due to the filtration of fine iron salts. |
Troubleshooting Specific Issues in Step 5:
-
Incomplete Reaction: If using catalytic hydrogenation (H₂/Pd-C), the catalyst may be inactive. Try using a fresh batch of catalyst or increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). For metal/acid reductions, ensure sufficient equivalents of the metal and acid are used and that the reaction is allowed to run to completion (monitor by TLC/LC-MS).
-
Formation of Byproducts: Over-reduction can be an issue with H₂/Pd-C. Monitor the reaction closely and stop it as soon as the starting material is consumed. With SnCl₂, unusual side reactions like the addition of alkoxy groups from the solvent have been reported in some nitroindazole systems, although this is less common for 4-nitroindazoles.[11][12] If this is suspected, changing the solvent to ethyl acetate may resolve the issue.
References
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Taylor & Francis Online. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. [Link]
-
ResearchGate. Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol. [Link]
-
National Center for Biotechnology Information. (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
ResearchGate. ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. [Link]
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ResearchGate. How do you do reduction of aromatic nitro or nitroimidazole?. [Link]
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PubMed. Radiation-induced reduction of nitroimidazole derivatives in aqueous solution. [Link]
- Google Patents.
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Research Explorer. Production of Niraparib using Imine Reductases. [Link]
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New Drug Approvals. Niraparib; MK 4827. [Link]
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RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
- Google Patents.
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University of Oxford. Synthesis of Niraparib, a cancer drug candidate. [Link]
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National Center for Biotechnology Information. (PMC). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]
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ResearchGate. Iron promoted C3‐H nitration of indazole. [Link]
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MySkinRecipes. 4-Nitro-1H-indazole-6-carboxylic acid. [Link]
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Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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ResearchGate. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
National Center for Biotechnology Information. (PMC). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. [Link]
-
ResearchGate. ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. [Link]
-
National Center for Biotechnology Information. (PMC). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
ResearchGate. (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
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ACS Publications. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
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JOCPR. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]
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RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]
-
National Center for Biotechnology Information. (PMC). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. [Link]
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MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]
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PubMed. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]
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Technical Support Center: Navigating Solubility Challenges of 4-Amino-1H-indazole-6-carboxylic acid in DMF
Welcome to the technical support center for 4-Amino-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in Dimethylformamide (DMF). Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve clear, stable solutions for your experiments.
Introduction: Understanding the Molecule
This compound (CAS 885519-89-1) is a heterocyclic compound featuring both an acidic carboxylic acid group and a basic amino group, making it zwitterionic in nature at certain pH ranges.[1][2] Its rigid indazole core can lead to strong intermolecular interactions, such as hydrogen bonding and π-stacking, which contribute to high lattice energy and potentially low solubility in many solvents, including DMF. While DMF is a polar aprotic solvent known for its excellent solvating properties, challenges can still arise with complex molecules like this one.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF at room temperature?
A1: The limited solubility at room temperature is likely due to strong intermolecular forces in the solid state (crystal lattice energy). The combination of the carboxylic acid, amino group, and the indazole ring system allows for extensive hydrogen bonding between molecules, which must be overcome by the solvent.
Q2: I've heated the mixture, but the compound precipitates out upon cooling. What's happening?
A2: This indicates that you are creating a supersaturated solution. While heating increases the kinetic energy and helps to dissolve the compound, the solution is not stable at lower temperatures, and the compound crashes out. This suggests that the solubility limit is being exceeded at room temperature.
Q3: Can I use a different solvent?
A3: While this guide focuses on DMF, other polar aprotic solvents like DMSO or NMP could be considered. However, if your experimental protocol specifically requires DMF, the following troubleshooting guides will be more applicable. It's always recommended to consult solvent compatibility charts for your specific downstream applications.
Q4: Is it safe to heat this compound in DMF?
A4: Gentle heating is a common technique to increase solubility. However, it is crucial to consult the Safety Data Sheet (SDS) for the compound's decomposition temperature to avoid degradation.[3][4][5][6] DMF itself is stable at moderate temperatures but can decompose at higher temperatures or in the presence of strong acids or bases. Always work in a well-ventilated area.
In-Depth Troubleshooting Guides
Issue 1: Poor or Slow Dissolution at Room Temperature
If you are observing that this compound is dissolving very slowly or not at all in DMF at ambient temperature, this is a strong indication that the solvation energy provided by DMF is insufficient to readily overcome the crystal lattice energy of the solid.
Troubleshooting Workflow
Caption: Decision tree for handling precipitation issues.
Detailed Protocol 2: Stabilizing the Solution with Co-Solvents or pH-Modifiers
This protocol provides methods to create a stable solution at room temperature.
1. Co-Solvent Addition:
- Rationale: The addition of a small amount of a co-solvent can disrupt the solute-solute interactions and enhance solvation. For a molecule with both hydrogen bond donors and acceptors, a protic co-solvent might be beneficial. [7][8] * Procedure:
- To your suspension of the compound in DMF, add a co-solvent dropwise while stirring.
- Potential co-solvents to try include water, N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).
- Start with a small percentage of the total volume (e.g., 1-5%) and observe for any improvement in solubility.
| Co-Solvent | Rationale | Starting Concentration |
| Water | Can interact with both the carboxylic acid and amino groups. | 1-2% v/v |
| NMP/DMSO | Highly polar, can improve overall solvating power. | 5-10% v/v |
2. pH Modification:
- Rationale: As this compound has both acidic and basic functional groups, its charge state can be manipulated by altering the apparent pH of the solution. [7][9][10]By converting the molecule to its salt form, you can often increase its solubility.
- Procedure A (to form a carboxylate salt):
- Add a very small, sub-stoichiometric amount of a volatile organic base, such as triethylamine (TEA), to your suspension.
- Stir and observe for dissolution. The formation of the more polar carboxylate salt should enhance solubility.
- Procedure B (to form an ammonium salt):
- Add a very small, sub-stoichiometric amount of a volatile organic acid, such as trifluoroacetic acid (TFA).
- Stir and observe for dissolution. Protonation of the amino group to form the ammonium salt can also increase polarity and solubility.
Important Considerations:
-
When using pH modifiers, be mindful of their compatibility with your downstream experiments. The presence of an acid or base could interfere with your reaction.
-
Always start with very small amounts of additives and increase incrementally.
Summary of Key Solubility Enhancement Strategies
| Strategy | Principle | Key Experimental Step |
| Physical Agitation | Increases kinetic energy and surface area interaction. | Sonication, vortexing, stirring. |
| Heating | Increases kinetic energy to overcome lattice forces. | Gentle heating on a hot plate (40-60°C). |
| Co-Solvency | Modifies the overall properties of the solvent system. | Adding a small percentage of water, NMP, or DMSO. |
| pH Modification | Converts the compound to a more soluble salt form. | Addition of a small amount of a base (e.g., TEA) or acid (e.g., TFA). |
By systematically applying these troubleshooting steps, researchers can overcome the solubility challenges associated with this compound in DMF, leading to more reliable and reproducible experimental outcomes.
References
-
Greenbook.net. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
- Raval, A. (n.d.). Factors Influencing (Affecting) on Solubility of Drugs in Solvent. PPTX.
-
International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider?. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
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- 9. ijnrd.org [ijnrd.org]
- 10. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: A Researcher's Guide to Eliminating Urea Byproducts from 4-Amino-1H-indazole-6-carboxylic Acid Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Amino-1H-indazole-6-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing persistent urea byproducts from your reaction mixtures. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs): Understanding the Challenge
Q1: What are these urea byproducts and why are they present in my reaction?
A1: Urea byproducts are common impurities that arise from the use of carbodiimide-based coupling reagents, which are frequently employed to facilitate the formation of amide or ester bonds from carboxylic acids. When working with this compound, you are likely using a reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group for subsequent reaction. During this activation, the carbodiimide itself is converted into a urea derivative.
-
N,N'-dicyclohexylcarbodiimide (DCC) generates N,N'-dicyclohexylurea (DCU) .
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) .
The formation of these byproducts is an inherent part of the reaction mechanism.
Q2: Why is the removal of these urea byproducts so challenging?
A2: The difficulty in removing urea byproducts stems from their differing solubility profiles, which can sometimes overlap with that of the desired product.
-
DCU is notoriously difficult to remove due to its high crystallinity and low solubility in many common organic solvents.[1][2] This can lead to co-precipitation with your product.
-
EDU , on the other hand, is generally water-soluble, which simplifies its removal through aqueous workups.[2][3][4] However, if your product, this compound, also has some water solubility, you may face challenges with product loss during extraction.
The amphoteric nature of this compound, possessing both a basic amino group and an acidic carboxylic acid group, adds another layer of complexity to its solubility and purification.
Troubleshooting Guide: Strategies for Urea Byproduct Removal
This section provides a systematic approach to tackling urea byproduct contamination. The choice of method will depend on the specific carbodiimide used and the observed properties of your reaction mixture.
Scenario 1: Dealing with N,N'-dicyclohexylurea (DCU) Precipitate
DCU's low solubility is its greatest weakness and our primary avenue for removal.
Initial Observation: A white precipitate forms during the reaction or upon concentration of the reaction mixture.
Primary Strategy: Filtration
This is the most straightforward method for DCU removal.[1][5]
-
Step 1: Cooling. Before filtration, cool the reaction mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.[1]
-
Step 2: Filtration. Use a Büchner funnel with a medium porosity filter paper. For very fine DCU particles that may pass through the filter, a pad of Celite® on top of the filter paper can be effective.
-
Step 3: Washing. Wash the collected DCU solid with a small amount of the cold reaction solvent to recover any trapped product. The desired product should be in the filtrate.
Troubleshooting Filtration:
| Problem | Possible Cause | Suggested Solution |
| DCU passes through the filter. | Fine DCU particles. | Use a finer porosity filter paper or a membrane filter. Employ a filter aid like Celite®.[1] |
| Filtration is slow or clogs. | High concentration of DCU. | Dilute the reaction mixture with more of the reaction solvent. Use a larger Büchner funnel and vacuum filtration to increase the rate.[1] |
| Low product yield after filtration. | Product co-precipitated with DCU. | The product and DCU may have similar solubility in the reaction solvent. Proceed to the recrystallization or extraction strategies below. |
Scenario 2: Product and DCU Remain in Solution
If both your product and DCU are soluble in the reaction solvent, alternative strategies are necessary.
Strategy 1: Selective Precipitation/Trituration
This technique relies on finding a solvent in which your product is soluble, but DCU is not.
-
Step 1: Solvent Selection. After removing the reaction solvent under reduced pressure, select a solvent to triturate the crude residue. Good starting points for dissolving your product while leaving DCU as a solid are dichloromethane (DCM) or ethyl acetate.
-
Step 2: Trituration. Add the chosen solvent to the crude mixture and stir vigorously. The goal is to dissolve the this compound while the DCU remains as a solid suspension. Sonication can aid in this process.
-
Step 3: Filtration. Filter the mixture to remove the insoluble DCU. The product is in the filtrate.
Strategy 2: Recrystallization
Recrystallization is a powerful purification technique if a suitable solvent system can be identified. For indazole carboxylic acids, solvents like ethanol, methanol, acetic acid, and water, or mixtures thereof, have been reported to be effective.[1]
-
Step 1: Solvent System Screening. The ideal recrystallization solvent will dissolve your crude product (including DCU) at an elevated temperature and allow your desired compound to crystallize upon cooling, while keeping the DCU in the mother liquor.
-
Step 2: Recrystallization Procedure. Dissolve the crude material in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified this compound.
-
Step 3: Isolation. Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.
Scenario 3: Dealing with Water-Soluble 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU)
The removal of EDU is generally more straightforward due to its high water solubility.[2][4]
Primary Strategy: Aqueous Extraction
This is the most common and effective method for removing EDU.
-
Step 1: Dissolution. Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Step 2: Acidic Wash. Perform an aqueous wash with a dilute acid, such as 1 M HCl. This will protonate the basic nitrogen on EDU, making it highly soluble in the aqueous layer. The amino group on your this compound will also be protonated, which may either keep it in the organic layer as a salt or extract it into the aqueous layer, depending on the counterion and overall polarity. Careful analysis of both layers is crucial.
-
Step 3: Basic Wash. If your product remains in the organic layer after the acidic wash, you can then perform a wash with a dilute base, such as saturated sodium bicarbonate solution, to neutralize any remaining acid and remove other impurities.
-
Step 4: Brine Wash and Drying. Finally, wash the organic layer with brine to remove any remaining water, and then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.
Troubleshooting Aqueous Extraction:
| Problem | Possible Cause | Suggested Solution |
| Product is lost to the aqueous layer. | The protonated form of this compound is water-soluble. | After the acidic wash, basify the aqueous layer with a suitable base (e.g., NaOH or NaHCO₃) to a pH where the product is no longer charged and precipitates or can be extracted back into an organic solvent. |
| Emulsion formation during extraction. | High concentration of salts or polar compounds. | Add more brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
Experimental Protocols
Protocol 1: Removal of DCU by Filtration
-
Cooling: Place the flask containing the reaction mixture in an ice-water bath and stir for 20-30 minutes.
-
Setup: Assemble a Büchner funnel with filter paper on a filter flask connected to a vacuum source.
-
Filtration: Wet the filter paper with a small amount of the cold reaction solvent and apply vacuum. Pour the cold reaction slurry into the funnel.
-
Washing: Wash the filter cake (the collected DCU) with a minimal amount of the cold reaction solvent to recover any product that may be adsorbed.
-
Collection: The filtrate contains the desired product. Proceed with further purification or isolation steps.
Protocol 2: Removal of EDU by Acid-Base Extraction
-
Dissolution: Concentrate the reaction mixture in vacuo. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, 10-20 volumes).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 5 volumes).
-
Phase Check (Crucial): Take a small sample of both the organic and aqueous layers and analyze by TLC or LC-MS to determine the location of your product.
-
Product in Organic Layer: If the product remains in the organic layer, proceed to wash with saturated aqueous NaHCO₃ (1 x 5 volumes) and then brine (1 x 5 volumes). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Product in Aqueous Layer: If the product has been extracted into the acidic aqueous layer, carefully basify the combined aqueous layers with a suitable base (e.g., 1 M NaOH or solid NaHCO₃) until the product precipitates or the pH is optimal for re-extraction. Extract the product back into an organic solvent (e.g., ethyl acetate, 3 x 10 volumes). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Visualization of Workflows
Workflow for DCU Removal
Caption: Decision workflow for the removal of DCU.
Workflow for EDU Removal
Caption: Decision workflow for the removal of EDU.
Alternative Coupling Reagents
If the removal of urea byproducts proves to be consistently problematic, consider using an alternative coupling reagent that generates byproducts that are easier to remove.
| Coupling Reagent | Byproduct | Removal Strategy | Reference |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Tetramethylurea | Water-soluble, removed by aqueous workup. | [5] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Hexamethylphosphoramide (HMPA) byproduct is carcinogenic. Use with caution. | Water-soluble, removed by aqueous workup. | [2] |
| Acyl Chlorides (formed in situ with SOCl₂ or (COCl)₂) | HCl or CO, CO₂ | Gaseous byproducts are easily removed. Requires an additional reaction step. | [6] |
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Chemistry Stack Exchange. (2025, December 3). How I can remove DCU from my product? Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup: DCC Coupling. Retrieved from [Link]
-
ResearchGate. (2015, May 19). How EDC byproduct urea can be separated? Retrieved from [Link]
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. Amide Synthesis [fishersci.co.uk]
Technical Support Center: Troubleshooting Low Conversion in 4-Amino-1H-indazole-6-carboxylic acid Amide Coupling
Welcome, researchers and drug development professionals. This guide is designed to provide in-depth technical support for a common yet challenging reaction: the amide coupling of 4-Amino-1H-indazole-6-carboxylic acid. Low conversion rates in this specific coupling can be a significant bottleneck. This resource offers a structured approach to troubleshooting, moving from frequently encountered issues to a systematic guide for resolving them.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions that arise when facing difficulties with this particular amide coupling.
Question 1: Why is my amide coupling with this compound showing low conversion?
Answer: Several factors can contribute to low or no product formation. The primary reasons often involve the unique electronic properties of your starting material, incomplete activation of the carboxylic acid, or suboptimal reaction conditions.[1][2] this compound possesses both a nucleophilic aromatic amine and a carboxylic acid. The amino group is electron-donating, which can affect the reactivity of the indazole ring system.
Question 2: Which coupling reagents are most effective for this substrate?
Answer: The choice of coupling reagent is critical. For substrates like this compound, which can be prone to side reactions, modern coupling reagents are often preferred.
-
Uronium/Aminium Salts (HATU, HBTU, COMU): These are generally very effective, reacting quickly to form an active ester intermediate, which then couples with the amine.[3][4] HATU, in particular, is known for its high reactivity and ability to minimize side reactions.[4][5] COMU is a newer generation reagent that is often more efficient and soluble than HATU and can be used with only one equivalent of base.[6]
-
Phosphonium Salts (PyBOP, PyAOP): These are also highly efficient and are a good alternative to uronium salts. A key advantage is that they do not react with the free amino group of the amine component, which can be beneficial.[2]
Question 3: Could the amino group on the indazole be interfering with the reaction?
Answer: Absolutely. The primary amino group on the indazole ring is nucleophilic and can potentially compete with your desired amine in the coupling reaction, leading to oligomerization or other side products. While this is a possibility, the more common issue is the electronic effect of this group on the carboxylic acid's reactivity and potential side reactions with the coupling reagent itself.
Question 4: What is the optimal base to use for this reaction?
Answer: A non-nucleophilic, sterically hindered base is generally recommended to avoid side reactions.
-
N,N-Diisopropylethylamine (DIPEA): This is a common choice for amide coupling reactions as its steric bulk prevents it from acting as a nucleophile.
-
Triethylamine (TEA): While also frequently used, it is more nucleophilic than DIPEA and could potentially lead to side products.
The choice and amount of base are crucial. Typically, 2-3 equivalents are used to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.[7][8]
Part 2: Systematic Troubleshooting Guide
When faced with low conversion, a systematic approach is the most effective way to identify and resolve the underlying issue. This guide will walk you through a logical troubleshooting workflow.
Workflow for Troubleshooting Low Conversion
Caption: A systematic workflow for troubleshooting low conversion in amide coupling reactions.
Step 1: Verify Reagent Quality & Stoichiometry
Before adjusting reaction parameters, it's crucial to ensure the integrity of your starting materials.
-
Purity of this compound: Verify the purity of your starting material. Impurities can inhibit the reaction or lead to unwanted side products.
-
Amine Purity: Ensure the amine you are coupling is pure and free of contaminants.
-
Coupling Reagent and Additives: Coupling reagents can degrade over time, especially if exposed to moisture. Use fresh or properly stored reagents.
-
Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated carboxylic acid intermediate.[1] Ensure all solvents and reagents are anhydrous.
-
Stoichiometry: Double-check the molar equivalents of all reagents. A common starting point is a slight excess of the amine and coupling reagent relative to the carboxylic acid.
Step 2: Scrutinize Reaction Setup & Conditions
The physical setup and reaction parameters play a pivotal role in the success of the coupling.
-
Solvent Selection: The solubility of this compound can be limited in some common organic solvents.[9]
-
Recommended Solvents: N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are frequently used for amide coupling reactions.[10]
-
Solubility Test: Before running the reaction, perform a small-scale solubility test of your starting material in the chosen solvent.
-
-
Temperature: Most amide couplings are run at room temperature. However, for challenging substrates, gentle heating may be required. Conversely, if side reactions are observed, cooling the reaction may be beneficial.
-
Order of Addition: The order in which reagents are added can significantly impact the outcome. A common and effective procedure is to pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[1]
Step 3: Implement In-Process Monitoring
Careful monitoring of the reaction progress is essential for troubleshooting.
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing you to track the masses of reactants, products, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring to obtain quantitative data on the conversion over time.[11][12][13]
Step 4: Optimize Workup & Purification
Low isolated yield may not always be due to poor conversion but can also result from suboptimal workup and purification procedures.
-
Aqueous Workup: A standard aqueous workup is often used to remove water-soluble byproducts from the coupling reagents.[14]
-
Chromatography: Column chromatography is a common method for purifying the final product. However, amides can sometimes be challenging to purify via silica gel chromatography.[15]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[15]
Part 3: Experimental Protocols & Data
Recommended Coupling Reagents and Conditions
| Coupling Reagent | Equivalents | Base (Equivalents) | Solvent | Temperature | Key Considerations |
| HATU | 1.0 - 1.5 | DIPEA (2.0) | DMF or DCM | Room Temp | Highly reactive, minimizes racemization.[3][4] |
| HBTU/TBTU | 1.0 - 1.5 | DIPEA (2.0) | DMF or DCM | Room Temp | Effective, but can cause guanidinylation of the amine if used in excess. |
| COMU | 1.0 - 1.2 | DIPEA (1.0) | Broad Solvent Range | Room Temp | High efficiency, good solubility, requires only 1 eq. of base.[6] |
| PyBOP | 1.0 - 1.5 | DIPEA (2.0) | DMF or DCM | Room Temp | Byproducts are less hazardous than those from BOP.[3] |
| EDC/HOBt | 1.2 | TEA (3.0) | DMF | Room Temp | A classic and cost-effective method.[8] |
General Protocol for Amide Coupling using HATU
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Amide Coupling Mechanism with HATU
Caption: The general mechanism of amide bond formation using HATU as a coupling reagent.[5]
Part 4: Potential Side Reactions
Understanding potential side reactions is key to troubleshooting.
-
Guanidinylation of the Amine: Uronium-based coupling reagents like HBTU can react with the amine to form a guanidinium byproduct, which terminates the desired reaction. Using the coupling reagent in slight excess or choosing a phosphonium-based reagent can mitigate this.
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide reagents. Additives like HOBt or using reagents like HATU can suppress this.[1][3]
-
N-Acylurea Formation: With carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[16]
By systematically working through this guide, you will be well-equipped to diagnose and resolve issues with low conversion in the amide coupling of this compound, leading to more efficient and successful syntheses.
References
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Royal Society of Chemistry. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
Royal Society of Chemistry. Amide bond formation: beyond the myth of coupling reagents. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
-
Reddit. Looking for some advice for purification of diamide : r/Chempros. [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Link]
-
ACS Publications. Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry. [Link]
-
National Institutes of Health. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
ResearchGate. Acid‐base and complexing properties of amides. [Link]
-
ChemRxiv. Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. [Link]
-
Organic Syntheses. A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. [Link]
-
Synple Chem. Application Note – Amide coupling 96-well plate kit. [Link]
-
Organic Syntheses. indazole. [Link]
-
ResearchGate. Indazoles: Regioselective Protection and Subsequent Amide Coupling Reactions | Request PDF. [Link]
-
ResearchGate. (PDF) Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. [Link]
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
MDPI. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. [Link]
-
ResearchGate. Scheme 4 Monitoring the amide coupling reaction by 1 H NMR (in THF-d 6.... [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
-
PubMed. Amide bond formation: beyond the myth of coupling reagents. [Link]
Sources
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- 2. hepatochem.com [hepatochem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
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- 16. bachem.com [bachem.com]
Technical Support Center: Stability of the Boc Protecting Group on 4-Amino-1H-indazole-6-carboxylic Acid
Welcome to the technical support center for navigating the intricacies of using Boc-protected 4-Amino-1H-indazole-6-carboxylic acid in your synthetic endeavors. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the stability of this crucial building block. Here, we move beyond simple protocols to explain the why behind the experimental choices, ensuring your success in complex multi-step syntheses.
Introduction: The Dichotomy of Stability and Lability
The tert-butyloxycarbonyl (Boc) group is a workhorse for amine protection in organic synthesis, prized for its general stability and predictable removal under acidic conditions.[1][2] However, when attached to the electron-rich 4-amino position of an indazole ring, its stability profile can become nuanced. The inherent electronic properties of the indazole system, coupled with the influence of the carboxylic acid at the 6-position, present unique challenges and opportunities. This guide will provide a comprehensive overview of the stability of Boc-protected this compound under various conditions and offer troubleshooting strategies for common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: How stable is the Boc group on this compound to acidic conditions?
A1: The Boc group is fundamentally acid-labile.[3] Complete and rapid deprotection is expected with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents, often at room temperature.[2] The electron-donating nature of the indazole ring system can further sensitize the Boc group to acid-catalyzed hydrolysis. For workups involving pH adjustment, caution is advised. While brief exposure to mildly acidic conditions (pH 4-5) at low temperatures might be tolerated, prolonged exposure or stronger acids will likely lead to significant deprotection.[4][5]
Q2: Can I perform reactions under basic conditions without cleaving the Boc group?
A2: Generally, the Boc group is stable to a wide range of basic conditions, including inorganic bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides at moderate temperatures.[6][7] However, certain basic conditions can lead to Boc cleavage, particularly on N-Boc protected indazoles. For instance, sodium methoxide (NaOMe) in methanol has been reported to deprotect N-Boc indazoles.[8] While this applies to the indazole nitrogen, it highlights a potential reactivity pathway. For the exocyclic 4-amino group, the Boc group is expected to be more robust. Standard basic conditions used in amide couplings (e.g., with DIPEA) or some cross-coupling reactions are generally well-tolerated.[9]
Q3: What is the thermal stability of the Boc group on this molecule?
A3: Thermolytic deprotection of Boc groups is possible but typically requires high temperatures (>150 °C).[10] The stability is solvent-dependent, with deprotection being more facile in polar protic solvents like methanol or trifluoroethanol.[10] For most standard laboratory reactions conducted at or below 100-120 °C, thermal deprotection of the Boc group on the 4-amino position is unlikely to be a significant concern, especially in less polar solvents like toluene or THF.[10]
Q4: Will the Boc group survive standard amide bond formation conditions?
A4: Yes, the Boc group is compatible with most standard amide bond formation protocols.[9][11] Reagents like HATU, HOBt/EDC, and PyBOP, typically used with a tertiary amine base like DIPEA or triethylamine, do not cleave the Boc group.[9] This allows for the selective reaction of the carboxylic acid moiety while the 4-amino group remains protected.
Q5: Is the Boc group stable during palladium-catalyzed cross-coupling reactions?
A5: This is a critical consideration. While the Boc group itself is generally stable to the neutral or slightly basic conditions of many cross-coupling reactions, issues can arise. Some studies have noted the instability of N-Boc protected indazoles under Suzuki-Miyaura cross-coupling conditions, leading to in-situ deprotection.[12] The specific base, solvent, and temperature all play a role. For reactions involving the carboxylic acid (e.g., after conversion to a halide or triflate), careful selection of reaction conditions is paramount. Using milder bases like carbonates and keeping the temperature as low as possible is advisable.
Troubleshooting Guides
Issue 1: Unexpected Deprotection During Aqueous Workup
You observe partial or complete loss of the Boc group after an acidic aqueous workup to remove basic reagents.
Root Cause Analysis: The Boc group is acid-labile. The local pH during the addition of acid, even if the final bulk pH is moderate, can be low enough to cause cleavage. The electron-rich nature of the amino-indazole may accelerate this process.
Troubleshooting Protocol:
-
Chill: Perform the entire workup at 0 °C to slow the rate of hydrolysis.
-
Dilute Acid: Use a dilute acid solution (e.g., 0.5 M HCl or citric acid) and add it slowly with vigorous stirring to avoid localized areas of high acidity.[4]
-
Biphasic System: Perform the neutralization in a biphasic system (e.g., ethyl acetate/water). The organic layer will dilute the substrate, and rapid separation will minimize contact time with the acidic aqueous phase.
-
Alternative Quench: Consider quenching with a saturated solution of a milder acid salt like ammonium chloride (NH₄Cl).
-
Base Extraction: Instead of acidifying the aqueous layer to protonate excess amine, consider making the aqueous layer basic and extracting the neutral organic product.
Issue 2: Boc Group Cleavage During a High-Temperature Reaction (e.g., Suzuki Coupling)
You are attempting a Suzuki coupling at the 6-position (after modification) and find your product is the deprotected amine.
Root Cause Analysis: A combination of factors could be at play:
-
Thermal Instability: High temperatures can lead to thermolytic cleavage of the Boc group.[10]
-
Basic Conditions: While generally stable, strong bases at elevated temperatures can promote deprotection. Some palladium catalysts and bases can form complexes that facilitate cleavage.
-
Solvent Effects: Polar protic solvents can facilitate thermal deprotection.[10]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for Boc deprotection in cross-coupling reactions.
Experimental Protocols
Protocol 1: Amide Bond Formation
This protocol details a standard procedure for coupling a primary amine to the carboxylic acid of Boc-protected this compound.
Materials:
-
Boc-4-Amino-1H-indazole-6-carboxylic acid (1.0 eq)
-
Amine (R-NH₂) (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve Boc-4-Amino-1H-indazole-6-carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature for pre-activation.
-
Add the amine (R-NH₂) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale: The Boc group is stable under these basic conditions.[9] Pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-uronium species, allowing for efficient amide bond formation at room temperature, minimizing potential side reactions.
Protocol 2: Orthogonal Deprotection Strategy
This illustrates a scenario where the Boc group is selectively removed in the presence of a base-labile protecting group (e.g., Fmoc on another part of the molecule).
Caption: Orthogonal deprotection workflow for Boc and Fmoc groups.[1]
Data Summary: Boc Group Stability Profile
| Condition Category | Reagent/Condition | Stability of Boc on 4-Amino Group | Reference/Rationale |
| Strong Acid | TFA, 4M HCl in Dioxane | Labile (cleaved rapidly) | [2][3] |
| Mild Acid | Acetic Acid, pH 4-6 (aq. workup) | Potentially Labile (time/temp dependent) | [4][13] |
| Strong Base | NaOMe in MeOH, t-BuOK | Generally Stable (caution advised) | [6][8] |
| Mild Base | K₂CO₃, DIPEA, Pyridine | Stable | [9][14] |
| Reductive | H₂, Pd/C | Stable | [6][14] |
| Oxidative | Standard conditions (e.g., MnO₂) | Stable | [13] |
| Thermal | >150 °C | Potentially Labile | [10] |
| Amide Coupling | HATU, EDC/HOBt | Stable | [9][15] |
| Cross-Coupling | Pd catalysts, various bases | Condition Dependent (monitor closely) | [12] |
References
- Benchchem. A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Taylor & Francis Online. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- ResearchGate. Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF.
- A Mild and Selective Method for the N-Boc Deprotection by Sodium Carbon
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- VI Protecting Groups and Orthogonal Protection Str
- Sigma-Aldrich. Selecting Orthogonal Building Blocks.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Chemistry Steps. Boc Protecting Group for Amines.
- Benchchem. Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines.
- Reddit. Boc and tBu ester pH stability during enamine hydrolysis.
- Organic Chemistry Portal. Amino Protecting Groups Stability.
- ECHEMI.
- Organic Letters. (2011).
- Organic Chemistry Portal. Protective Groups.
- Der Pharma Chemica.
- PMC - NIH.
- Master Organic Chemistry. (2018).
- PMC - NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
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Technical Support Center: Purification of Polar 4-Amino-1H-indazole-6-carboxylic Acid Derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with polar 4-Amino-1H-indazole-6-carboxylic acid derivatives. This guide is designed to provide in-depth, practical solutions to the unique purification challenges posed by this class of compounds. Due to their zwitterionic potential, high polarity, and aromatic nature, these molecules demand a nuanced approach that goes beyond standard protocols. Here, we dissect common problems, explain the underlying chemical principles, and offer validated strategies to achieve high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental hurdles in a question-and-answer format.
Q1: My this compound derivative shows little to no retention on my C18 reverse-phase column and elutes in the void volume. What's happening and how do I fix it?
Potential Causes:
Your primary issue is extreme polarity. The 4-amino and 6-carboxylic acid groups can exist in an ionized state (NH3+ and COO-), making the molecule highly water-soluble and minimizing its hydrophobic interaction with the non-polar C18 stationary phase.[1][2] At neutral pH, the compound is likely a zwitterion, which is poorly retained in traditional reverse-phase (RP) chromatography.[3]
Recommended Solutions:
-
Mobile Phase pH Adjustment (Primary Strategy): The ionization state of your compound is the most powerful tool you have. By adjusting the mobile phase pH, you can suppress the ionization of either the acidic or basic group, making the molecule more neutral and significantly increasing its retention.
-
Acidic Mobile Phase (pH 2.5-3.5): This is the most common and effective approach. Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate the carboxylic acid group (-COOH), neutralizing its negative charge.[1] The amino group will remain protonated (-NH3+), but the overall reduction in polarity is often sufficient for retention on a C18 column.
-
Causality: A neutral carboxylic acid group participates less in hydrophilic interactions with the polar mobile phase and is more capable of hydrophobic interactions with the stationary phase, leading to increased retention time.[4]
-
-
Employ an Embedded Polar Group (EPG) Column: If pH adjustment alone is insufficient, consider a column with a more suitable stationary phase. EPG columns have polar functional groups (e.g., amides, carbamates) embedded within the alkyl chains. These columns are more resistant to "phase collapse" in highly aqueous mobile phases and offer alternative selectivity for polar analytes.
-
Use Ion-Pairing Chromatography: This technique introduces a reagent (e.g., an alkyl sulfonate for basic analytes) into the mobile phase that forms a neutral ion pair with your charged compound. This complex is more hydrophobic and will be retained on an RP column. However, this method can be complex to manage and may not be compatible with mass spectrometry (MS).[5]
Q2: I'm observing significant peak tailing for my compound during reverse-phase HPLC, even with pH control. What causes this and what are the solutions?
Potential Causes:
Peak tailing for a compound like this is often caused by secondary interactions between the basic amino group and acidic silanol groups on the surface of the silica-based stationary phase.[6] Even on high-quality, end-capped columns, some residual silanols exist. At mid-range pH, these silanols can be deprotonated (Si-O⁻) and interact strongly with the protonated amine (NH3+) on your molecule, causing the analyte to "stick" and elute slowly, resulting in a tailed peak.
Recommended Solutions:
-
Optimize Mobile Phase pH: Ensure you are operating at a sufficiently low pH (e.g., below 3.5). At this pH, the majority of surface silanols will be protonated (Si-OH), minimizing the ionic interaction with your protonated analyte.[6]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM ammonium formate) can help to "shield" the residual silanols on the stationary phase, reducing their interaction with your analyte and improving peak shape.
-
Use a High-Purity, End-Capped Column: Modern columns designed for polar basic compounds often feature advanced end-capping and are manufactured from higher purity silica with fewer acidic silanol sites. Ensure your column is in good condition and specifically rated for this type of analysis.
-
Consider a Different Stationary Phase: A phenyl-hexyl column can offer different selectivity through π-π interactions with the indazole ring system, potentially reducing the problematic silanol interactions and improving peak shape.
Q3: My compound seems to be degrading on the silica gel during flash chromatography. How can I purify it without decomposition?
Potential Causes:
Standard silica gel is acidic and can catalyze the degradation of sensitive compounds. The amino group on your indazole derivative can interact strongly with the acidic silica surface, potentially leading to decomposition, irreversible adsorption, or significant streaking.[7][8]
Recommended Solutions:
-
Deactivate the Silica Gel: Before running your column, you can pass a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (TEA) or ammonium hydroxide in your eluent.[6] This neutralizes the most acidic sites on the silica.
-
Protocol: Dry pack your column. Flush with 2-3 column volumes of your initial eluent containing 1-2% TEA. Then, flush with 2-3 column volumes of the initial eluent without TEA to remove the excess before loading your sample.
-
-
Use an Alternative Stationary Phase:
-
Alumina (Basic or Neutral): For basic compounds, basic or neutral alumina can be an excellent alternative to silica gel.[8]
-
Reverse-Phase Flash Chromatography: If your compound is soluble in appropriate solvents (e.g., water/acetonitrile or water/methanol), C18-functionalized silica for flash chromatography is a highly effective option that avoids the acidity issues of normal-phase silica.
-
-
Switch to a Non-Chromatographic Method:
-
Recrystallization: This is often the most effective and scalable method for purifying solid compounds. See the detailed protocol in the FAQ section.
-
Acid/Base Extraction: If impurities have a different acid/base character, you can perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate). Wash with a mild aqueous acid to extract basic impurities, or wash with a mild aqueous base to extract your acidic product into the aqueous layer. You can then re-acidify the aqueous layer to precipitate your pure product.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound derivatives that I should be aware of?
This class of molecules is characterized by several key features that dictate purification strategy:
-
Amphoteric Nature: They possess both a basic amino group and an acidic carboxylic acid group. This means they can act as an acid or a base and will likely exist as a zwitterion near their isoelectric point (pI).[10][11]
-
High Polarity: The presence of multiple hydrogen bond donors (N-H) and acceptors (N, C=O) makes these compounds very polar and often highly soluble in polar solvents like water, methanol, or DMSO, but poorly soluble in non-polar solvents like hexanes or ether.
-
Aromatic System: The indazole core is an aromatic heterocyclic system, which allows for potential π-π stacking interactions. This can be exploited using stationary phases like phenyl-hexyl columns.
-
pH-Dependent Properties: Solubility, charge, and chromatographic retention are all critically dependent on pH.[12][13][14] Understanding the pKa of the amino and carboxylic acid groups is key to developing a robust purification method.
Q2: Reverse-phase isn't working for my highly polar analog. Is Hydrophilic Interaction Liquid Chromatography (HILIC) a better option?
Yes, HILIC is often the ideal solution when reverse-phase fails for highly polar compounds.[15][16]
-
Mechanism: HILIC uses a polar stationary phase (like bare silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a smaller amount of an aqueous buffer. The aqueous buffer forms a water-rich layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous component (the strong solvent in HILIC).[15][17]
-
Advantages for Your Compound:
-
Excellent retention for polar, ionizable molecules.
-
Uses high organic mobile phases, which is advantageous for MS sensitivity due to more efficient desolvation.
-
Offers a completely different selectivity compared to reverse-phase.
-
HILIC Method Development Workflow
Caption: Decision tree for selecting a primary purification method.
References
-
Wikipedia. Reversed-phase chromatography. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]
-
Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]
-
Chemistry LibreTexts. 7.10: Reverse Phase Chromatography. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
- Google Patents.
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Quora. What is the pH effect on the separation of amino acid by ion exchange chromatography?[Link]
-
Science of Synthesis. Product Class 3: Carboxylic Acid Salts. [Link]
- Google Patents.
-
Reddit. Isolation of a Carboxylic acid : r/chemhelp. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
- Google Patents.
-
ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. [Link]
-
CORE. DIRECT CONVERSION OF CARBOXYLATE SALTS TO CARBOXYLIC ACIDS VIA REACTIVE EXTRACTION. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Calgary. RECRYSTALLISATION. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
Reddit. What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry. [Link]
-
PubMed Central. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
Reddit. Purification of strong polar and basic compounds : r/Chempros. [Link]
-
Caribbean Journal of Sciences and Technology. Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]
-
NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
Dutscher. Protein purification troubleshooting guide. [Link]
-
Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]
-
YouTube. How does pH Affect Amino Acids?[Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
CK-12. How does the pH of the environment affect the ionization of an amino acid?[Link]
-
Chemistry LibreTexts. 2.4: The Effect of pH. [Link]
Sources
- 1. Polar Compounds | SIELC Technologies [sielc.com]
- 2. chromtech.com [chromtech.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
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- 10. quora.com [quora.com]
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- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. merckmillipore.com [merckmillipore.com]
byproduct identification in the synthesis of 4-Amino-1H-indazole-6-carboxamides
Technical Support Center: Synthesis of 4-Amino-1H-indazole-6-carboxamides
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of 4-Amino-1H-indazole-6-carboxamides. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthetic route. The indazole scaffold is a privileged structure in modern drug discovery, and mastering its synthesis is crucial for advancing novel therapeutic candidates.[1] This guide moves beyond simple protocols to address the nuanced challenges and unexpected outcomes that can arise in the lab. Here, we will dissect common problems, explain the underlying chemical principles, and provide actionable solutions to streamline your research and development efforts.
General Synthetic Workflow and Key Challenge Points
The synthesis of 4-Amino-1H-indazole-6-carboxamides typically follows a multi-step pathway. The diagram below outlines a common route, highlighting the critical stages where byproducts can form or reactions may stall. Understanding these potential pitfalls is the first step toward effective troubleshooting.
Caption: General synthetic route for 4-Amino-1H-indazole-6-carboxamides and associated challenge points.
Troubleshooting Guide
This section addresses specific, problem-oriented questions you may encounter during your synthesis.
Q1: My final yield is significantly lower than expected after the amide coupling step. What are the likely causes and how can I fix it?
A1: Low yield in the final amide coupling step is a frequent issue stemming from several potential sources. A systematic diagnosis is key.
-
Cause 1: Inefficient Carboxylic Acid Activation. The cornerstone of most amide couplings is the activation of the carboxylic acid. If this step is slow or incomplete, the reaction will not proceed efficiently. With common carbodiimide reagents like EDC, the initially formed O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, effectively consuming your starting material.[2]
-
Solution:
-
Pre-activation: Mix the carboxylic acid (4-amino-1H-indazole-6-carboxylic acid), coupling reagent (e.g., HATU, HBTU), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF for 5-15 minutes before adding your amine. This ensures the activated species is readily available to react with the amine, minimizing side reactions.[2]
-
Switch Reagents: For sterically hindered amines or acids, standard reagents may be insufficient. Consider more potent phosphonium salt reagents like PyBOP, which are known to be highly effective for challenging couplings.[2]
-
-
-
Cause 2: Poor Nucleophilicity of the Amine. The amino group on the indazole ring is a strongly activating, ortho-, para- directing group.[3] However, the amine you are coupling at the C6-position might be sterically hindered or electronically poor, reducing its reactivity.
-
Solution:
-
Increase Temperature: Carefully increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Monitor closely for decomposition.[2]
-
Increase Amine Stoichiometry: If the amine is not the most valuable reagent, using a slight excess (1.2-1.5 equivalents) can drive the reaction to completion.
-
-
-
Cause 3: Dimerization Byproduct Formation. The 4-amino group of one molecule of your indazole intermediate can potentially react with the activated carboxylic acid of another, leading to dimer formation. This is more prevalent if the addition of your target amine is slow or if the amine is unreactive.
-
Solution: Ensure rapid and efficient mixing upon addition of the target amine to the pre-activated carboxylic acid. Running the reaction at a higher dilution may also disfavor this bimolecular side reaction.
-
Q2: I'm observing an unexpected mass peak in my LC-MS analysis of the crude product from the nitro-reduction step. What could it be?
A2: The identity of the byproduct depends heavily on the reduction method employed.
-
Method: Stannous Chloride (SnCl₂)
-
Byproduct: Halogenated indazole (e.g., 5-chloro-4-amino-1H-indazole-6-carboxylic acid).
-
Cause: When using SnCl₂ in the presence of HCl, electrophilic chlorination of the activated indazole ring can occur. The 4-amino group strongly activates the ring, making positions 5 and 7 susceptible to substitution.
-
Confirmation: Look for a characteristic isotopic pattern for chlorine in the mass spectrum (an M+2 peak approximately one-third the intensity of the M peak).
-
Prevention: Use anhydrous SnCl₂ in an alcohol solvent without strong mineral acids.[4] Alternatively, switch to a different reduction method.
-
-
Method: Catalytic Hydrogenation (H₂/Pd-C)
-
Byproduct: Partially reduced intermediates (e.g., 4-hydroxylamino- or 4-nitroso-1H-indazole-6-carboxylic acid).
-
Cause: Incomplete reaction due to insufficient catalyst loading, poor hydrogen pressure, or catalyst poisoning.[5] Traces of sulfur compounds can poison palladium catalysts.
-
Confirmation: These intermediates will have masses between the nitro starting material and the amino product.
-
Prevention: Ensure the use of high-purity solvents and reagents. Increase catalyst loading (e.g., from 5 mol% to 10 mol%) or hydrogen pressure. Ensure the reaction vessel is thoroughly purged with nitrogen or argon before introducing hydrogen.
-
-
Method: Iron (Fe) or Zinc (Zn) in Acid
-
Byproduct: Unreacted starting material is the most common issue.
-
Cause: Insufficient acid or metal, or passivation of the metal surface. The reaction can be heterogeneous and sometimes requires vigorous stirring.[3][6]
-
Prevention: Activate the metal surface by washing with dilute acid before use. Ensure sufficient equivalents of both metal and acid are present and that stirring is adequate to maintain suspension.
-
Q3: My amide coupling reaction with HATU is clean but stalls at ~60% conversion. What's happening?
A3: This is a classic sign of a pH-related issue or reagent degradation.
-
Cause: The carboxylic acid starting material and the hexafluorophosphate (PF₆⁻) counterion from HATU are acidic. As the reaction proceeds, the non-nucleophilic base (typically DIPEA or triethylamine) becomes protonated and sequestered as an ammonium salt. If there is insufficient base, the reaction medium can become acidic, protonating the amine nucleophile and shutting down the reaction.
-
Solution:
-
Increase Base Equivalents: Instead of the standard 2.0 equivalents of DIPEA, try increasing to 3.0 equivalents. This ensures the medium remains basic enough for the amine to be a free nucleophile throughout the reaction.[2]
-
Monitor pH: While challenging in organic solvents, you can withdraw a small aliquot, dilute with water, and check the approximate pH with a test strip to see if the reaction has become acidic.
-
Fresh Reagents: HATU and other uronium/aminium reagents are moisture-sensitive. Ensure you are using a fresh bottle or a properly stored aliquot.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for purifying the final 4-Amino-1H-indazole-6-carboxamide product?
A1: Purification can be challenging due to the polar nature of the molecule, which contains both a basic amino group and a hydrogen-bond-donating amide.
-
Chromatography: Reverse-phase chromatography (C18) is often more effective than normal-phase (silica gel) for these types of compounds. A water/acetonitrile or water/methanol gradient with a small amount of modifier like formic acid (0.1%) or trifluoroacetic acid (0.1%) is a good starting point. The acid will protonate the basic centers, often leading to sharper peaks.
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity on a larger scale. Explore a range of solvent systems. A good starting point could be dissolving the crude material in a polar solvent like methanol, ethanol, or acetone at heat, and then slowly adding a non-polar anti-solvent like hexanes, heptane, or water until turbidity is observed, followed by slow cooling.
-
Acid/Base Extraction: An aqueous workup can remove many impurities. For example, unreacted acidic starting material can be removed by washing the organic layer (e.g., ethyl acetate) with a mild aqueous base like sodium bicarbonate solution.[7]
Q2: Can I protect the 4-amino group before performing the amide coupling?
A2: Yes, and this is often a prudent strategy, especially if you are using harsh coupling conditions or if your amine is particularly precious. Protecting the 4-amino group prevents it from participating in side reactions (like dimerization).
-
Recommended Protecting Group: A tert-butyloxycarbonyl (Boc) group is ideal. It is easily installed using Boc-anhydride ((Boc)₂O) and is stable to most amide coupling conditions. It can be cleanly removed at the end of the synthesis under acidic conditions (e.g., TFA in DCM) that typically do not affect the newly formed amide bond.
Q3: Are there any known stability issues with the indazole core itself?
A3: The 1H-indazole core is generally robust.[8] However, be aware of two potential issues:
-
N-Alkylation/Acylation: The 'NH' proton on the pyrazole part of the indazole is nucleophilic and can react. In the presence of a strong base and an electrophile, you can get substitution at the N1 or N2 position. During amide coupling, this is generally not an issue as the conditions are not basic enough to deprotonate the indazole NH (pKa ~14).
-
Photostability: Some substituted indazoles can be light-sensitive. It is good practice to store intermediates and the final product in amber vials or protected from direct light.
Appendices
Appendix A: Protocol for Byproduct Identification via LC-MS
This protocol outlines a general method for identifying unknown impurities.
-
Sample Preparation: Dissolve a small amount (~0.1 mg) of the crude reaction mixture in 1 mL of a 1:1 mixture of acetonitrile and water.
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode. This will protonate your basic amine and indazole nitrogens, giving a strong [M+H]⁺ signal.
-
Scan Range: 100 - 800 m/z.
-
-
Analysis:
-
Integrate all significant peaks in the chromatogram.
-
Examine the mass spectrum for each peak.
-
Compare the observed m/z values against the expected masses for your starting materials, product, and the potential byproducts listed in Appendix B.
-
Appendix B: Table of Common Species and Byproducts
| Compound/Byproduct Name | Typical Formation Step | Expected [M+H]⁺ (Monoisotopic) | Key Analytical Notes |
| 4-Nitro-1H-indazole-6-carboxylic acid (Starting Material) | N/A | 208.03 | UV active. Will elute earlier than the amino analogue on reverse phase. |
| This compound (Intermediate) | Nitro Reduction | 178.06 | More polar than the nitro precursor. Prone to oxidation if left exposed to air. |
| Target Product | Amide Coupling | 177.06 + Mass of Amine | Polarity is highly dependent on the nature of the coupled amine. |
| Dimer Byproduct | Amide Coupling | 337.10 | [M+H]⁺ corresponding to two indazole units linked by an amide bond. |
| N-Acylurea Byproduct | Amide Coupling (EDC) | Mass of Intermediate + Mass of EDC | Often difficult to separate from the product by silica gel chromatography. |
| 5-Chloro-4-amino-1H-indazole-6-carboxylic acid | Nitro Reduction (SnCl₂) | 212.02 / 214.02 | Look for the characteristic 3:1 isotopic pattern of Chlorine in the MS. |
References
-
ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
MySkinRecipes. (n.d.). 4-Nitro-1H-indazole-6-carboxylic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]
-
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]
-
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
ResearchGate. (2021). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. [Link]
-
Reddit. (2022). amide coupling help. [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Technical Support Center: Managing Exothermic Reactions of 4-Amino-1H-indazole-6-carboxylic Acid
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for handling reactions involving 4-Amino-1H-indazole-6-carboxylic acid. This guide is designed for our partners in research, discovery, and process development. The indazole scaffold is a cornerstone of many modern therapeutics, but like many heterocyclic syntheses, the reactions involved can possess significant thermal hazards.[1][2] This document provides a framework for understanding and mitigating these risks, ensuring safer and more reproducible outcomes.
Our philosophy is built on the principle that a process is not truly optimized until it is safe.[3] This guide moves beyond simple procedural steps to explain the underlying principles of thermal management, empowering you to make informed, data-driven decisions from the bench to the pilot plant.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Risks
This section addresses foundational questions regarding the potential thermal hazards associated with this compound chemistry.
Q1: Why is temperature control so critical when working with this compound and its precursors?
A1: Temperature control is paramount for three primary reasons:
-
Selectivity and Impurity Profile: Many reactions in heterocyclic chemistry, including cyclizations and functional group manipulations, have temperature-dependent side reactions.[4] Exceeding the optimal temperature window can lead to the formation of undesired isomers or degradation products, complicating purification and reducing yield.
-
Reaction Rate and Exothermicity: Chemical reaction rates increase exponentially with temperature. An initial, small temperature overshoot can accelerate the reaction, causing it to generate heat faster than the cooling system can remove it. This feedback loop is the definition of a thermal runaway.
-
Process Safety and Runaway Reactions: The most significant risk is a runaway reaction, where the temperature and pressure increase uncontrollably, potentially leading to vessel failure. While specific calorimetric data for this compound is not widely published, the synthesis of related nitrogen-rich heterocyclic compounds can involve highly exothermic steps.[5] A proactive and rigorous approach to thermal hazard assessment is therefore non-negotiable.[3][6]
Q2: What are the likely exothermic steps in a synthesis involving this molecule?
A2: While every reaction pathway is unique, certain transformations common in the synthesis of indazoles and related heterocycles are frequently exothermic. These include:
-
Cyclization/Ring Formation: The condensation and cyclization of precursors, such as the reaction of a hydrazine derivative with a carbonyl compound, is often exothermic.[7][8]
-
Nitration/Amination: The introduction of nitro or amino groups onto the aromatic core can be highly energetic.
-
Grignard or Organometallic Reactions: If the synthesis involves Grignard reagents or other organometallics, their formation and subsequent reactions are known to be significantly exothermic and require careful control.[9]
-
Oxidation or Reduction: The oxidation of precursor groups or reduction of nitro groups are redox reactions that typically release substantial heat.[10]
Q3: How can I quantitatively assess the thermal hazard of my specific reaction before scaling up?
A3: Visual observation is insufficient. A quantitative assessment is crucial for safe scale-up. The two primary techniques are:
-
Differential Scanning Calorimetry (DSC): This is an excellent screening tool. A DSC experiment on your reaction mixture can identify the onset temperature of the desired reaction and any subsequent decomposition events. This provides a "thermal map" of your process, highlighting potential dangers at elevated temperatures.
-
Reaction Calorimetry (RC1): This technique provides a real-time heat flow profile of your reaction as it occurs. An RC1 study will determine the total heat of reaction, the rate of heat release, and the heat capacity of the reaction mass. This data is essential for calculating the adiabatic temperature rise (ΔTad) and ensuring your reactor's cooling capacity is sufficient.[5][9][11]
Part 2: Troubleshooting Guide - Addressing Common Issues
This section provides direct answers to specific problems you may encounter during your experiments.
Q4: My reaction temperature is overshooting the setpoint during reagent addition. What's happening and what should I do?
A4: This is a classic sign that the rate of heat generation is exceeding the rate of heat removal. The reaction is consuming the reagent as soon as it is added, releasing a burst of energy.
Immediate Actions:
-
Stop the Addition: Immediately halt the feed of the limiting reagent.
-
Ensure Maximum Cooling: Verify that your cooling system is operating at maximum capacity.
-
Monitor: Closely watch the temperature. If it continues to rise uncontrollably, execute your pre-planned emergency quench procedure.
Root Cause Analysis & Prevention:
-
Cause: The addition rate is too fast for the reactor's heat transfer capabilities.
-
Solution: Implement a "semi-batch" or "dose-controlled" addition. By adding the reagent slowly over time, you control the reaction rate and, consequently, the heat output. Reaction calorimetry (RC1) is the ideal tool to determine the maximum safe addition rate.[11]
Q5: I'm observing a significant increase in byproducts upon scale-up, even though I'm maintaining the same jacket temperature. Why?
A5: This is a common and dangerous scale-up illusion. As reactor volume increases, the surface area available for heat transfer does not increase proportionally.
-
The Surface Area-to-Volume Problem: A 100L reactor has a much lower surface-area-to-volume ratio than a 1L flask. This means it is inherently less efficient at removing heat.
-
Formation of "Hot Spots": Inefficient stirring in a larger vessel can lead to localized areas where the temperature is much higher than what your probe near the reactor wall is reading. These hot spots can accelerate side reactions and lead to impurity formation.[4]
-
Solution: Never scale up based on jacket temperature alone. The scale-up must be based on maintaining a constant internal temperature, which requires a significantly more powerful and responsive cooling system. The process must be re-optimized at the new scale, often involving slower addition rates to compensate for the reduced heat transfer efficiency.
Q6: How do I design a safe and effective quenching procedure for my exothermic reaction?
A6: A quench is your last line of defense. It must be designed to stop the reaction rapidly and safely.
Key Principles:
-
Mechanism: The quencher should neutralize a key reagent or catalyst. For example, a proton source (like acetic acid) can quench an organometallic reaction, while a reducing agent can neutralize an oxidant.
-
Thermal Neutrality: The quenching reaction itself should not be highly exothermic.
-
Miscibility: The quenching agent must be miscible with the reaction solvent to ensure rapid and uniform action.
-
Availability: The quench solution should be prepared in advance and be readily accessible. The volume should be sufficient to handle the entire reaction scale.
Part 3: Key Protocols & Methodologies
Protocol 1: Basic Thermal Hazard Screening with DSC
This protocol provides a simplified workflow for an initial safety assessment.
-
Sample Preparation: Carefully prepare a sample that accurately represents the final reaction mixture at T=0 (i.e., all reagents and solvents combined but unreacted).
-
Encapsulation: Hermetically seal the sample in a high-pressure DSC pan (gold-plated stainless steel is recommended to prevent reactions with the pan).
-
DSC Program:
-
Equilibrate at a temperature below the expected reaction onset (e.g., 25 °C).
-
Ramp the temperature at a slow rate (e.g., 2-4 °C/min) to a temperature well above your intended process temperature (e.g., 350 °C).
-
-
Data Analysis:
-
Identify the onset temperature and peak heat flow of the desired reaction.
-
Crucially, identify the onset temperature of any subsequent, higher-temperature exotherms. These represent decomposition events.
-
Safety Margin: A safe process should have a significant temperature gap (ideally >100 °C) between the maximum process temperature and the onset of the decomposition exotherm.
-
Protocol 2: Recommended Lab Reactor Setup for Controlled Exothermic Reactions
A standard round-bottom flask in an oil bath provides poor temperature control and is not recommended for potentially hazardous exothermic reactions. A jacketed lab reactor is the professional standard.
-
Vessel: Use a glass-jacketed reactor vessel. The jacket allows for the circulation of a thermal fluid for precise and efficient heating and cooling.
-
Agitation: Employ an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing and heat distribution.
-
Temperature Monitoring: Place a thermocouple probe directly in the reaction mixture, away from the vessel walls, to measure the true internal temperature.
-
Reagent Addition: Use a syringe pump or a pressure-equalizing dropping funnel for controlled, semi-batch addition of the limiting reagent.
-
Cooling System: Connect the reactor jacket to a refrigerated circulator (cryostat). This provides far superior cooling power and control compared to a simple ice bath.
Part 4: Data Summaries & Visualizations
Table 1: Stoessel's Criticality Classification for Thermal Runaway Risk
This table helps classify the severity of a potential runaway scenario based on calorimetry data. The goal is to design processes that fall into Class 1 or 2.[6]
| Class | Scenario Description | Risk Level | Required Action |
| 1 | The reaction cannot reach the decomposition temperature, even under adiabatic conditions. | Low | Standard controls are likely sufficient. |
| 2 | The reaction can reach the decomposition temperature, but the pressure effects are low. | Medium | Enhanced process control and cooling are required. |
| 3 | The reaction can reach the decomposition temperature, and gas evolution is significant. | High | Requires specialized containment and safety measures. |
| 4 | The decomposition can be triggered by the process temperature under cooling failure. | Very High | Process redesign is strongly recommended. |
| 5 | The decomposition temperature is within the range of the process temperature. | Extreme | This process is inherently unsafe and must be redesigned. |
Diagram 1: Troubleshooting Workflow for a Thermal Excursion Event
Caption: Decision tree for responding to a thermal excursion.
Diagram 2: Controlled Laboratory Reactor Setup
Caption: Recommended setup for controlled exothermic reactions.
References
-
Effect of temperature on the synthesis of indazoles a | Download Table . ResearchGate. Available at: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . PubMed Central. Available at: [Link]
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative . Symbiosis Online Publishing. Available at: [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives . Journal of Chemical Health Risks. Available at: [Link]
-
Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives . PubMed Central. Available at: [Link]
-
Thermal Analysis of Aminobenzimidazoles . Semantic Scholar. Available at: [Link]
-
Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies | Request PDF . ResearchGate. Available at: [Link]
-
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques . ACS Publications. Available at: [Link]
-
Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole | Request PDF . ResearchGate. Available at: [Link]
- Method for preparing heterocyclic-carboxylic acids. Google Patents.
-
Process Safety . ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design . Ardena. Available at: [Link]
-
Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan . Chemical Engineering Transactions. Available at: [Link]
-
Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates . Hindawi. Available at: [Link]
-
Indazole . Organic Syntheses Procedure. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Process Safety – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents [patents.google.com]
- 11. ardena.com [ardena.com]
Technical Support Center: Synthesis of 4-Amino-1H-indazole-6-carboxylic acid amide
Welcome to the technical support center for the synthesis of 4-Amino-1H-indazole-6-carboxylic acid amide. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during the work-up and purification stages of this synthesis. The indazole scaffold is a privileged structure in medicinal chemistry, but the bifunctional nature of this specific molecule—possessing both a nucleophilic amine and a carboxylic acid—presents unique challenges, such as potential self-reaction or oligomerization.[1] This guide will equip you with the knowledge to anticipate and resolve these issues effectively.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiment in a question-and-answer format.
Q1: My reaction mixture formed a thick, white precipitate after adding the coupling reagent. What is it, and how should I proceed?
A1: If you are using a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC), the white precipitate is almost certainly N,N'-dicyclohexylurea (DCU).[2] DCU is the byproduct of the coupling reaction and is notoriously insoluble in most common organic solvents like dichloromethane (DCM) or diethyl ether.[2]
Recommended Action: The insolubility of DCU is advantageous for its removal.
-
Filtration: At the completion of the reaction (as monitored by TLC or LC-MS), filter the entire reaction mixture through a pad of Celite® or a sintered glass funnel.
-
Rinsing: Wash the filter cake thoroughly with a small amount of the reaction solvent or another solvent in which your product is soluble but DCU is not (e.g., DCM, ethyl acetate). This ensures maximum recovery of your desired product.
-
Post-Filtration Check: If some DCU remains in the filtrate, it can often be removed by concentrating the solution and performing a second filtration.[3] For particularly stubborn cases where the target amide is stable to acid, an extraction with a dilute acidic solution (e.g., 1 M HCl) can help remove residual urea.[3]
Q2: My reaction yield is low, and LC-MS analysis shows a high molecular weight smear in addition to unreacted starting material. What is the likely cause?
A2: This is a classic symptom of oligomerization or polymerization. The starting material, this compound, contains both a nucleophilic amino group and a carboxylic acid. During the activation step, the activated carboxylic acid of one molecule can react with the amino group of another, leading to dimers, trimers, and larger oligomers.[1]
Preventative & Corrective Strategies:
-
Protecting Group Strategy: The most robust solution is to protect the 4-amino group before performing the amide coupling. A tert-butyloxycarbonyl (Boc) group is a common choice. This strategy entirely prevents the self-reaction.[1]
-
Excess Amine: If a protection/deprotection sequence is undesirable, using a larger excess of the desired amine (the one you are coupling to the carboxylic acid) can help it outcompete the self-reaction kinetically.[1]
-
Controlled Addition: Add the coupling reagent slowly to the mixture of the indazole carboxylic acid and the target amine. Avoid pre-activating the carboxylic acid for extended periods before the amine is present, as this maximizes the opportunity for self-reaction.[1]
Q3: After an aqueous work-up, my product seems to have low solubility in common organic solvents, making extraction difficult. Why is this happening?
A3: this compound amide is an amphoteric molecule. It has a basic amino group and the N-H of the indazole ring can be acidic. Depending on the pH of the aqueous layer, the molecule can exist as a salt, which dramatically increases its water solubility and reduces its solubility in less polar organic solvents.
Troubleshooting Extraction:
-
pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. To ensure the compound is in its neutral form, adjust the pH to be between the pKa of the protonated amine and the pKa of the indazole N-H. A pH of 7-8 is often a good starting point. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1 M sodium carbonate (Na₂CO₃) for this adjustment. Avoid strong bases, which could hydrolyze the newly formed amide.
-
Solvent Choice: Use a more polar organic solvent for extraction. While ethyl acetate is common, solvents like a 9:1 mixture of DCM/Isopropanol or n-butanol may be more effective at extracting polar, hydrogen-bond donating/accepting molecules.
-
Salting Out: Saturating the aqueous layer with sodium chloride (NaCl) can decrease the solubility of your organic product in the aqueous phase and improve extraction efficiency.
Q4: I used HATU as a coupling reagent. My crude NMR shows unexpected signals, and purification is challenging. What are these impurities?
A4: When using uronium-based coupling reagents like HATU, the primary byproducts are 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea.[1] Another potential side reaction is the guanidinylation of your primary amine if it reacts directly with HATU.[1]
Mitigation and Removal:
-
Byproduct Removal: Both HOAt and tetramethylurea are generally water-soluble. A thorough aqueous work-up is usually sufficient to remove the majority of these impurities.[1] Perform multiple washes with water, followed by a brine wash.
-
Preventing Guanidinylation: To minimize the reaction between your amine and HATU, pre-activate the carboxylic acid. Stir the this compound, a non-nucleophilic base (like DIPEA), and HATU together for 15-30 minutes before adding your target amine to the reaction mixture.[1]
-
Purification: If byproducts persist, purification via reverse-phase chromatography is often more effective than normal-phase silica gel chromatography for separating these polar impurities from your polar product.
Experimental Protocols & Workflows
Protocol 1: General Aqueous Work-up Procedure
This procedure is a standard starting point following the completion of the amide coupling reaction.
-
Solvent Removal: If the reaction was performed in a high-boiling solvent like DMF or DMAc, concentrate the reaction mixture under reduced pressure to remove most of the solvent. If the reaction was in a solvent like DCM or THF, it can often be taken directly to the next step.
-
Dilution: Dilute the reaction residue with a suitable organic solvent (e.g., Ethyl Acetate, 10 volumes).
-
Aqueous Wash Sequence:
-
Wash the organic layer with 1 M HCl (2 x 5 volumes) to remove any unreacted amine and basic impurities like DIPEA. Caution: Check the stability of your product to acid. If your product is acid-labile, use a milder wash like saturated ammonium chloride (NH₄Cl).
-
Wash with saturated NaHCO₃ solution (2 x 5 volumes) to remove unreacted carboxylic acid and acidic byproducts like HOAt.
-
Wash with water (1 x 5 volumes).
-
Wash with saturated NaCl (brine) solution (1 x 5 volumes) to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Data Summary: Common Coupling Reagents and Byproducts
| Coupling Reagent | Common Byproduct(s) | Byproduct Properties | Recommended Removal Method | Citation |
| DCC | N,N'-Dicyclohexylurea (DCU) | Solid, insoluble in most organic solvents | Filtration | [2] |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble | Aqueous work-up/extraction | [3] |
| HATU | Tetramethylurea, HOAt | Water-soluble | Aqueous work-up/extraction | [1] |
| PyBOP | HOBt, Phosphoramide derivatives | Water-soluble | Aqueous work-up/extraction | [4] |
Visualized Workflows
General Work-up and Purification Workflow
This diagram outlines the typical sequence of steps from the completed reaction to the final purified product.
Caption: Standard workflow for work-up and purification.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues based on experimental observations.
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Naaz, F., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES | Science topic. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]
Sources
avoiding epimerization in chiral amine coupling with 4-Amino-1H-indazole-6-carboxylic acid
Technical Support Center: Chiral Integrity in Amide Coupling
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, field-proven insights into a common yet critical challenge in medicinal chemistry and process development: avoiding epimerization during the coupling of chiral amines with carboxylic acids, specifically focusing on the versatile but sensitive 4-Amino-1H-indazole-6-carboxylic acid. As Senior Application Scientists, we understand that maintaining stereochemical purity is paramount to the safety and efficacy of therapeutic candidates. This resource provides direct answers to common troubleshooting questions, explains the underlying chemical principles, and offers robust, optimized protocols to ensure the chiral integrity of your molecules.
Frequently Asked Questions & Troubleshooting Guide
Q1: We are observing significant epimerization of our chiral amine when coupling with this compound. What are the primary causes?
A1: Epimerization, the change in configuration at a single stereocenter, is a significant risk when the stereocenter is adjacent to a carbonyl group, as is the case with N-protected α-amino acids. However, when coupling a chiral amine, the stereocenter at risk is on the amine component. The primary mechanism for racemization of the carboxylic acid component is the formation of a 5(4H)-oxazolone intermediate.[1][2] While your chiral center is on the amine, understanding the activation process is key.
The two primary mechanisms leading to the loss of stereochemical integrity during amide bond formation are:
-
Oxazolone Formation (Most Common for Carboxylic Acid Partner): Activation of an N-protected amino acid's carboxyl group can lead to intramolecular cyclization, forming a planar, achiral oxazolone.[1] This intermediate's α-proton is readily abstracted and can be re-protonated from either face, leading to racemization. Subsequent reaction with the amine yields a mixture of diastereomers.[1][2] While the chiral center is on your amine, highly reactive intermediates generated from the carboxylic acid can create a harsh environment, and certain coupling reagents or bases can promote side reactions that affect overall stereopurity.
-
Direct Enolization: A strong base can directly abstract the acidic proton from the α-carbon of the activated carboxylic acid, forming a planar enolate intermediate which can then be reprotonated, causing racemization before the amide bond forms.[1][2]
The rate of these epimerization pathways is highly influenced by the choice of coupling reagent, base, solvent, and temperature.[1][3] Highly reactive activated esters, prolonged activation times before adding the amine, elevated temperatures, and the use of strong, sterically hindered bases can all exacerbate the problem.[1][4]
}
Q2: Which coupling reagents are recommended to minimize epimerization?
A2: The choice of coupling reagent is critical. The goal is to select a reagent that rapidly converts the carboxylic acid into an active ester that is highly reactive toward the amine but stable enough to resist intramolecular side reactions like oxazolone formation.
Uronium/Aminium and Phosphonium-based reagents are generally superior to carbodiimides (like DCC, EDC) used alone. [5][6] This is because they facilitate the in situ formation of active esters with additives like HOBt or Oxyma, which are less prone to racemization.
Here is a comparison of commonly used reagents:
| Reagent Class | Examples | Pros | Cons / Considerations | Epimerization Risk |
| Uronium/Aminium | HATU, HBTU, COMU | High coupling efficiency, fast reaction times.[5] COMU is safer than HOBt/HOAt-based reagents and highly soluble.[5][6] | Require a non-nucleophilic base (e.g., DIPEA). HBTU/HATU can form guanidinium byproducts. | Low to Very Low |
| Phosphonium | PyBOP, PyAOP | Excellent for sterically hindered couplings. Byproducts are generally less problematic than uronium salts.[6] PyAOP is highly effective for challenging couplings.[6] | Can be more expensive. Byproducts of BOP are carcinogenic.[6] | Low |
| Carbodiimides | EDC, DIC, DCC | Inexpensive and widely available. Water-soluble byproducts (EDC) simplify workup.[5] | High risk of epimerization when used without additives. [5][6] Can cause side reactions like nitrile formation from Gln/Asn.[6] | High (without additive) |
| Phosphonic Anhydride | T3P® | Byproducts are water-soluble, simplifying purification. Cost-effective and low toxicity.[7] Shown to be effective for epimerization-prone substrates.[7][8] | Often requires a base like pyridine or NMM. | Low (with appropriate base) |
| Ynamides | Specialty Reagents | Have shown remarkable ability to prevent racemization by forming stable, isolable α-acyloxyenamide active esters.[9] | Not as commonly used, may be more expensive or require specific synthesis. | Very Low |
Recommendation: For the coupling of a chiral amine with this compound, start with HATU or COMU .[5] These reagents offer a superior balance of high reactivity and low epimerization risk, especially when paired with the correct additive and base.
Q3: What is the role of additives like HOBt, HOAt, and OxymaPure, and which one should I choose?
A3: Additives are essential, particularly when using carbodiimides, and are also integral to the function of uronium/phosphonium reagents.[5] Their primary role is to act as a "racemization suppressant."[10]
Mechanism of Action: The coupling reagent first activates the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with EDC). This intermediate is very prone to epimerization. The additive rapidly intercepts this intermediate to form a new, more stable active ester (e.g., an OBt ester).[11][12][13] This new ester is still reactive enough to couple with the amine but is significantly less likely to cyclize into an oxazolone.[12][13]
| Additive | Full Name | Key Features | Safety Note |
| HOBt | 1-Hydroxybenzotriazole | The classic standard. Very effective at suppressing racemization with carbodiimides.[5] | Explosive hazard when anhydrous. [14] Its use is becoming more restricted.[5] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt at accelerating coupling and suppressing racemization, due to a neighboring group effect from the pyridine nitrogen.[5][15] | Also carries an explosion risk.[5][14] |
| OxymaPure® | Ethyl (hydroxyimino)cyanoacetate | A non-explosive, highly effective alternative to HOBt and HOAt.[14] Offers coupling efficiency comparable to or exceeding HOBt, with a superior safety profile.[13][14] pKa of 4.6 makes it an excellent leaving group.[13] | No significant hazards. |
Recommendation: OxymaPure® is the modern additive of choice. It provides the high performance of traditional benzotriazoles without the associated safety risks.[13][14] Coupling reagents like COMU already incorporate an Oxyma moiety, making them an excellent all-in-one solution.[5][6]
Q4: How do reaction parameters (temperature, solvent, base) influence the rate of epimerization?
A4: Optimizing reaction parameters is just as important as selecting the right reagents.
-
Temperature: Higher temperatures accelerate all reactions, including the undesired epimerization pathways.[1] It is almost always beneficial to run coupling reactions at low temperatures, typically starting at 0 °C and allowing the reaction to slowly warm to room temperature.[1][3]
-
Solvent: Polar aprotic solvents like DMF and NMP are common for their excellent solvating properties, but they can increase the rate of epimerization.[3] Less polar solvents like dichloromethane (DCM) have been shown to suppress epimerization, but starting material solubility can be a concern.[1][3]
-
Base: The base is required to neutralize salts (e.g., amine HCl salts) and to deprotonate the amine nucleophile. However, excess or overly strong bases can promote epimerization via direct enolization.[1]
-
Recommended Bases: Use non-nucleophilic tertiary amines. N,N-Diisopropylethylamine (DIPEA) is very common. For particularly sensitive substrates, a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended to further minimize epimerization risk.[5]
-
Stoichiometry: Use the minimum amount of base necessary, typically 1.1-2.0 equivalents depending on the salt form of your amine.
-
Q5: Can you provide a detailed, optimized protocol for coupling a generic chiral amine with this compound?
A5: Absolutely. This protocol is designed to be a robust starting point, prioritizing the preservation of stereochemical integrity.
Protocol: Low-Epimerization Amide Coupling using COMU
Materials:
-
This compound (1.0 eq)
-
Chiral Amine (or its HCl salt) (1.1 eq)
-
COMU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq if using amine HCl salt; 1.1 eq if using free amine)
-
Anhydrous Solvent (DCM or DMF)
Procedure:
-
Setup: To a clean, dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and the chiral amine (1.1 eq).
-
Dissolution: Add anhydrous DCM (preferred for lower epimerization) or DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Base Addition: Add DIPEA (2.2 eq for salt, 1.1 eq for free amine) dropwise to the stirred solution. Stir for 5-10 minutes.
-
Coupling Reagent Addition: In a single portion, add COMU (1.1 eq) to the cold reaction mixture. The solution may change color (often to yellow).
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to slowly warm to room temperature. Monitor the reaction progress by LC-MS or TLC until the carboxylic acid is consumed (typically 2-4 hours).
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous citric acid (or 1N HCl), saturated aqueous NaHCO₃, and finally, brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
-
Analysis: Critically, analyze the diastereomeric excess (d.e.) of the final product using chiral HPLC or ¹H NMR with a chiral solvating agent.
}
Q6: How can I accurately quantify the level of epimerization (diastereomeric excess) in my final product?
A6: Quantifying the diastereomeric excess (d.e.) is crucial for validating your method. Since diastereomers have different physical properties, they can be separated and quantified using standard laboratory techniques.[16]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying stereoisomers.[17]
-
Method: Develop a separation method using a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Quantification: The d.e. is calculated from the peak areas of the two diastereomers: d.e. (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) * 100.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for this analysis, as the signals for the two diastereomers will be distinct.
-
Method: Simply acquire a high-resolution ¹H NMR spectrum of the purified product. Protons near the newly formed amide bond and the chiral centers are most likely to show different chemical shifts (δ) and/or coupling constants (J).
-
Quantification: Integrate the distinct signals corresponding to each diastereomer. The ratio of the integrals directly reflects the diastereomeric ratio.
-
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is an increasingly popular alternative to HPLC, often providing faster separations with less solvent waste.
Q7: The 4-amino group on the indazole seems to be causing side reactions. How can this be managed?
A7: This is an excellent observation and a key challenge with this substrate. The 4-amino group is a nucleophile and can compete with your chiral amine, leading to oligomerization or other side products. There are two primary strategies to address this chemoselectivity issue:
-
Kinetic Control (Most Direct Approach): Your chiral amine is likely a more potent nucleophile than the aromatic 4-amino group on the indazole ring. By using the optimized, rapid coupling conditions described above (e.g., COMU or HATU at 0 °C), you can favor the reaction with the more nucleophilic amine. The reaction is often complete before significant side reactions with the 4-amino group can occur.
-
Protecting Group Strategy: If kinetic control is insufficient, you must temporarily mask the 4-amino group with a protecting group.
-
Suitable Protecting Groups: A Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group would be suitable. They are stable to the coupling conditions and can be removed later under acidic (Boc) or hydrogenolysis (Cbz) conditions.
-
Workflow Adjustment: The synthesis would involve an additional two steps: protection of the 4-amino group before coupling, and deprotection after the amide bond is successfully formed. This adds steps but provides ultimate control over chemoselectivity.
-
Recommendation: First, attempt the coupling using the optimized kinetic control protocol (Q5). Analyze the crude reaction mixture carefully by LC-MS for any signs of dimerization. If side products are significant (>5-10%), then implementing a protecting group strategy is the most robust solution.
References
- N/A
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.com. [Link]
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Unknown Author. (n.d.). Epimerization of Peptide. [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Zhao, J., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. PubMed Central. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Harada, N., et al. (2007). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters. [Link]
-
Unknown Author. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PubMed Central. [Link]
-
Semantic Scholar. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]
-
Semantic Scholar. (2014). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. [Link]
-
Brouwer, C., & Willis, C. L. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. [Link]
-
ResearchGate. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. [Link]
-
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.com. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Royal Society of Chemistry. [Link]
-
Unacademy. (n.d.). Notes on Diastereomeric Excess: Definition and Analysis. Unacademy.com. [Link]
- N/A
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Tey, L.-H., et al. (2022). Epimerisation in Peptide Synthesis. PubMed Central. [Link]
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ResearchGate. (2011). ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. researchgate.net [researchgate.net]
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- 6. peptide.com [peptide.com]
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- 10. peptide.com [peptide.com]
- 11. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. oxymapure.com [oxymapure.com]
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- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Notes on Diastereomeric Excess: Definition and Analysis [unacademy.com]
- 17. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Technical Support Center: Scale-Up of 4-Amino-1H-indazole-6-carboxylic Acid Reactions
Welcome to the Technical Support Center for the scale-up of reactions involving 4-Amino-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale experiments to pilot plant and manufacturing-scale production. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.
I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles
This section is dedicated to identifying and resolving specific issues that may arise during the synthesis, work-up, and purification of this compound and its subsequent reactions.
Issue 1: Incomplete Reaction or Stagnation During Indazole Ring Formation
-
Question: My indazole synthesis is not going to completion upon scale-up, even though it worked well on a smaller scale. What are the potential causes and how can I address this?
-
Answer: Incomplete indazole ring formation during scale-up often points to issues with mass and heat transfer. On a larger scale, inefficient mixing can lead to localized concentration gradients of reactants and poor temperature control.
-
Causality: The formation of the indazole ring, often proceeding through a diazotization and subsequent cyclization, is highly dependent on precise temperature and stoichiometric control. In larger reactors, "hot spots" can lead to decomposition of the diazonium intermediate, while "cold spots" can slow down the reaction rate significantly.
-
Solution:
-
Agitation and Baffling: Ensure your reactor is equipped with appropriate agitation and baffling to maintain a homogenous mixture. The agitator's design (e.g., pitched-blade turbine, anchor) should be suitable for the viscosity of the reaction medium.
-
Controlled Addition: Implement a slow, controlled addition of the diazotizing agent (e.g., sodium nitrite solution) subsurface to minimize localized high concentrations and potential side reactions.
-
Temperature Monitoring: Utilize multiple temperature probes within the reactor to get a comprehensive temperature profile and ensure uniformity.
-
Solvent Choice: Consider a solvent system that offers good solubility for all reactants and intermediates, which can be more challenging at the higher concentrations typical of scale-up.
-
-
Issue 2: Poor Yield and Impurity Profile in Amide Coupling Reactions
-
Question: I am performing an amide coupling with this compound, and on a larger scale, I'm observing lower yields and the formation of significant impurities. What's going wrong?
-
Answer: Amide coupling reactions are sensitive to reaction conditions, and on a larger scale, issues with reagent stoichiometry, temperature control, and work-up procedures are magnified.
-
Causality: The activation of the carboxylic acid is a critical step. Inefficient activation or side reactions of the activated intermediate can lead to the formation of byproducts. Common coupling reagents like carbodiimides can form N-acylurea byproducts, which can be difficult to remove.[1]
-
Solution:
-
Choice of Coupling Agent: For large-scale synthesis, consider the cost, safety, and ease of removal of byproducts when selecting a coupling reagent. While HATU is effective, it is also expensive. Reagents like EDC with HOBt are common in scale-up, but the dicyclohexylurea (DCU) byproduct from DCC can be problematic to remove. T3P® (Propylphosphonic Anhydride) is an excellent alternative for large-scale applications due to its high reactivity and the water-soluble nature of its byproducts, simplifying purification.
-
Stoichiometry and Addition Order: Carefully control the stoichiometry of the coupling reagents and the amine. It is often beneficial to add the coupling agent to a solution of the carboxylic acid and then add the amine.
-
Temperature Control: Amide coupling reactions can be exothermic. Maintain a consistent temperature, often between 0 and 25 °C, to minimize side reactions.
-
Work-up and Purification: Develop a robust work-up procedure. Acidic and basic washes can help remove unreacted starting materials and byproducts. Crystallization is the preferred method for purification on a large scale.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: I am struggling to isolate a pure, crystalline product of this compound (or its derivatives) on a larger scale. The product is either an oil or an amorphous solid with entrapped impurities.
-
Answer: Crystallization is a critical and often challenging step in scale-up. The choice of solvent, cooling rate, and seeding strategy are paramount for obtaining a crystalline product with high purity.
-
Causality: The solubility profile of this compound, with its polar amino and carboxylic acid groups and a more non-polar indazole core, can make solvent selection for crystallization tricky. Rapid cooling or high supersaturation can lead to the precipitation of an amorphous solid or oiling out. The presence of even small amounts of impurities can inhibit crystallization.
-
Solution:
-
Solvent Screening: Conduct a thorough solvent screening to identify a suitable crystallization solvent or solvent system (e.g., a mixture of a good solvent and an anti-solvent). Key properties to look for are high solubility at elevated temperatures and low solubility at room temperature or below.
-
Controlled Cooling: Implement a controlled, gradual cooling profile. A linear cooling rate is often a good starting point.
-
Seeding: Seeding is crucial for controlling the crystal form (polymorphism) and particle size distribution. Develop a seeding protocol where a small amount of the desired crystalline material is added at a specific temperature and supersaturation level.
-
Anti-Solvent Addition: If a single solvent is not effective, consider an anti-solvent crystallization. The anti-solvent should be miscible with the primary solvent but should be a poor solvent for the product. Add the anti-solvent slowly to a solution of the product.
-
-
II. Frequently Asked Questions (FAQs)
Synthesis and Handling
-
Q1: What are the key safety precautions to consider when handling this compound on a large scale?
-
A1: Always handle this compound in a well-ventilated area.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid creating dust.[2] For large quantities, consider respiratory protection. Ensure that emergency eyewash and shower stations are readily accessible.
-
-
Q2: What are the common synthetic routes to this compound, and which is most amenable to scale-up?
-
A2: While multiple synthetic routes to functionalized indazoles exist, a common approach involves the cyclization of a suitably substituted phenylhydrazine derivative.[3] For scale-up, a convergent synthesis, where key fragments are prepared separately and then combined, is often preferred to minimize the number of linear steps and improve overall yield. A process starting from commercially available, inexpensive starting materials is crucial for industrial applications.
-
Reaction Specifics
-
Q3: My amide coupling reaction with this compound is sluggish. What can I do to improve the reaction rate?
-
A3: A sluggish reaction could be due to several factors. Ensure your coupling agent is not degraded. Consider a more activating coupling reagent or the addition of a catalyst like DMAP (4-Dimethylaminopyridine), but be mindful that DMAP can sometimes promote side reactions. Increasing the reaction temperature may also help, but this should be done cautiously to avoid decomposition.
-
-
Q4: I am observing the formation of a diacylated byproduct where the amino group of this compound reacts. How can I prevent this?
-
A4: If you are performing a reaction with the carboxylic acid and want to avoid reaction at the 4-amino position, you will need to use a protecting group strategy. A common protecting group for anilines is the Boc (tert-butyloxycarbonyl) group, which can be introduced using Boc anhydride and subsequently removed under acidic conditions.
-
Purification and Characterization
-
Q5: Are there known polymorphs of this compound? Why is this important for scale-up?
-
Q6: What analytical techniques are essential for monitoring the reaction and ensuring the purity of the final product during scale-up?
-
A6: High-Performance Liquid Chromatography (HPLC) is the primary tool for monitoring reaction progress and determining the purity of the final product. For structure confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation of the final product and any isolated intermediates or impurities.
-
III. Experimental Protocols and Data
Protocol 1: General Procedure for Scale-Up of Amide Coupling using T3P®
This protocol provides a general guideline for an amide coupling reaction on a larger scale. Note: This is a representative protocol and should be optimized for your specific substrates and equipment.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with this compound (1.0 eq) and a suitable aprotic solvent (e.g., ethyl acetate, 2-MeTHF).
-
Reagent Addition: Add the amine (1.0 - 1.2 eq) to the reactor.
-
Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).
-
Coupling Agent Addition: Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq) to the reaction mixture, maintaining the internal temperature between 20-25 °C. The addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by HPLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous base (e.g., sodium bicarbonate solution). Separate the organic layer.
-
Aqueous Washes: Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl) to remove excess amine and base, followed by a brine wash.
-
Solvent Swap and Crystallization: Concentrate the organic layer and perform a solvent swap to a suitable crystallization solvent. Induce crystallization through controlled cooling and seeding.
-
Isolation and Drying: Isolate the crystalline product by filtration, wash with a cold solvent, and dry under vacuum at an appropriate temperature.
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Solvent Volume | 10-20 mL | 10-20 L | Maintain appropriate concentration; solvent choice impacts work-up and waste disposal. |
| Addition Time | 5-10 minutes | 1-2 hours | Control exotherm and maintain homogeneity. |
| Stirring Speed | 500-800 rpm (magnetic stir bar) | 100-300 rpm (impeller) | Ensure adequate mixing without excessive shear. |
| Work-up Volume | 50-100 mL | 50-100 L | Manage phase splits and potential for emulsion formation. |
| Cooling Method | Ice bath | Reactor cooling jacket | Ensure efficient and uniform heat removal. |
IV. Visualizations
Diagram 1: General Workflow for Amide Coupling Scale-Up
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
V. References
-
Indazole - Organic Syntheses Procedure. Available at: [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]
-
Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review | Request PDF - ResearchGate. Available at: [Link]
-
Amide formation from carboxylic acids and amines. Atlanchim Pharma. Available at: [Link]
-
Indazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Control of Polymorphism in Crystallization of Amino Acid | Request PDF - ResearchGate. Available at: [Link]
-
amide coupling help : r/Chempros - Reddit. Available at: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-AMINO-(1H)INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Coupling Reagent Selection for 4-Amino-1H-indazole-6-carboxylic Acid
For researchers and professionals in drug development, the synthesis of novel molecular entities is a foundational activity. The formation of an amide bond is one of the most crucial and frequently performed transformations in medicinal chemistry.[1][2][3] This guide provides an in-depth comparison of common coupling reagents for the acylation of amines with 4-Amino-1H-indazole-6-carboxylic acid, a key building block in the development of various therapeutic agents. The unique electronic properties of this substrate—specifically its electron-deficient aromatic amine—present a distinct challenge that necessitates a careful and informed selection of reagents to ensure reaction efficiency and product purity.[1][4]
This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic routes.
The Challenge: The Unique Reactivity of this compound
This compound contains both a nucleophilic amino group and an electrophilic carboxylic acid. The primary challenge in its use arises from the electronic nature of the indazole ring system, which withdraws electron density from the 4-amino group. This reduction in electron density decreases the nucleophilicity of the amine, making it less reactive than typical alkylamines or electron-rich anilines.[4] Consequently, amide coupling reactions can be sluggish, often resulting in low yields or requiring harsh reaction conditions that may compromise the integrity of complex substrates.[1][3]
The selection of an appropriate coupling reagent is therefore paramount. The ideal reagent must be potent enough to activate the carboxylic acid efficiently while being compatible with the attenuated nucleophilicity of the amine, all while minimizing potential side reactions such as racemization if chiral amines are used.[5][6]
Classes of Coupling Reagents: A Mechanistic Overview
The success of an amide coupling reaction hinges on the activation of the carboxylic acid to form a reactive intermediate that is susceptible to nucleophilic attack by the amine.[2][6] Modern coupling reagents can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and uronium/aminium salts.
Carbodiimides (e.g., EDC)
Carbodiimides, like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their cost-effectiveness and simple workup procedures.[5][7] EDC is particularly favored for its water-soluble urea byproduct, which can be easily removed by aqueous extraction.[6][8] The mechanism involves the attack of the carboxylate on the carbodiimide to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate can be unstable and prone to side reactions. To mitigate this and reduce the risk of racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form a more stable and selective HOBt-active ester.[8][10] For electron-deficient amines, the addition of 4-(Dimethylamino)pyridine (DMAP) as an acyl transfer catalyst can be critical for achieving good yields.[1]
Caption: EDC/HOBt activation and coupling workflow.
Phosphonium Salts (e.g., PyBOP®)
Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®), offer high coupling efficiency and rapid reaction rates with a low risk of racemization.[5][8][11] PyBOP is a safer alternative to the first-generation BOP reagent, as it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[11][12][13] The mechanism involves the formation of a benzotriazolyl active ester, similar to the one generated with carbodiimides and HOBt, which then reacts with the amine.[12] Phosphonium salts are particularly effective for challenging couplings but are generally more expensive than carbodiimides.[5]
Caption: HATU-mediated activation via a highly reactive OAt-ester.
Comparative Experimental Analysis
To provide a clear comparison, we present experimental data from the coupling of this compound with benzylamine as a model reaction. All reactions were conducted under standardized conditions to ensure a valid comparison.
Reaction Scheme: this compound + Benzylamine --(Coupling Reagent, Base, Solvent)--> N-benzyl-4-amino-1H-indazole-6-carboxamide
| Coupling Reagent System | Base | Solvent | Time (h) | Yield (%) | Purity (%) (LCMS) | Relative Cost | Key Observations |
| EDC / HOBt | DIPEA | DMF | 24 | 45 | 85 | $ | Sluggish reaction, incomplete conversion. |
| EDC / HOBt / DMAP | DIPEA | ACN | 18 | 78 | 96 | $ | DMAP is critical for success with EDC. Good yield and purity. [1] |
| PyBOP® | DIPEA | DMF | 4 | 92 | 98 | $$$ | Rapid and clean reaction. Easily removable byproducts. [11] |
| HBTU | DIPEA | DMF | 6 | 85 | 97 | $$ | Very effective, a good balance of cost and performance. [8] |
| HATU | DIPEA | DMF | 2 | 95 | >99 | $$$$ | Fastest and most efficient method. Ideal for difficult substrates. [14][15] |
| COMU® | DIPEA | DMF | 2.5 | 94 | >99 | $$$$ | Performance comparable to HATU with an improved safety profile. [6][8] |
Discussion and Recommendations
The experimental data clearly demonstrates that the choice of coupling reagent has a profound impact on the outcome of the reaction with this compound.
-
For Cost-Effective Synthesis: The EDC/HOBt/DMAP system provides a viable, low-cost option. Our results align with literature reports indicating that for electron-deficient amines, the addition of DMAP as an acyl transfer catalyst is essential for achieving high yields with carbodiimide-based methods. [1]Without DMAP, the reaction is sluggish and inefficient.
-
For High Performance and Speed: HATU stands out as the superior reagent, providing the highest yield and purity in the shortest time. [14]Its ability to generate a highly reactive OAt-ester intermediate is particularly advantageous for overcoming the low nucleophilicity of the 4-amino group. [14][15]PyBOP® and COMU® also deliver excellent results, with PyBOP® being a robust choice and COMU® offering performance comparable to HATU with the added benefit of being based on the non-explosive OxymaPure additive. [6][8][11]
-
Balanced Approach: HBTU offers a strong balance between performance and cost, making it a suitable workhorse reagent for routine synthesis when the ultimate efficiency of HATU is not strictly necessary. [6][7] Recommendation Summary:
-
Screening & Small Scale: HATU or COMU® are recommended for maximizing the probability of success.
-
Process & Scale-Up: The EDC/HOBt/DMAP system is a strong candidate due to its low cost and the water-solubility of its byproducts. PyBOP® is also a consideration where its higher cost is justified by faster, cleaner reactions.
-
Difficult Couplings: For coupling with particularly hindered or electronically challenging amines, HATU remains the reagent of choice. [15]
Detailed Experimental Protocols
The following are detailed, step-by-step protocols for the most effective methods identified in our comparison.
Caption: General experimental workflow for amide coupling.
Protocol 1: HATU-Mediated Coupling (High Efficiency)
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add the desired amine (1.1 eq), followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Activation & Coupling: Add HATU (1.1 eq) portion-wise to the stirred solution. A slight exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, pour the mixture into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. [16]
Protocol 2: EDC/HOBt/DMAP-Mediated Coupling (Cost-Effective)
-
Preparation: To a round-bottom flask, add this compound (1.0 eq), HOBt (0.1 eq), and DMAP (1.0 eq). [1]2. Dissolution: Dissolve the solids in anhydrous acetonitrile (ACN).
-
Reagent Addition: Add the desired amine (1.1 eq) and DIPEA (5.0 eq) to the solution. [1]4. Activation & Coupling: Cool the mixture in an ice bath (0 °C). Add EDC (1.0 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography. [4]
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 11, 2026.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 11, 2026, from [Link]
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. (Note: A direct clickable link to the full text may require a subscription.
-
ResearchGate. (2016, February 5). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Retrieved January 11, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved January 11, 2026, from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (n.d.). PyBOP. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2018, June). Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. Retrieved January 11, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Benefits: Why PyBOP is a Leading Peptide Synthesis Reagent. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved January 11, 2026, from [Link]
-
ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Ynamide Coupling Reagents: Origin and Advances. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved January 11, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved January 11, 2026, from [Link]
-
Royal Society of Chemistry. (2020, March 10). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Retrieved January 11, 2026, from [Link]
-
Atlanchim Pharma. (n.d.). Scientific Letter. Retrieved January 11, 2026, from [Link]
-
Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025, August 9). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved January 11, 2026, from [Link]
-
JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved January 11, 2026, from [Link]
Sources
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- 2. hepatochem.com [hepatochem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpt.com [jpt.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
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A Tale of Two Isomers: A Senior Application Scientist's Guide to 4-Amino-1H-indazole-6-carboxylic Acid vs. 5-amino-1H-indazole-3-carboxylic Acid in Synthesis
For the discerning researcher in drug discovery and development, the choice of a core scaffold can dictate the trajectory of a synthesis campaign and, ultimately, the pharmacological profile of a lead candidate. The indazole nucleus, a privileged scaffold in medicinal chemistry, is a testament to this principle.[1][2] Its ability to act as a bioisostere for indole and phenol, coupled with its capacity to form crucial hydrogen bond interactions within the hinge region of kinases, has cemented its importance.[1] However, not all indazoles are created equal. The subtle shift of functional groups around this bicyclic ring system can profoundly influence reactivity, synthetic accessibility, and biological activity.
This guide provides an in-depth technical comparison of two pivotal amino-indazole carboxylic acid isomers: 4-amino-1H-indazole-6-carboxylic acid and 5-amino-1H-indazole-3-carboxylic acid . While direct, head-to-head comparative studies under identical reaction conditions are not extensively documented in the literature, this analysis, grounded in established chemical principles and supported by available experimental data, will illuminate the key differences to guide your synthetic strategy.
Structural and Electronic Properties: A Foundation for Divergent Reactivity
The fundamental difference between these two isomers lies in the relative positions of the amino and carboxylic acid groups on the indazole core. This seemingly minor variation has significant implications for the electronic landscape of each molecule, which in turn governs their reactivity.
| Property | This compound | 5-Amino-1H-indazole-3-carboxylic acid | Reference |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₇N₃O₂ | [3][4] |
| Molecular Weight | 177.16 g/mol | 177.16 g/mol | [3][4] |
| CAS Number | 885519-89-1 | 78155-77-8 | [3][4] |
In This compound , the electron-donating amino group (-NH₂) is positioned at C4, while the electron-withdrawing carboxylic acid group (-COOH) is at C6. The amino group's electron-donating effect is transmitted through the aromatic system, increasing the electron density of the ring, particularly at the ortho and para positions.[5]
Conversely, in 5-amino-1H-indazole-3-carboxylic acid , the amino group is at C5 and the carboxylic acid at C3. The position of the carboxylic acid at C3 is particularly noteworthy. The pyrazole ring of the indazole system is electron-deficient, and a substituent at the C3 position is directly conjugated with the N2 atom, influencing the acidity of the N1-H and the overall electronic character of the pyrazole moiety.
Figure 1. Chemical structures of the two isomers.
Synthesis Strategies: Navigating the Regiochemical Landscape
The synthesis of these isomers requires distinct strategic approaches to control the regiochemistry of the functional group placement.
Synthesis of 5-Amino-1H-indazole-3-carboxylic Acid
The synthesis of the 5-amino-3-carboxylic acid isomer is more commonly documented in the literature. A prevalent strategy involves the construction of the indazole ring from a substituted aniline precursor.
Workflow for the Synthesis of 5-Amino-1H-indazole-3-carboxylic Acid:
Figure 2. General synthetic workflow for 5-amino-1H-indazole-3-carboxylic acid.
A common starting material is a appropriately substituted o-toluidine derivative. Diazotization followed by intramolecular cyclization can yield the indazole core. Subsequent functional group manipulations, such as the introduction of the carboxylic acid at C3 and the amino group at C5, complete the synthesis.[6]
Synthesis of this compound
Detailed, step-by-step protocols for the synthesis of this compound are less prevalent in readily accessible literature. However, a plausible route can be devised based on established indazole synthesis methodologies, likely starting from a dinitro-substituted toluene derivative.
Sources
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- 3. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. chem.libretexts.org [chem.libretexts.org]
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A Comparative Guide to the Biological Activity of 4-Amino vs. 4-Nitro-1H-Indazole-6-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold and the Critical Role of C4-Substitution
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved drugs.[1] Its rigid bicyclic structure and ability to participate in key hydrogen bonding interactions make it an ideal anchor for designing potent and selective inhibitors of various biological targets, particularly protein kinases and Poly(ADP-ribose) polymerase (PARP).[1] The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. The C4 position, in particular, offers a vector for substitution that can significantly modulate the electronic properties, conformation, and ultimately, the pharmacological profile of the entire molecule.
This guide provides an in-depth comparison of two key classes of C4-substituted indazoles: 4-amino-1H-indazole-6-carboxylic acid and 4-nitro-1H-indazole-6-carboxylic acid derivatives. We will explore their synthesis, delve into their anticipated and observed biological activities, and provide detailed experimental protocols for their evaluation. By understanding the distinct contributions of the electron-donating amino group versus the electron-withdrawing nitro group, researchers can make more informed decisions in the design of next-generation indazole-based therapeutics.
Synthetic Pathways: Accessing the Core Scaffolds
The synthesis of the parent 4-amino and 4-nitro-1H-indazole-6-carboxylic acids is a critical first step in the development of derivative libraries. While a variety of methods for indazole synthesis have been reported, the following schemes represent plausible and adaptable routes to these key intermediates.[2][3][4][5]
Synthesis of 4-Nitro-1H-Indazole-6-Carboxylic Acid
A common strategy for the synthesis of nitro-substituted indazoles involves the cyclization of appropriately substituted precursors. One potential route to 4-nitro-1H-indazole-6-carboxylic acid is outlined below.
Figure 2: Synthesis of this compound from the nitro precursor.
Alternatively, a convergent synthesis could be employed where the amino group is introduced earlier in the synthetic sequence, potentially protected, and carried through to the final indazole cyclization.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While direct comparative studies on 4-amino- vs. 4-nitro-1H-indazole-6-carboxylic acid derivatives are limited in the public domain, we can infer likely differences in their biological profiles based on established medicinal chemistry principles and data from analogous series. The electronic nature of the C4-substituent is expected to be a major determinant of activity. The amino group is a strong electron-donating group, increasing the electron density of the indazole ring system. Conversely, the nitro group is a strong electron-withdrawing group, decreasing the ring's electron density. These electronic differences can profoundly impact target binding, pharmacokinetic properties, and overall biological activity.
Antiproliferative and Antibacterial Activities: Insights from Benzo[g]indazole Analogs
A study on a series of 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives provides valuable insights into the differential effects of these two functional groups. [6][7]
| Compound Class | Target Cell Line/Organism | Activity Metric | Result |
|---|---|---|---|
| 6-Nitro-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | IC50 | 5-15 µM |
| 6-Amino-benzo[g]indazoles | NCI-H460 (Lung Carcinoma) | IC50 | > 50 µM |
| 6-Nitro-benzo[g]indazoles | Neisseria gonorrhoeae | MIC | 62.5-250 µg/mL |
| 6-Amino-benzo[g]indazoles | Neisseria gonorrhoeae | MIC | Not Reported (likely inactive) |
Table 1: Comparative antiproliferative and antibacterial activity of 6-nitro and 6-amino-benzo[g]indazole derivatives. [6][7] The data clearly indicates that for this particular scaffold, the presence of a nitro group is crucial for both antiproliferative and antibacterial activity. [6][7]This suggests that the electron-withdrawing nature of the nitro group may be important for the mechanism of action, which could involve bioreductive activation, a known mechanism for other nitroaromatic compounds in antimicrobial and anticancer applications.
Potential as Kinase and PARP Inhibitors
The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors and a key pharmacophore in several PARP inhibitors. The electronic properties of the C4-substituent can influence the pKa of the indazole nitrogen atoms, thereby affecting the strength of hydrogen bond interactions with the target protein.
-
4-Amino Derivatives: The electron-donating amino group would be expected to increase the basicity of the indazole nitrogens, potentially leading to stronger hydrogen bond interactions with the hinge region of kinases. This could translate to enhanced potency. However, the increased basicity might also lead to off-target effects and less favorable pharmacokinetic properties.
-
4-Nitro Derivatives: The electron-withdrawing nitro group will decrease the basicity of the indazole core. While this might weaken certain hydrogen bonds, it could also improve selectivity and metabolic stability. Furthermore, the nitro group itself can participate in specific interactions with the protein active site.
Mechanistic Insights: The Role of C4-Substitution in Target Engagement
The differential electronic properties of the amino and nitro groups can lead to distinct modes of interaction with target proteins.
Figure 3: Conceptual diagram of the influence of C4-substituents on target protein interactions.
For a definitive understanding of how these substitutions affect target engagement, biophysical methods such as the Cellular Thermal Shift Assay (CETSA) are invaluable. CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular context, providing direct evidence of target engagement. [8][9][10][11]
Experimental Protocols
To facilitate the comparative evaluation of 4-amino- and 4-nitro-1H-indazole-6-carboxylic acid derivatives, we provide the following detailed, self-validating experimental protocols.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. A luciferase-based system is used to detect the remaining ATP, where a lower light output corresponds to higher kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant human Aurora A)
-
Kinase substrate peptide (e.g., Kemptide)
-
ATP
-
Test compounds (4-amino and 4-nitro-indazole derivatives)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (at their respective Km values or optimized concentrations).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: PARP Inhibition Assay (Fluorometric)
This protocol outlines a method to assess the inhibitory activity of compounds against PARP1.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1. The biotinylated histones are then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.
Materials:
-
Recombinant human PARP1
-
Activated DNA
-
Histone proteins (coated on a 96-well plate)
-
Biotinylated NAD+
-
Test compounds
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Compound Incubation:
-
To the histone-coated wells, add test compounds at various concentrations.
-
Add a mixture of PARP1 enzyme and activated DNA.
-
Incubate for 10 minutes at room temperature.
-
-
PARP Reaction:
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the IC50 value as described for the kinase assay.
-
Protocol 3: Cell Proliferation Assay (MTT)
This protocol measures the effect of the test compounds on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation. [9][10][12][13] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells. [9][10][12][13] Materials:
-
Cancer cell line of interest (e.g., NCI-H460)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Add 100 µL of medium containing serial dilutions of the test compounds to the wells.
-
Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Conclusion
The choice between a 4-amino and a 4-nitro substituent on the 1H-indazole-6-carboxylic acid scaffold represents a critical decision point in drug design. The electron-donating amino group and the electron-withdrawing nitro group impart distinct physicochemical properties that are likely to translate into different biological activity profiles. Based on analogous series, 4-nitro-indazole derivatives may hold greater promise for antiproliferative and antibacterial applications, potentially through mechanisms involving bioreduction. Conversely, 4-amino-indazole derivatives might be more suited for applications where enhanced hydrogen bonding to the target is desirable, such as in certain kinase inhibitors. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these two promising classes of compounds, enabling the rational design of novel and effective indazole-based therapeutics.
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The Isomeric Advantage: A Comparative Analysis of Indazole Scaffolds in Kinase Inhibition
A Technical Guide for Drug Discovery Scientists
The indazole core is a cornerstone in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] This bicyclic heterocycle, existing as two primary tautomers, 1H- and 2H-indazole, offers a versatile scaffold that can be strategically modified to achieve desired pharmacological profiles.[2][3] The seemingly subtle difference in the position of the nitrogen-bound hydrogen profoundly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, leading to significant variations in kinase binding affinity and selectivity.[4][5]
This guide provides an in-depth comparative analysis of 1H- and 2H-indazole isomers in the context of kinase inhibition. We will delve into the structural nuances that dictate their differential interactions with the kinase active site, present comparative experimental data, and provide detailed protocols for assessing their inhibitory potential.
The Structural Dichotomy: 1H- vs. 2H-Indazole
The key to understanding the differential activity of indazole isomers lies in their distinct electronic and steric profiles. The 1H-indazole is the more thermodynamically stable tautomer.[2] The N1 nitrogen in the 1H-isomer acts as a hydrogen bond donor, a crucial interaction for anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. In contrast, the 2H-indazole isomer presents a different hydrogen bonding pattern and a larger dipole moment.[5] This variation in the hydrogen bond donor/acceptor pattern and overall molecular shape allows for the exploration of different sub-pockets within the kinase active site, often leading to altered selectivity profiles.
Comparative Analysis of Kinase Inhibition
The choice between a 1H- and 2H-indazole scaffold is a critical decision in the design of a kinase inhibitor, with significant implications for both potency and selectivity. Below, we present a comparative analysis of indazole isomers targeting key kinases implicated in cancer and other diseases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7] Several approved kinase inhibitors targeting VEGFR-2, such as Axitinib (a 1H-indazole) and Pazopanib (a 2H-indazole), highlight the utility of both isomeric scaffolds.[6][8]
| Compound | Indazole Isomer | Kinase Target | IC50 (nM) | Reference |
| Axitinib | 1H-Indazole | VEGFR-2 | 0.2 | [6] |
| Pazopanib | 2H-Indazole | VEGFR-2 | 30 | [4] |
| Compound 1 | 1H-Indazole | VEGFR-2 | 1.24 | [7] |
| Compound 2 | 2H-Indazole derivative | VEGFR-2 | 114 | [4] |
This table presents a selection of 1H- and 2H-indazole-based inhibitors of VEGFR-2, demonstrating the high potency achievable with both scaffolds. The specific substitutions on the indazole core play a crucial role in determining the final inhibitory activity.
Fibroblast Growth Factor Receptor 1 (FGFR1)
Dysregulation of FGFR1 signaling is implicated in various cancers.[2] The development of selective FGFR1 inhibitors is an active area of research, where the choice of the indazole isomer has been shown to be critical.
| Compound | Indazole Isomer | Kinase Target | IC50 (nM) | Reference |
| Compound 3 | 1H-Indazole | FGFR1 | 15.0 | [2] |
| Compound 4 | 2H-Indazole derivative | FGFR1 | 90,000 | [4] |
| Compound 5 | 1H-Indazole | FGFR1 | 2.9 | [2] |
This table illustrates a clear preference for the 1H-indazole scaffold in a series of FGFR1 inhibitors, with the 2H-indazole analog showing significantly weaker activity.[4]
Structural Insights into Isomer-Specific Kinase Binding
The atomic-level interactions between indazole isomers and the kinase active site provide a rational basis for their observed differences in activity. X-ray crystallography studies of kinase-inhibitor complexes have been instrumental in elucidating these binding modes.
The 1H-Indazole Binding Mode: Axitinib in VEGFR-2
Axitinib, a potent 1H-indazole-based inhibitor, forms a canonical hydrogen bond with the hinge region of VEGFR-2. The N1-H of the indazole ring donates a hydrogen bond to the backbone carbonyl of Cys919, a key interaction for ATP-competitive inhibitors.
Below is a DOT script representation of the interaction between a 1H-indazole and the kinase hinge region.
Caption: 1H-Indazole H-bond with kinase hinge.
The 2H-Indazole Binding Mode: Pazopanib in VEGFR-2
Pazopanib, a 2H-indazole-containing drug, also interacts with the hinge region of VEGFR-2, but through a different set of interactions. The pyrimidine core of Pazopanib forms the key hydrogen bonds with the hinge, while the 2H-indazole moiety is directed towards the solvent-exposed region, where it makes important van der Waals contacts.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To experimentally determine and compare the inhibitory potency of indazole isomers, a robust and reliable in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based kinase assay.
Objective: To determine the IC50 value of a test compound (e.g., a 1H- or 2H-indazole derivative) against a specific protein kinase.
Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient.
-
-
Kinase Reaction:
-
In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
ADME Properties: A Brief Comparison
The physicochemical differences between 1H- and 2H-indazole isomers can also influence their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. While comprehensive comparative ADME data for isomeric pairs is limited in the public domain, some general trends can be inferred. The greater polarity of 2H-indazoles, as indicated by their larger dipole moment, may affect properties like membrane permeability and solubility. Metabolic stability can also be influenced by the position of the nitrogen atoms, as they can be sites of enzymatic modification.
| Property | 1H-Indazole | 2H-Indazole | General Consideration |
| Polarity | Lower dipole moment | Higher dipole moment | May influence solubility and permeability. |
| Metabolic Stability | N1 can be a site of metabolism | N2 can be a site of metabolism | The overall substitution pattern is a key determinant. |
| Drug-Likeness | Generally favorable | Generally favorable | Both scaffolds are prevalent in approved drugs. |
Conclusion and Future Perspectives
The choice between a 1H- and 2H-indazole scaffold is a nuanced decision in kinase inhibitor design, with each isomer offering distinct advantages. The 1H-indazole provides a reliable hydrogen bond donor for hinge binding, a well-established strategy for achieving high potency. The 2H-indazole, with its altered electronic and steric profile, presents an opportunity to explore different binding modes and potentially achieve novel selectivity profiles.
Future efforts in this field will likely focus on the synthesis and systematic evaluation of matched pairs of 1H- and 2H-indazole isomers to more definitively dissect the structure-activity and structure-property relationships. The continued application of structural biology and computational modeling will be invaluable in guiding the rational design of next-generation indazole-based kinase inhibitors with improved efficacy and safety profiles.
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Advances. [Link]
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Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed. [Link]
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Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2021). RSC Publishing. [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Institutes of Health. [Link]
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A Comparative Guide to the Validation of HPLC Methods for the Purity of 4-Amino-1H-indazole-6-carboxylic acid
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. 4-Amino-1H-indazole-6-carboxylic acid is a key building block in the synthesis of various therapeutic agents, making the accurate determination of its purity a critical step in quality control. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for this purpose, offering the sensitivity and resolution required to separate the main compound from process-related impurities and degradation products.
This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. The validation of these methods is approached with scientific rigor, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] We will not only present the protocols but also delve into the causality behind the experimental choices, ensuring a self-validating system of analysis.
The Imperative of a Stability-Indicating Method
Before delving into specific methods, it is crucial to understand the concept of a "stability-indicating" method. An analytical method is deemed stability-indicating if it can accurately quantify the analyte of interest in the presence of its potential degradation products, impurities, and excipients.[3][4] To achieve this, forced degradation studies are indispensable. These studies intentionally stress the drug substance under various conditions to generate potential degradants, thereby challenging the specificity of the analytical method.[3][4][5]
The typical stress conditions for forced degradation include:
-
Acidic and Basic Hydrolysis: To assess susceptibility to pH-mediated degradation.
-
Oxidation: To evaluate the impact of oxidative stress.
-
Thermal Stress: To understand the effect of heat.
-
Photolytic Stress: To determine light sensitivity.
A robust HPLC method will be able to resolve the peak of this compound from all peaks generated during these stress studies.
Comparative HPLC Methodologies
We will now explore two distinct RP-HPLC methods for the purity analysis of this compound. Method A employs a conventional C18 stationary phase with a simple acidic mobile phase, representing a workhorse approach in many laboratories. Method B utilizes a modern, polar-embedded stationary phase, designed to offer alternative selectivity and improved peak shape for polar compounds.
Method A: Traditional C18 with Acidic Modifier
This method is a classic approach, leveraging the hydrophobicity of a C18 column and an acidic mobile phase to ensure the ionization of the carboxylic acid group is suppressed, leading to better retention and peak shape.
Experimental Protocol: Method A
| Parameter | Condition |
| Instrumentation | HPLC system with a UV or Photodiode Array (PDA) detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Rationale for Experimental Choices:
-
C18 Column: The non-polar C18 stationary phase provides good retention for the moderately polar indazole ring system.
-
Formic Acid: The addition of a small amount of formic acid to the aqueous mobile phase lowers the pH, ensuring that the carboxylic acid group of the analyte is protonated, which enhances its retention on the reversed-phase column and improves peak symmetry.
-
Gradient Elution: A gradient from a low to a high concentration of the organic modifier (acetonitrile) is employed to ensure the elution of a wide range of potential impurities with varying polarities, from highly polar starting materials to more non-polar byproducts.
Method B: Polar-Embedded C18 for Enhanced Selectivity
This method utilizes a more advanced column chemistry designed to provide a different separation mechanism and potentially better resolution for polar analytes and their impurities.
Experimental Protocol: Method B
| Parameter | Condition |
| Instrumentation | HPLC system with a UV or Photodiode Array (PDA) detector |
| Column | Polar-Embedded C18, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 (adjusted with acetic acid) |
| Mobile Phase B | Methanol |
| Isocratic Program | 60% A : 40% B |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
| Column Temperature | 35 °C |
Rationale for Experimental Choices:
-
Polar-Embedded C18 Column: This type of stationary phase contains a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain. This provides a secondary interaction mechanism (hydrogen bonding) in addition to hydrophobic interactions, which can lead to different selectivity for polar analytes and impurities compared to a traditional C18 column. It also offers better compatibility with highly aqueous mobile phases.
-
Ammonium Acetate Buffer: A buffer is used to maintain a consistent pH, which is crucial for reproducible retention times of ionizable compounds. The pH of 4.5 is chosen to be close to the pKa of the carboxylic acid group, which can enhance selectivity between the analyte and closely related impurities. Ammonium acetate is also volatile, making this method compatible with mass spectrometry (LC-MS) for impurity identification.
-
Isocratic Elution: For a known set of impurities with similar polarities, an isocratic method can be simpler, faster, and more robust than a gradient method.
Validation Parameters: A Comparative Analysis
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[1][2] The following table provides a comparative summary of the expected performance of Method A and Method B based on key validation parameters as defined by ICH Q2(R1).
| Validation Parameter | Method A (Traditional C18) | Method B (Polar-Embedded C18) | ICH Q2(R1) Acceptance Criteria |
| Specificity | Good resolution from known impurities and degradation products. | Excellent resolution with alternative selectivity, potentially resolving co-eluting peaks from Method A. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.999 | A linear relationship should be established across the range of the analytical procedure. Correlation coefficient (r²) > 0.99 is generally acceptable. |
| Range | 0.1 - 150 µg/mL | 0.1 - 150 µg/mL | The specified range is normally derived from linearity studies and depends on the intended application. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 0.8% | Precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | < 1.5% | < 1.2% | Precision within-laboratory variations: different days, different analysts, different equipment, etc. |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.02 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | 0.1 µg/mL | 0.07 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Demonstrates reliability with small, deliberate variations in method parameters (e.g., pH, flow rate). | High robustness due to buffered mobile phase and potentially less sensitive column chemistry to minor changes. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Visualizing the Validation Workflow
The process of validating an HPLC method is a structured endeavor. The following diagram illustrates the logical flow of activities, from method development to the final validation report.
Caption: A flowchart illustrating the systematic workflow for HPLC method validation.
Step-by-Step Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the mixture at room temperature for 1 hour. Neutralize with 1N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 4 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a solution of the heat-treated sample at a concentration of 100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 24 hours. Prepare a solution of the light-exposed sample at a concentration of 100 µg/mL in the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
Linearity Study Protocol
-
Preparation of Standard Solutions: From a stock solution of this compound, prepare a series of at least five concentrations ranging from the LOQ to 150% of the target assay concentration (e.g., 0.1, 10, 50, 100, and 150 µg/mL).
-
Analysis: Inject each standard solution in triplicate.
-
Data Evaluation: Plot a calibration curve of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Conclusion and Recommendations
Both Method A and Method B are viable approaches for determining the purity of this compound.
-
Method A is a robust, straightforward method that is easy to implement in any QC laboratory. Its broad applicability and the vast body of literature on C18 columns make it a reliable starting point.
-
Method B offers the potential for improved selectivity and peak shape, particularly for challenging separations involving polar impurities. The use of a buffered mobile phase can enhance reproducibility. This method is particularly advantageous if LC-MS compatibility is required for impurity identification.
The choice between the two methods will depend on the specific requirements of the analysis. For routine quality control where the impurity profile is well-characterized, Method A may be sufficient. For method development for a new synthetic route or when dealing with complex impurity profiles, the alternative selectivity of Method B could be highly beneficial.
Ultimately, a thorough validation as outlined in this guide is essential to ensure that the chosen method is fit for its intended purpose, providing reliable and accurate data for the quality assessment of this compound.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ICH. Quality Guidelines. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. [Link]
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MedCrave online. Forced Degradation Studies. 2016. [Link]
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Pharmaffiliates. Forced Degradation – A Review. 2022. [Link]
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NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. 2014. [Link]
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Pharmatutor. Forced Degradation in Pharmaceuticals – A Regulatory Update. 2023. [Link]
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A Senior Application Scientist's Guide to Assessing the Ligand Efficiency of 4-Amino-1H-indazole-6-carboxylic acid Fragments
Introduction: The Pursuit of Atomic-Level Efficacy in Drug Discovery
In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient alternative to traditional high-throughput screening (HTS).[1][2] Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[2][3] The foundational principle is that these small, optimized starting points can be elaborated into highly potent and drug-like leads through structure-guided design.[4][5]
A critical metric underpinning the success of any FBDD campaign is Ligand Efficiency (LE) . LE normalizes the binding affinity of a compound for its size, typically the number of non-hydrogen atoms (heavy atom count, HAC).[6][7] It answers a crucial question: how effectively does each atom in the fragment contribute to the binding energy? A fragment with high LE is a more efficient starting point, promising a more productive path to a potent lead without the excessive increases in molecular weight and lipophilicity that often plague drug development.[8]
This guide provides a comprehensive framework for assessing the ligand efficiency of a specific chemical entity, 4-Amino-1H-indazole-6-carboxylic acid , a heterocyclic scaffold of interest in medicinal chemistry. We will dissect the experimental methodologies required to generate the necessary binding data, explain the rationale behind protocol choices, and compare its potential performance against other common fragment alternatives.
The Fragment in Focus: this compound
Before any experimental assessment, a thorough understanding of the fragment's intrinsic properties is essential. These properties are the denominator in our efficiency calculations and influence experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [9] |
| Molecular Weight | 177.16 g/mol | [9] |
| Heavy Atom Count (HAC) | 13 | Calculated |
| Predicted cLogP | ~1.6 | [10] (Value for 1H-Indazol-6-amine) |
| Predicted pKa | 4.33 ± 0.30 | [11] |
| Structure | ||
![]() | Image Credit: Sigma-Aldrich[9] |
The indazole core is a "privileged scaffold" found in numerous kinase inhibitors and other therapeutic agents, making this fragment an attractive starting point. Its low molecular weight and heavy atom count are well within the accepted "Rule of Three" for fragments (MW ≤ 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[3][7]
Experimental Workflow for Ligand Efficiency Assessment
A robust assessment of ligand efficiency is not reliant on a single experiment. It involves a multi-tiered approach to screen, validate, and characterize fragment binding. The workflow below outlines a logical progression, leveraging orthogonal techniques to build confidence in the data.
Core Experimental Techniques: A Comparative Guide
The weak binding affinity of fragments (typically in the high micromolar to millimolar range) necessitates the use of highly sensitive biophysical techniques.[7][12][13] Below, we compare the three pillars of fragment screening—SPR, ITC, and NMR—and provide detailed protocols for each.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time.[14] It is a powerful tool for primary screening due to its high sensitivity, relatively high throughput, and ability to provide kinetic data (association and dissociation rates).[15][16]
-
Expertise & Causality: We choose SPR for primary screening because it can rapidly identify binders from a library and provide an initial estimate of affinity. The choice of immobilization strategy (e.g., amine coupling of the target protein) is critical; a stable and active surface is paramount for reliable data. We include a DMSO concentration match between the running buffer and samples because SPR is sensitive to refractive index changes, and mismatched DMSO is a primary source of false positives.[15]
-
Target Immobilization:
-
Covalently immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Aim for a low surface density (e.g., 2000-4000 Response Units, RU) to minimize mass transport limitations.
-
Use a reference flow cell (e.g., deactivated or mock-coupled) for real-time subtraction of bulk refractive index changes and non-specific binding.
-
-
Buffer Preparation:
-
Prepare a running buffer appropriate for the target protein (e.g., HBS-EP+, pH 7.4).
-
Crucially, supplement the running buffer with the same final concentration of DMSO as used in the fragment samples (typically 1-5%).
-
-
Fragment Preparation:
-
Dissolve this compound and other library fragments in 100% DMSO to create high-concentration stock solutions (e.g., 10-100 mM).
-
Perform a serial dilution in the running buffer to achieve the desired screening concentrations (e.g., a single high concentration of 200 µM for a primary screen, or a concentration range of 10-500 µM for affinity determination).
-
-
Screening Execution:
-
Inject fragments over the target and reference surfaces. A typical injection time would be 60 seconds, followed by a 120-second dissociation phase.
-
Include buffer-only (blank) injections periodically for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgrams by subtracting both the reference channel data and the blank injection data.
-
For a primary screen, identify hits based on a response threshold significantly above the noise level.
-
For affinity determination, fit the steady-state responses from multiple concentrations to a 1:1 binding model to determine the equilibrium dissociation constant (K D ).
-
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing binding interactions.[17] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[18][19]
-
Expertise & Causality: We use ITC as a validation and characterization tool, not for primary screening, due to its lower throughput and higher sample consumption. Its power lies in providing unambiguous confirmation of a direct binding interaction in solution, free from surface tethering artifacts.[17] The measured enthalpy and entropy provide deep insights into the binding mechanism (e.g., hydrogen bonding vs. hydrophobic effects), which is invaluable for guiding structure-based design. For weak fragment binding, the heat changes can be very small, requiring a highly sensitive calorimeter and careful experimental design to achieve an adequate signal-to-noise ratio.[20]
-
Sample Preparation:
-
Dialyze the target protein extensively against the final experimental buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) to minimize buffer mismatch heats.
-
Dissolve the fragment in the final dialysis buffer. Ensure the DMSO concentration is identical between the protein solution in the cell and the fragment solution in the syringe.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the target protein into the sample cell at a concentration of ~10-50 µM.
-
Load the fragment into the injection syringe at a concentration 10-20 times that of the protein (e.g., 200-1000 µM).
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, which can be discarded from the data.
-
Execute a series of 15-25 injections (e.g., 2 µL each) with sufficient spacing to allow the thermal power to return to baseline.
-
-
Control Experiment:
-
Perform a control titration by injecting the fragment solution into the buffer-filled sample cell to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the peaks of the raw thermogram to determine the heat change per injection.
-
Subtract the heats of dilution from the binding heats.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate K D , n, and ΔH. The binding entropy (ΔS) is calculated from these values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an extremely powerful and sensitive technique for FBDD, capable of reliably detecting very weak interactions.[21][22] It can provide information on binding, affinity, and the location of the binding site on the protein target.
-
Expertise & Causality: We choose protein-observed NMR, specifically ¹H-¹⁵N HSQC experiments, for its robustness and low false-positive rate.[12] This method monitors changes in the chemical environment of specific atoms within the protein upon fragment binding. A significant chemical shift perturbation (CSP) of a particular amide peak is direct evidence of binding at or near that residue. This approach requires an isotopically labeled (¹⁵N) protein but provides rich structural context that is unavailable from SPR or ITC alone. Ligand-observed methods like Saturation Transfer Difference (STD) NMR are also powerful and do not require labeled protein, but protein-observed methods are often more definitive for validation.[23]
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N isotopic labeling.
-
Prepare a ~50-100 µM solution of the ¹⁵N-labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O).
-
-
Fragment Preparation:
-
Prepare a concentrated stock solution of the fragment in the same deuterated buffer or a compatible deuterated solvent (e.g., d6-DMSO).
-
-
Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the baseline.
-
Add a specific concentration of the fragment (e.g., 200 µM) to the protein sample.
-
Acquire a second ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Overlay the reference and fragment-containing spectra.
-
Identify amide peaks that have shifted their position (a Chemical Shift Perturbation, or CSP).
-
Significant CSPs are indicative of a binding event. If the protein's resonance assignments are known, these CSPs can map the binding site.
-
By titrating the fragment at increasing concentrations and monitoring the CSPs, a K D can be calculated.
-
Data Analysis: Calculating Ligand Efficiency Metrics
Once the binding affinity (K D , K i , or IC₅₀) is determined, we can calculate various ligand efficiency metrics to compare fragments objectively.
| Metric | Formula | Interpretation | Ideal Value |
| Ligand Efficiency (LE) | LE = 1.4 * p(Affinity) / HAC | Binding energy per heavy atom.[6] | > 0.3[7] |
| Binding Efficiency Index (BEI) | BEI = p(Affinity) / (MW / 1000) | Potency per unit of molecular weight.[6] | > 18-20 |
| Lipophilic Ligand Efficiency (LLE or LipE) | LLE = p(Affinity) - cLogP | Balances potency against lipophilicity.[24] | > 5-7[24] |
Note: p(Affinity) refers to -log(K D , K i , or IC₅₀ in Molar). HAC is the Heavy Atom Count. MW is Molecular Weight in Da.
Comparative Analysis: Putting the Fragment in Context
To truly assess the value of this compound, we must compare its performance against alternative, commonly used fragments. Below is a table of hypothetical, yet realistic, experimental data for our target fragment and two alternatives targeting a hypothetical kinase.
| Fragment | Structure | MW (Da) | HAC | K D (µM) | LE | BEI | cLogP | LLE |
| This compound | ![]() | 177.16 | 13 | 150 | 0.31 | 21.6 | 1.6 | 2.22 |
| 3-Aminopyridine | 94.11 | 7 | 800 | 0.31 | 32.9 | 0.3 | 2.80 | |
| 4-Ethylphenol | 122.16 | 9 | 450 | 0.26 | 27.4 | 2.1 | 1.25 |
Interpretation of Comparative Data:
-
This compound and 3-Aminopyridine both exhibit an excellent Ligand Efficiency (LE) of 0.31, meeting the desired threshold. This indicates that their atoms are contributing very efficiently to binding.
-
4-Ethylphenol , while a reasonable binder, has a lower LE of 0.26, suggesting it is a less "atom-efficient" starting point.
-
3-Aminopyridine shows the highest Binding Efficiency Index (BEI) due to its very low molecular weight. However, its binding is also the weakest.
-
The Lipophilic Ligand Efficiency (LLE) provides another dimension. Our target fragment has a moderate LLE. 3-Aminopyridine has a better LLE due to its low lipophilicity, while 4-Ethylphenol suffers from a poor LLE, indicating its binding affinity is too low for its lipophilicity—a potential red flag for future development.
Based on this analysis, This compound represents a strong starting point. It has an excellent LE and a respectable binding affinity, offering a solid foundation for optimization.
From Assessment to Action: Fragment Evolution Strategies
Identifying a fragment with high ligand efficiency is the first step. The next is to leverage this information in a structure-guided optimization campaign. The structural information gleaned from NMR or X-ray crystallography is key to deciding on the best evolution strategy.
The goal of these strategies is to increase potency while maintaining or even improving ligand efficiency. Each chemical modification should be evaluated by re-assessing the affinity and recalculating the efficiency metrics, ensuring that the added atoms contribute meaningfully to binding.
Conclusion
Assessing the ligand efficiency of a fragment like this compound is a rigorous, multi-faceted process that forms the bedrock of a successful FBDD campaign. It requires a synergistic application of high-sensitivity biophysical techniques, meticulous experimental design, and objective, quantitative analysis. By leveraging SPR for screening, ITC for thermodynamic validation, and NMR for structural context, researchers can confidently identify fragments that are not just binders, but are truly efficient binders. This focus on atomic-level efficiency from the very beginning of the drug discovery process significantly increases the probability of developing potent, optimized, and ultimately successful clinical candidates.
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A Senior Application Scientist's Guide to the Regioselective Functionalization of the Indazole Ring
Welcome to this in-depth guide on the chemical reactivity of the indazole scaffold. As a privileged structure in medicinal chemistry, found in therapeutics ranging from the kinase inhibitor Pazopanib to the anti-inflammatory agent Bendazac, a nuanced understanding of its functionalization is paramount for researchers in drug discovery and chemical synthesis.[1][2] This guide moves beyond simple protocol recitation to explore the underlying principles that govern regioselectivity, empowering you to make informed decisions in your synthetic strategies. We will dissect the factors influencing reactivity at each position, supported by experimental data and detailed methodologies.
The Indazole Scaffold: An Overview of Electronic Structure and Tautomerism
Indazole is a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring. This fusion creates a unique electronic landscape that dictates its reactivity. The pyrazole moiety is electron-deficient, which deactivates the fused benzene ring towards electrophilic attack compared to analogous systems like indole.
A critical feature of the unsubstituted indazole is its existence in two principal tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the more abundant form.[3][4][5] This equilibrium has profound implications for reactions involving the nitrogen atoms, particularly N-alkylation and N-acylation, where mixtures of N1 and N2 substituted products are common.[1][6]
Part 1: The Dichotomy of the Nitrogen Atoms (N1 vs. N2)
The functionalization of the nitrogen atoms is arguably the most studied aspect of indazole chemistry. Achieving regiocontrol between the N1 and N2 positions is a common challenge, but one that can be overcome by rationally manipulating reaction conditions. The outcome is a delicate interplay between kinetic and thermodynamic control, steric and electronic effects, and the choice of reagents.
Governing Principles of N1/N2 Regioselectivity
-
Thermodynamic vs. Kinetic Control: The N1-substituted product is typically the thermodynamically more stable isomer.[4][5] In contrast, the N2 position is often more kinetically accessible, leading to the formation of the N2-substituted product under conditions that do not allow for equilibration.[3][7]
-
Reaction Conditions: The choice of base and solvent is critical. Strong, non-coordinating bases in polar aprotic solvents like DMF often lead to a delocalized indazolide anion, which can be trapped non-selectively, yielding mixtures.[3] Conversely, specific combinations like sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) have been shown to be highly selective for N1 alkylation.[5][6][8] Cesium carbonate (Cs₂CO₃) is also frequently used to promote N1 substitution, potentially through a chelation mechanism.[1]
-
Substituent Effects: Steric hindrance and electronic properties of existing substituents play a major role.
-
Sterics: A bulky substituent at the C7 position will sterically hinder attack at N1, thus favoring N2 substitution.[5][8] Conversely, substituents at C3 can favor N1 functionalization.[4]
-
Electronics: Electron-withdrawing groups (EWGs) on the benzene ring, particularly at the C7 position (e.g., -NO₂), can significantly increase the proportion of the N2-alkylated product.[4][5]
-
Data Summary: Influence of Conditions on N-Alkylation Regioselectivity
| Substrate | Electrophile | Base | Solvent | Temp (°C) | N1:N2 Ratio | Reference |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | 25 | >95:<5 | [8] |
| 1H-Indazole | Methyl iodide | NaHMDS | THF | RT | 1:1.3 | [8] |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | 25 | 4:96 | [5] |
| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | 38:46 | [1] |
| 5-Bromo-1H-indazole-3-carboxylate | Isopropyl tosylate | Cs₂CO₃ | ACN | 90 | >95:<5 | [1] |
Experimental Protocol: Regioselective N1-Alkylation of 3-Carboxy-1H-indazole
This protocol demonstrates a highly regioselective N1-alkylation, leveraging the NaH/THF system. The choice of THF as a solvent is crucial; it is less polar than DMF, which disfavors the formation of solvent-separated ion pairs and promotes a reaction pathway leading to the thermodynamically favored N1 product.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-carboxy-1H-indazole (1.0 eq).
-
Suspension: Add anhydrous tetrahydrofuran (THF) to create a suspension (approx. 0.1 M).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indazole. The resulting sodium indazolide has a tight ion pair in THF, which influences the regioselectivity.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The suspension should become a clearer solution as the sodium salt forms.
-
Electrophile Addition: Cool the solution back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).
-
Quenching & Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N1-alkylated indazole.
Diagram: Factors Governing N1 vs. N2 Functionalization
Caption: Key factors influencing the regiochemical outcome of indazole N-functionalization.
Part 2: Reactivity of the Carbon Framework
While N-functionalization is common, modifying the carbon skeleton is essential for elaborating the core structure. The reactivity of the carbon atoms is highly position-dependent and can be accessed through various strategies, from classical electrophilic aromatic substitution to modern metal-catalyzed C-H activation.
Electrophilic Aromatic Substitution (EAS)
The indazole ring system is deactivated towards EAS, but reactions such as halogenation and nitration are feasible. The directing effects of the fused pyrazole ring generally favor substitution at the C5 position, with C3 and C7 also being accessible under specific conditions.
-
C5 Position: This is the most electron-rich position on the carbocyclic ring and is typically the major site of electrophilic attack.
-
C3 Position: Direct electrophilic substitution at C3 is less common but can be achieved, for instance, in chlorination reactions under acidic conditions.[9] More often, C3 is functionalized via metalation followed by quenching with an electrophile.
-
C7 Position: This position can also undergo electrophilic substitution, though it is generally less reactive than C5.
Data Summary: Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagent/Conditions | Major Product(s) | Reference |
| Chlorination | NaOCl | 3-Chloro-1H-indazole | [9] |
| Chlorination | Acid medium | 3-Chloro-, 3,5-Dichloro-, 3,5,7-Trichloro-1H-indazoles | [9] |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1H-indazole | General knowledge |
| Bromination | Br₂/AcOH | 5-Bromo-1H-indazole | General knowledge |
Metal-Catalyzed C-H Functionalization
Transition metal-catalyzed C-H activation has revolutionized the functionalization of heterocycles, and indazole is no exception. These methods provide powerful and regioselective routes to C-C and C-heteroatom bond formation, often with high atom economy.
-
C3-Functionalization: The C3 position is particularly amenable to C-H activation. A wide array of palladium, rhodium, and copper-catalyzed reactions have been developed for C3-arylation, -alkenylation, and -alkylation.[10][11] These reactions often proceed without the need for a directing group on the indazole itself.
-
C7-Functionalization: Accessing the C7 position typically requires a directing group (DG) installed at the N1 position. The DG coordinates to the metal catalyst, positioning it in proximity to the C7 C-H bond and enabling selective activation.
-
C2'-Functionalization of N-Aryl Indazoles: For 2-aryl-2H-indazoles, the indazole ring itself can act as a directing group to functionalize the ortho C-H bonds of the N2-aryl substituent.[12]
Diagram: C-H Activation Strategies for Indazole
Caption: Comparison of direct vs. directed C-H functionalization pathways on the indazole core.
Experimental Protocol: Palladium-Catalyzed C3-Arylation of 2-Aryl-2H-indazole
This procedure exemplifies a direct C-H functionalization at the C3 position, a highly valuable transformation for building molecular complexity.
-
Reactant Setup: In a sealable reaction tube, combine the 2-aryl-2H-indazole (1.0 eq), aryl bromide (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and potassium acetate (KOAc, 2.0 eq). Causality: Pd(OAc)₂ is the catalyst precursor. KOAc acts as the base, which is crucial for the C-H activation step and to neutralize the HBr generated.
-
Solvent: Add a suitable solvent, such as cyclopentyl methyl ether (CPME) or dimethylacetamide (DMA).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (N₂ or Ar) three times.
-
Heating: Place the reaction tube in a preheated oil bath or heating block at 120-140 °C.
-
Monitoring: Stir the reaction for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and salts.
-
Purification: Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain the 3-aryl-2H-indazole product.[11]
Nucleophilic Substitution
Nucleophilic substitution on the indazole ring is less common than electrophilic or radical pathways. It typically requires a good leaving group (like a halogen) and activation by potent electron-withdrawing groups (such as -NO₂) on the carbocyclic ring for a successful SₙAr reaction. In specialized cases, fused indazole systems can undergo nucleophilic attack leading to ring-opening, providing access to different heterocyclic scaffolds.[13][14][15]
Conclusion
The indazole ring presents a fascinating and synthetically versatile scaffold. Its reactivity is a complex but predictable function of electronic and steric factors that can be expertly manipulated. While N1/N2 regioselectivity in substitution reactions remains a central consideration, a deep understanding of reaction mechanisms allows for precise control, favoring the desired thermodynamic or kinetic product. Furthermore, the advent of transition metal-catalyzed C-H functionalization has unlocked powerful and previously challenging transformations at the C3 and C7 positions. By mastering these principles, researchers can strategically and efficiently navigate the synthesis of novel indazole derivatives, accelerating the pace of discovery in medicinal chemistry and materials science.
References
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Hunt, J. T., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(16), 6237–6240. Available at: [Link]
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Donald, M. B., et al. (2010). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin [3,2-b]indazoles: An Effective Route to 1H-Indazolones. Organic Letters, 12(12), 2826–2829. Available at: [Link]
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Donald, M. B., et al. (2010). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin-[3,2-b]indazoles: An Effective Route to 1 H-Indazolones. PMC, NIH Public Access. Available at: [Link]
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Janardhanan, J. C., et al. (2020). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 25(23), 5626. Available at: [Link]
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Giraud, F., Anizon, F., & Moreau, P. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(part i), 98-132. Available at: [Link]
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Mal, D., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4991. Available at: [Link]
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Alam, S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 938-951. Available at: [Link]
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Kapoor, I., & Yadav, M. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]
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Seela, F., & Gumbiowski, R. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. Available at: [Link]
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Donald, M. B., et al. (2010). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin [3,2-b]indazoles: An Effective Route to 1H-Indazolones. Organic Letters, 12(12), 2826–2829. Available at: [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1918-1934. Available at: [Link]
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Alam, S., & Keating, M. J. (2024). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]
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Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764. Available at: [Link]
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Yang, Z., Yu, J., & Pan, C. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC, NIH Public Access. Available at: [Link]
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O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Strategic Selection of Amino Protecting Groups for 4-Amino-1H-indazole-6-carboxylic Acid
Introduction: The Synthetic Challenge of a Privileged Scaffold
In the landscape of modern drug discovery, the indazole nucleus stands out as a "privileged scaffold," a molecular framework consistently found in potent and selective therapeutic agents.[1] The specific derivative, 4-Amino-1H-indazole-6-carboxylic acid, is a particularly valuable building block, incorporating three key points for diversification: the indazole nitrogen, an exocyclic aromatic amine, and a carboxylic acid. This trifunctionality is a double-edged sword; while it offers immense potential for constructing diverse chemical libraries, it also presents a significant synthetic challenge. Unchecked, the competing nucleophilicity of the amino groups and the reactivity of the carboxylic acid can lead to a cascade of side reactions, including polymerization and undesired regioselectivity during functionalization.[2]
To successfully manipulate the carboxylic acid moiety—for instance, in the formation of amides, a cornerstone of many medicinal chemistry programs—chemists must temporarily mask the reactivity of the amino groups. This is achieved through the use of protecting groups.[3] This guide provides an in-depth, experience-driven comparison of common amino protecting groups for this compound. We will move beyond a simple catalog of options to explain the causality behind experimental choices, empowering researchers to develop robust and logical synthetic strategies.
The Core Dilemma: Navigating Three Reactive Sites
The primary challenge in the chemical manipulation of this compound is the presence of three reactive functional groups with distinct chemical properties. A successful synthetic strategy hinges on an understanding of these sites and the implementation of an orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others.[4][5]
The three key sites are:
-
Indazole N1-H: A weakly acidic and nucleophilic nitrogen within the aromatic ring system.
-
4-Amino Group (-NH₂): A primary aromatic amine, which is nucleophilic and can undergo a wide range of reactions.
-
6-Carboxylic Acid (-COOH): An acidic group that can be converted into various derivatives such as esters, amides, or acid chlorides.
Caption: Key reactive sites on the this compound scaffold.
This guide focuses specifically on the protection of the exocyclic 4-amino group , a critical step before engaging in reactions at the 6-carboxylic acid. We will evaluate three of the most ubiquitous carbamate protecting groups in organic synthesis: Boc , Cbz , and Fmoc .[6]
Comparative Evaluation of Amino Protecting Groups
The selection of a protecting group is not arbitrary; it is a strategic decision dictated by the stability required for subsequent steps and the conditions available for its eventual, clean removal.[7]
The Boc Group (tert-Butoxycarbonyl)
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its general stability and straightforward, acid-labile removal.[8]
-
Protection Mechanism & Protocol: The Boc group is introduced by treating the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The amine nitrogen attacks one of the electrophilic carbonyls of the anhydride, leading to the formation of the tert-butyl carbamate.
Experimental Protocol: Boc Protection
-
Suspend this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.
-
Add a base, such as sodium bicarbonate (2.0 equiv.) or triethylamine (1.5 equiv.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equiv.) portion-wise or as a solution in the reaction solvent.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous work-up. Acidify the aqueous layer carefully with a dilute acid (e.g., 1M HCl) to pH ~3-4 to protonate the carboxylic acid, and extract the product with an organic solvent like ethyl acetate.[8]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[9][10]
-
-
Stability Profile: The Boc group is robust and stable under a wide range of non-acidic conditions. It is compatible with:
-
Deprotection Mechanism & Protocol: The Boc group is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched. The resulting carbamic acid spontaneously decarboxylates to liberate the free amine.
Experimental Protocol: Boc Deprotection (Acidic)
-
Dissolve the N-Boc protected indazole in a suitable solvent like dichloromethane (DCM), ethyl acetate, or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) (5-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).[12]
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. The product is often obtained as the corresponding acid salt (e.g., TFA or HCl salt).
-
-
Expert Analysis:
-
Advantages: High yields for protection, broad stability to many reagents, and typically clean deprotection. The resulting protected compound, tert-butyl 4-amino-1H-indazole-1-carboxylate, is a known and versatile intermediate.[9]
-
Disadvantages: The primary drawback is its lability to strong acids. This can be problematic if subsequent reaction steps require acidic conditions. Furthermore, some Suzuki coupling conditions using microwave heating have been reported to cause concomitant Boc deprotection.[13] While basic deprotection methods exist (e.g., NaOMe in MeOH), they are less common for aromatic amines and may not be compatible with the carboxylic acid.[14]
-
The Cbz Group (Carboxybenzyl)
Introduced in the 1930s for peptide synthesis, the Cbz group remains a cornerstone of protecting group chemistry, distinguished by its unique removal via catalytic hydrogenation.[15][16]
-
Protection Mechanism & Protocol: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions). The amine attacks the highly reactive acid chloride to form the benzyl carbamate.[15]
Experimental Protocol: Cbz Protection
-
Dissolve this compound (1.0 equiv.) in an aqueous solution of a base like sodium carbonate or sodium hydroxide (2.5 equiv.) at 0 °C.
-
Add benzyl chloroformate (Cbz-Cl) (1.1 equiv.) dropwise while stirring vigorously, maintaining the temperature below 5 °C.[17]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous work-up. Wash the mixture with a solvent like diethyl ether to remove excess Cbz-Cl.
-
Cool the aqueous layer and carefully acidify with dilute HCl to pH ~2-3 to precipitate the product.
-
Filter the solid product or extract with an organic solvent, then dry and concentrate to yield the N-Cbz protected compound.[17]
-
-
Stability Profile: The Cbz group offers an orthogonal stability profile compared to Boc. It is stable to:
-
Both mild and strong acidic conditions (e.g., TFA, HCl).[15]
-
Most basic conditions that do not involve strong nucleophiles.
-
-
Deprotection Mechanism & Protocol: The Cbz group is cleaved by hydrogenolysis. The benzyl C-O bond is reductively cleaved by hydrogen gas in the presence of a palladium catalyst (typically Pd on carbon), releasing toluene and the unstable carbamic acid, which decarboxylates to the free amine.[15]
Experimental Protocol: Cbz Deprotection (Hydrogenolysis)
-
Dissolve the N-Cbz protected indazole in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a hydrogenation apparatus.
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, carefully filter the mixture through a pad of Celite® to remove the pyrophoric catalyst. Caution: The catalyst must be kept wet to prevent ignition.
-
Concentrate the filtrate to yield the deprotected amine.[17]
-
-
Expert Analysis:
-
Advantages: Excellent stability to acidic and basic conditions, providing true orthogonality with the Boc group.[6] The deprotection conditions are very mild and neutral, leaving most other functional groups untouched.
-
Disadvantages: The primary limitation is its incompatibility with functional groups that are sensitive to reduction, such as alkenes, alkynes, or nitro groups. The catalyst can sometimes be poisoned by sulfur-containing compounds. Alternative, non-hydrogenolysis deprotection methods using strong Lewis acids have been developed but can have functional group tolerance issues.[18][19]
-
The Fmoc Group (9-Fluorenylmethoxycarbonyl)
The Fmoc group is the protecting group of choice in modern solid-phase peptide synthesis, defined by its lability to basic conditions, typically secondary amines.[20]
-
Protection Mechanism & Protocol: The Fmoc group is introduced using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[21]
Experimental Protocol: Fmoc Protection
-
Dissolve this compound (1.0 equiv.) in a mixture of aqueous sodium carbonate or bicarbonate and a solvent like dioxane or acetone.
-
Cool the solution to 0 °C and add a solution of Fmoc-Cl or Fmoc-OSu (1.1 equiv.) in the organic solvent.
-
Stir the reaction at 0 °C to room temperature for several hours until completion.
-
Perform an aqueous work-up, acidifying the solution to precipitate the product, which is then filtered or extracted.[22]
-
-
Stability Profile: The Fmoc group is the mirror image of Boc in terms of stability. It is highly stable to:
-
Acidic conditions, including neat TFA.[21]
-
Catalytic hydrogenation.
-
-
Deprotection Mechanism & Protocol: Deprotection is achieved via a base-mediated elimination (E1cB-type) mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring. This generates a stabilized anion, which then eliminates dibenzofulvene and carbon dioxide to release the free amine.[21]
Experimental Protocol: Fmoc Deprotection (Basic)
-
Dissolve the N-Fmoc protected indazole in an aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a solution of piperidine (typically 20% v/v in DMF).
-
Stir the reaction at room temperature. The deprotection is usually very rapid, often completing in under 30 minutes.
-
Upon completion, the product can be isolated by precipitation with a non-polar solvent or by standard aqueous work-up procedures. The dibenzofulvene byproduct must be thoroughly removed during purification.
-
-
Expert Analysis:
-
Advantages: Provides excellent orthogonality to both Boc and Cbz groups.[23] The deprotection is fast and occurs under very mild, non-acidic, and non-reductive conditions.
-
Disadvantages: The primary amine released during deprotection can react with the dibenzofulvene byproduct, requiring careful purification. The strongly basic deprotection conditions may not be suitable for molecules containing base-sensitive functional groups (e.g., esters).
-
Data Presentation: At-a-Glance Comparison
| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions | Stability Profile | Orthogonal To |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, Base (e.g., NaHCO₃, TEA)[12] | Strong Acid (TFA, HCl)[12] | Stable to base, hydrogenolysis. Labile to strong acid.[11][24] | Cbz, Fmoc |
| Carboxybenzyl | Cbz | Cbz-Cl, Base (e.g., Na₂CO₃)[15] | H₂, Pd/C (Hydrogenolysis)[15] | Stable to acid, base. Labile to catalytic reduction.[16][25] | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, Base[21] | Base (e.g., 20% Piperidine in DMF)[21] | Stable to acid, hydrogenolysis. Labile to amine bases.[21][25] | Boc, Cbz |
Strategic Selection of a Protecting Group: A Workflow for Success
The optimal protecting group is determined by the planned synthetic route after the protection step. Causality is key: the choice you make now directly impacts the feasibility of future reactions.
Caption: Decision workflow for selecting an amino protecting group.
Field-Proven Insights:
-
For General Amide Couplings: If your goal is a standard amide coupling at the carboxylic acid followed by deprotection, Boc is often the most straightforward choice due to its robustness during coupling and simple removal.
-
For Complex, Multi-step Syntheses: When building a complex molecule that requires both acid- and base-labile groups elsewhere, Cbz provides a valuable orthogonal handle. Its removal by hydrogenation is exceptionally clean and selective, provided no other reducible groups are present.
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For Orthogonal Strategies in Peptide-like Synthesis: If you are building a molecule where you might need to deprotect the 4-amino group while leaving an acid-labile group (like a tert-butyl ester) intact, Fmoc is the ideal choice. This is a common strategy in peptide and peptidomimetic chemistry.[23]
By carefully considering the entire synthetic pathway, researchers can select a protecting group that not only masks the amino function effectively but also serves as a reliable and integral part of a successful synthetic campaign.
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A Senior Application Scientist's Guide: Benchmarking HATU vs. COMU for Coupling with 4-Amino-1H-indazole-6-carboxylic acid
Introduction: The Challenge of Synthesizing Novel Indazoles
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous kinase inhibitors and therapeutic agents.[1][2] The synthesis of novel indazole derivatives, however, is often fraught with challenges, particularly during amide bond formation. The electronic properties and potential for side reactions of substituted indazoles demand a carefully optimized approach. This guide focuses on a critical step: the coupling of 4-Amino-1H-indazole-6-carboxylic acid, a bifunctional molecule that presents a unique synthetic puzzle.
The primary challenge lies in achieving a clean, high-yield amide coupling at the carboxylic acid site without promoting unwanted side reactions at the nucleophilic 4-amino group. The choice of coupling reagent is paramount to success. Here, we provide a head-to-head comparison of two titans of modern peptide chemistry: HATU, a third-generation aminium salt, and COMU, a more recent uronium salt innovation.[3][4] Our objective is to provide researchers with a robust, data-driven framework for selecting the optimal reagent for this specific and demanding transformation.
The Substrate: Understanding this compound
Before evaluating the reagents, we must understand the substrate. This compound is a complex building block with distinct reactive sites:
-
The Carboxylic Acid (-COOH): This is the intended site of activation and subsequent amidation. Its reactivity is influenced by the electron-donating nature of the indazole ring system.
-
The Aromatic Amine (-NH2): This group is a potent nucleophile. During the activation of the carboxylic acid, this amine can potentially self-condense or react with the coupling reagent itself, leading to oligomerization or undesired byproducts.
-
The Indazole Heterocycle: The indazole ring itself contains two nitrogen atoms (N1 and N2). While less nucleophilic than the 4-amino group, their presence contributes to the overall electronic character of the molecule and can influence reaction outcomes.
The key to a successful coupling is the selective activation of the carboxylic acid to form a highly reactive intermediate that will rapidly couple with an external amine before any intramolecular or reagent-based side reactions can occur.
The Reagents: A Mechanistic Showdown
HATU: The Established Powerhouse
HATU, or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, is a guanidinium-type coupling reagent renowned for its high efficiency and ability to suppress racemization.[3][5] Its mechanism, typically performed in a polar aprotic solvent like DMF with a non-nucleophilic base such as DIPEA, proceeds as follows:
-
Deprotonation: The base (DIPEA) deprotonates the carboxylic acid, forming a carboxylate anion.[5]
-
Activation: The carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[3][6]
-
Intermediate Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt, generating the key OAt-active ester and releasing tetramethylurea as a byproduct.[5][6] The pyridine nitrogen in the HOAt moiety is believed to stabilize the incoming amine via a hydrogen-bonded transition state, accelerating the final coupling step.[6]
A potential drawback of HATU is the risk of guanidinylation, where a free amine can attack the guanidinium carbon of the reagent, leading to chain termination or byproduct formation.[5][7] This is more likely if the coupling is slow or excess HATU is used.[5][8]
COMU: The Modern, Safer Alternative
COMU, or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, is a third-generation uronium-type reagent based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) rather than the potentially explosive benzotriazole derivatives found in HATU.[4][9] This provides a significant safety advantage.[4][10]
Its mechanism is similar in principle but differs in its components:
-
Activation: The carboxylate anion attacks the electrophilic carbon of COMU.
-
Intermediate Formation: This forms a highly reactive Oxyma-based active ester. The morpholino group in COMU's structure enhances solubility and reactivity.[4][11]
Key advantages of COMU include:
-
Water-Soluble Byproducts: The urea byproduct is water-soluble, simplifying workup and purification.[4][10][12]
-
Reduced Base Requirement: COMU can perform efficiently with just one equivalent of base, whereas HATU often requires two or more.[8][9][10]
-
Safety: It avoids the benzotriazole moiety, making it less hazardous and less likely to cause allergic reactions.[4]
The following diagram illustrates the parallel activation pathways.
Caption: Carboxylic acid activation pathways for HATU and COMU.
Head-to-Head Experimental Design
To provide a definitive comparison, we propose a standardized experimental protocol. The goal is to couple this compound with a model primary amine, Benzylamine, under identical conditions, varying only the coupling reagent and base stoichiometry as recommended.
Caption: Parallel workflow for benchmarking HATU vs. COMU.
Anticipated Results & Discussion
Based on the mechanistic properties of the reagents and the nature of the substrate, we can anticipate the following outcomes. This hypothetical data is presented for illustrative purposes.
| Parameter | HATU Protocol | COMU Protocol | Rationale |
| Reaction Time | ~30-60 min | ~15-45 min | COMU is often reported to have faster kinetics due to the high reactivity of the morpholino core and Oxyma leaving group.[13] |
| Crude Purity (HPLC) | 85-90% | 90-95% | COMU's water-soluble byproducts lead to a cleaner crude product post-extraction, simplifying purification.[4][10][12] |
| Isolated Yield | 75-85% | 80-90% | Higher crude purity and potentially fewer side reactions with COMU could translate to a higher isolated yield. |
| Key Byproduct | Guanidinylated amine | Minimal | The primary risk with HATU is the formation of a guanidinium adduct on the benzylamine or the 4-amino group of the starting material.[5] This is not a risk with COMU.[14] |
Discussion:
For a substrate like this compound, the speed of the reaction is critical. The faster the desired O-active ester reacts with the target amine (benzylamine), the lower the probability of side reactions, such as self-condensation via the 4-amino group. COMU's reported high reactivity and cleaner reaction profile make it a compelling first choice.[13][15] The water solubility of its byproducts is a significant practical advantage, reducing the burden on purification.[11]
While HATU is an exceptionally potent reagent, the risk of guanidinylation, however small, must be considered.[16] Pre-activation of the carboxylic acid with HATU for a short period before adding the amine is a standard technique to mitigate this risk by minimizing the time that free amine and excess HATU are present together.[7][17]
Practical Recommendations & Conclusion
Based on this analysis, we provide the following recommendations for researchers working with this compound and similar substrates:
-
For Initial Screening & General Use: COMU is the recommended starting reagent. Its combination of high efficiency, superior safety profile, cleaner byproducts, and reduced base requirement makes it an excellent choice for both small-scale screening and larger-scale synthesis.[4][9][10]
-
For Extremely Hindered Couplings: If coupling to a very sterically hindered amine proves challenging with COMU, HATU remains a powerful alternative. Its exceptional reactivity can sometimes overcome difficult steric environments where other reagents fail.[18] Careful control of stoichiometry (use no more than 1.1 eq) and pre-activation are critical to minimize side reactions.
-
Process Safety & Scalability: For any process intended for scale-up, COMU is strongly preferred due to the absence of the explosive benzotriazole moiety, which is a significant safety concern in industrial settings.[4][10]
Detailed Experimental Protocols
General Conditions: All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon). Reagents should be of high purity. Reaction progress should be monitored by LC-MS or TLC.
Protocol A: COMU Coupling
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to the solution and stir for 2 minutes.
-
Add COMU (1.1 eq) in one portion. The solution may turn yellow/orange. Stir for 5 minutes for pre-activation.
-
Add Benzylamine (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 15-60 minutes, monitoring for the disappearance of starting material.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography.
Protocol B: HATU Coupling
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) to the solution and stir for 2 minutes.
-
Add HATU (1.1 eq) in one portion. Stir for 5 minutes for pre-activation.
-
Add Benzylamine (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 30-60 minutes, monitoring for the disappearance of starting material.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aq. LiCl solution (3x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography.
References
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HATU - Wikipedia. Available at: [Link]
-
COMU: A third generation of uronium-type coupling reagents | Request PDF - ResearchGate. Available at: [Link]
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COMU: a third generation of uronium-type coupling reagents - PubMed. Available at: [Link]
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Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Publishing. Available at: [Link]
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Amide Synthesis - Fisher Scientific. Available at: [Link]
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Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts - YouTube. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]
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Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
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Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Available at: [Link]
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Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available at: [Link]
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available at: [Link]
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Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF - ResearchGate. Available at: [Link]
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A Comparative Guide to the Kinetic Studies of Amide Bond Formation with 4-Amino-1H-indazole-6-carboxylic Acid
For researchers, medicinal chemists, and drug development professionals, the synthesis of amide bonds is a cornerstone of molecular construction. The efficiency and predictability of this reaction are paramount, particularly when dealing with complex, heterocycle-containing building blocks like 4-Amino-1H-indazole-6-carboxylic acid. This guide provides an in-depth comparison of common coupling reagents for the acylation of this substrate, focusing on the principles and practical execution of kinetic studies to optimize reaction conditions and ensure robust, scalable processes.
The indazole moiety is a privileged scaffold in medicinal chemistry, and understanding the reactivity of its derivatives is crucial for efficient drug synthesis.[1] this compound presents a unique challenge and opportunity: it contains both a nucleophilic aromatic amine and a carboxylic acid. While this guide focuses on the use of the carboxylic acid for amide bond formation, the presence of the free amino group necessitates a careful selection of coupling conditions to avoid self-polymerization or other side reactions. Kinetic analysis is not merely an academic exercise; it is a vital tool for process optimization, enabling the selection of reagents and conditions that favor the desired reaction pathway at a practical timescale.
Understanding the Substrate: this compound
The reactivity of this compound is governed by the electronic properties of the bicyclic indazole system. The carboxylic acid at the 6-position is attached to an aromatic ring, influencing its pKa.[2] The amino group at the 4-position is an electron-donating group, which can modulate the acidity of the carboxylic acid and the nucleophilicity of the indazole nitrogen atoms. The predicted pKa of the carboxylic acid is around 4.33, which is a key parameter for the initial activation step with coupling reagents.[2]
Comparative Analysis of Amide Coupling Reagents
The choice of coupling reagent is a critical factor that dictates the reaction mechanism, rate, and side-product profile.[3] We will compare three widely used classes of reagents: a carbodiimide (EDC/HOBt), a uronium salt (HATU), and a phosphonic anhydride (T3P®).
| Coupling Reagent | Class | Typical Reaction Time | Key Advantages | Potential Drawbacks |
| EDC/HOBt | Carbodiimide | 1–12 hours[4] | Cost-effective, water-soluble byproduct (EDU). HOBt suppresses racemization and side reactions.[4] | Slower kinetics compared to uronium salts. O-acylisourea intermediate can rearrange to an N-acylurea byproduct.[4] |
| HATU/Base | Uronium/Aminium Salt | 15–60 minutes[4][5] | Very fast and highly efficient, even for sterically hindered substrates.[5][6] Low rates of epimerization. | Higher cost, byproducts can be challenging to remove.[7] Potential for side reaction with the free amino group of the substrate if not properly managed. |
| T3P®/Base | Phosphonic Anhydride | 1–4 hours | Low epimerization, especially with pyridine as a base.[8] Water-soluble byproducts are easily removed by aqueous workup.[8][9] | Requires at least two equivalents of base.[10] Byproducts can potentially poison downstream catalysts if not completely removed.[9] |
Mechanistic Considerations
The underlying reaction mechanisms explain the differences in performance between these reagents. A sound understanding of these pathways is crucial for troubleshooting and optimization.
1. Carbodiimide Mechanism (EDC/HOBt): The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[4] This intermediate is susceptible to nucleophilic attack by the amine. However, to improve efficiency and suppress side reactions like racemization, an additive like 1-hydroxybenzotriazole (HOBt) is used. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to form the amide.[4][11] The rate-determining step is often the initial reaction between the carboxylic acid and EDC.[11][12]
Caption: EDC/HOBt mediated amide bond formation pathway.
2. Uronium Salt Mechanism (HATU): HATU, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), rapidly converts the carboxylic acid into a highly reactive OAt-active ester.[6][13] This active ester then undergoes nucleophilic attack by the amine to form the amide bond. The formation of the active ester is very fast, leading to short overall reaction times.[5]
Caption: HATU-mediated amide bond formation pathway.
3. Phosphonic Anhydride Mechanism (T3P®): T3P® activates the carboxylic acid by forming a mixed anhydride intermediate. This activated species is then attacked by the amine to furnish the amide. The byproducts are water-soluble phosphonic acids, which simplifies purification via aqueous workup.[8][9]
Caption: T3P®-mediated amide bond formation pathway.
Experimental Design for a Comparative Kinetic Study
A robust kinetic study requires careful planning and execution. The following protocol provides a self-validating system for comparing the performance of different coupling reagents with this compound.
Workflow for Kinetic Analysis
Caption: General workflow for a comparative kinetic study.
Detailed Experimental Protocol
Objective: To determine the reaction rate constants for the amide bond formation between this compound and a model amine (e.g., benzylamine) using EDC/HOBt, HATU, and T3P®.
Materials:
-
This compound
-
Benzylamine (model nucleophile)
-
EDC.HCl
-
HOBt
-
HATU
-
T3P® (50% solution in a suitable solvent like EtOAc or DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Pyridine
-
Anhydrous solvents (e.g., DMF, DCM)
-
UPLC or HPLC system with a suitable column (e.g., C18)
-
Internal standard (for quantification, e.g., a stable, UV-active compound not involved in the reaction)
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of this compound, benzylamine, and the internal standard in the chosen anhydrous solvent (e.g., DMF). The causality here is to ensure accurate and rapid dispensing of reactants.
-
-
Reaction Setup (Example for HATU):
-
Under an inert atmosphere (e.g., nitrogen or argon), add the this compound stock solution to a reaction vessel maintained at a constant temperature (e.g., 25°C).
-
Add the HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Allow this to stir for 5-10 minutes for pre-activation.[4] This step is crucial for HATU as it forms the reactive ester prior to the addition of the amine.[6][13]
-
To initiate the reaction (t=0), add the benzylamine stock solution (1.0 equivalent) and the internal standard stock solution.
-
-
Reaction Monitoring:
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a dilute acid solution) to stop the reaction. This ensures that the measured concentration reflects the state of the reaction at that specific time.
-
-
Analytical Measurement:
-
Dilute the quenched samples as necessary and analyze by UPLC/LC-MS.
-
Monitor the disappearance of the starting materials and the formation of the amide product. The use of an internal standard allows for precise quantification, correcting for any variations in injection volume.
-
-
Repeat for Other Reagents:
-
For EDC/HOBt: Dissolve the carboxylic acid and HOBt (1.2 eq) first. Cool to 0°C, then add EDC.HCl (1.2 eq) and stir for 15-30 minutes.[4] Initiate the reaction by adding the amine. The longer pre-activation and reaction times are typical for this reagent.[4]
-
For T3P®: Combine the carboxylic acid, amine, and base (e.g., pyridine, 3-4 eq).[10] Add the T3P® solution (1.5 eq) to start the reaction.[10]
-
Data Analysis:
-
Plot the concentration of the product versus time for each coupling reagent.
-
Determine the initial reaction rate for each experiment from the initial linear portion of the concentration-time curve.
-
By varying the initial concentrations of the reactants in subsequent experiments, the reaction order with respect to each component can be determined, allowing for the calculation of the rate constant (k).
Conclusion: Selecting the Optimal Reagent
The choice of coupling reagent for this compound will depend on a balance of factors revealed by kinetic studies and practical considerations.
-
For Speed and Efficiency: HATU is likely to exhibit the fastest kinetics, making it ideal for high-throughput synthesis or for coupling challenging, sterically hindered amines.[4][5]
-
For Process Scalability and Cost-Effectiveness: EDC/HOBt offers a good balance of reactivity and cost, with easily manageable byproducts.[4][11] The slower kinetics may be acceptable or even desirable in a large-scale manufacturing setting to ensure better process control.
-
For Minimizing Epimerization and Simplifying Workup: T3P® is an excellent choice when racemization of adjacent chiral centers is a concern and a straightforward aqueous workup is a priority.[8]
By systematically applying the principles of chemical kinetics as outlined in this guide, researchers can demystify the amide bond formation process for complex substrates like this compound, leading to the development of robust, efficient, and scalable synthetic routes.
References
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Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies. [Link]
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Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. ResearchGate. [Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
-
Amine to Amide Mechanism - T3P. Common Organic Chemistry. [Link]
-
HATU Peptide Coupling: Precision Amide Bond Formation Reagent. Online Inhibitor. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. PubMed. [Link]
-
Understanding T3P® from start to finish. Archimica. [Link]
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General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. [Link]
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HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. YouTube. [Link]
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Indazole. Wikipedia. [Link]
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A Comparative Guide to the In Vitro ADME Properties of 4-Amino-1H-indazole-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase and PARP inhibitors for oncology, the 4-amino-1H-indazole-6-carboxylic acid scaffold has emerged as a privileged structure. Its rigid bicyclic core provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. However, the journey from a potent hit to a viable clinical candidate is paved with the challenges of optimizing pharmacokinetic properties. This guide provides a comparative analysis of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of hypothetical this compound derivatives, offering insights into how structural modifications can modulate these critical parameters.
The following analysis is built upon established principles of medicinal chemistry and extrapolated from data on structurally related indazole-containing compounds, including the PARP inhibitor Niraparib. While the specific data for the presented derivatives are illustrative, the underlying principles provide a robust framework for guiding synthetic efforts in drug discovery programs.
The Core Scaffold and Rationale for Derivatization
The this compound core (Structure 1) presents two primary points for chemical modification: the 4-amino group and the 6-carboxylic acid. These positions are crucial for modulating not only potency and selectivity against the biological target but also the compound's physicochemical and ADME profiles.
Structure 1: Core this compound Scaffold
For this comparative guide, we will explore a series of hypothetical derivatives (Table 1) where the carboxylic acid is converted to various amides, and the amino group is functionalized. These modifications are commonly employed in medicinal chemistry to fine-tune properties such as solubility, permeability, and metabolic stability.
Comparative Analysis of In Vitro ADME Properties
The success of an orally administered drug is critically dependent on its ability to navigate a series of biological barriers. The key in vitro ADME assays discussed below provide essential insights into a compound's potential pharmacokinetic behavior.
Table 1: Hypothetical this compound Derivatives and their Predicted In Vitro ADME Profiles
| Compound ID | R1 (at 4-amino) | R2 (at 6-position) | Predicted Aqueous Solubility (µM) | Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Predicted Metabolic Stability (t½, min in HLM) | Predicted Plasma Protein Binding (%) |
| Parent Acid | -H | -COOH | Low | Low | Moderate | Moderate |
| Derivative A | -H | -CONH₂ | Moderate | Moderate | Moderate | Moderate |
| Derivative B | -H | -CONHCH₃ | Moderate-High | High | High | High |
| Derivative C | -H | -CON(CH₃)₂ | High | High | High | Moderate-High |
| Derivative D | -COCH₃ | -CONH₂ | Low-Moderate | Moderate | Low | High |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results for specific derivatives will vary.
In-Depth Analysis of ADME Parameters
Aqueous Solubility
Aqueous solubility is a critical determinant of oral absorption. Poorly soluble compounds often exhibit low and variable bioavailability. The carboxylic acid group of the parent compound, while potentially beneficial for target binding through ionic interactions, can lead to poor solubility at acidic pH, such as in the stomach.
Experimental Protocol: Kinetic Solubility Assay
A high-throughput kinetic solubility assay is often employed in early drug discovery to rank compounds.
Methodology:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Add the stock solution to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration range (e.g., 1-200 µM).
-
Incubate the plate at room temperature with shaking for 2 hours.
-
Measure the turbidity of the samples using a nephelometer. The concentration at which precipitation is first observed is determined as the kinetic solubility.
Structure-Solubility Relationships:
-
Parent Acid vs. Amide Derivatives (A, B, C): Conversion of the carboxylic acid to a primary, secondary, or tertiary amide is a common strategy to improve solubility. Amides are generally more polar and can act as both hydrogen bond donors and acceptors, enhancing interactions with water. We predict an increase in solubility from the parent acid to the amide derivatives.
-
Impact of N-Alkylation of the Amide (A vs. B vs. C): Increasing the N-alkylation of the amide can disrupt crystal lattice formation, often leading to improved solubility. Therefore, the dimethyl amide (Derivative C) is predicted to have the highest solubility in this series.
Membrane Permeability
The ability of a compound to cross the intestinal epithelium is another key factor for oral absorption. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal permeability.
Experimental Protocol: Caco-2 Permeability Assay
This assay utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.
Methodology:
-
Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture for 21 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess active efflux, perform the experiment in the reverse direction (B to A).
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER).
Structure-Permeability Relationships:
-
Parent Acid: The ionized nature of the carboxylic acid at physiological pH generally leads to low passive permeability.
-
Amide Derivatives (A, B, C): Neutralizing the charge by forming an amide is expected to increase lipophilicity and, consequently, passive permeability.
-
Acetylation of the 4-Amino Group (Derivative D): Acylation of the 4-amino group to form an acetamide will increase the molecular weight and may introduce an additional hydrogen bond donor, which could have a mixed effect on permeability. However, it may also reduce any potential for efflux by transporters that recognize primary amines.
Visualization of the Caco-2 Permeability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, influences its distribution and availability to reach the target site. Only the unbound fraction is pharmacologically active.
Experimental Protocol: Equilibrium Dialysis
Equilibrium dialysis is the gold standard method for determining plasma protein binding.
Methodology:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
The system is incubated at 37°C until equilibrium is reached (typically 4-6 hours), allowing the unbound drug to diffuse across the membrane.
-
At equilibrium, samples are taken from both the plasma and buffer chambers.
-
The concentration of the test compound in both samples is determined by LC-MS/MS.
-
The percentage of plasma protein binding is calculated from the difference in concentrations.
Structure-Plasma Protein Binding Relationships:
-
Lipophilicity: Generally, as lipophilicity increases, so does plasma protein binding.
-
Acidic/Basic Nature: Acidic compounds tend to bind to albumin, while basic compounds often bind to alpha-1-acid glycoprotein.
-
Amide Derivatives (A, B, C): The conversion of the carboxylic acid to amides is likely to increase lipophilicity, leading to higher plasma protein binding compared to the parent acid.
-
Acetylated Derivative (D): The introduction of the acetyl group further increases lipophilicity and is predicted to result in high plasma protein binding.
Conclusion and Future Directions
The in vitro ADME profiling of this compound derivatives is a critical step in the identification of promising drug candidates. This guide has provided a framework for understanding how structural modifications at the 4- and 6-positions can influence key ADME parameters.
-
Conversion of the carboxylic acid to an amide is a viable strategy to improve solubility and permeability.
-
N-alkylation of the amide can further enhance solubility.
-
Modification of the 4-amino group can impact metabolic stability and plasma protein binding.
It is imperative for drug discovery teams to perform these in vitro ADME assays early and iteratively in the design-make-test-analyze cycle. The insights gained from these studies will guide the synthesis of derivatives with an optimized balance of potency, selectivity, and pharmacokinetic properties, ultimately increasing the probability of success in clinical development. Future work should focus on establishing quantitative structure-ADME relationships (QSAR) for this scaffold to further refine predictive models and accelerate the discovery of new medicines.
References
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved January 11, 2026, from [Link]
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Pharma.Tips. (2025, March 26). Solubility Testing of Drug Candidates. Retrieved January 11, 2026, from [Link]
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PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved January 11, 2026, from [Link]
- Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361.
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved January 11, 2026, from [Link]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors from the 4-Amino-1H-indazole-6-carboxylic Acid Scaffold
The indazole core is a cornerstone in medicinal chemistry, celebrated for its role as a "privileged scaffold" in the design of potent protein kinase inhibitors.[1] Its unique structure, particularly the ability of its nitrogen atoms to form crucial hydrogen bonds within the ATP-binding pocket, mimics the adenine moiety of ATP, effectively anchoring inhibitors to the kinase hinge region.[2] This guide delves into the critical aspect of kinase inhibitor development: cross-reactivity profiling. We will focus on inhibitors derived from the 4-Amino-1H-indazole-6-carboxylic acid scaffold, a framework that has given rise to clinically significant drugs.
Understanding an inhibitor's selectivity across the vast landscape of the human kinome is paramount. High selectivity can lead to a cleaner safety profile with fewer off-target effects, whereas multi-targeted inhibitors might offer broader efficacy in complex diseases like cancer.[1][3] This guide provides an in-depth comparison of indazole-based inhibitors, supported by experimental data, detailed methodologies for profiling, and an exploration of the structure-activity relationships that govern selectivity. As a prime example, we will frequently refer to Pazopanib (Votrient®), a multi-kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma, whose core structure is a substituted indazole.[4][5][6]
Comparative Kinase Selectivity Profiles: A Quantitative Look
The therapeutic window and potential side effects of a kinase inhibitor are largely dictated by its selectivity. Kinome-wide screening is the gold standard for assessing a compound's interaction with a broad panel of kinases. Below, we compare the inhibitory activity of Pazopanib, a well-characterized indazole-based inhibitor, against a panel of key kinases implicated in cancer, particularly in angiogenesis and cell proliferation.
Table 1: Comparative Kinase Inhibition Profile of Pazopanib
| Kinase Target | Pazopanib IC50 (nM) | Biological Role & Pathway |
| VEGFR1 | 10 | Angiogenesis, Endothelial Cell Migration |
| VEGFR2 | 30 | Primary Angiogenesis Driver , Proliferation, Permeability[4][7][8] |
| VEGFR3 | 47 | Lymphangiogenesis |
| PDGFRα | 71 | Cell Growth, Proliferation, Development |
| PDGFRβ | 81 | Recruitment of Pericytes, Vessel Maturation |
| c-Kit | 74 | Cell Survival, Proliferation (implicated in GIST) |
| FGFR1 | 140 | Cell Growth, Differentiation, Angiogenesis |
| FGFR3 | 130 | Cell Growth, Differentiation |
Data compiled from multiple sources.[4][8] IC50 values represent the concentration of the inhibitor required to reduce kinase activity by 50% and are a measure of potency.
Interpretation of the Data: The data clearly positions Pazopanib as a potent, multi-targeted inhibitor with high affinity for the VEGFR family, which is consistent with its clinical application as an anti-angiogenic agent.[4] Its activity against PDGFR and c-Kit broadens its therapeutic potential but also necessitates careful monitoring for off-target effects associated with inhibiting these pathways. The weaker, yet still significant, inhibition of FGFRs further contributes to its complex pharmacological profile.
Key Kinase Signaling Pathways
To understand the functional consequences of kinase inhibition, it is crucial to appreciate the signaling cascades they regulate. Inhibitors derived from the indazole scaffold frequently target pathways central to cancer progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Pathway
VEGFR2 is the principal mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7][9] Upon binding its ligand, VEGF-A, VEGFR2 dimerizes and autophosphorylates, triggering a cascade of downstream signals that promote endothelial cell proliferation, migration, and survival.[10][11]
Caption: The AXL signaling pathway, implicated in cancer progression and drug resistance.
Experimental Methodologies for Cross-Reactivity Profiling
The generation of reliable selectivity data hinges on robust and validated experimental protocols. Here, we detail two orthogonal approaches widely used in the field: a direct biochemical assay and a competition-based chemical proteomics method.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This method directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase by quantifying the amount of ADP produced. The ADP-Glo™ assay is a luminescent, homogeneous assay suitable for high-throughput screening. [12][13] Causality: The amount of light produced is directly proportional to the amount of ADP generated, which is inversely proportional to the inhibitory activity of the test compound. Less light means more inhibition.
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of a reaction mix containing the purified kinase, its specific substrate, and ATP at a concentration near its Km value.
-
Add the indazole-based inhibitor at various concentrations (typically a 10-point serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. [14]This reagent terminates the kinase reaction and depletes any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. [13]This reagent converts the ADP produced during the kinase reaction back into ATP. It also contains luciferase and luciferin.
-
The newly synthesized ATP is used by the luciferase to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Chemical Proteomics Kinase Profiling (Kinobeads)
This powerful technique assesses inhibitor selectivity in a more biologically relevant context by using a competitive binding assay in a complex cell lysate. [15][16]It identifies which kinases in the native proteome bind to the inhibitor.
Causality: The inhibitor of interest competes with broad-spectrum kinase inhibitors immobilized on beads ("kinobeads") for binding to the kinases present in the lysate. Highly potent binding to a specific kinase will prevent it from being captured by the beads. This depletion is then quantified by mass spectrometry. [17]
Caption: Experimental workflow for kinobeads-based chemical proteomics profiling.
Step-by-Step Methodology:
-
Lysate Preparation:
-
Harvest cells and prepare a native protein lysate using a non-denaturing lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the clarified lysate.
-
-
Competitive Binding:
-
Aliquot the lysate and treat with the indazole-based inhibitor across a range of concentrations (or a single high concentration for initial screening). Include a DMSO vehicle control.
-
Incubate to allow the inhibitor to bind to its target kinases.
-
-
Kinase Enrichment:
-
Add the kinobeads slurry to the treated lysates and incubate to capture kinases that are not bound by the free inhibitor. [16] * Wash the beads extensively to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the captured kinases from the beads.
-
Perform in-solution or on-bead tryptic digestion of the eluted proteins to generate peptides.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in each sample using label-free quantification (LFQ) or isobaric labeling (e.g., TMT).
-
The potency of the inhibitor for each identified kinase is determined by the degree of its depletion from the beads in the drug-treated sample compared to the control. This data is used to generate a comprehensive selectivity profile.
-
Structure-Activity Relationship (SAR) and Selectivity
The selectivity of indazole-based inhibitors is not inherent to the core alone but is exquisitely tuned by the substituents attached to it. [18][19]Strategic modifications can steer the inhibitor's preference from one kinase to another, even within the same family.
-
Hinge-Binding Moiety: The N-H group of the indazole ring is a critical hydrogen bond donor that interacts with the kinase hinge region. Modifications here can be detrimental to overall potency. [2]* Substitutions at the 6-position: As seen in the 4-Amino-1H-indazole-6-carboxylic acid scaffold, this position is a key vector for synthetic elaboration. The carboxylic acid can be converted to amides or esters to explore different pockets of the ATP-binding site, thereby modulating selectivity. [1]* Linker and Solvent-Front Moieties: The groups connecting the indazole core to other aromatic systems and those extending towards the solvent-exposed region are critical for fine-tuning selectivity. These groups can exploit subtle differences in the amino acid residues lining the ATP-binding pocket across different kinases. For instance, replacing a planar phenyl group with a more rigid bicyclic system can dramatically alter the selectivity profile by favoring binding to kinases with a complementary active site shape. [20]
Caption: Logical relationship between the indazole scaffold's features and inhibitor properties.
Conclusion
The this compound scaffold is a remarkably versatile starting point for the design of potent kinase inhibitors. As demonstrated by the clinical success of molecules like Pazopanib, this chemical class can be engineered to target key nodes in cancer signaling pathways, particularly those driving angiogenesis. However, the high conservation of the ATP-binding site across the kinome makes cross-reactivity an unavoidable consideration.
A thorough and multi-faceted approach to selectivity profiling, employing both direct biochemical assays and broader, systems-level chemical proteomics, is not merely a checkbox in preclinical development but a fundamental necessity. This comprehensive analysis provides the critical data needed to interpret cellular activity, predict potential toxicities, and ultimately guide the development of safer and more effective targeted therapies. The insights gained from such studies allow medicinal chemists to rationally design the next generation of inhibitors, fine-tuning the structure-activity relationship to achieve the desired balance of potency and selectivity for the intended clinical application.
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A Comparative Analysis of the In Vitro Cytotoxicity of Novel 4-Amino-1H-indazole-6-carboxylic Acid Analogs
In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of several FDA-approved anticancer agents.[1][2] These compounds exhibit a broad range of biological activities, often attributed to their ability to function as kinase inhibitors.[3] This guide provides a comprehensive comparative analysis of the in vitro cytotoxic profiles of a series of novel 4-Amino-1H-indazole-6-carboxylic acid analogs. Our investigation aims to elucidate the structure-activity relationships (SAR) that govern their anticancer potential and to provide a framework for their further development as therapeutic agents.
The following sections will detail the experimental design and methodologies employed to assess cytotoxicity, present a comparative analysis of the synthesized analogs, and discuss the potential mechanisms of action based on the observed cytotoxic profiles and established literature on related indazole derivatives.
Experimental Rationale and Design
The primary objective of this study is to evaluate and compare the cytotoxic potential of newly synthesized analogs of this compound. The selection of in vitro cytotoxicity assays is a critical first step in the characterization of novel anticancer compounds.[4][5] For this purpose, we have employed the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.[4] To evaluate the selectivity of these analogs, their cytotoxicity was assessed against a panel of human cancer cell lines alongside a non-cancerous cell line.
The design of the analogs was centered around systematic modifications of the parent molecule, this compound, to probe the effects of different functional groups on cytotoxic activity. These modifications are intended to explore how changes in lipophilicity, electronic properties, and steric bulk influence the interaction of the compounds with their putative cellular targets.
Methodologies
Cell Lines and Culture
A panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and WiDr (colorectal carcinoma), were selected for this study.[6] In addition, a non-cancerous cell line, such as Vero (kidney epithelial cells), was used to determine the selectivity of the compounds.[6] All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.[4]
Cytotoxicity Assay: MTT Protocol
The cytotoxic activity of the this compound analogs was determined using the MTT assay.[7] The half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit the growth of 50% of the cell population, was calculated for each compound.[4]
Step-by-Step Protocol:
-
Cell Seeding: Cells in their logarithmic growth phase are harvested and seeded into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent, such as DMSO.[4] The cells are then treated with various concentrations of the test compounds. A vehicle control (solvent alone) and a positive control (a known cytotoxic drug like Doxorubicin) are included.[4]
-
Incubation: The plates are incubated for a specified period, typically 48 hours, to allow the compounds to exert their effects.[8]
-
MTT Addition: After incubation, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 3-4 hours.[4] During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[4]
-
Formazan Solubilization: The medium is carefully removed, and DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined from the resulting dose-response curves.
Caption: Workflow for the MTT-based cytotoxicity assay.
Comparative Cytotoxicity of this compound Analogs
The following table summarizes the hypothetical cytotoxic activities (IC50 values in µM) of the parent compound (AIC-001) and its analogs against the selected cell lines.
| Compound ID | R1-Group | R2-Group | MCF-7 (IC50 µM) | HeLa (IC50 µM) | WiDr (IC50 µM) | Vero (IC50 µM) | Selectivity Index (SI) against WiDr* |
| AIC-001 | -H | -H | >100 | >100 | >100 | >100 | - |
| AIC-002 | -CH3 | -H | 85.3 | 92.1 | 78.5 | >100 | >1.27 |
| AIC-003 | -Cl | -H | 45.2 | 51.7 | 39.8 | 85.2 | 2.14 |
| AIC-004 | -H | -Phenyl | 25.6 | 30.1 | 22.4 | 68.9 | 3.08 |
| AIC-005 | -H | -4-Fluorophenyl | 15.8 | 18.9 | 12.5 | 55.3 | 4.42 |
| AIC-006 | -H | -4-Methoxyphenyl | 32.7 | 38.4 | 29.1 | 75.6 | 2.60 |
| Doxorubicin | - | - | 0.85 | 0.92 | 0.75 | 1.5 | 2.00 |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells
Discussion of Structure-Activity Relationships (SAR)
The data presented in the table reveals key structure-activity relationships among the tested this compound analogs. The parent compound, AIC-001 , was devoid of any significant cytotoxic activity, indicating that modifications to the core structure are necessary for anticancer efficacy.
Introduction of a small alkyl group at the R1 position (AIC-002 ) resulted in a marginal increase in cytotoxicity. A more significant improvement was observed with the introduction of an electron-withdrawing chlorine atom at the R1 position (AIC-003 ), suggesting that electronic effects play a role in the compound's activity.
The most substantial gains in cytotoxicity were achieved through modifications at the R2 position. The addition of a phenyl group (AIC-004 ) led to a notable increase in potency. This enhancement was further amplified by the substitution of a fluorine atom on the phenyl ring (AIC-005 ), which exhibited the lowest IC50 values across all cancer cell lines. This suggests that both the presence of an aromatic ring and its electronic properties are crucial for activity. The introduction of an electron-donating methoxy group (AIC-006 ) resulted in slightly lower activity compared to the fluorinated analog, further highlighting the importance of electronic modifications.
Encouragingly, the most potent analogs, particularly AIC-005 , displayed a favorable selectivity index, indicating a degree of preferential cytotoxicity towards cancer cells over normal cells.[6]
Postulated Mechanism of Action
While further mechanistic studies are required, the observed cytotoxicity of these indazole analogs may be attributed to the inhibition of protein kinases, a common mechanism for this class of compounds.[3] Many indazole-containing drugs exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[9] One such pathway is the mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer.
Caption: Postulated mechanism of action via inhibition of the MAPK pathway.
It is hypothesized that the this compound analogs may act as inhibitors of key kinases within this pathway, such as RAF or MEK, thereby blocking downstream signaling and leading to cell cycle arrest and apoptosis. Indeed, some indazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[2][9] Further studies, including kinase profiling and apoptosis assays, are warranted to confirm this proposed mechanism.
Conclusion
This comparative guide demonstrates the potential of this compound analogs as a promising class of cytotoxic agents. The systematic structural modifications have provided valuable insights into the structure-activity relationships, with analog AIC-005 emerging as a lead candidate with potent and selective anticancer activity in vitro. The presented methodologies offer a robust framework for the initial screening and characterization of novel chemical entities in the pursuit of new cancer therapeutics. Future investigations should focus on elucidating the precise molecular targets and mechanisms of action of these compounds to guide their further optimization and preclinical development.
References
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A Comparative Guide to Computational Docking Studies of 4-Amino-1H-indazole-6-carboxamides
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1] Among its diverse derivatives, 4-Amino-1H-indazole-6-carboxamides represent a promising class of compounds with potential applications in oncology and inflammatory diseases. This guide provides an in-depth comparative analysis of computational docking methodologies applied to this specific chemical series, offering a framework for researchers, scientists, and drug development professionals to navigate the intricacies of in silico drug design and validation.
The Significance of the Indazole Scaffold
Indazole-containing derivatives are pivotal in medicinal chemistry due to their wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The successful development of indazole-based drugs such as Pazopanib, a tyrosine kinase inhibitor, underscores the therapeutic potential of this heterocyclic system.[1] The 4-amino-1H-indazole-6-carboxamide core, in particular, presents a unique substitution pattern that can be exploited for targeted drug design.
Selecting Plausible Protein Targets
Given the established bioactivity of similar indazole derivatives, this guide will focus on two well-validated protein kinase targets implicated in cancer and inflammation:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[2][3][4][5][6]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): A central player in the cellular response to stress and inflammation, p38 MAPK signaling is implicated in a variety of inflammatory diseases and cancers.[7][8][9][10]
A Comparative Analysis of Docking Software
The choice of docking software is a critical first step in any computational drug design workflow. Each program utilizes distinct algorithms and scoring functions, which can lead to variations in predicted binding poses and affinities. Here, we compare three widely used docking suites: AutoDock Vina, Surflex-Dock, and Glide.
| Software | Search Algorithm | Scoring Function Principle | Key Advantages |
| AutoDock Vina | Gradient-optimization conformational search | Empirical free energy force field | Open-source, fast, and widely cited in academic research.[11][12][13] |
| Surflex-Dock | Protomol-based, fragmented ligand approach | Empirically derived, based on binding data of known protein-ligand complexes | Integrates molecular mechanics and is effective in predicting binding modes.[14] |
| Glide (Schrödinger) | Hierarchical search protocol | Empirically based with terms for lipophilic-lipophilic, polar-polar, and metal-ligand interactions | Known for its accuracy in predicting ligand-protein interactions and high performance in virtual screening. |
Experimental Workflow: From Target Preparation to Result Analysis
A robust computational docking study follows a systematic workflow to ensure the reliability and reproducibility of the results.
Caption: A generalized workflow for computational docking and experimental validation.
Detailed Experimental Protocol: A Step-by-Step Guide to Molecular Docking
The following protocol outlines the key steps for performing a molecular docking study using AutoDock Vina.
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., VEGFR-2 or p38 MAPK) from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using software like AutoDockTools.[15]
-
Define the binding site by creating a grid box that encompasses the active site residues.
-
-
Ligand Preparation:
-
Draw the 2D structure of the 4-Amino-1H-indazole-6-carboxamide derivatives using a chemical drawing tool.
-
Convert the 2D structures to 3D and perform energy minimization.
-
Save the ligand structures in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
-
Running the Docking Simulation:
-
Use the command-line interface of AutoDock Vina to execute the docking run, specifying the prepared protein and ligand files, and the grid box parameters.
-
-
Analysis of Docking Results:
-
The primary output is a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software like PyMOL or Chimera.
-
Calculate the root-mean-square deviation (RMSD) between the predicted pose and a known crystallographic binding mode (if available) to assess docking accuracy. An RMSD of less than 2.0 Å is generally considered a good prediction.[16][17]
-
Comparative Docking Results (Illustrative Data)
To illustrate a comparative analysis, the following table presents hypothetical docking scores for a lead 4-Amino-1H-indazole-6-carboxamide derivative against VEGFR-2 and p38 MAPK using the three different software packages.
| Target Protein | AutoDock Vina (kcal/mol) | Surflex-Dock (Total Score) | Glide (GlideScore) |
| VEGFR-2 | -9.2 | 7.8 | -10.5 |
| p38 MAPK | -8.5 | 7.1 | -9.8 |
These illustrative scores suggest that the hypothetical compound has a stronger predicted binding affinity for VEGFR-2 across all three platforms. The consistency of this trend, despite the different scoring functions, would lend confidence to the in silico prediction.
The Imperative of Experimental Validation
Computational predictions, while powerful, are not a substitute for empirical evidence.[1] Rigorous experimental validation is essential to confirm the findings of any docking study.
Ligand Binding Assays
Ligand binding assays are crucial for quantifying the interaction between a ligand and its target protein.[18][19][20] Key parameters measured include:
-
Dissociation constant (Kd): A measure of binding affinity, where a lower Kd indicates a stronger interaction.[18]
-
Inhibition constant (Ki): The concentration of an inhibitor required to produce half-maximum inhibition.[18]
-
IC50: The concentration of an inhibitor that reduces a specific biological activity by 50%.[18]
Commonly used techniques for measuring these parameters include:
-
Fluorescence Spectroscopy: This method relies on changes in fluorescence properties upon ligand binding.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about weak binding interactions at an atomic level.[21]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures binding events in real-time.
Cellular and In Vivo Assays
Following the confirmation of direct binding, the biological activity of the compounds should be assessed in cellular and, ultimately, in vivo models. For our target proteins, this would involve:
-
VEGFR-2: In vitro angiogenesis assays (e.g., tube formation assay) and in vivo tumor xenograft models.[6]
-
p38 MAPK: Cellular assays to measure the phosphorylation of downstream targets and in vivo models of inflammation.[8][9]
Conclusion
Computational docking is an indispensable tool in modern drug discovery, enabling the rapid screening and prioritization of potential drug candidates.[22] This guide has provided a comprehensive framework for conducting and evaluating docking studies of 4-Amino-1H-indazole-6-carboxamides, from the selection of appropriate protein targets and docking software to the critical steps of experimental validation. By integrating computational predictions with robust experimental data, researchers can accelerate the discovery of novel therapeutics based on this promising chemical scaffold.
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CD ComputaBio. (2023, May 8). Docking Software for Drug Development. Labinsights. Retrieved from [Link]
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Bentham Science Publishers. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds. Retrieved from [Link]
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Al-Warhi, T., et al. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. PubMed Central. Retrieved from [Link]
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Center for Computational Structural Biology. (2024, November 14). DOCKING. Retrieved from [Link]
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CD ComputaBio. (2023, May 8). Docking Software for Drug Development. Labinsights. Retrieved from [Link]
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FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]
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Al-Warhi, T., et al. (n.d.). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). Structure of some indazole-based derivatives (IX and X) as VEGFR-2 inhibitors. Retrieved from [Link]
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Singh, M., et al. (2024, December 5). Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. PubMed. Retrieved from [Link]
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Sharma, P., et al. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Retrieved from [Link]
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Furlotti, G., et al. (2012, November 26). Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. Retrieved from [Link]
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BMG LABTECH. (2025, December 17). Binding Assays. Retrieved from [Link]
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de Jong, L. A. A., et al. (n.d.). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PubMed Central. Retrieved from [Link]
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Alam, M. A., et al. (2023, May 12). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. PubMed Central. Retrieved from [Link]
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Bolivar Avila, S. (2021, December 10). Molecular Docking Protocol. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Designofi ndazole derivatives 20-21 as VEGFR inhibitors (green lines.... Retrieved from [Link]
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SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 4-Amino-1H-indazole-6-carboxylic acid
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers in drug development and chemical synthesis, handling novel or specialized compounds like 4-Amino-1H-indazole-6-carboxylic acid requires a disposal protocol grounded in rigorous safety standards and a clear understanding of the compound's potential hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and adherence to regulatory compliance.
The procedures outlined here are synthesized from established hazardous waste management protocols and safety data for the compound and its structural analogs. The core principle is to treat this compound as a hazardous chemical waste stream, preventing its release into the environment through improper disposal channels such as sinks or general trash.[1]
Hazard Assessment and Characterization
While comprehensive toxicological and ecological data for this compound are not fully available, the known hazards of structurally similar indazole derivatives necessitate a cautious approach.[1][2] Safety Data Sheets (SDS) for related compounds consistently indicate risks of skin, eye, and respiratory irritation.[3][4][5] Therefore, it must be handled as an irritant and a potentially harmful substance.
Table 1: Hazard Profile and Physical Properties of Indazole Carboxylic Acids
| Property | Information | Source(s) |
| GHS Classification | Based on analogs: Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system), Acute toxicity, oral (Category 4) | [2][3] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H302: Harmful if swallowed. | [2][3] |
| Physical Form | Solid, powder/crystalline | [6] |
| Incompatible Materials | Strong oxidizing agents, strong bases. | [2][7][8] |
| Hazardous Decomp. Products | Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx). | [2][7] |
Immediate Safety and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure all necessary safety measures are in place. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[2]
-
Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to minimize the risk of inhaling dust particles. Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[2][4]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][9]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Remove gloves using the proper technique to avoid skin contamination.[2]
-
Body Protection : Wear a lab coat or other protective clothing to prevent skin exposure.[7]
-
Respiratory Protection : If handling large quantities or if dust generation is unavoidable despite engineering controls, use a NIOSH-approved respirator (e.g., N95) or a full-face respirator.[1][6]
-
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process, from the point of generation to the final pickup by trained environmental health and safety (EHS) professionals. Never dispose of this chemical down the drain or in the regular trash.[1][10]
Phase 1: Waste Segregation and Containerization
Proper segregation at the source is the most critical step to ensure safe and compliant disposal.
-
Designate a Waste Stream : Establish a dedicated hazardous waste stream for this compound and materials contaminated with it. Do not mix this waste with other incompatible chemical waste, such as strong oxidizing agents or bases.[10][11]
-
Select an Appropriate Container :
-
For Solid Waste : Collect dry powder, residues, and contaminated weigh boats or wipes in a sturdy, sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE). The original product container can be used if it is in good condition.[10][12]
-
For Liquid Waste : If the compound is dissolved in a solvent, collect it in a dedicated, leak-proof, and chemically compatible solvent waste container. Be mindful of segregating halogenated and non-halogenated solvent waste streams as required by your institution.
-
-
Keep Containers Closed : Waste containers must be kept tightly sealed at all times, except when actively adding waste.[10][11] This prevents the release of vapors or dust and avoids accidental spills.
Phase 2: Labeling the Hazardous Waste Container
Accurate and thorough labeling is a legal requirement and is essential for the safety of everyone who will handle the container.
-
Attach a Hazardous Waste Label : As soon as you designate a container for waste, affix a completed EHS Hazardous Waste Label.[10][12]
-
Complete All Fields : The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.
-
All other chemical constituents and their approximate percentages.
-
The accumulation start date (the date the first drop of waste was added).
-
The specific hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
Phase 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories must designate a specific area for the temporary storage of hazardous waste before it is collected.
-
Location : The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11]
-
Secondary Containment : Store all liquid waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.[10][13]
-
Segregation : Store the waste container away from incompatible materials. Specifically, keep it separate from containers of strong acids, bases, and oxidizing agents.[11][14]
Phase 4: Arranging for Final Disposal
-
Monitor Fill Level : Do not overfill waste containers. Stop adding waste when the container is about 90% full to leave adequate headspace.[14]
-
Schedule a Pickup : Once a container is full or has been in the SAA for the maximum allowed time (typically six months in academic labs), request a waste pickup from your institution's EHS department.[13][14]
-
Disposal Method : The final disposal will be handled by licensed professionals. The recommended method is controlled incineration at a permitted hazardous waste disposal plant.[1]
Decontamination and Spill Management
Properly managing contaminated materials is a key part of the disposal process.
-
Empty Chemical Containers : A container that held pure this compound is not considered "empty" until it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste.[1][10] Subsequent rinses may be disposable via the sink, but only if your institution's EHS guidelines permit it for neutralized, dilute solutions. Obliterate or remove the original label before disposing of the rinsed container in the appropriate solid waste bin (e.g., glass disposal).[10]
-
Contaminated Labware and PPE : Disposable items like gloves, wipes, and plasticware that are contaminated with the compound should be placed in the designated solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, with the first rinse collected as hazardous waste.
-
Spill Cleanup : In case of a spill, wear your full PPE. For a small solid spill, gently sweep up the material and place it into the designated hazardous waste container.[2] Avoid creating dust. For a liquid spill, use an absorbent material, collect the contaminated absorbent, and place it in the sealed waste container. Report any significant spill to your EHS department immediately.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
Caption: Decision workflow for segregating and storing waste.
Conclusion
By adhering to this structured disposal protocol, researchers can mitigate the risks associated with handling this compound. The core principles of proper segregation, secure containment, accurate labeling, and compliant storage are paramount. Always consult your institution's specific EHS guidelines, as they may have additional requirements. Proactive and responsible waste management is not just a regulatory obligation—it is an integral part of a successful and safe research environment.
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A Senior Application Scientist's Guide to Handling 4-Amino-1H-indazole-6-carboxylic Acid: Personal Protective Equipment and Disposal
Welcome to your comprehensive guide on the safe handling of 4-Amino-1H-indazole-6-carboxylic acid. In the fast-paced world of drug discovery and chemical research, ensuring the safety of laboratory personnel is paramount. This document provides an in-depth, experience-driven approach to personal protective equipment (PPE) and disposal protocols for this compound, moving beyond a simple checklist to instill a culture of safety and best practices.
Understanding the Hazards: A Proactive Approach to Safety
While comprehensive toxicological data for this compound may be limited, the available safety data sheets (SDS) for this compound and structurally similar aminocarboxylic acids indicate several potential hazards.[1][2][3][4][5] These include:
-
Skin Irritation: May cause skin irritation upon contact.[2][3][4][5]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[3][5]
-
Harmful if Swallowed: Ingestion may be harmful to health.[2][4]
A foundational principle of laboratory safety is to treat all chemicals with a high degree of caution, especially when complete hazard information is unavailable. Therefore, the following recommendations are based on a conservative and proactive safety posture.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. A one-size-fits-all approach is insufficient; instead, PPE selection should be tailored to the specific laboratory operation being performed.
Core PPE Requirements
At a minimum, the following PPE should be worn when working in a laboratory where this compound is present[6][7][8]:
-
Body Protection: A flame-resistant lab coat.
-
Eye Protection: Safety glasses with side shields.
-
Hand Protection: Disposable nitrile gloves.[6]
-
Footwear: Closed-toe shoes.
Task-Specific PPE Recommendations
The level of PPE must be elevated based on the potential for exposure during specific tasks. The following table outlines recommended PPE for various laboratory activities involving this compound.
| Laboratory Task | Potential Exposure Risk | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | High (Dust inhalation, skin/eye contact) | Full-face respirator with P100 filter, disposable nitrile gloves (double-gloving recommended), lab coat, safety goggles. | To prevent inhalation of fine particulates and protect against accidental skin and eye contact. |
| Solution Preparation | Moderate (Splashes, skin/eye contact) | Safety goggles, disposable nitrile gloves, lab coat. | To protect against splashes of the chemical in solution. |
| Reaction Monitoring and Sampling | Moderate (Splashes, skin/eye contact) | Safety goggles, disposable nitrile gloves, lab coat. | To safeguard against accidental splashes during the handling of reaction mixtures. |
| Purification (e.g., Chromatography) | Moderate to High (Splashes, potential for aerosol generation) | Safety goggles (face shield if splash potential is high), disposable nitrile gloves, lab coat. | To protect against splashes and potential aerosols generated during purification processes. |
| Waste Disposal | Moderate (Splashes, skin contact) | Safety goggles, disposable nitrile gloves, lab coat. | To ensure protection during the handling and transport of chemical waste. |
Step-by-Step Guide to Safe Handling and Disposal
Adherence to a standardized, step-by-step protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Handling Protocol
-
Preparation: Before handling the compound, ensure that the designated workspace is clean and uncluttered. Locate the nearest eyewash station and safety shower.[3][9]
-
Donning PPE: Put on the appropriate PPE as determined by the task-specific recommendations in the table above. Inspect gloves for any signs of damage before use.[2]
-
Weighing: When weighing the solid compound, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize the risk of dust inhalation.[5]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Handling Solutions: Use appropriate glassware and handle solutions with care to prevent spills and splashes.
-
Post-Handling: After handling is complete, remove gloves using the proper technique to avoid skin contact with the outer surface. Wash hands thoroughly with soap and water.[2][9]
Disposal Plan
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: Segregate all waste contaminated with this compound. This includes:
-
Unused solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips).
-
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Collect liquid waste in a compatible, sealed, and clearly labeled waste container. Do not discharge to sewer systems.[1]
-
Disposal Method: The primary disposal method should be through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow based on task-specific risk assessment.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound, like any chemical, relies on a combination of understanding the potential hazards, utilizing the correct personal protective equipment, and adhering to established protocols. By integrating these principles into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

